molecular formula C21H29N3O4 B608596 Lisinopril R,S,S-diketopiperazine CAS No. 219677-82-4

Lisinopril R,S,S-diketopiperazine

Katalognummer: B608596
CAS-Nummer: 219677-82-4
Molekulargewicht: 387.48
InChI-Schlüssel: FUEMHWCBWYXAOU-SQNIBIBYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lisinopril R,S,S-diketopiperazine is a chemical derivative of Lisinopril, a molecule extensively documented for its role as an Angiotensin-Converting Enzyme (ACE) inhibitor . The parent compound, Lisinopril, functions by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in aldosterone secretion, which ultimately decreases blood pressure and vascular resistance . The R,S,S-diketopiperazine variant is offered for research applications to investigate the structure-activity relationships of ACE inhibitor analogs, study metabolite pathways, and explore novel therapeutic mechanisms. This product is intended for in vitro research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material in accordance with their institution's laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-[(3S,8aR)-3-(4-aminobutyl)-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c22-13-5-4-9-17-19(25)23-14-6-10-16(23)20(26)24(17)18(21(27)28)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18H,4-6,9-14,22H2,(H,27,28)/t16-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEMHWCBWYXAOU-SQNIBIBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C(C(=O)N2C1)CCCCN)C(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C(=O)N([C@H](C(=O)N2C1)CCCCN)[C@@H](CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176376
Record name Lisinopril R,S,S-diketopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219677-82-4
Record name Lisinopril R,S,S-diketopiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219677824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lisinopril R,S,S-diketopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LISINOPRIL R,S,S-DIKETOPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YLW25P64O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to Lisinopril R,S,S-Diketopiperazine (EP Impurity D): Formation, Characterization, and Analytical Control

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth examination of Lisinopril R,S,S-diketopiperazine, a critical impurity in the manufacturing of Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor. Designated as Impurity D by the European Pharmacopoeia (EP), understanding its properties, formation mechanism, and analytical detection is paramount for researchers, quality control analysts, and drug development professionals to ensure the safety and efficacy of Lisinopril drug products.[1][2]

Core Physicochemical Properties

This compound is a cyclic dipeptide formed through the degradation of the parent drug, Lisinopril. Its proper identification relies on a clear understanding of its fundamental chemical and physical characteristics. As a certified reference standard, it is essential for the validation of analytical methods aimed at quantifying impurities in Lisinopril active pharmaceutical ingredients (APIs).[3]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 219677-82-4[2][3][4][5]
IUPAC Name (S)-2-((3S,8aR)-3-(4-aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-4-phenylbutanoic acid[2][4]
Synonyms Lisinopril Impurity D; Lisinopril diketopipirazine[2][4]
Molecular Formula C₂₁H₂₉N₃O₄[2][3][4]
Molecular Weight 387.47 g/mol [3][5][6]
Appearance White to Off-White Solid[5][7]
Melting Point >214°C (with decomposition)[5]
Solubility Slightly soluble in DMSO, Methanol, and Water[5][7]
Storage Recommended at 2-8°C; Hygroscopic[5]

Mechanism of Formation: A Thermally Driven Degradation Pathway

The presence of this compound (Impurity D) in the final API is typically a result of thermal stress during manufacturing or storage. Its formation is not a direct degradation of Lisinopril but rather a two-step process involving another diketopiperazine intermediate, Impurity C.

Causality of Formation: The structure of Lisinopril, which is effectively a dipeptide derivative (L-lysyl-L-proline), contains the necessary functional groups—a terminal amine and a carboxylic acid—in proximity, making it susceptible to intramolecular cyclization. This reaction is a common degradation pathway for peptide-based drugs.[8]

  • Step 1: Intramolecular Dehydration: At elevated temperatures, the Lisinopril molecule undergoes an intramolecular condensation reaction. The primary amino group of the lysine moiety acts as a nucleophile, attacking the carboxylic acid group. This results in the elimination of a water molecule and the formation of a cyclic dipeptide, the (S,S,S)-diketopiperazine stereoisomer, also known as Lisinopril EP Impurity C.[1][9][10]

  • Step 2: Epimerization: Further exposure to high temperatures can cause epimerization at one of the chiral centers, converting the (S,S,S)-isomer (Impurity C) into the more stable (R,S,S)-isomer, which is Impurity D.[1][9] This stereochemical transformation is a critical step in the degradation pathway.

G cluster_0 Degradation Pathway Lisinopril Lisinopril (S,S,S Configuration) ImpurityC Lisinopril S,S,S-Diketopiperazine (EP Impurity C) Lisinopril->ImpurityC Intramolecular Dehydration (High Temperature, -H₂O) ImpurityD This compound (EP Impurity D) ImpurityC->ImpurityD Epimerization (High Temperature)

Caption: Formation pathway of Lisinopril Impurity D from the parent drug.

Laboratory Synthesis of a Reference Standard

To accurately quantify Impurity D in Lisinopril samples, a pure reference standard is required. The synthesis leverages the known thermal degradation pathway. The following protocol describes a method for generating the (R,S,S)-diketopiperazine from Lisinopril dihydrate.

Expert Insight: This procedure is essentially a forced degradation study. By pushing the reaction conditions far beyond typical manufacturing parameters (i.e., heating to 190°C), we intentionally generate the impurity in sufficient quantities for isolation. The nitrogen atmosphere is critical to prevent oxidative degradation, ensuring the primary reaction is the desired cyclization and epimerization.

Experimental Protocol: Thermal Conversion of Lisinopril
  • Preparation: Place 100 g of Lisinopril dihydrate into a round-bottom flask equipped with a nitrogen inlet and outlet.

  • Inerting: Purge the flask with a continuous, gentle stream of nitrogen gas to create an inert atmosphere.

  • Heating: Heat the flask to approximately 190°C. The solid will melt and gradually transform. Maintain this temperature for 4 hours.[1]

  • Cooling: After 4 hours, remove the heat source and allow the resulting molten residue to cool slowly to room temperature (25–30°C) under the nitrogen stream.

  • Purification: The crude product is a mixture. The target compound, (R,S,S)-diketopiperazine, must be purified from residual Lisinopril, Impurity C, and other byproducts using column chromatography. An ethyl acetate and hexane mixture is a suitable mobile phase system for this separation.[1]

  • Characterization: Confirm the identity and purity of the isolated compound using HPLC, LC-MS, and NMR spectroscopy. The spectral data should match published results for this compound.[1]

G cluster_workflow Synthesis Workflow start Lisinopril Dihydrate step1 Heat to 190°C (4 hours under N₂) start->step1 step2 Cool to Room Temperature step1->step2 step3 Purify via Column Chromatography step2->step3 end Pure Lisinopril R,S,S-DKP (Reference Standard) step3->end

Caption: Workflow for the synthesis of the Impurity D reference standard.

Analytical Strategy for Detection and Quantification

A robust, validated analytical method is essential for controlling this compound in pharmaceutical production. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard methodology for this purpose, as outlined in various pharmacopoeias and scientific literature.[11][12]

Methodological Rationale: The choice of a reversed-phase C8 column provides a good balance of hydrophobic retention for separating Lisinopril and its more nonpolar diketopiperazine degradants. A buffered mobile phase is necessary to control the ionization state of the acidic and basic functional groups on the molecules, ensuring reproducible retention times and peak shapes. Detection at a low UV wavelength (210 nm) is employed because neither Lisinopril nor the diketopiperazine impurity possesses a strong chromophore, but both absorb UV light in the far-UV region due to their amide and carboxyl groups.[11]

Protocol: HPLC-UV Method for Impurity Profiling
  • System Preparation: Set up an HPLC system with a suitable detector.

  • Chromatographic Conditions:

    • Column: Luna 5 µm C8(2) or equivalent (e.g., Kinetex 5 µm C8).[12]

    • Mobile Phase: A gradient or isocratic system of aqueous phosphate buffer and acetonitrile. A typical starting condition is 95% aqueous buffer and 5% acetonitrile.[11] The buffer should be pH-adjusted (e.g., to pH 4.1 with phosphoric acid) to achieve optimal separation.[12]

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Detection: UV at 210 nm.[11]

    • Column Temperature: Ambient or controlled at 30°C.

  • Sample Preparation:

    • Accurately weigh and dissolve the Lisinopril API sample in the mobile phase or a suitable diluent to a known concentration (e.g., 1 mg/mL).

  • Reference Standard Preparation:

    • Prepare a stock solution of the this compound reference standard. Create a dilute working solution for system suitability and identification (e.g., at the 0.1% reporting threshold level relative to the API sample).

  • Analysis:

    • Inject the diluent (blank), the reference standard solution, and the API sample solution.

    • Identify the peak corresponding to Impurity D in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Quantify the impurity using the peak area from the external standard or by area percent normalization, ensuring compliance with pharmacopoeial limits.

Table 2: Typical HPLC Parameters

ParameterConditionRationale
Column Reversed-Phase C8, 5 µmProvides appropriate hydrophobicity for separation.
Mobile Phase A Phosphate Buffer (pH 4.1)Controls ionization for consistent retention.
Mobile Phase B AcetonitrileOrganic modifier to elute analytes.
Detection UV, 210 nmWavelength for detecting peptide/amide bonds.
Flow Rate 1.2 mL/minStandard flow for analytical columns.
Injection Volume 10 µLStandard volume for analytical HPLC.

For unequivocal structural confirmation, especially during method development or investigation of unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique.[13] It provides molecular weight and fragmentation data to confirm the identity of the impurity.

References

  • Lisinopril-impurities. Pharmaffiliates. [Link]

  • Reddy, A. V. R., Garaga, S., Takshinamoorthy, C., Naidu, A., & Dandala, R. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica, 84(2), 269–278. [Link]

  • Lisinopril EP Impurity D | 219677-82-4. SynZeal. [Link]

  • Gul, W., Augustine, Z., Khan, S., Saeed, K., & Raees, H. (2017). Methods of Analysis of Lisinopril: A Review. Journal of Bioequivalence & Bioavailability, 9(1), 331-335. [Link]

  • Zhang, J., Liu, Y., Wang, Y., & Guo, X. (2009). Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry. Journal of pharmaceutical and biomedical analysis, 50(5), 929-34. [Link]

  • Separation of Lisinopril and its Organic Impurities per USP Monograph. Phenomenex. [Link]

  • Gul, W., et al. (2017). Methods of Analysis of Lisinopril: A Review. ResearchGate. [Link]

  • Lisinopril EP Impurity D / Lisinopril (S,S,R)-Diketopiperazine. Allmpus. [Link]

  • Hrytsenko, I., Peleshok, K., & Logoyda, L. (2021). Spectrophotometric methods for the determination of lisinopril in medicines. Pharmacia, 68(4), 823–828. [Link]

  • Stawikowski, M., & Fields, G. B. (2002). Kinetics of diketopiperazine formation using model peptides. Bioorganic & medicinal chemistry, 10(7), 2459-66. [Link]

  • Raghava Reddy, A.V., et al. (2015). Synthesis and Characterization of Compounds Related to Lisinopril. Semantic Scholar. [Link]

  • Raghava Reddy, A.V., et al. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Formation Mechanism of Lisinopril Diketopiperazine Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lisinopril, a cornerstone in the management of hypertension and heart failure, is a dipeptide-analog angiotensin-converting enzyme (ACE) inhibitor. Like many peptide-based pharmaceuticals, its chemical stability is a critical attribute for ensuring safety and efficacy. A primary degradation pathway for lisinopril is an intramolecular cyclization reaction, resulting in the formation of diketopiperazine (DKP) impurities. These impurities, specifically (S,S,S)-diketopiperazine (Ph. Eur. Impurity C) and its epimer (R,S,S)-diketopiperazine (Ph. Eur. Impurity D), are of significant concern in pharmaceutical manufacturing and formulation. This guide provides a detailed exploration of the chemical mechanisms underpinning DKP formation, elucidates the key factors that accelerate this degradation, and presents validated analytical methodologies for its detection and control.

Introduction: The Significance of the Diketopiperazine Impurity

Lisinopril's therapeutic action relies on its specific molecular structure, [(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid]. This structure contains a lysine-proline dipeptide-like moiety, which is the locus of its primary chemical instability. The presence of a terminal primary amine (on the lysine residue) and a nearby amide linkage creates a predisposition for intramolecular cyclization.

The formation of diketopiperazine (DKP) represents a degradation of the active pharmaceutical ingredient (API), leading to a loss of potency. More critically, the introduction of impurities necessitates rigorous toxicological assessment and control to ensure patient safety, as mandated by regulatory bodies worldwide. Understanding the root cause of DKP formation is therefore not merely an academic exercise but a crucial component of quality control in the pharmaceutical industry.[1]

The Core Reaction: Intramolecular Aminolysis

The formation of the primary DKP impurity, (S,S,S)-diketopiperazine, is a classic example of intramolecular aminolysis, which can also be described as a dehydration or condensation reaction.[1]

The Mechanism: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the primary amine nitrogen of the lysine side chain onto the electrophilic carbonyl carbon of the amide bond linking the lysine and proline residues. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the amide bond and the formation of a new amide bond, creating a stable, six-membered diketopiperazine ring. This process involves the elimination of a molecule of water.[2]

This transformation is thermodynamically driven, particularly at elevated temperatures, leading to a more stable cyclic structure.

G Lisinopril Lisinopril (Active Molecule) TransitionState Tetrahedral Intermediate Lisinopril->TransitionState Nucleophilic Attack (Intramolecular) DKP (S,S,S)-Diketopiperazine (Impurity C) TransitionState->DKP Ring Closure & Amide Bond Cleavage Water H₂O TransitionState->Water Elimination

Caption: Intramolecular cyclization of Lisinopril to its DKP impurity.

Causality Analysis: Key Factors Driving DKP Formation

The rate of DKP formation is not constant but is profoundly influenced by several environmental and process parameters. Understanding these factors is key to developing effective control strategies.

Temperature

Temperature is the most significant accelerator of DKP formation. The reaction is an intramolecular dehydration, which is an endothermic process favored by heat. Studies have demonstrated that heating lisinopril, both in solid form and in solution, directly leads to an increased rate of DKP generation.[1] In the solid state, significant formation of DKP is observed at temperatures above 147°C.[2][3] This has critical implications for manufacturing processes such as drying, milling, and heat sterilization, where temperature must be strictly controlled.

pH

The pH of the environment plays a pivotal role, particularly in aqueous solutions or formulations. The nucleophilicity of the primary amino group on the lysine residue is highly dependent on its protonation state.

  • Acidic Conditions (pH < 4): At low pH, the amino group is predominantly protonated (-NH3+), which renders it non-nucleophilic and slows the cyclization reaction. However, acid can also catalyze the hydrolysis of the amide bond, leading to other degradation pathways.

  • Neutral to Basic Conditions (pH > 5): As the pH increases, the amino group becomes deprotonated (-NH2), significantly enhancing its nucleophilicity and dramatically accelerating the rate of DKP formation.[4] Lisinopril shows extreme instability in basic solutions, with studies reporting nearly 100% degradation in 0.1M NaOH almost instantaneously at room temperature.[5]

The pH-rate profile suggests the reaction rate is highest when the N-terminal amine is in its unprotonated, free-base form.[4]

Moisture and Humidity

In the solid state, the presence of water can act as a plasticizer, increasing molecular mobility within the crystal lattice. This facilitates the necessary conformational changes for the reactive groups to come into proximity, thereby promoting the cyclization reaction. Kinetic studies on solid-phase lisinopril have shown that DKP is the major decomposition product in the presence of humidity.[6]

Epimerization and the Formation of Impurity D

While (S,S,S)-diketopiperazine (Impurity C) is formed directly from lisinopril, the (R,S,S)-diketopiperazine (Impurity D) is also a commonly observed related substance. This diastereomer is not formed directly from the parent drug but arises from the epimerization of Impurity C.[1] This chiral center inversion is also promoted by high temperatures, suggesting that under thermal stress, an equilibrium between the two DKP diastereomers can be established.

G Lisinopril Lisinopril (S,S,S) ImpurityC (S,S,S)-DKP (Impurity C) Lisinopril->ImpurityC Intramolecular Cyclization ImpurityD (R,S,S)-DKP (Impurity D) ImpurityC->ImpurityD Epimerization (High Temperature)

Caption: Formation pathway of DKP Impurities C and D from Lisinopril.

Data Presentation: Impact of Stress Conditions

Forced degradation studies are essential to understand the stability profile of a drug. The following table summarizes the expected impact of key stress factors on the formation of Lisinopril DKP.

Stress ConditionParameterTypical ResultPrimary MechanismReference
Thermal (Solid State) 150°C, 24 hoursSignificant increase in DKPOvercomes activation energy for cyclization[2][3]
Acid Hydrolysis 0.1 M HCl, 50°C, 8 hoursMinor DKP formationAmino group is protonated, slowing cyclization[5]
Base Hydrolysis 0.01 M NaOH, 25°C, 1 hourRapid and extensive DKP formationDeprotonated amine is highly nucleophilic
Humidity (Solid State) 75% RH, 70°C, 7 daysModerate increase in DKPIncreased molecular mobility[6]

Experimental Protocols for Analysis

A self-validating system is crucial for trustworthy analytical results. The following protocols outline robust methods for generating and quantifying Lisinopril DKP.

Protocol: Forced Degradation Study

This protocol is designed to intentionally degrade lisinopril to generate the DKP impurity for analytical method development and validation.

Objective: To generate detectable levels of (S,S,S)-DKP and (R,S,S)-DKP from lisinopril API.

Methodology:

  • Preparation of Stock Solution: Accurately weigh 50 mg of Lisinopril reference standard and dissolve in 50 mL of purified water to obtain a 1 mg/mL stock solution.

  • Thermal Stress (Solution): Transfer 5 mL of the stock solution to a sealed vial. Heat in a water bath at 80°C for 24 hours. Cool to room temperature before analysis.

  • Base Hydrolysis Stress: Transfer 5 mL of the stock solution to a volumetric flask. Add 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize the solution with an equivalent amount of 0.1 M HCl and dilute to a final volume of 10 mL with water. Rationale: This condition is known to rapidly produce the DKP impurity.[5]

  • Acid Hydrolysis Stress: Transfer 5 mL of the stock solution to a volumetric flask. Add 1 mL of 1 M HCl. Heat in a water bath at 80°C for 8 hours. Cool and carefully neutralize with 1 M NaOH, then dilute to 10 mL with water.

  • Control Sample: Dilute 5 mL of the stock solution to 10 mL with water and store at 2-8°C, protected from light.

  • Analysis: Analyze all stressed samples and the control sample using the HPLC method described below.

Protocol: Stability-Indicating HPLC Method

This method ensures the separation and quantification of lisinopril from its DKP degradation products.

Objective: To accurately quantify lisinopril and its DKP impurities in a single chromatographic run.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of a suitable buffer (e.g., 0.05 M Phosphate Buffer, pH adjusted to 7.1) and acetonitrile (e.g., in a ratio of 70:30 v/v).[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.[7]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Methodology:

  • System Suitability Test (SST):

    • Prepare a solution containing lisinopril and known DKP impurity standards.

    • Make five replicate injections.

    • Self-Validation Criteria: The relative standard deviation (%RSD) for the peak areas must be ≤ 2.0%. The resolution between the lisinopril and DKP peaks must be ≥ 2.0. The tailing factor for the lisinopril peak should be ≤ 1.5. The SST must pass before any sample analysis.

  • Standard Preparation: Prepare a standard solution of lisinopril reference standard at a known concentration (e.g., 100 µg/mL) in the mobile phase.

  • Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to a theoretical lisinopril concentration of 100 µg/mL.

  • Analysis & Calculation:

    • Inject the standard and sample solutions.

    • Identify the peaks based on the retention times obtained from the SST.

    • Calculate the amount of DKP impurity as a percentage of the total peak area or by using a reference standard for the impurity if available.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing API Lisinopril API Stress Apply Stress (Heat, pH, etc.) API->Stress Dilute Dilute to Working Concentration Stress->Dilute Inject Inject Sample Dilute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Impurity (%) Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the analysis of Lisinopril DKP impurity.

Conclusion and Mitigation Strategies

The formation of diketopiperazine is an inherent stability challenge for lisinopril, driven primarily by its dipeptide-like structure. The degradation is fundamentally an intramolecular cyclization reaction, heavily accelerated by high temperature and neutral-to-basic pH conditions. In the solid state, humidity can also facilitate this process.

Effective control and mitigation rely on a thorough understanding of these causal factors. Key strategies include:

  • Process Control: Strict temperature control during manufacturing steps like drying and milling to minimize thermal stress.

  • Formulation Strategy: For liquid formulations, maintaining a weakly acidic pH (e.g., pH 4-5) is critical to ensure the stability of the N-terminal amine.

  • Packaging and Storage: Using packaging with low moisture permeability and storing the final drug product in controlled, cool, and dry conditions.

By implementing these measures, grounded in a robust scientific understanding of the degradation mechanism, researchers and manufacturers can ensure the quality, safety, and efficacy of lisinopril drug products.

References

  • Wang, S. L., Lin, S. Y., & Chen, T. F. (2000). Thermal-Dependent dehydration process and intramolecular cyclization of lisinopril dihydrate in the solid state. Chemical & Pharmaceutical Bulletin, 48(12), 1890-1893. [Link]

  • Lin, S. Y. (2000). Thermal-Dependent Dehydration Process and Intramolecular Cyclization of Lisinopril Dihydrate in the Solid State. Chemical & Pharmaceutical Bulletin, 48(12), 1890-1893. [Link]

  • Reddy, A. V. R., Garaga, S., Takshinamoorthy, C., Naidu, A., & Dandala, R. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica, 84(2), 269–278. [Link]

  • Stanisz, B. (2005). Kinetics of Lisinopril degradation in solid phase. Reaction Kinetics and Catalysis Letters, 85(1), 145-152. [Link]

  • Beasley, C. A., Shaw, J., Zhao, Z., & Reed, R. A. (2005). Development and validation of a stability indicating HPLC method for determination of lisinopril, lisinopril degradation product and parabens in the lisinopril extemporaneous formulation. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 559-567. [Link]

  • Wang, S. L., Lin, S., & Chen, T. F. (2000). Thermal-Dependent dehydration process and intramolecular cyclization of lisinopril dihydrate in the solid state. Semantic Scholar. [Link]

  • Hinojosa-Torres, J., et al. (2008). Degradation of lisinopril: A physico-chemical study. Journal of Molecular Structure, 886(1-3), 51-58. [Link]

  • Téjes, G., et al. (2013). Stability-Indicating LC Method for the Simultaneous Determination of Lisinopril and Hydrochlorothiazide. Journal of Chromatographic Science, 52(7), 651-8. [Link]

  • Zhu, P., et al. (2008). Characterization of a novel impurity in bulk drug of lisinopril by multidimensional NMR technique. Semantic Scholar. [Link]

  • Adam, E. H. K. (2014). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. American Journal of Analytical Chemistry, 5, 316-322. [Link]

  • Kasagić-Vujanović, I., et al. (2018). STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA. ResearchGate. [Link]

  • Adam, E. H. K. (2014). The effect of pH-value on the reaction rate of lisinopril dihydrate thermal-decomposed. ResearchGate. [Link]

  • Adam, E. H. K. (2014). Stress Degradation Studies on Lisinopril Dihydrate. Amanote Research. [Link]

  • Enchev, V., et al. (2010). Influence of pH on the cis–trans isomerization of Valine-Proline dipeptide: An integrated NMR and theoretical investigation. ResearchGate. [Link]

  • Takács-Novák, K., et al. (2013). Physico-chemical Profiling of the ACE-inhibitor Lisinopril: Acid-base Properties. ADMET & DMPK, 1(2), 6-16. [Link]

  • Zhang, P. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. American Chemical Society. [Link]

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288. [Link]

  • Steinman, H. M. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science, 213(4507), 544-545. [Link]

  • Jainab, B., et al. (2025). Stability-Indicating RP-HPLC Method For The Quantitative Determination Of Amlodipine Besylate And Lisinopril In Combined Antihypertensive Formulations. International Journal of Environmental Sciences, 11(22s). [Link]

  • Avdeef, A., et al. (2013). Physico-chemical Profiling of ACE-inhibitor Lisinopril: Acid-base Properties. ResearchGate. [Link]

  • Wu, H., & Wysocki, V. H. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 33(6), 1022–1030. [Link]

  • Chary, V. P., et al. (2022). Stability indicating RP-HPLC method development and validation for estimation of antihypertension class of drugs lisinopril and hydrochlorothiazide. Annals of Phytomedicine, 11(Special Issue 1). [Link]

  • Téjes, G., et al. (2014). Stability-Indicating LC Method for the Simultaneous Determination of Lisinopril and Hydrochlorothiazide. ResearchGate. [Link]

Sources

Pharmacological activity of Lisinopril R,S,S-diketopiperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Activity of Lisinopril R,S,S-Diketopiperazine

Executive Summary

Lisinopril, a cornerstone in the management of hypertension and heart failure, is an angiotensin-converting enzyme (ACE) inhibitor.[1][2][3] Like many pharmaceuticals, its stability is a critical parameter, with degradation products potentially impacting safety and efficacy. Among these is a class of impurities known as diketopiperazines (DKPs), formed via intramolecular cyclization. This guide focuses specifically on the R,S,S-diastereomer of lisinopril diketopiperazine (Lisinopril EP Impurity D), a known process-related impurity.[4][5][6] While its synthesis and analytical detection are well-documented, its pharmacological activity remains largely uncharacterized in publicly available literature.

This document serves as a technical guide for researchers and drug development professionals. It synthesizes the known information regarding the formation and characterization of this compound and, critically, presents a comprehensive, field-proven framework for its pharmacological evaluation. We provide detailed, actionable protocols for the synthesis of the impurity and for a robust in vitro ACE inhibition assay designed to definitively quantify its biological activity relative to the parent drug, Lisinopril.

Introduction: Lisinopril and the Significance of Diketopiperazine Impurities

Lisinopril exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[2][7] By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, lisinopril leads to vasodilation and a reduction in blood pressure.[2][7]

The molecular structure of lisinopril, a synthetic peptide derivative containing L-proline, predisposes it to intramolecular cyclization, particularly under thermal stress or in the presence of moisture.[4][8] This reaction results in the formation of a stable six-membered diketopiperazine ring, cleaving the peptide bond and altering the molecule's conformation and chemical properties.[9][10] This process can lead to different diastereomers, including the (S,S,S) and (R,S,S) forms.[4][5][11] The R,S,S-diketopiperazine, also known as Lisinopril Impurity D in the European Pharmacopoeia, is formed through the epimerization of the S,S,S-diketopiperazine at high temperatures.[4][11]

The presence of such impurities is a critical quality attribute for any active pharmaceutical ingredient (API). Understanding their pharmacological profile is paramount; an active impurity could lead to unintended side effects or an altered therapeutic window, while an inactive impurity could reduce the effective dose of the API. This guide addresses the current knowledge gap by providing the necessary tools to investigate the ACE inhibitory potential of this compound.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI cleaves AngiotensinII Angiotensin II (Potent Vasoconstrictor) AngiotensinI->AngiotensinII converts Effects Increased Blood Pressure Aldosterone Release AngiotensinII->Effects Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Lisinopril Lisinopril Block Inhibition Lisinopril->Block Block->ACE blocks

Caption: Mechanism of action of Lisinopril within the RAAS pathway.

Formation and Synthesis of this compound

Mechanism of Formation

The formation of diketopiperazine from lisinopril is a well-understood degradation pathway. It proceeds via an intramolecular nucleophilic attack of the terminal amine of the lysine residue on the amide carbonyl group of the proline ring. This cyclization is often accelerated by heat. The (S,S,S)-diketopiperazine is typically formed first. Subsequent epimerization at the chiral center adjacent to the newly formed ring, driven by high temperatures (e.g., 190°C), leads to the more stable (R,S,S)-diastereomer.[4][11]

G Lisinopril Lisinopril (S,S,S-configuration) SSS_DKP (S,S,S)-Diketopiperazine (Impurity C) Lisinopril->SSS_DKP Intramolecular Cyclization (e.g., heating in n-butanol/HCl at 80°C) RSS_DKP (R,S,S)-Diketopiperazine (Impurity D) SSS_DKP->RSS_DKP Epimerization (e.g., heating at 190°C)

Caption: Formation pathway of Lisinopril diketopiperazine isomers.

Protocol: Synthesis of this compound

This protocol is adapted from established methods for inducing the formation of this impurity for use as an analytical standard.[4][11] The causality behind this method is the use of high thermal energy to overcome the activation barrier for both the initial cyclization and the subsequent epimerization.

Objective: To generate a sufficient quantity of this compound for analytical and pharmacological evaluation.

Materials:

  • Lisinopril Dihydrate (API grade)

  • High-temperature oven or heating block

  • Mortar and pestle

  • Amber glass vial with a screw cap

  • Analytical balance

  • Spatula

Methodology:

  • Preparation: Weigh approximately 100 mg of Lisinopril Dihydrate into a clean, dry amber glass vial.

  • Thermal Stress: Place the vial (with the cap loosely fitted to allow for any pressure release) into a preheated oven or heating block set to 190°C.

    • Rationale: This specific high temperature is documented to promote the epimerization from the S,S,S to the R,S,S form, which is the target compound.[4]

  • Incubation: Heat the sample for a period of 2-4 hours. The exact duration may require optimization and monitoring by HPLC to maximize the yield of the target impurity.

  • Cooling: After the incubation period, carefully remove the vial from the heat source and allow it to cool to room temperature.

  • Characterization: The resulting solid material will be a mixture of undegraded lisinopril, the S,S,S-DKP, the R,S,S-DKP, and potentially other minor degradation products. This mixture must be purified.

  • Purification (Preparative HPLC):

    • Dissolve the thermally stressed material in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Utilize a preparative High-Performance Liquid Chromatography (HPLC) system with a C8 or C18 column.

    • Develop a gradient elution method to achieve baseline separation of the R,S,S-diketopiperazine peak from lisinopril and other impurities.[12][13]

    • Collect the fraction corresponding to the R,S,S-diketopiperazine peak.

    • Lyophilize or evaporate the solvent from the collected fraction to obtain the purified solid.

  • Confirmation: Confirm the identity and purity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[12][14]

Analytical Workflow for Characterization

A robust analytical method is essential to confirm the identity and purity of the synthesized R,S,S-diketopiperazine and to quantify it in subsequent pharmacological assays. A stability-indicating HPLC method is the industry standard.[12][15]

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Synthesized & Purified Lisinopril R,S,S-DKP dissolve Dissolve in Mobile Phase start->dissolve inject Inject onto C18 Column dissolve->inject separate Gradient Elution (e.g., Acetonitrile/Phosphate Buffer) inject->separate detect UV Detection (210 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate confirm Confirm Retention Time & Purity (>95%) integrate->confirm

Caption: High-level workflow for analytical confirmation of R,S,S-DKP.

Protocol: HPLC Method for Analysis

This protocol provides a starting point for the analytical separation of lisinopril and its diketopiperazine impurities, based on common methods described in the literature.[12][13][16]

Objective: To resolve and quantify Lisinopril and this compound.

Instrumentation & Reagents:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Monobasic Sodium Phosphate Dihydrate

  • Phosphoric Acid

  • Water (HPLC grade)

Methodology:

  • Mobile Phase Preparation:

    • Buffer (A): Dissolve 3.53 g of Monobasic Sodium Phosphate Dihydrate in 1 L of HPLC-grade water. Adjust the pH to 4.1 with Phosphoric Acid.[13] Filter and degas.

    • Organic (B): Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm[12]

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: Ramp to 40% B

      • 25-30 min: Hold at 40% B

      • 30-31 min: Ramp back to 5% B

      • 31-40 min: Re-equilibrate at 5% B

  • System Suitability: Inject a standard solution containing both lisinopril and the isolated R,S,S-DKP to confirm adequate resolution between the peaks. The system suitability criteria as per the USP monograph for Lisinopril should be met.[13]

Pharmacological Evaluation: In Vitro ACE Inhibition Assay

As the direct pharmacological activity of this compound is not well-reported, a definitive in vitro study is required. The most direct and relevant test is an ACE inhibition assay. The following protocol is a robust, widely accepted method based on the spectrophotometric quantification of hippuric acid produced from the substrate hippuryl-histidyl-leucine (HHL).[17][18][19]

Principle of the Assay

The assay measures the activity of the ACE enzyme by monitoring its cleavage of the substrate HHL into hippuric acid (HA) and histidyl-leucine. In the presence of an inhibitor, the rate of HA formation is reduced. The reaction is stopped, and the HA produced is extracted and quantified by measuring its absorbance, typically at 228 nm.[18][19]

Protocol: Spectrophotometric ACE Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ACE and compare it to that of Lisinopril.

Materials & Reagents:

  • Purified this compound (from Section 2)

  • Lisinopril Dihydrate (positive control)

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) (substrate)

  • Sodium Borate Buffer (100 mM, pH 8.3) containing 300 mM NaCl

  • Hydrochloric Acid (HCl), 1 M

  • Ethyl Acetate

  • Spectrophotometer (UV-Vis) or microplate reader

  • Microcentrifuge tubes

Methodology:

  • Reagent Preparation:

    • ACE Solution: Prepare a stock solution of ACE in deionized water. The final concentration in the assay should be optimized to yield a robust signal (e.g., 2-10 mU/mL).[19]

    • HHL Solution: Prepare a 5 mM solution of HHL in the Sodium Borate Buffer.[19]

    • Test Compound (R,S,S-DKP) Stock: Prepare a high-concentration stock solution (e.g., 1 mM) in deionized water. Create a series of dilutions to cover a wide concentration range (e.g., 0.01 µM to 100 µM).

    • Positive Control (Lisinopril) Stock: Prepare a stock solution and serial dilutions identical to the test compound.

  • Assay Procedure:

    • Setup: For each concentration of inhibitor, control, and blank, prepare triplicate microcentrifuge tubes.

    • Pre-incubation: Add the following to each tube:

      • 50 µL of the appropriate inhibitor dilution (R,S,S-DKP or Lisinopril).

      • For the 100% Activity Control (no inhibition), add 50 µL of deionized water.

      • For the Blank, add 50 µL of deionized water.

      • Add 25 µL of the ACE enzyme solution to all tubes except the Blank. Add 25 µL of buffer to the Blank tubes.

    • Incubate: Pre-incubate all tubes at 37°C for 10 minutes.[19]

  • Enzymatic Reaction:

    • Initiation: Initiate the reaction by adding 125 µL of the 5 mM HHL substrate solution to all tubes.

    • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes (this may require optimization).[19]

  • Reaction Termination and Extraction:

    • Termination: Stop the reaction by adding 200 µL of 1 M HCl to all tubes.[19]

    • Extraction: Add 1.0 mL of ethyl acetate to each tube. Vortex vigorously for 30 seconds to extract the hippuric acid into the organic layer.

    • Separation: Centrifuge the tubes at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Quantification:

    • Carefully transfer 800 µL of the upper organic layer (ethyl acetate) to a new tube.

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Re-dissolve the dried hippuric acid residue in 1.0 mL of deionized water or buffer.

    • Measure the absorbance of the solution at 228 nm using the spectrophotometer. Use the Blank sample to zero the instrument.

  • Data Analysis:

    • Calculate % Inhibition:

      • % Inhibition = [1 - (Abs_inhibitor - Abs_blank) / (Abs_100%_activity - Abs_blank)] * 100

    • Determine IC50: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity.

Expected Data and Interpretation

The primary output of this study will be the IC50 values for Lisinopril and its R,S,S-diketopiperazine derivative. This quantitative data allows for a direct comparison of their pharmacological potency.

CompoundPredicted IC50 Range (nM)Relative Potency vs. Lisinopril
Lisinopril5 - 201 (Reference)
Lisinopril R,S,S-DKPTo Be Determined (TBD)TBD
Table 1: Data summary table for presenting the results of the ACE inhibition assay.

Interpretation:

  • If IC50 (DKP) is similar to IC50 (Lisinopril): The impurity is pharmacologically active and may contribute to the overall therapeutic effect or side-effect profile of the drug product. This would be a significant finding.

  • If IC50 (DKP) >> IC50 (Lisinopril): The impurity has significantly less or no ACE inhibitory activity. Its presence would primarily be a concern for reducing the overall purity and effective concentration of the lisinopril API.

  • If IC50 (DKP) << IC50 (Lisinopril): The impurity is more potent than the parent drug. This would be a major safety concern, requiring stringent control during manufacturing.

Discussion and Future Directions

The determination of the pharmacological activity of this compound is a critical step in ensuring the quality and safety of lisinopril-containing medications. The experimental framework provided here offers a clear and scientifically rigorous path to obtaining this vital data.

Should the R,S,S-DKP show significant ACE inhibitory activity, several future studies would be warranted:

  • In Vivo Studies: Assess the effect of the impurity on blood pressure in animal models of hypertension to understand its in vivo potency and duration of action.

  • Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the impurity. Its bioavailability and half-life could differ significantly from lisinopril.[2][3]

  • Off-Target Screening: Evaluate the impurity against a panel of other receptors and enzymes to identify any potential for off-target effects that could lead to unforeseen side effects.

Conclusion

This compound is a known degradation product formed via intramolecular cyclization and epimerization. While its chemical synthesis and analytical detection are established, its pharmacological profile remains a critical unknown. This guide has provided a comprehensive technical overview and, more importantly, detailed, actionable protocols for the synthesis, characterization, and definitive pharmacological evaluation of this compound. By executing the proposed in vitro ACE inhibition assay, researchers and pharmaceutical scientists can elucidate the biological impact of this impurity, contributing to the development of safer and more effective medicines.

References

  • Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - NIH. (n.d.).
  • Methods of Analysis of Lisinopril: A Review - Walsh Medical Media. (2017).
  • ACE Inhibition Assay - Protocol - OneLab - Andrew Alliance. (n.d.).
  • (PDF) Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - ResearchGate. (2018).
  • Application Notes: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay using Val-Tyr - Benchchem. (n.d.).
  • Separation of Lisinopril and its Organic Impurities per USP Monograph - Phenomenex. (n.d.).
  • Synthesis and Characterization of Compounds Related to Lisinopril - PMC - NIH. (2016).
  • Methods of Analysis of Lisinopril: A Review - ResearchGate. (2017).
  • Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry - PMC - NIH. (2008).
  • Spectrophotometric methods for the determination of lisinopril in medicines - Pharmacia. (2021).
  • Synthesis and Characterization of Compounds Related to Lisinopril - Semantic Scholar. (2015).
  • Angiotensin-converting enzyme inhibitory assay - Protocols.io. (2019).
  • (PDF) Synthesis and Characterization of Compounds Related to Lisinopril - ResearchGate. (2016).
  • Synthesis and Characterization of Compounds Related to Lisinopril - PubMed. (2016).
  • The clinical pharmacology of lisinopril - ClinPGx. (1987).
  • Lisinopril - Wikipedia. (n.d.).
  • Lisinopril EP Impurity D | 219677-82-4 - SynZeal. (n.d.).
  • Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography - Scirp.org. (2014).
  • Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography - Semantic Scholar. (2014).
  • Kinetics of Lisinopril degradation in solid phase | Request PDF - ResearchGate. (2009).
  • Lisinopril - Deranged Physiology. (n.d.).
  • Lisinopril S,S,S-Diketopiperazine | C21H29N3O4 | CID 29982756 - PubChem. (n.d.).
  • Lisinopril - StatPearls - NCBI Bookshelf - NIH. (2023).
  • DKP formation mechanism. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC - NIH. (2022).
  • Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - Science. (1981).

Sources

Toxicological Profile of Lisinopril Diketopiperazine Impurities: A Framework for Safety and Qualification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Lisinopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, undergoes degradation to form impurities, most notably diketopiperazines (DKPs), through intramolecular cyclization. The presence of these impurities, specifically (S,S,S)-diketopiperazine (Lisinopril EP Impurity C) and its epimer (R,S,S)-diketopiperazine (Lisinopril EP Impurity D), is a critical quality attribute that necessitates a thorough toxicological evaluation to ensure patient safety. This guide provides a comprehensive framework for establishing the toxicological profile of lisinopril DKP impurities. It is structured not as a rigid protocol, but as a strategic workflow, explaining the scientific rationale behind each stage of the assessment, from impurity formation and characterization to a tiered toxicological testing strategy consistent with international regulatory standards. This document serves as a technical roadmap for researchers and drug development professionals tasked with the safety qualification of such process-related impurities and degradation products.

The Imperative of Impurity Profiling in Drug Safety

The quality, safety, and efficacy of an Active Pharmaceutical Ingredient (API) are intrinsically linked to its purity.[1] Impurities, which are any components of the drug substance that are not the defined chemical entity, can arise from various sources, including starting materials, by-products of synthesis, and degradation products formed during manufacturing and storage.[1][2] The International Council for Harmonisation (ICH) has established robust guidelines, particularly ICH Q3A(R2), to provide a framework for the control and qualification of these impurities in new drug substances.[1][3][4] Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity or a given impurity profile at the level(s) specified.

Lisinopril, an essential medication for hypertension and heart failure, is susceptible to degradation, which can compromise its therapeutic efficacy and introduce potentially harmful substances.[5][6] Among its known degradation products are the diketopiperazine (DKP) impurities, which demand careful toxicological scrutiny.[5][7][8]

Formation and Characterization of Lisinopril DKP Impurities

Mechanism of Formation

The primary pathway for the formation of lisinopril DKP impurities is an intramolecular cyclization reaction. This process involves the dehydration of the lisinopril molecule, leading to the formation of a stable six-membered diketopiperazine ring. This reaction is often accelerated by heat.[5][9] The two principal DKP impurities identified are:

  • (S,S,S)-Diketopiperazine: Also known as Lisinopril EP Impurity C.[5][9][10]

  • (R,S,S)-Diketopiperazine: Also known as Lisinopril EP Impurity D, which can be formed through the epimerization of Impurity C at high temperatures.[5][9][11]

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to understand the propensity of lisinopril to form these and other degradation products.[12][13]

cluster_conditions Driving Conditions Lisinopril Lisinopril (C₂₁H₃₁N₃O₅) DKP_C (S,S,S)-Diketopiperazine (Impurity C) C₂₁H₂₉N₃O₄ Lisinopril->DKP_C Intramolecular Cyclization (-H₂O, Heat) DKP_D (R,S,S)-Diketopiperazine (Impurity D) C₂₁H₂₉N₃O₄ DKP_C->DKP_D Epimerization (High Temp) Heat Heat pH pH extremes

Caption: Formation pathway of Lisinopril DKP impurities.

Analytical Characterization

The unambiguous identification and quantification of DKP impurities are prerequisites for any toxicological assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for separating and quantifying lisinopril from its impurities.[13][14][15][16] For structural confirmation, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable, providing molecular weight and fragmentation data to confirm the identity of the DKP structures.[5][14]

The Regulatory Compass: ICH Q3A(R2) Qualification Thresholds

The decision to perform a toxicological evaluation is not arbitrary; it is dictated by regulatory guidelines. The ICH Q3A(R2) guideline sets thresholds for reporting, identifying, and qualifying impurities based on the Maximum Daily Dose (MDD) of the drug substance.[17]

Causality Behind the Thresholds: The MDD is the critical factor because it determines the patient's total exposure to the impurity. A higher MDD means a lower percentage of an impurity can be tolerated before it reaches a level of potential toxicological concern. The thresholds represent levels below which an impurity is considered to have a negligible safety risk.

Lisinopril has a typical MDD of up to 40 mg for hypertension. However, to be conservative, we will consider the highest possible MDD. Let's assume an MDD of 80 mg for certain indications. Based on the ICH Q3A(R2) guideline, the qualification threshold is the level at which an impurity must be toxicologically evaluated.

Maximum Daily Dose (MDD)Reporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
TDI = Total Daily Intake

For Lisinopril with an MDD of 40 mg/day:

  • Identification Threshold: 0.10%

  • Qualification Threshold: 0.15%

This means that if a DKP impurity is present at a level greater than 0.15% in the lisinopril drug substance, a comprehensive toxicological safety assessment is mandated by regulatory agencies.

A Tiered Strategy for Toxicological Assessment

A scientifically sound and resource-efficient approach to toxicological evaluation follows a tiered, or staged, strategy. This begins with computational methods and progresses to more complex biological systems only as needed, based on the results of the preceding tier.

cluster_tier1 Tier 1: In Silico Assessment cluster_tier2 Tier 2: In Vitro Genotoxicity cluster_tier3 Tier 3: In Vitro General Toxicity cluster_tier4 Tier 4: In Vivo Studies (If Warranted) start DKP Impurity > Qualification Threshold (0.15%) in_silico QSAR Analysis (e.g., Derek Nexus, Sarah Nexus) - Predict Mutagenicity - Predict Carcinogenicity - General Toxicity Alerts start->in_silico ames Bacterial Reverse Mutation Assay (Ames Test) - Assess point mutations in_silico->ames Structural alert or insufficient data mla Mammalian Cell Assay (e.g., MLA or Micronucleus) - Assess clastogenicity/aneugenicity ames->mla cyto Cytotoxicity Assays (e.g., MTT, LDH) - Use relevant cell lines (HepG2, HK-2) - Determine basal cytotoxicity (IC₅₀) mla->cyto Negative genotoxicity results invivo General Toxicity Study (e.g., 14 or 28-day rodent study) - Dose range finding - Clinical observations, pathology mla->invivo Positive or equivocal genotoxicity result cyto->invivo Potent cytotoxicity observed end_safe Impurity Qualified as Safe at Specified Level cyto->end_safe No significant cytotoxicity at relevant concentrations invivo->end_safe No adverse effects at relevant exposure levels end_unsafe Risk Identified (Requires process control or further study) invivo->end_unsafe

Caption: Tiered workflow for toxicological assessment of impurities.

Tier 1: In Silico Assessment (Computational Toxicology)

Rationale: Before embarking on laboratory experiments, computational (in silico) models provide a rapid and cost-effective screening of potential toxicities. Quantitative Structure-Activity Relationship (QSAR) models compare the chemical structure of the DKP impurity to databases of known toxicants to predict its likely biological activities.

Protocol:

  • Obtain the 2D structure (SMILES or MOL file) for the (S,S,S)-DKP and (R,S,S)-DKP impurities.

  • Submit the structure to two complementary QSAR models for mutagenicity prediction (as per ICH M7 guidelines for mutagenic impurities):

    • An expert rule-based system (e.g., Derek Nexus).

    • A statistical-based system (e.g., Sarah Nexus or Leadscope).

  • Analyze the output for structural alerts related to mutagenicity, carcinogenicity, and other toxicological endpoints. A positive finding, or "structural alert," indicates a potential for toxicity that warrants further investigation.

Tier 2: In Vitro Genotoxicity Assessment

Rationale: Genotoxicity (damage to DNA or chromosomes) is a critical toxicological endpoint because it can lead to heritable mutations and cancer. A standard battery of in vitro tests is required to assess this risk comprehensively. A negative result in a standard, well-conducted battery is often sufficient to rule out mutagenic potential.

Key Experiments:

  • Bacterial Reverse Mutation Assay (Ames Test): Detects gene mutations (point mutations and frameshifts).

  • In Vitro Mammalian Cell Assay:

    • Micronucleus Test: Detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).

    • Mouse Lymphoma Assay (MLA): Detects gene mutations and clastogenicity.

AssayEndpoint MeasuredRationale
Ames Test Gene mutation in bacteriaHigh-throughput, sensitive screen for point mutations, a common mechanism for carcinogens.
Micronucleus Test Chromosome damage in mammalian cellsAssesses larger-scale genetic damage (clastogenicity/aneugenicity) not detected by the Ames test.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) - Plate Incorporation Method (OECD 471)

This protocol is a self-validating system, including concurrent negative and positive controls to ensure the test system is functioning correctly.

  • Strain Selection: Use a minimum of five strains of bacteria (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA or WP2 pKM101).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) for each strain. This is crucial because some chemicals only become mutagenic after being metabolized.

  • Dose Selection: Perform a preliminary range-finding study to determine the appropriate concentration range, which should span from non-toxic to cytotoxic levels. Select at least five analyzable concentrations for the main experiment.

  • Assay Procedure: a. To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the DKP impurity test solution (or control), and 0.5 mL of S9 mix (for +S9 plates) or buffer (for -S9 plates). b. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate. c. Incubate the plates at 37°C for 48-72 hours.

  • Controls:

    • Negative (Solvent) Control: The vehicle used to dissolve the DKP impurity.

    • Positive Control: A known mutagen for each strain, with and without S9 activation (e.g., sodium azide for TA1535 without S9, 2-aminoanthracene for TA100 with S9).

  • Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a concentration-related increase in revertant colonies and/or a reproducible increase of at least two-fold over the negative control value.

Tier 3: In Vitro General Toxicity Assessment

Rationale: If the DKP impurity is not genotoxic, its potential for general cytotoxicity should be evaluated. This provides an initial indication of non-specific toxicity and can help identify potential target organs.

Key Experiment: Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay (ISO 10993-5)

  • Cell Line Selection: Choose cell lines relevant to potential target organs for ACE inhibitors and general metabolism, such as human liver cells (HepG2) and human kidney cells (HK-2).

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.

  • Treatment: Remove the culture medium and replace it with a medium containing various concentrations of the DKP impurity. Include untreated and solvent controls. Incubate for a relevant exposure period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the solvent control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Tier 4: In Vivo General Toxicity Study (If Warranted)

Rationale: An in vivo study is the final tier and is only conducted if there are significant concerns from the in vitro data (e.g., positive genotoxicity) or if the impurity is structurally novel and present at high levels. The goal is to understand the impurity's effects in a whole biological system.

Key Experiment: 14-Day or 28-Day Repeated Dose Toxicity Study in Rodents (OECD 407)

  • Species Selection: Typically performed in one rodent species (e.g., Sprague-Dawley rat).

  • Administration: The route of administration should mimic human exposure (i.e., oral gavage).

  • Group Design: Use at least three dose groups (low, mid, high) and a concurrent vehicle control group. The high dose should aim to produce minimal toxicity to establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Endpoints: Monitor daily clinical signs, body weight, and food/water consumption. At the end of the study, perform a complete analysis including hematology, clinical chemistry, and full histopathology of major organs and tissues.

  • Interpretation: The study will identify any potential target organs of toxicity and establish a NOAEL, which is the highest dose at which no adverse effects were observed. This NOAEL is crucial for calculating the safety margin for human exposure.

Conclusion and Risk Assessment

The toxicological profiling of lisinopril diketopiperazine impurities is a systematic process guided by regulatory principles and scientific rationale. By employing a tiered approach, from in silico prediction to in vitro and, if necessary, in vivo studies, a clear picture of the impurity's safety profile can be established. If the DKP impurities are found to be non-genotoxic and exhibit low general toxicity, with a sufficient safety margin between the NOAEL from animal studies and the maximum human exposure, they can be qualified as safe at the levels observed in the final drug substance. This ensures that the therapeutic benefits of lisinopril are not compromised by the risks associated with its degradation products.

References

  • Reddy, G. M., et al. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. Scientific Publishing Institute. Available at: [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. EMA. Available at: [Link]

  • Chaudhary, A. K., et al. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. gmp-compliance.org. Available at: [Link]

  • Gul, W., et al. (2017). Methods of Analysis of Lisinopril: A Review. Walsh Medical Media. Available at: [Link]

  • Gul, W., et al. (2017). Methods of Analysis of Lisinopril: A Review. ResearchGate. Available at: [Link]

  • Pharma Tutor. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. Available at: [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH.org. Available at: [Link]

  • Reddy, G. M., et al. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. ResearchGate. Available at: [Link]

  • AstraZeneca. (2023). Environmental Risk Assessment Data Lisinopril dihydrate. Fass.se. Available at: [Link]

  • Stanimirova, I., et al. (2021). Spectrophotometric methods for the determination of lisinopril in medicines. Pharmacia. Available at: [Link]

  • Al-Janabi, K. A., et al. (2019). Development and Validation of an RP-HPLC Analytical Method for Determination of Lisinopril in Full and Split Tablets. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Navale, S. A., et al. (2022). Development and Validation of UV Spectrophotometric Method for the Estimation of Lisinopril in Bulk and Pharmaceutical Dosage Form. International Journal of Novel Research and Development. Available at: [Link]

  • SynThink Research Chemicals. (n.d.). Lisinopril EP Impurity C. SynThink. Available at: [Link]

  • Oliveira, R., et al. (2006). Degradation of lisinopril: A physico-chemical study. ResearchGate. Available at: [Link]

  • SynThink Research Chemicals. (n.d.). Lisinopril EP Impurities & USP Related Compounds. SynThink. Available at: [Link]

  • EliteSynth Laboratories. (n.d.). Lisinopril (S,S,R)-Diketopiperazine. EliteSynth. Available at: [Link]

  • Popović, G., et al. (2020). Stress Degradation of Lisinopril Dihydrate in Different Aqueous Media. DOI Srpska. Available at: [Link]

  • SynZeal. (n.d.). Lisinopril Impurities. SynZeal. Available at: [Link]

  • Pharmaffiliates. (n.d.). Lisinopril-impurities. Pharmaffiliates. Available at: [Link]

  • Adam, E. (2014). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. Scirp.org. Available at: [Link]

  • Zajac, M., et al. (2014). Kinetics of Lisinopril degradation in solid phase. ResearchGate. Available at: [Link]

  • SynZeal. (n.d.). Lisinopril EP Impurity D. SynZeal. Available at: [Link]

Sources

Predictive Toxicology for Pharmaceutical Impurities: An In-Silico Assessment of the Lisinopril Portfolio

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The safety and purity of Active Pharmaceutical Ingredients (APIs) are paramount in drug development. Impurities, even at trace levels, can pose significant health risks. This guide provides a comprehensive framework for the in-silico toxicological assessment of impurities associated with Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor. Moving beyond theoretical discourse, this document serves as a practical, field-proven guide for leveraging computational models to predict potential toxicities, specifically mutagenicity, in alignment with global regulatory standards. We will dissect the core principles of in-silico toxicology, navigate the intricacies of the ICH M7 guideline, and present a self-validating, step-by-step workflow for the robust assessment of Lisinopril impurities. The methodologies detailed herein are designed to enhance safety profiles, inform control strategies, and accelerate drug development timelines by embedding predictive risk assessment early in the lifecycle.

Part 1: The Imperative of Impurity Analysis in Drug Safety

Lisinopril, chemically known as (2S)-1-[(2S)-6-amino-2-{[(1S)-1-carboxy-3-phenylpropyl]amino}hexanoyl]pyrrolidine-2-carboxylic acid, is a widely prescribed medication for hypertension and heart failure. The synthetic pathway and subsequent degradation can introduce various impurities. The presence of these impurities in an API can influence the quality and safety of the final drug product[1]. Regulatory bodies mandate stringent control over these impurities, particularly those with the potential for DNA reactivity and mutagenicity, which can pose a carcinogenic risk to patients.

Traditionally, assessing the toxicological risk of these impurities required extensive and resource-intensive animal testing. However, the advent of in silico toxicology has transformed this landscape.[2][3] In-silico prediction, which uses computer-based models to simulate and forecast the toxicological properties of compounds, offers a rapid, cost-effective, and ethically sound alternative to traditional methods.[2][4] This approach allows for the early identification of potentially hazardous compounds, enabling a proactive approach to risk management in drug development.[4][5]

Part 2: The Regulatory Cornerstone - The ICH M7 Guideline

The International Council for Harmonisation (ICH) M7 guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk," is the definitive international framework for this work.[6][7] It provides a systematic methodology to identify, classify, and control mutagenic impurities, ensuring patient safety.[8]

A central tenet of ICH M7 is the use of computational toxicology for the initial assessment of impurities that lack experimental data.[9][10] The guideline mandates a two-pronged (Q)SAR approach to maximize the predictive accuracy of the assessment.[9][11][12]

The Five Classes of Mutagenic Impurities under ICH M7

The guideline categorizes impurities into five classes to stratify risk and guide the control strategy[8][9]:

ClassDescriptionRecommended Action
Class 1 Known mutagenic carcinogens.Control at or below a compound-specific acceptable limit.
Class 2 Known mutagens with unknown carcinogenic potential.Control at or below the Threshold of Toxicological Concern (TTC).
Class 3 Compounds with a structural alert for mutagenicity, but no experimental data.Control at or below the TTC; Ames test may be required.
Class 4 Compounds with a structural alert, but are non-mutagenic in experimental tests.Treat as non-mutagenic impurities (as per ICH Q3A/B).
Class 5 Compounds with no structural alert for mutagenicity.Treat as non-mutagenic impurities (as per ICH Q3A/B).

The Threshold of Toxicological Concern (TTC) is a crucial concept within ICH M7, representing an acceptable intake level for any unstudied chemical that poses a negligible risk of carcinogenicity. For lifetime exposure, this is set at 1.5 µ g/day .[9]

Part 3: Core In-Silico Methodologies

The predictive power of in-silico toxicology stems from the principle that the chemical structure of a molecule dictates its biological activity.[13] This is the foundation of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models.[4][13][14]

  • Structure-Activity Relationship (SAR) : A qualitative approach that links structural fragments (toxicophores) to a toxicological hazard.[13]

  • Quantitative Structure-Activity Relationship (QSAR) : A quantitative, mathematical model that correlates physicochemical or structural properties of a set of molecules with their biological activity.[5][14]

ICH M7 requires the use of two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.[11][12][15] This dual approach provides a more robust and reliable prediction.

  • Expert Rule-Based Systems (e.g., Derek Nexus®) : These systems utilize a knowledge base of manually curated structural alerts and rules derived from published literature and proprietary data.[16][17] When a query molecule is analyzed, the system identifies toxicophores—substructures known to be associated with toxicity—and provides a reasoned prediction based on established structure-toxicity relationships.[17][18]

  • Statistical-Based Systems (e.g., SARAH Nexus®) : These models are built using machine learning algorithms trained on large datasets of chemicals with known experimental toxicity data (e.g., Ames test results).[11] The model learns complex relationships between structural features and mutagenicity to make a statistical prediction for a new chemical.

cluster_QSAR ICH M7 (Q)SAR Assessment RuleBased Expert Rule-Based Model (e.g., Derek Nexus) Conclusion Overall Conclusion (ICH M7 Classification) RuleBased->Conclusion StatBased Statistical-Based Model (e.g., SARAH Nexus) StatBased->Conclusion Complementary Predictions Impurity Impurity Structure Impurity->RuleBased Analyzes based on known toxicophores Impurity->StatBased Analyzes based on statistical correlation

Complementary (Q)SAR methodologies as required by ICH M7.

Part 4: Profile of Lisinopril Impurities

A thorough in-silico assessment begins with the accurate identification of all potential and known impurities. These can arise from the manufacturing process (synthesis-related) or from the degradation of the API over time.[7]

Impurity NameStructure / Chemical NameTypical Origin
Lisinopril Diketopiperazine (Impurity C) (S,S,S)-DiketopiperazineDegradation (intramolecular dehydration at high temperature)[1][19][20]
(R,S,S)-Diketopiperazine (Impurity D) (R,S,S)-DiketopiperazineDegradation (epimerization of Impurity C)[1][19][21]
Lysine Analogue N2-(1-Carboxy-3-phenylpropyl)lysyllysineSynthesis By-product[1]
Cyclohexyl Analogue (Impurity F) N2-[(1S)-1-Carboxy-3-cyclohexylpropyl]-L-lysyl-L-prolineSynthesis By-product[19]
Impurity 1 (Unnamed) 2-(6-amino-1-(1-carboxyethylamino)-1-oxohexan-2-ylamino)-4-phenyl-butanoic acidSynthesis By-product[22][23]
Impurity 2 (Unnamed) 6-amino-2-(1-carboxy-3-phenylpropylamino)-hexanoic acidSynthesis By-product[22][23]

Note: This table is illustrative and not exhaustive. A complete impurity profile requires a detailed analysis of the specific manufacturing process.

Part 5: A Self-Validating Workflow for In-Silico Assessment

This section outlines a robust, step-by-step protocol for conducting an ICH M7-compliant in-silico toxicological assessment of a potential Lisinopril impurity.

cluster_QSAR Step 2a: Two Complementary Models cluster_Results Interpretation Logic start Start: New Impurity Identified step1 Step 1: Structure Elucidation (SMILES/MOL file) start->step1 step2 Step 2: Conduct (Q)SAR Analysis step1->step2 RuleBased Expert Rule-Based (e.g., Derek Nexus) StatBased Statistical-Based (e.g., SARAH Nexus) step3 Step 3: Interpret Results BothNeg Both Negative? step3->BothNeg step4 Step 4: Expert Review step5 Step 5: Classify Impurity (ICH M7) step4->step5 step6 Step 6: Define Control Strategy step5->step6 step7 Step 7: Document & Report step6->step7 end_node End: Assessment Complete step7->end_node BothNeg->step4 Yes OnePos One or Both Positive? BothNeg->OnePos No OnePos->step4 Yes

Workflow for ICH M7 In-Silico Mutagenicity Assessment.
Experimental Protocol: In-Silico Assessment of Lisinopril Impurity C

Objective: To assess the mutagenic potential of Lisinopril Diketopiperazine (Impurity C) using a dual (Q)SAR methodology in compliance with ICH M7.

Methodology:

  • Step 1: Impurity Structure Preparation 1.1. Obtain the canonical chemical structure of Lisinopril Diketopiperazine. 1.2. Convert the structure into a machine-readable format, such as SMILES (Simplified Molecular-Input Line-Entry System) or a MOL file.

  • Step 2: (Q)SAR Prediction - Expert Rule-Based System (e.g., Derek Nexus) 2.1. Launch the Derek Nexus software.[24] 2.2. Input the SMILES or MOL file for Impurity C. 2.3. Select the relevant toxicity endpoints for prediction, at a minimum including "Mutagenicity in vitro (bacterial)." 2.4. Execute the prediction. The software will compare the impurity's structure against its knowledge base of toxicophores.[18] 2.5. Record the output, which will typically include:

    • A qualitative prediction (e.g., "Plausible," "Equivocal," "Inactive").
    • Identification of any firing structural alerts.
    • Detailed reasoning, supporting data, and literature references for any alerts.[17]
  • Step 3: (Q)SAR Prediction - Statistical-Based System (e.g., SARAH Nexus) 3.1. Launch the SARAH Nexus software.[11] 3.2. Input the same SMILES or MOL file for Impurity C. 3.3. Execute the Ames mutagenicity prediction. The software will use its statistical model to generate a prediction. 3.4. Record the output, which will include:

    • A prediction of positive or negative for mutagenicity.
    • A confidence level for the prediction.
    • Identification of structurally similar compounds from its training set that support the prediction.
  • Step 4: Interpretation and Expert Review 4.1. Scenario A (Concordant Negative): If both Derek Nexus and SARAH Nexus predict "Inactive" or "Negative," the impurity is considered to have no structural alert. 4.2. Scenario B (Concordant or Conflicting Positive): If either or both models predict "Plausible," "Positive," or "Equivocal," a structural alert is concluded to be present. 4.3. An expert toxicologist must review the results. This review considers the relevance of the firing alerts, the strength of the supporting evidence, and the applicability domain of the models to the query chemical. The causality is critical: the expert must determine if the identified toxicophore is chemically plausible and accessible within the molecule's context.

  • Step 5: ICH M7 Classification 5.1. Based on Scenario A: The impurity is classified as Class 5 . 5.2. Based on Scenario B: The impurity is classified as Class 3 , pending further experimental data (i.e., an Ames test). If an Ames test is subsequently conducted and is negative, the impurity would be re-classified as Class 4 .

  • Step 6: Documentation and Reporting 6.1. Compile a comprehensive report detailing the entire workflow. 6.2. Include software versions, prediction outputs, the expert review rationale, and the final ICH M7 classification. This report forms a critical part of the regulatory submission dossier.

Conclusion: Integrating Predictive Science into Drug Development

The in-silico prediction of toxicity for pharmaceutical impurities is no longer a nascent science but a regulatory-endorsed, scientifically robust pillar of modern drug safety assessment.[2][15][25] By employing a systematic, dual-methodology approach as outlined in this guide, researchers and drug developers can efficiently and accurately characterize the potential risks associated with impurities like those found in Lisinopril. This predictive power enables the implementation of scientifically justified control strategies, ensures patient safety, and upholds the highest standards of pharmaceutical quality, ultimately fostering a more agile and safety-conscious development lifecycle.

References

  • Derek Nexus Toxicology Software - Optibrium. (n.d.). Optibrium. Retrieved from [Link]

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. (2023, September 30). European Medicines Agency. Retrieved from [Link]

  • Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry. (2008). Journal of Zhejiang University. Science. B. Retrieved from [Link]

  • Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry. (2008). ClinPGx. Retrieved from [Link]

  • Derek Nexus for toxicity prediction – What package is right for me?. (n.d.). Optibrium. Retrieved from [Link]

  • ICH M7: How to Manage Mutagenic Impurities Step by Step. (2026, January 6). GuideGxP. Retrieved from [Link]

  • Computational toxicology with DEREK Nexus® & SARAH Nexus® | Safety Assessment. (n.d.). Syngene. Retrieved from [Link]

  • ICH Guideline M7 on mutagenic impurities in pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]

  • Assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). (2023, April 3). ICH. Retrieved from [Link]

  • Derek Nexus® toxicology modeling. (n.d.). Charles River. Retrieved from [Link]

  • In Silico Toxicity Prediction. (n.d.). PozeSCAF. Retrieved from [Link]

  • (Q)SAR. (n.d.). ToxMed. Retrieved from [Link]

  • 10 Frequently Asked Questions About Derek Nexus, Answered. (2024, July 8). Lhasa Limited. Retrieved from [Link]

  • In Silico Mutagenicity and Toxicology Predictions. (n.d.). PozeSCAF. Retrieved from [Link]

  • Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. (2024, September 18). Veeprho. Retrieved from [Link]

  • From QSAR to QSIIR: Searching for Enhanced Computational Toxicology Models. (n.d.). NIH. Retrieved from [Link]

  • Synthesis and Characterization of Compounds Related to Lisinopril. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Compounds Related to Lisinopril. (n.d.). NIH. Retrieved from [Link]

  • SAR & QSAR Model. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Synthesis and Characterization of Compounds Related to Lisinopril. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Quantitative structure–activity relationship. (n.d.). Wikipedia. Retrieved from [Link]

  • Characterization and validation of an in silico toxicology model to predict the mutagenic potential of drug impurities. (2012, May 1). PubMed. Retrieved from [Link]

  • The Consultancy Activity on In Silico Models for Genotoxic Prediction of Pharmaceutical Impurities. (2025, August 6). ResearchGate. Retrieved from [Link]

  • In silico methods to predict drug toxicity. (n.d.). Semantic Scholar. Retrieved from [Link]

  • 10 FAQs About Mirabilis: Pharmaceutical Impurity Control Using In Silico Tools. (2024, October 16). Lhasa Limited. Retrieved from [Link]

  • AstraZeneca Becomes the First Lhasa Member to Realise the Benefits of Mirabilis Through SaaS. (2018, October 4). PR Newswire. Retrieved from [Link]

  • Impurity And Degradant Control. (n.d.). Lhasa Limited. Retrieved from [Link]

  • STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA. (n.d.). DOI Srpska. Retrieved from [Link]

  • In silico toxicology: computational methods for the prediction of chemical toxicity. (n.d.). PMC. Retrieved from [Link]

  • Kinetics of Lisinopril degradation in solid phase. (2025, August 6). ResearchGate. Retrieved from [Link]

  • In silico toxicology: Computational methods for the prediction of chemical toxicity. (2025, August 6). ResearchGate. Retrieved from [Link]

Sources

The Degradation Profile of Lisinopril: A Technical Guide to Identification, Mechanisms, and Significance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Lisinopril, a potent angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure.[1] As a synthetic peptide derivative, its chemical stability is a critical attribute that directly impacts its safety and efficacy.[2][3] The formation of degradation products during manufacturing, storage, or even in vivo can potentially alter the therapeutic outcome and introduce safety concerns.[4] This technical guide provides a comprehensive review of the degradation products of lisinopril, delving into their formation mechanisms, analytical methodologies for their detection, and their toxicological and pharmacological significance. This document is intended for researchers, scientists, and drug development professionals engaged in the formulation, analysis, and regulation of lisinopril-containing drug products.

Principal Degradation Pathways and Products

Lisinopril is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and thermal stress.[5][6][7] The primary degradation pathways lead to the formation of several key impurities, with the most significant being the diketopiperazine derivatives.

Intramolecular Cyclization: The Diketopiperazine (DKP) Formation

The most prominent degradation pathway for lisinopril is an intramolecular cyclization reaction, which results in the formation of a diketopiperazine (DKP) derivative.[8][9] This reaction is primarily influenced by temperature and humidity. The European Pharmacopoeia (EP) lists two significant DKP impurities:

  • Lisinopril Impurity C ((S,S,S)-Diketopiperazine): This impurity is formed through the intramolecular dehydration of lisinopril, particularly at elevated temperatures.[10]

  • Lisinopril Impurity D ((R,S,S)-Diketopiperazine): This diastereomer can be formed through the epimerization of Impurity C at high temperatures.[11][12]

The formation of these DKP derivatives represents a critical quality attribute to be monitored during stability studies.

Hydrolytic Degradation

Lisinopril contains an amide bond that is susceptible to hydrolysis, especially under basic conditions.[6][12] Studies have shown that lisinopril degrades almost instantaneously in 0.1M sodium hydroxide.[6][12] Acidic hydrolysis also occurs, though typically to a lesser extent. The primary hydrolytic degradation product is the opening of the proline ring.

Oxidative Degradation

Oxidative stress can also lead to the degradation of lisinopril. The presence of oxidizing agents can result in the formation of various oxidized byproducts.[13] While specific structures of major oxidative degradants are less commonly reported in the literature, it is a critical stress condition to evaluate during forced degradation studies.

Photodegradation

Exposure to light, particularly UV radiation, can induce photodegradation of lisinopril, although some studies suggest it is relatively stable under sunlight.[5][14] The extent of degradation is often dependent on the physical state (solid vs. solution) and the presence of photosensitizers.

Key Lisinopril Degradation Products

The following table summarizes the major degradation products of lisinopril, as identified in pharmacopeial monographs and scientific literature.

Impurity NameStructureFormation Pathway
Lisinopril Impurity C ((S,S,S)-Diketopiperazine)C21H29N3O4Intramolecular cyclization (dehydration) of lisinopril, accelerated by heat.[10]
Lisinopril Impurity D ((R,S,S)-Diketopiperazine)C21H29N3O4Epimerization of Lisinopril Impurity C at high temperatures.[11]
Lisinopril Impurity E ((R,S,S)-Isomer)C21H31N3O5Diastereomer of lisinopril.
Lisinopril Impurity F (Cyclohexyl analogue)C21H37N3O5Over-hydrogenation during synthesis.

Mechanistic Insights into Degradation

The following diagrams illustrate the primary degradation pathways of lisinopril.

G cluster_stress Stress Conditions Lisinopril Lisinopril DKP_C Lisinopril Impurity C ((S,S,S)-Diketopiperazine) Lisinopril->DKP_C Heat, -H2O Hydrolysis_Product Hydrolysis Products Lisinopril->Hydrolysis_Product H+/OH- Oxidation_Products Oxidation Products Lisinopril->Oxidation_Products Oxidizing Agent DKP_D Lisinopril Impurity D ((R,S,S)-Diketopiperazine) DKP_C->DKP_D High Heat (Epimerization) Heat Heat pH pH Oxidation Oxidation

Caption: Primary degradation pathways of Lisinopril.

Analytical Methodologies for Degradation Product Profiling

The development of a stability-indicating analytical method is paramount for accurately quantifying lisinopril in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[8][15][16][17]

Typical HPLC Method Parameters

A robust stability-indicating HPLC method for lisinopril and its impurities typically involves:

  • Column: A reversed-phase C18 or C8 column is commonly employed.[5][17][18]

  • Mobile Phase: A gradient elution is often necessary to achieve adequate separation of all impurities. A typical mobile phase consists of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[7][19]

  • Detection: UV detection at a wavelength of around 210-215 nm is standard.[5][7][17]

  • Temperature: Column temperature may be controlled to ensure reproducibility.

G cluster_workflow Analytical Workflow Sample Lisinopril Sample (Bulk Drug or Formulation) Preparation Sample Preparation (Dissolution in Diluent) Sample->Preparation HPLC HPLC System Preparation->HPLC Column Reversed-Phase Column (e.g., C18) HPLC->Column Injection Detection UV Detector (210-215 nm) Column->Detection Elution Data Data Acquisition & Processing (Chromatogram) Detection->Data

Caption: General workflow for HPLC analysis of Lisinopril.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate stability-indicating analytical methods.[20] The following are representative protocols for subjecting lisinopril to various stress conditions as per ICH guidelines.

Protocol 1: Acid and Base Hydrolysis
  • Preparation of Stock Solution: Accurately weigh and dissolve lisinopril in a suitable solvent (e.g., water or methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

  • Base Hydrolysis: To a separate known volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

  • Incubation: Incubate both solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

  • Neutralization: After incubation, cool the solutions to room temperature and neutralize the acid-stressed sample with 0.1 M NaOH and the base-stressed sample with 0.1 M HCl.

  • Analysis: Dilute the neutralized solutions to a suitable concentration with the mobile phase and analyze by HPLC.

Protocol 2: Oxidative Degradation
  • Preparation of Stock Solution: Prepare a stock solution of lisinopril as described in Protocol 1.

  • Oxidation: To a known volume of the stock solution, add an equal volume of 3% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

  • Analysis: Dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.

Protocol 3: Thermal Degradation
  • Solid State: Place a known amount of lisinopril powder in a petri dish and expose it to a high temperature (e.g., 105°C) in an oven for a specified period (e.g., 48 hours).

  • Solution State: Prepare a solution of lisinopril in a suitable solvent and heat it at a controlled temperature (e.g., 70°C) for a specified period.

  • Sample Preparation for Analysis: For the solid sample, dissolve a known amount in a suitable solvent. For the solution sample, cool to room temperature.

  • Analysis: Dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC.

Protocol 4: Photodegradation
  • Sample Exposure: Expose lisinopril powder and a solution of lisinopril to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Control Sample: Simultaneously, keep a control sample protected from light.

  • Sample Preparation for Analysis: Dissolve a known amount of the solid sample in a suitable solvent.

  • Analysis: Dilute the exposed and control samples to a suitable concentration with the mobile phase and analyze by HPLC.

Significance of Lisinopril Degradation Products

The presence of degradation products in a pharmaceutical formulation can have significant implications for both the safety and efficacy of the drug.

Toxicological Significance

Currently, there is limited publicly available toxicological data specifically for the degradation products of lisinopril. However, according to ICH Q3A(R2) guidelines, any degradation product present at a level greater than the identification threshold (typically 0.10% for a maximum daily dose of >1 g) should be identified.[19][21] If a degradation product is present at a level greater than the qualification threshold (typically 0.15% or 1.0 mg per day intake, whichever is lower), its safety needs to be justified. The qualification process involves acquiring and evaluating data that establishes the biological safety of an individual impurity.

The absence of specific toxicological data for lisinopril's degradation products underscores the importance of controlling their levels within the limits set by regulatory authorities. The primary approach to managing potential toxicity is to minimize the formation of these impurities through careful formulation development, selection of appropriate packaging, and control of storage conditions.

Pharmacological Significance

The pharmacological activity of lisinopril's degradation products is also not well-characterized in the public domain. The formation of the diketopiperazine derivative involves a significant alteration of the parent molecule's structure, particularly the opening of the proline ring and the formation of a new cyclic structure. This structural change is highly likely to result in a loss of the pharmacological activity of lisinopril, which relies on its specific binding to the angiotensin-converting enzyme. Therefore, the degradation of lisinopril to its DKP and other derivatives is expected to lead to a decrease in the therapeutic efficacy of the drug product.

Regulatory Framework and Impurity Control

The control of impurities, including degradation products, is a critical aspect of pharmaceutical quality control and is governed by regulatory guidelines from bodies such as the International Council for Harmonisation (ICH).

ICH Guidelines
  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products: This guideline mandates stress testing to elucidate the intrinsic stability of the drug substance.

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides thresholds for the reporting, identification, and qualification of impurities.[19][21]

  • ICH Q3B(R2): Impurities in New Drug Products: This guideline outlines the requirements for impurities in the finished dosage form.

The general reporting, identification, and qualification thresholds for impurities are typically 0.05%, 0.10%, and 0.15%, respectively, for drug products with a maximum daily dose of more than 10 mg.

Conclusion

The degradation of lisinopril is a multifaceted process influenced by environmental factors such as pH, temperature, and light. The primary degradation pathway involves intramolecular cyclization to form diketopiperazine derivatives, which are considered key impurities to monitor. The development and validation of robust, stability-indicating analytical methods, predominantly HPLC, are essential for the accurate quantification of lisinopril and its degradation products. While specific toxicological and pharmacological data on these impurities are scarce, their presence is presumed to impact the safety and efficacy of the drug product. Therefore, a thorough understanding of lisinopril's degradation profile, coupled with stringent control of impurity levels within regulatory limits, is fundamental to ensuring the quality, safety, and therapeutic effectiveness of lisinopril formulations.

References

  • Adam, E. (2014). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. American Journal of Analytical Chemistry, 5, 316-322. [Link]

  • PubChem. (n.d.). Lisinopril S,S,S-Diketopiperazine. National Center for Biotechnology Information. [Link]

  • Kasagić Vujanović, I., Knežević, D., & Vukičević, N. (2017). STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA. Contemporary Materials, VIII−2, 164-171. [Link]

  • Beasley, C. A., Shaw, J., Zhao, Z., & Reed, R. A. (2005). Development and validation of a stability indicating HPLC method for determination of lisinopril, lisinopril degradation product and parabens in the lisinopril extemporaneous formulation. Journal of pharmaceutical and biomedical analysis, 37(3), 559–567. [Link]

  • ResearchGate. (2014). The effect of pH-value on the reac- tion rate of lisinopril dihydrate thermal-decom- posed. [Link]

  • Gul, W., Augustine, Z., Khan, S., Saeed, K., & Raees, H. (2017). Methods of Analysis of Lisinopril: A Review. Journal of Bioequivalence & Bioavailability, 9(1), 331-335. [Link]

  • Chary, V. P., et al. (2022). Stability indicating RP-HPLC method development and validation for estimation of antihypertension class of drugs lisinopril and hydrochlorothiazide. Annals of Phytomedicine, 11(Special Issue 1), S106-S115. [Link]

  • ResearchGate. (2005). Development and validation of a stability indicating HPLC method for determination of lisinopril, lisinopril degradation product and parabens in the lisinopril extemporaneous formulation. [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. [Link]

  • de Diego, M., Soto, J., & Mennickent, S. (2013). Stability-Indicating LC Method for the Simultaneous Determination of Lisinopril and Hydrochlorothiazide. Journal of Chromatographic Science, 52(8), 849–855. [Link]

  • Adam, E. H. K. (2014). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. ResearchGate. [Link]

  • Veeprho. (n.d.). Lisinopril Impurities and Related Compound. [Link]

  • AstraZeneca. (2023). Environmental Risk Assessment Data Lisinopril dihydrate. [Link]

  • ResearchGate. (2017). Chromatograms obtained from forced degradation studies performed on Lisinopril tablets, during a time period of 24 hours. [Link]

  • Gomez, H. J., Cirillo, V. J., & Moncloa, F. (1987). The clinical pharmacology of lisinopril. Journal of cardiovascular pharmacology, 9 Suppl 3, S27–S34. [Link]

  • Reddy, A. R., Garaga, S., Takshinamoorthy, C., Naidu, A., & Dandala, R. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia pharmaceutica, 84(4), 673–684. [Link]

  • Wikipedia. (2024). Lisinopril. [Link]

  • Semantic Scholar. (2017). STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA. [Link]

  • SynThink Research Chemicals. (n.d.). Lisinopril EP Impurities & USP Related Compounds. [Link]

  • ResearchGate. (n.d.). Kinetics of Lisinopril degradation in solid phase. [Link]

  • ResearchGate. (2018). (PDF) STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA Irena Kasagić-Vujanović University of Banja Luka, Faculty of Medicine Keywords. [Link]

  • Simpson, K., & Jarvis, B. (2000). Lisinopril: A review of its use in congestive heart failure. Drugs, 59(5), 1149–1167. [Link]

  • PharmaCompass. (n.d.). Lisinopril | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ResearchGate. (2014). Stress degradation studies on hydrochlorothiazide and lisinopril using validated stability indicating high performance thin layer chromatographic method. [Link]

  • Khairi, M. S., et al. (2020). Development and Validation of an RP-HPLC Analytical Method for Determination of Lisinopril in Full and Split Tablets. Research Journal of Pharmacy and Technology, 13(6), 2639-2644. [Link]

  • SynZeal. (n.d.). Lisinopril Impurities. [Link]

  • Jatte, K. P., Chakole, R. D., & Charde, M. S. (2021). Degradation Profiling of Lisinopril and Hydrochlorothiazide by RP- HPLC method with QbD Approach. Asian Journal of Pharmaceutical Analysis, 11(4), 231-238. [Link]

  • Zhu, P., Wang, D., Sun, C., & Shen, Z. (2008). Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry. Journal of Zhejiang University. Science. B, 9(5), 385–390. [Link]

  • ResearchGate. (2015). Simultaneous Quantitative Estimation of Lisinopril and Hydrochlorothiazide Residues Using HPLC for Cleaning Validation. [Link]

  • Phenomenex. (n.d.). Separation of Lisinopril and its Organic Impurities per USP Monograph. [Link]

  • DergiPark. (n.d.). Development and validation of a reversed-phase HPLC method for the determination of lisinopril and gliclazide in pharmaceuticals. [Link]

  • U.S. Pharmacopeia. (n.d.). 〈232〉 ELEMENTAL IMPURITIES—LIMITS. [Link]

  • PubChem. (n.d.). Lisinopril S,S,S-Diketopiperazine. [Link]

  • ResearchGate. (2016). (PDF) Synthesis and Characterization of Compounds Related to Lisinopril. [Link]

Sources

An In-depth Technical Guide to the Identification and Characterization of Lisinopril Impurity D

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the identification, characterization, and control of Lisinopril Impurity D. Designed for researchers, analytical scientists, and drug development professionals, this document synthesizes pharmacopeial standards, mechanistic insights, and validated analytical methodologies to ensure the quality and safety of lisinopril active pharmaceutical ingredients (API) and finished drug products.

Executive Summary

Lisinopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, can degrade under certain conditions to form various impurities. Among these, Lisinopril Impurity D, a diketopiperazine derivative, is of significant interest due to its potential impact on product quality and safety. This guide elucidates the chemical nature of Impurity D, its formation mechanism, and provides detailed protocols for its robust analytical characterization and control, aligning with stringent regulatory expectations.

Unveiling Lisinopril Impurity D: A Structural Perspective

Lisinopril Impurity D is a cyclized degradation product of lisinopril. Its formation involves an intramolecular condensation reaction, leading to a stable six-membered ring structure known as a diketopiperazine.

Chemical Identity:

ParameterDetailSource(s)
IUPAC Name (2S)-2-[(3S,8aR)-3-(4-aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid[1][2]
Synonyms (R,S,S)-Diketopiperazine, Lisinopril Diketopiperazine[1][2]
CAS Number 219677-82-4[1]
Molecular Formula C₂₁H₂₉N₃O₄[1]
Molecular Weight 387.48 g/mol [1]

The stereochemistry of Impurity D is crucial; it is the (R,S,S)-diastereomer, which distinguishes it from another potential diketopiperazine impurity, Impurity C ((S,S,S)-diastereomer).

The Genesis of an Impurity: Formation Pathway and Mechanistic Rationale

Understanding the formation pathway of Lisinopril Impurity D is fundamental to developing effective control strategies during drug substance synthesis, formulation, and storage. The primary mechanism is an intramolecular cyclization, a common degradation pathway for dipeptide-like structures, which is often promoted by thermal or acidic stress.[1]

The formation is a two-step process:

  • Intramolecular Dehydration: Lisinopril first undergoes an intramolecular dehydration to form the (S,S,S)-diketopiperazine, also known as Lisinopril Impurity C. This reaction is facilitated by heat.[1]

  • Epimerization: At elevated temperatures, the chiral center at the proline residue of Impurity C can undergo epimerization, leading to the formation of the more stable (R,S,S)-diastereomer, which is Lisinopril Impurity D.[1]

This pathway underscores the criticality of controlling temperature and pH during the manufacturing process and throughout the shelf-life of the product to minimize the formation of this impurity.

G Lisinopril Lisinopril ((S,S,S)-configuration) Impurity_C Lisinopril Impurity C ((S,S,S)-Diketopiperazine) Lisinopril->Impurity_C Intramolecular Dehydration (Heat) Impurity_D Lisinopril Impurity D ((R,S,S)-Diketopiperazine) Impurity_C->Impurity_D Epimerization (High Temperature)

Formation Pathway of Lisinopril Impurity D

Analytical Characterization: A Multi-faceted Approach

Robust analytical methods are essential for the accurate detection, identification, and quantification of Lisinopril Impurity D. A combination of chromatographic and spectroscopic techniques provides a comprehensive characterization.

Chromatographic Separation: The Cornerstone of Analysis

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for separating Lisinopril Impurity D from the parent API and other related substances.

Protocol: Stability-Indicating HPLC Method (Based on USP Monograph Principles)

This protocol is designed to provide a robust separation of lisinopril and its organic impurities, including Impurity D.

1. Chromatographic System:

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: C8, 5 µm, 4.6 mm x 250 mm (e.g., Luna 5 µm C8(2) or Kinetex 5 µm C8).[3]

  • Column Temperature: 45 °C.[3]

  • Flow Rate: 1.8 mL/min.[3]

  • Detection Wavelength: 210 nm.[3]

  • Injection Volume: 20 µL.[3]

2. Reagents and Solutions:

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B (Buffer): Dissolve 3.53 g of monobasic sodium phosphate dihydrate in 1000 mL of water. Adjust the pH to 4.1 with phosphoric acid.[3]

  • Diluent: Mobile Phase B.

3. Gradient Program:

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
0.00100
35.04060
55.04060
60.00100

4. System Suitability:

  • Resolution: Ensure baseline resolution between Lisinopril and Impurity D peaks.

  • Tailing Factor (for Lisinopril): Not more than 1.7.[3]

  • Relative Standard Deviation (%RSD) (for replicate injections of Lisinopril): Not more than 10.0% for impurity analysis.[3]

  • Signal-to-Noise (S/N) Ratio (for Lisinopril): Not less than 10.[3]

Rationale for Method Parameters: The choice of a C8 column provides a good balance of hydrophobicity for retaining lisinopril and its impurities. The acidic phosphate buffer helps to control the ionization state of the acidic and basic functional groups, leading to better peak shapes. A gradient elution is necessary to resolve the parent drug from its more and less polar impurities within a reasonable runtime. The elevated column temperature can improve peak symmetry and reduce viscosity. Detection at a low wavelength (210 nm) is employed to ensure the detection of all impurities, as some may lack a strong chromophore at higher wavelengths.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Lisinopril Sample (API or Formulation) Dissolve Dissolve in Mobile Phase B Sample->Dissolve Inject Inject 20 µL Dissolve->Inject Column C8 Column (45°C) Inject->Column Gradient Gradient Elution (Acetonitrile/Phosphate Buffer) Column->Gradient Detect UV Detection (210 nm) Gradient->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Identify Identify Peaks by Retention Time Chromatogram->Identify Quantify Quantify by Peak Area Identify->Quantify Compare Compare against Pharmacopeial Limits Quantify->Compare

HPLC Workflow for Lisinopril Impurity D Analysis
Mass Spectrometry (MS) for Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the unambiguous identification of impurities. By coupling the HPLC separation with a mass spectrometer, both retention time and mass-to-charge ratio (m/z) data can be obtained.

  • Expected Mass: For Lisinopril Impurity D (C₂₁H₂₉N₃O₄), the expected protonated molecule [M+H]⁺ would be approximately m/z 388.22.

  • Fragmentation Analysis (MS/MS): Further fragmentation of the parent ion can provide structural information to confirm the diketopiperazine structure and differentiate it from other isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Characterization

For the definitive structural elucidation of an isolated impurity, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. A study by Raghava Reddy et al. provides the following ¹H-NMR data for synthesized Lisinopril Impurity D:

  • ¹H-NMR (D₂O, 300 MHz): δ 1.17–1.22 (m, 1H), 1.40–2.11 (m, 9H), 2.33–2.86 (m, 6H), 3.66 (t, 1H), 3.80 (dd, 1H), 4.10 (dd, 1H), 7.10–7.23 (m, 5H, Ar) ppm.[1]

This data, in conjunction with 2D NMR experiments (COSY, HSQC, HMBC), can be used to assign all protons and carbons and confirm the (R,S,S)-stereochemistry.

Regulatory Landscape and Acceptance Criteria

The control of impurities is a critical aspect of ensuring drug quality and is mandated by regulatory agencies worldwide. Pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide specific limits for known impurities.

Pharmacopeial Limits for Lisinopril Impurity D:

PharmacopeiaImpurity DesignationAcceptance Criterion
European Pharmacopoeia (EP) Impurity DNot more than 0.3%
United States Pharmacopeia (USP) Specified ImpurityWhile the USP monograph provides a method for separation, the specific acceptance criteria for individual impurities are often product-specific and are established based on stability and safety data. It is crucial to consult the specific drug product monograph for applicable limits.

It is imperative for manufacturers to adhere to these limits and to establish in-house specifications that are consistent with or tighter than the pharmacopeial requirements.

Toxicological Risk Assessment: Ensuring Patient Safety

The presence of impurities, even at low levels, necessitates a toxicological risk assessment. For Lisinopril Impurity D, a diketopiperazine, the primary safety concerns would revolve around its potential for genotoxicity and general toxicity.

  • General Principle: Impurities present at levels observed in preclinical and clinical safety studies are generally considered qualified.[4]

  • Diketopiperazines: This class of compounds is diverse, with some exhibiting biological activity.[5] However, there is a lack of specific public data on the toxicology of Lisinopril Impurity D.

  • Qualification: If Impurity D levels exceed the identification threshold and are not covered by previous safety studies, further qualification may be necessary. This could involve:

    • Literature Review: Searching for toxicological data on structurally similar diketopiperazines.

    • (Q)SAR Analysis: In silico predictive modeling to assess the potential for mutagenicity.

    • In Vitro Testing: If in silico models suggest a risk, in vitro genotoxicity assays (e.g., Ames test) may be required.

Given that lisinopril itself is not found to be teratogenic in animal studies, it is a reasonable starting hypothesis that its cyclized degradant at low levels would also have a low toxicity profile.[6] However, this must be scientifically justified and documented.

Reference Standard and Control Strategies

Accurate quantification of Lisinopril Impurity D relies on the availability of a well-characterized reference standard.

Obtaining a Reference Standard:

  • Commercial Suppliers: Several chemical suppliers offer characterized Lisinopril Impurity D reference standards.[1][2][7]

  • In-house Synthesis: For confirmation and further studies, Impurity D can be synthesized by heating lisinopril dihydrate at approximately 190°C, followed by purification via column chromatography.[1]

Control Strategies:

  • Process Optimization: Control of temperature, pH, and moisture during the synthesis and formulation of lisinopril is critical to minimize the formation of diketopiperazine impurities.

  • Excipient Compatibility: Ensure that excipients used in the formulation do not promote the degradation of lisinopril to Impurity D.

  • Packaging and Storage: Use of appropriate packaging that protects the drug product from heat and humidity is essential. Storage at controlled room temperature as specified is mandatory.

  • Stability Studies: A robust stability testing program, using a validated stability-indicating method, is required to monitor the levels of Impurity D throughout the product's shelf life.

Conclusion

The effective control of Lisinopril Impurity D is a testament to a comprehensive understanding of its chemical properties, formation pathways, and analytical behavior. By implementing robust, validated analytical methods, adhering to pharmacopeial limits, and performing thorough risk assessments, drug manufacturers can ensure the consistent quality, safety, and efficacy of lisinopril products for patients worldwide. This guide serves as a foundational resource for scientists and professionals dedicated to upholding these high standards in pharmaceutical development and manufacturing.

References

  • Phenomenex Inc. (2022). Separation of Lisinopril and its Organic Impurities per USP Monograph. Retrieved from [Link]

  • Axios Research. Lisinopril EP Impurity D HCl ((R,S,S)-Diketopiperazine HCl). Retrieved from [Link]

  • Reddy, A. V. R., Garaga, S., Takshinamoorthy, C., Naidu, A., & Dandala, R. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica, 84(2), 269–278. Retrieved from [Link]

  • SINTETICA UAB. (2022). PRODUCT MONOGRAPH PrLISINOPRIL Lisinopril Tablets, USP. Retrieved from [Link]

  • European Pharmacopoeia 6.0. (2012). Lisinopril dihydrate. Retrieved from [Link]

  • Jacobson-Kram, D., & McGovern, T. (2007). Toxicological overview of impurities in pharmaceutical products. Advanced Drug Delivery Reviews, 59(1), 38-42. Retrieved from [Link]

  • SynZeal. Lisinopril EP Impurity D. Retrieved from [Link]

  • United States Pharmacopeia. (2011). USP 35 Official Monographs / Lisinopril. Retrieved from [Link]

  • CMC Drug Product Development Regulatory Consulting Pharma. Toxicological overview of impurities in pharmaceutical products. Retrieved from [Link]

  • Veeprho. Lisinopril Impurities and Related Compound. Retrieved from [Link]

  • Pharmaffiliates. Lisinopril-impurities. Retrieved from [Link]

  • SynThink Research Chemicals. Lisinopril EP Impurity C. Retrieved from [Link]

  • SynZeal. Lisinopril Impurities. Retrieved from [Link]

  • Fischer, B. E., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 47236-47244. Retrieved from [Link]

  • Martins, M. B., & Carvalho, I. (2007). Diketopiperazines: biological activity and synthesis. Tetrahedron, 63(40), 9923-9932. Retrieved from [Link]

  • United States Pharmacopeia. (2014). <476> Organic Impurities in Drug Substances and Drug Products. Retrieved from [Link]

  • Isidro, A., et al. (2018). Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides. Current Protocols in Peptide Science, 88(1), e55. Retrieved from [Link]

  • Kappe, C. O. (2000). Biologically active diketopiperazines. Current Opinion in Chemical Biology, 4(3), 337-345. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Isolation of Lisinopril R,S,S-Diketopiperazine Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed therapeutic agent for hypertension and heart failure.[1] During its synthesis, storage, and under certain physiological conditions, lisinopril can undergo intramolecular cyclization to form diketopiperazine derivatives.[2] One such critical impurity is the Lisinopril R,S,S-diketopiperazine, also known as Lisinopril EP Impurity D.[3] The presence of this and other impurities must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product, in adherence to stringent regulatory guidelines such as those from the International Council for Harmonisation (ICH) Q3A/Q3B.[1] This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of the this compound reference standard, offering valuable insights for researchers and analytical scientists in the pharmaceutical industry.

Introduction: The Significance of Lisinopril and its Diketopiperazine Impurity

Lisinopril's therapeutic action lies in its ability to inhibit the ACE, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, lisinopril effectively lowers blood pressure. The molecular structure of lisinopril, containing both amine and carboxylic acid functionalities, makes it susceptible to degradation pathways, with intramolecular cyclization being a significant route.[4]

The formation of diketopiperazine impurities, such as the R,S,S-diastereomer, is a known degradation pathway for several ACE inhibitors.[2] This cyclization can occur at elevated temperatures and is influenced by pH.[4][5] The R,S,S-diketopiperazine is specifically noted as a potential impurity that can arise from the epimerization of the S,S,S-diketopiperazine (Lisinopril Impurity C) at high temperatures.[5] Given that impurities can have different pharmacological and toxicological profiles compared to the active pharmaceutical ingredient (API), the synthesis and isolation of pure reference standards for these impurities are paramount for:

  • Accurate Analytical Method Development and Validation: To reliably quantify the impurity in lisinopril drug substances and products.

  • Forced Degradation Studies: To understand the degradation pathways of lisinopril under various stress conditions (e.g., heat, humidity, light, acid, and base).[6][7]

  • Toxicological Assessments: To evaluate the safety profile of the impurity.

This guide focuses on the practical aspects of preparing the this compound reference standard, a critical component in maintaining the quality and safety of lisinopril-containing pharmaceuticals.

Synthetic Strategy: From Lisinopril to its R,S,S-Diketopiperazine

The synthesis of this compound is achieved through the thermal degradation of lisinopril dihydrate. This process leverages the inherent chemical reactivity of the lisinopril molecule under specific, controlled conditions to induce intramolecular cyclization and epimerization.

The Underlying Chemistry: Intramolecular Cyclization and Epimerization

The formation of the diketopiperazine ring system from lisinopril involves a dehydration reaction, where the primary amine of the lysine side chain and the carboxylic acid of the proline moiety cyclize. The R,S,S diastereomer is specifically formed through epimerization at one of the chiral centers under high-temperature conditions.[5]

Experimental Workflow for Synthesis

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow start Start: Lisinopril Dihydrate heating Heat to 190°C under Nitrogen Flow start->heating reaction Maintain at 190°C for 4 hours heating->reaction cooling Cool to Room Temperature reaction->cooling purification Column Chromatography Purification cooling->purification end_product End Product: this compound purification->end_product

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Synthesis Protocol

The following protocol is based on established literature procedures for the synthesis of this compound.[5]

  • Preparation: Place 100 g of lisinopril dihydrate into a round-bottom flask equipped with a nitrogen inlet and outlet.

  • Heating: Begin a continuous flow of nitrogen gas through the flask to create an inert atmosphere. Heat the flask to approximately 190°C.

  • Reaction: Maintain the reaction mixture at 190°C for 4 hours. The lisinopril will melt and undergo cyclization and epimerization.

  • Cooling: After 4 hours, remove the heat source and allow the molten residue to slowly cool to room temperature (25-30°C).

  • Purification: The resulting crude product is then purified by column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield the purified this compound.[5]

Isolation and Purification: Obtaining a High-Purity Reference Standard

The isolation and purification of the synthesized this compound are critical to obtaining a reference standard of sufficient purity for analytical applications.

Chromatographic Purification

Column chromatography is the primary method for purifying the crude reaction mixture. The choice of stationary and mobile phases is crucial for achieving good separation of the desired product from unreacted lisinopril and other by-products.

  • Stationary Phase: Silica gel is a commonly used stationary phase for this type of separation.

  • Mobile Phase: A gradient of ethyl acetate and hexane is effective in eluting the components based on their polarity.

Monitoring Purification

The fractions collected from the column are typically monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the pure this compound.

Characterization and Confirmation of the Reference Standard

Once isolated, the identity and purity of the this compound must be unequivocally confirmed using a combination of spectroscopic and chromatographic techniques.

Analytical Workflow for Characterization

The following diagram outlines the analytical workflow for the characterization of the synthesized reference standard.

Characterization_Workflow start Start: Purified Compound hplc HPLC Purity Analysis start->hplc ms Mass Spectrometry (MS) start->ms nmr Nuclear Magnetic Resonance (NMR) start->nmr ir Infrared Spectroscopy (IR) start->ir data_analysis Data Analysis and Structure Confirmation hplc->data_analysis ms->data_analysis nmr->data_analysis ir->data_analysis end_standard Confirmed Reference Standard data_analysis->end_standard

Sources

Methodological & Application

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Lisinopril R,S,S-Diketopiperazine Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Lisinopril R,S,S-diketopiperazine, a critical degradation product of the angiotensin-converting enzyme (ACE) inhibitor, Lisinopril. The formation of this diketopiperazine (DKP) impurity via intramolecular cyclization is a primary degradation pathway, making its accurate measurement essential for ensuring the quality, stability, and safety of Lisinopril drug substances and products. This protocol is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, providing a comprehensive guide from principle to practice, grounded in established analytical standards and scientific rationale.

Introduction and Scientific Rationale

Lisinopril is a widely prescribed ACE inhibitor used to treat hypertension and heart failure.[1] Chemically, it is a synthetic peptide derivative containing L-proline.[2] Like many proline-containing peptides, Lisinopril is susceptible to degradation, primarily through intramolecular cyclization, to form a diketopiperazine (DKP) derivative.[3] The specific stereoisomer, this compound (also known as Lisinopril Impurity D in the European Pharmacopoeia), is a key impurity that must be monitored.[4][5]

The presence of degradation products can impact the efficacy and safety of a pharmaceutical product. Therefore, regulatory bodies require the use of validated, stability-indicating analytical methods that can separate and quantify impurities in the presence of the active pharmaceutical ingredient (API) and other excipients.[6] This HPLC method leverages the principles of reversed-phase chromatography to achieve a clear separation between the highly polar Lisinopril and its less polar DKP impurity, enabling accurate quantification.

Chemical Structures
CompoundStructure
Lisinopril
This compound
(Source: PubChem CID 29982753)[4]

The diagram below illustrates the degradation pathway from the parent drug to its primary cyclized impurity.

Caption: Degradation of Lisinopril to its diketopiperazine impurity.

Principle of the Method

This method employs reversed-phase chromatography, where the stationary phase (a C8 or C18 silica-based column) is nonpolar, and the mobile phase is a more polar aqueous-organic mixture.

  • Expertise & Experience: Lisinopril is a highly hydrophilic compound containing multiple ionizable groups (two carboxylic acids and two amines).[7] Its retention on a standard C18 column can be challenging, often requiring ion-pairing agents or highly aqueous mobile phases, which can lead to poor peak shape or phase collapse.[7][8] The selected method, adapted from pharmacopeial monographs, utilizes a C8 column and a precisely controlled phosphate buffer.[9][10] The C8 stationary phase provides sufficient hydrophobicity to retain both the parent drug and the slightly more hydrophobic DKP impurity without the excessive retention that can occur on a C18 phase.

  • Causality Behind pH Control: The mobile phase pH is critical. It is controlled at approximately 4.1, a value where the carboxylic acid and amine functional groups of Lisinopril and the DKP impurity have a consistent and predictable ionization state.[10] This minimizes peak tailing and ensures reproducible retention times, which are essential for accurate quantification.

  • Detection: Detection is performed at a low UV wavelength (210 nm). Neither Lisinopril nor its DKP impurity possesses a strong chromophore, but they exhibit significant absorbance in the far UV region due to their amide bonds.[10][11] This wavelength provides the necessary sensitivity for quantifying impurities at low levels.

Materials, Reagents, and Equipment

CategoryItemSpecifications / Vendor
Reference Standards This compoundCertified Reference Material (CRM).
LisinoprilUSP or EP Reference Standard.[9][10]
Reagents & Solvents AcetonitrileHPLC Gradient Grade.
WaterHPLC Grade / Milli-Q or equivalent.
Monobasic Sodium Phosphate, DihydrateAnalytical Reagent Grade.[10]
Phosphoric AcidAnalytical Reagent Grade.
Equipment HPLC SystemQuaternary or Binary pump, Autosampler, Column Oven, UV/PDA Detector.
Analytical ColumnLuna 5 µm C8(2) 250 x 4.6 mm or Kinetex 5 µm C8 250 x 4.6 mm .[10]
Analytical Balance0.01 mg readability.
pH MeterCalibrated.
Volumetric GlasswareClass A.
Syringe Filters0.45 µm, PTFE or Nylon.

Detailed Protocols

Protocol 1: Preparation of Mobile Phase and Solutions

1. Buffer Preparation (pH 4.1):

  • Accurately weigh and dissolve 3.53 g of Monobasic Sodium Phosphate Dihydrate in 1000 mL of HPLC-grade water.[10]
  • Adjust the pH of the solution to 4.1 using diluted Phosphoric Acid.
  • Filter the buffer through a 0.45 µm membrane filter before use.

2. Mobile Phase Preparation:

  • The method utilizes a gradient elution for optimal separation.
  • Mobile Phase A: The prepared Buffer (pH 4.1).
  • Mobile Phase B: Acetonitrile.
  • Degas both mobile phases using an appropriate method (e.g., sonication, helium sparging).

3. Diluent Preparation:

  • Prepare the diluent by mixing the Buffer (pH 4.1) and Acetonitrile in a 96:4 (v/v) ratio.

4. Standard Solution Preparation:

  • Lisinopril Stock Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of Lisinopril Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
  • Impurity Stock Solution (approx. 0.5 mg/mL): Accurately weigh about 5 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.
  • System Suitability Solution (SSS): Prepare a solution containing approximately 0.5 mg/mL of Lisinopril and 0.005 mg/mL (1.0%) of this compound in Diluent. This solution is used to verify resolution and other system performance criteria.
  • Standard Solution (for quantification): Dilute the Impurity Stock Solution with Diluent to a final concentration of approximately 0.0025 mg/mL (equivalent to 0.5% of a 0.5 mg/mL sample concentration).

5. Sample Solution Preparation:

  • Accurately weigh a portion of the test sample (e.g., powdered tablets or drug substance) equivalent to about 25 mg of Lisinopril into a 50 mL volumetric flask.
  • Add approximately 40 mL of Diluent, sonicate for 15 minutes to dissolve, then dilute to volume with Diluent.
  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: Chromatographic Analysis

The following table summarizes the instrumental parameters, which are based on established pharmacopeial methods for organic impurities.[10]

ParameterConditionRationale
Column Luna 5 µm C8(2) or Kinetex 5 µm C8, 250 x 4.6 mmProvides robust, reproducible separation for Lisinopril and its impurities.[10]
Mobile Phase A Phosphate Buffer, pH 4.1Controls ionization for consistent retention and peak shape.
Mobile Phase B AcetonitrileOrganic modifier to elute analytes from the reversed-phase column.
Gradient Program Time (min)%B
00
3540
5540
600
650
Flow Rate 1.8 mL/minProvides optimal efficiency and reasonable run time.[10]
Column Temperature 45 °CImproves peak shape and reduces viscosity. Elevated temperature can also influence the cis/trans isomeric equilibrium of Lisinopril, often leading to a single, sharp peak.[2]
Detection Wavelength 210 nmMaximizes sensitivity for compounds lacking strong chromophores.[10]
Injection Volume 20 µLStandard volume for analytical HPLC.
Run Time 65 minutesEnsures all impurities are eluted and the column is re-equilibrated.
Workflow for HPLC Analysis

Caption: Overall workflow from preparation to final reporting.

System Suitability and Method Validation

Trustworthiness: A protocol's validity is established through system suitability testing (SST) before any sample analysis. This ensures the chromatographic system is performing adequately. The criteria listed below are derived from USP guidelines for Lisinopril organic impurity analysis.[10]

ParameterTest MethodAcceptance Criteria
Resolution Inject System Suitability Solution. Calculate the resolution between the Lisinopril and DKP peaks.NLT 2.0
Tailing Factor Inject the Lisinopril standard. Calculate the tailing factor for the Lisinopril peak.NMT 1.7
Precision / Repeatability Make six replicate injections of the impurity standard solution (0.0025 mg/mL).%RSD of peak areas should be NMT 10.0%.[10]
Signal-to-Noise (S/N) Ratio Inject the impurity standard solution (0.0025 mg/mL).S/N ratio for the DKP peak should be NLT 10.

This method is designed to be fully validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The method's ability to separate the DKP impurity from the Lisinopril peak and other potential degradation products, as demonstrated in forced degradation studies.[12][13]

  • Linearity: The method should be linear over a range of concentrations, typically from the reporting threshold to 120% of the specification limit for the impurity.[12][14]

  • Accuracy: Determined by analyzing samples spiked with known amounts of the DKP impurity. Recoveries should be within an acceptable range (e.g., 90-110%).[8]

  • Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day, different analyst) levels.[15]

  • Limit of Quantitation (LOQ): The lowest concentration of the DKP impurity that can be reliably quantified with acceptable precision and accuracy.[16]

Data Analysis and Calculation

The amount of this compound in the sample is calculated using the peak response from the chromatograms of the standard and sample solutions.

Calculation Formula:

Percentage Impurity (%) = (rU / rS) * (CS / CU) * 100

Where:

  • rU = Peak area response of the DKP impurity in the sample solution.

  • rS = Average peak area response of the DKP impurity in the standard solution.

  • CS = Concentration of the DKP impurity in the standard solution (mg/mL).

  • CU = Concentration of Lisinopril in the sample solution (mg/mL).

Expected Results

Under the specified conditions, Lisinopril will elute as the major peak, while the this compound impurity will elute as a well-resolved, smaller peak at a different retention time. The exact retention times may vary slightly between systems but the elution order and resolution should remain consistent. Based on typical reversed-phase behavior, the less polar DKP impurity is expected to have a longer retention time than the highly polar Lisinopril parent drug.

References

  • Beasley, C. A., Shaw, J., Zhao, Z., & Reed, R. A. (2005). Development and validation of a stability indicating HPLC method for determination of lisinopril, lisinopril degradation product and parabens in the lisinopril extemporaneous formulation. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 559-567. [Link]

  • Adam, E. (2014). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. American Journal of Analytical Chemistry, 5, 316-322. [Link]

  • Chary, V. P., et al. (2022). Stability indicating RP-HPLC method development and validation for estimation of antihypertension class of drugs lisinopril and hydrochlorothiazide. Annals of Phytomedicine, Special Issue 1, S106-S115. [Link]

  • Jain, P. S., et al. (2017). Methods of Analysis of Lisinopril: A Review. Research & Reviews: A Journal of Pharmaceutical Science. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 29982753, this compound. Retrieved from [Link].

  • Kasagić Vujanović, I., et al. (2017). Stress degradation of lisinopril dihydrate in different aqueous media. Contemporary Materials, VIII-2, 165-171. [Link]

  • Bakovska Stoimenova, T., et al. (2017). Chromatograms obtained from forced degradation studies performed on Lisinopril tablets. ResearchGate. [Link]

  • Şenkardeş, S., et al. (2017). Development and validation of a reversed-phase HPLC method for the determination of lisinopril and gliclazide in pharmaceuticals. Marmara Pharmaceutical Journal, 21(2), 338-344. [Link]

  • Raju, S. A., et al. (2021). Method Development and Validation of Lisinopril Dihydrate and Hydrochlorothiazide in Bulk and Tablet Dosage Form by RP-HPLC. Journal of Xi'an Shiyou University, Natural Science Edition, 17(11), 364-376. [Link]

  • Adam, E. H. K. (2014). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. ResearchGate. [Link]

  • Phenomenex Inc. (n.d.). Lisinopril Assay and Related Substances Method per IP Monograph. Retrieved from [Link].

  • Al-kassas, R. S., et al. (2017). Development and Validation of an RP-HPLC Analytical Method for Determination of Lisinopril in Full and Split Tablets. Research Journal of Pharmacy and Technology, 10(1), 1-6. [Link]

  • Ghogare, B., & Godge, R. (2023). RP-HPLC Method Development and Validation for Determination of Lisinopril and Amlodipine in Tablet Dosage form. Biological Forum – An International Journal, 15(6), 735-738. [Link]

  • Rao, N. M., & Gowrisankar, D. (2016). Stability-indicating HPLC Method for Simultaneous Determination of Atenolol, Aspirin, Lisinopril and Simvastatin in Bulk and Tablets. Indian Journal of Pharmaceutical Sciences, 78(2), 217-226. [Link]

  • Dimitrovska, A., et al. (2021). Spectrophotometric methods for the determination of lisinopril in medicines. Pharmacia, 68(4), 883-888. [Link]

  • MicroSolv Technology Corporation. (n.d.). Lisinopril Analysis by HPLC. Retrieved from [Link].

  • Phenomenex Inc. (n.d.). Separation of Lisinopril and its Organic Impurities per USP Monograph. Retrieved from [Link].

  • SynZeal. (n.d.). Lisinopril EP Impurity D. Retrieved from [Link].

  • EliteSynth Laboratories. (n.d.). Lisinopril (S,S,R)-Diketopiperazine. Retrieved from [Link].

  • Chary, V. P., et al. (2022). Stability indicating RP-HPLC method development and validation for estimation of antihypertension class of drugs lisinopril and hydrochlorothiazide. ResearchGate. [Link]

  • Rahman, N., & Hejaz, A. M. (2006). Spectrophotometric determination of lisinopril in pharmaceuticals using ninhydrin- a modified approach. Journal of Food and Drug Analysis, 14(2). [Link]

  • Kumar, R. S., et al. (2010). Identification of a new impurity in lisinopril. ResearchGate. [Link]

  • Rebiere, F., et al. (2012). Study of a Conformational Equilibrium of Lisinopril by HPLC, NMR, and DFT. Journal of Chemistry, 2013, 1-7. [Link]

  • Clinivex. (n.d.). Lisinopril EP Impurity D HCl ((R,S,S)-Diketopiperazine HCl). Retrieved from [Link].

Sources

Application Note: A Robust LC-MS/MS Method for the Sensitive Detection of Lisinopril Diketopiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Lisinopril Diketopiperazine (DKP), a critical degradation product of the angiotensin-converting enzyme (ACE) inhibitor, Lisinopril. The formation of DKP is a key indicator of product stability and its monitoring is essential for ensuring the safety and efficacy of Lisinopril drug products. This protocol provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering sample preparation, chromatographic separation, and mass spectrometric detection. The method is validated to meet the stringent requirements of regulatory bodies, ensuring accuracy, precision, and robustness for routine analysis.

Introduction: The Significance of Monitoring Lisinopril Diketopiperazine

Lisinopril, a widely prescribed medication for hypertension and heart failure, is susceptible to degradation, primarily through intramolecular cyclization, to form its diketopiperazine derivative.[1] This degradation can occur at elevated temperatures and is a critical quality attribute to monitor during manufacturing and storage.[1] The presence of impurities, such as DKP, can impact the safety and efficacy of the final drug product.[2] Therefore, regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the control and qualification of impurities in new drug substances and products.[2][3][4] These guidelines necessitate the development of sensitive and specific analytical methods to detect and quantify such impurities at levels as low as 0.1%.[2]

LC-MS/MS has emerged as the gold standard for impurity profiling due to its exceptional sensitivity, selectivity, and ability to provide structural information.[5][6][7] This technique allows for the confident identification and quantification of trace-level impurities, even in complex sample matrices.[5][7] This application note presents a detailed protocol for the analysis of Lisinopril DKP, providing a valuable tool for pharmaceutical quality control and stability testing.

Experimental

Materials and Reagents
  • Lisinopril Reference Standard (USP or equivalent)

  • Lisinopril Diketopiperazine Reference Standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Lisinopril Tablets (for sample analysis)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was utilized.

Liquid Chromatography (LC) System:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS) System:

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Ion Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Collision Gas: Argon

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Standard and Sample Preparation

Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve Lisinopril and Lisinopril DKP reference standards in a 50:50 mixture of water and methanol to obtain individual stock solutions of 1 mg/mL.

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with the initial mobile phase composition to create a calibration curve covering the expected concentration range of the impurity.

Sample Preparation (from Tablets):

  • Weigh and finely powder a representative number of Lisinopril tablets (typically 10-20).[8][9]

  • Accurately weigh a portion of the powder equivalent to a single tablet dose.

  • Dissolve the powder in a suitable volume of a 50:50 water/methanol mixture.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Centrifuge the solution to pellet any insoluble excipients.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

LC-MS/MS Method

Chromatographic Conditions

A gradient elution is employed to achieve optimal separation of Lisinopril and its DKP derivative. The gradient program is outlined in the table below.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.01090
6.01090
6.1955
8.0955

Caption: Gradient elution program for the separation of Lisinopril and Lisinopril DKP.

Mass Spectrometry Parameters

The mass spectrometer is operated in positive ESI mode, and the analytes are monitored using Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. The specific MRM transitions for Lisinopril and Lisinopril DKP are determined by infusing the individual standard solutions and optimizing the precursor and product ions, as well as the collision energy.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Lisinopril406.3246.323
Lisinopril DKP388.298.125

Caption: Optimized MRM parameters for the detection of Lisinopril and Lisinopril DKP.

Method Validation

The developed LC-MS/MS method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[5][10] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention times of Lisinopril and its DKP in blank samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration. A correlation coefficient (r²) of >0.99 is typically required.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by analyzing samples with known concentrations of the analyte and expressing the results as a percentage recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) for a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. The LOQ is typically determined as the concentration that gives a signal-to-noise ratio of at least 10.[11]

Workflow and Data Analysis

The overall workflow for the analysis of Lisinopril DKP is depicted in the following diagram.

LC-MS/MS Workflow for Lisinopril DKP Analysis cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting start Start prep_standards Prepare Standard Solutions start->prep_standards prep_samples Prepare Tablet Samples start->prep_samples lc_separation LC Separation prep_standards->lc_separation prep_samples->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration & Quantification ms_detection->integration reporting Generate Report integration->reporting

Caption: Workflow for the LC-MS/MS analysis of Lisinopril DKP.

Data acquisition and processing are performed using the instrument's software. The concentration of Lisinopril DKP in the samples is calculated from the calibration curve generated from the analysis of the working standard solutions.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and robust tool for the sensitive and selective quantification of Lisinopril Diketopiperazine in pharmaceutical formulations. The method's high sensitivity allows for the detection of this critical degradation product at levels well below the ICH reporting thresholds. By implementing this protocol, pharmaceutical manufacturers and regulatory bodies can ensure the quality, safety, and stability of Lisinopril drug products.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. Retrieved from [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • Synthesis and Characterization of Compounds Related to Lisinopril. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Retrieved from [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). Retrieved from [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (1995). Retrieved from [Link]

  • Simple spectrophotometric method for determination of drug lisinopril in pure form and pharmaceutical formulations. (2022). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Development and Validation of an RP-HPLC Analytical Method for Determination of Lisinopril in Full and Split Tablets. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Lisinopril Analysis by HPLC - AppNote. (n.d.). MicroSolv. Retrieved from [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian. Retrieved from [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combin. (n.d.). Retrieved from [Link]

  • Determination of Lisinopril in Bulk and Pharmaceutical Formulations by Cloud Point Extraction—A Green Method. (n.d.). Scirp.org. Retrieved from [Link]

  • Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • Methods of Analysis of Lisinopril: A Review. (2017). Walsh Medical Media. Retrieved from [Link]

  • A new LC/MS/MS method for determination of lisinopril in human plasma. (2010). ResearchGate. Retrieved from [Link]

  • Rapid Determination of Lisinopril Level in Human Plasma by LC-MS/MS. (2019). Acta Scientific. Retrieved from [Link]

  • Development and validation of LC-MS method for the determination of lisinopril in human plasma and its application in a bioequivalence study. (n.d.). PubMed. Retrieved from [Link]

  • Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Methods of Analysis of Lisinopril: A Review. (2017). ResearchGate. Retrieved from [Link]

  • Rapid Quantification of Lisinopril in Human Plasma by Liquid chromatography/tandem Mass Spectrometry. (n.d.). PubMed. Retrieved from [Link]

  • Development and validation of LC-MS method for the determination of lisinopril in human plasma and its application in a bioequivalence study. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. (n.d.). Scirp.org. Retrieved from [Link]

  • Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085. (n.d.). PubMed. Retrieved from [Link]

  • Chromatograms obtained from forced degradation studies performed on Lisinopril tablets, during a time period of 24 hours. (n.d.). ResearchGate. Retrieved from [Link]

  • Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. (1981). Science. Retrieved from [Link]

  • DKP formation mechanism. (n.d.). ResearchGate. Retrieved from [Link]

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.). Retrieved from [Link]

Sources

Application Note: A Stability-Indicating RP-HPLC Method for the Quantification of Lisinopril and Its Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to developing and validating a robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for Lisinopril. The stability of a pharmaceutical product is a critical attribute that ensures its safety, efficacy, and quality throughout its shelf life. A stability-indicating assay is specifically designed to quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities. This document provides a detailed protocol, explains the scientific rationale behind the methodological choices, and adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A (Stability Testing) and Q2(R1) (Validation of Analytical Procedures).

Introduction: The Imperative for a Stability-Indicating Assay

Lisinopril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension, heart failure, and following myocardial infarction.[1][2][3] Chemically, it is a synthetic peptide derivative, soluble in water, and exists as a dihydrate.[4] The integrity of the Lisinopril molecule is paramount to its therapeutic action. However, like many complex molecules, it is susceptible to degradation under various environmental conditions such as heat, humidity, light, and in the presence of acidic, basic, or oxidative agents.

The purpose of stability testing is to provide evidence on how the quality of a drug substance or product varies over time under the influence of these environmental factors.[5] A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively measure the concentration of the API, free from interference from its degradation products. The development of such a method is a regulatory requirement and a fundamental aspect of drug development, ensuring that any changes in the drug's purity profile during its lifecycle are detected.

This guide will walk through the logical development, forced degradation, and complete validation of an RP-HPLC method for Lisinopril.

Foundational Principles: Method Development Rationale

The selection of an analytical technique is the cornerstone of method development. For a molecule like Lisinopril, RP-HPLC with UV detection is the predominant choice due to its high resolving power, sensitivity, and applicability to polar, non-volatile compounds.[1][6][7]

The Chromatographic System: A Stepwise Rationale
  • Column Chemistry: A C18 (octadecylsilyl) stationary phase is the workhorse of reversed-phase chromatography and serves as an excellent starting point. It provides sufficient hydrophobic retention for Lisinopril and its potential, often more polar, degradants.

  • Mobile Phase Composition: The mobile phase must be optimized to achieve adequate retention, good peak shape, and effective separation.

    • Aqueous Component & pH Control: Lisinopril is a zwitterionic molecule with multiple pKa values. Its charge state, and therefore its retention on a reversed-phase column, is highly dependent on the mobile phase pH. Poor pH control can lead to peak tailing or splitting.[6] Pharmacopoeial methods and published literature consistently recommend a buffered aqueous phase with a pH in the acidic range of 2.0 to 5.0 to ensure consistent protonation and achieve sharp, symmetrical peaks.[6] A phosphate buffer is a common and effective choice.

    • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile typically offers lower viscosity and better UV transparency at low wavelengths. The ratio of the aqueous buffer to the organic modifier is adjusted to control the elution strength and achieve a suitable retention time for Lisinopril (typically 3-10 minutes).

  • Detection Wavelength: Lisinopril lacks a strong chromophore, resulting in a UV absorbance maximum at a low wavelength, typically around 210-215 nm.[7][8] While this provides high sensitivity, it also increases the risk of interference from excipients or mobile phase components. Therefore, a high-purity mobile phase is essential. A photodiode array (PDA) detector is highly recommended as it allows for the assessment of peak purity, a critical component of specificity in a stability-indicating assay.

  • Column Temperature: Maintaining a consistent and often elevated column temperature (e.g., 40-50°C) can be crucial. It reduces the mobile phase viscosity, which can improve peak efficiency and, in some cases, mitigate the peak shape issues associated with Lisinopril.[6]

The Litmus Test: Forced Degradation Studies

To prove the stability-indicating nature of the method, the API must be intentionally degraded under stressed conditions. The goal is not to completely destroy the molecule but to generate a modest level of degradation (typically 5-20%) to produce the likely degradation products.[7] This process, mandated by ICH guidelines, demonstrates that the analytical method can successfully separate the intact drug from any degradants formed.[9][10]

Primary Degradation Pathway of Lisinopril

The most well-documented degradation pathway for Lisinopril is an intramolecular cyclization to form its diketopiperazine (DKP) derivative.[11] This occurs primarily under thermal and hydrolytic stress. The stability-indicating method must demonstrate clear resolution between the main Lisinopril peak and the DKP peak.

Lisinopril Lisinopril (Active API) DKP Lisinopril Diketopiperazine (DKP) (Primary Degradant) Lisinopril->DKP Intramolecular Cyclization

Caption: Primary degradation pathway of Lisinopril.

Protocol for Stress Studies

The following conditions are applied to Lisinopril in both its solid form and in solution to induce degradation. A corresponding control sample (unstressed) should be analyzed alongside the stressed samples.

  • Acid Hydrolysis: 1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 30 minutes.[12]

  • Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.[12]

  • Thermal Degradation: Solid drug substance exposed to 105°C for 24 hours.[13]

  • Photolytic Degradation: Drug solution and solid drug exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions API Lisinopril API (Solid & Solution) Acid Acid Hydrolysis (HCl, Heat) API->Acid Base Base Hydrolysis (NaOH, RT) API->Base Oxidation Oxidation (H2O2, RT) API->Oxidation Thermal Thermal (Solid, Heat) API->Thermal Photo Photolytic (UV/Vis Light) API->Photo Analysis Analyze Stressed & Control Samples by Developed HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Resolution (API vs. Degradants) Analysis->Evaluation

Caption: Workflow for forced degradation studies.

Method Validation: Ensuring Fitness for Purpose

Once the method is developed and shown to be specific through forced degradation studies, it must be formally validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[14][15]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria for a stability-indicating assay.

Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, matrix).Peak purity index > 0.999 (from PDA detector). Baseline resolution (Rs > 2) between Lisinopril and its closest eluting degradant peak.
Linearity To demonstrate a direct proportional relationship between analyte concentration and method response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.80% to 120% of the test concentration.
Accuracy To measure the closeness of the test results to the true value.Mean recovery of 98.0% to 102.0% for the API spiked into placebo at three concentration levels.[7]
Precision To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-day): RSD ≤ 2.0% for ≥6 replicates. Intermediate Precision (Inter-day): RSD ≤ 2.0% across different days, analysts, or equipment.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Typically determined by signal-to-noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined by S/N of 10:1; must be verified for precision and accuracy.[16][17]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters (e.g., pH ±0.2, organic phase ±2%, flow rate ±10%) are varied. RSD should remain within acceptable limits.[17]

Detailed Application Protocol: Stability-Indicating Assay of Lisinopril

This protocol describes the final, validated method for the routine analysis of Lisinopril in pharmaceutical formulations.

Reagents and Materials
  • Lisinopril Dihydrate Reference Standard (USP or equivalent)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Orthophosphoric Acid (85%) (Analytical Grade)

  • Water (HPLC Grade or Milli-Q)

  • 0.45 µm Membrane Filters

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector. (e.g., Agilent 1100/1200 series, Waters Alliance).

  • Chromatography data acquisition and processing software.

Optimized Chromatographic Conditions
Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Buffer: Acetonitrile (70:30, v/v). Buffer: 25 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 40°C
Detection PDA at 210 nm
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase Buffer (25 mM KH₂PO₄): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Lisinopril Standard Stock Solution (1000 µg/mL): Accurately weigh about 50 mg of Lisinopril Dihydrate Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with water.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Preparation (from Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to about 20 mg of Lisinopril and transfer it to a 200 mL volumetric flask.

    • Add approximately 150 mL of mobile phase and sonicate for 15 minutes to dissolve.

    • Dilute to volume with the mobile phase and mix well.

    • Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. This yields a test solution with a nominal concentration of 100 µg/mL.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Make five replicate injections of the Working Standard Solution (100 µg/mL). The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

  • Inject the prepared sample solution in duplicate.

  • After the analysis, confirm the peak identity of Lisinopril by comparing the retention time with that of the standard.

Calculation

Calculate the percentage of the labeled amount of Lisinopril (C₂₁H₃₁N₃O₅) in the portion of tablets taken using the following formula:

% Label Claim = (A_spl / A_std) * (W_std / W_spl) * (P / 100) * D * 100

Where:

  • A_spl = Peak area of Lisinopril in the sample solution

  • A_std = Average peak area of Lisinopril in the standard solutions

  • W_std = Weight of Lisinopril Reference Standard taken (mg)

  • W_spl = Weight of tablet powder taken (mg)

  • P = Purity of the Lisinopril Reference Standard (%)

  • D = Dilution factor for the sample preparation (e.g., 200/20 = 10 for a 20mg tablet)

Conclusion

This application note outlines a systematic and robust approach for the development and validation of a stability-indicating RP-HPLC method for Lisinopril. By understanding the chemical properties of the analyte, employing forced degradation studies to ensure specificity, and rigorously validating the method against ICH criteria, researchers can establish a reliable analytical procedure. This self-validating system is crucial for routine quality control, stability studies, and ensuring the delivery of safe and effective Lisinopril formulations to patients.

References

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of an RP-HPLC Analytical Method for Determination of Lisinopril in Full and Split Tablets. Retrieved from [Link]

  • Beasley, C. A., Shaw, J., Zhao, Z., & Reed, R. A. (2005). Development and validation of a stability indicating HPLC method for determination of lisinopril, lisinopril degradation product and parabens in the lisinopril extemporaneous formulation. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 559–567. Retrieved from [Link]

  • Gul, W. N. (2017). Methods of Analysis of Lisinopril: A Review. Journal of Bioequivalence & Bioavailability, 9(1), 331-335. Retrieved from [Link]

  • Ghogare, P. B., & Godge, V. V. (2023). RP-HPLC Method Development and Validation for Determination of Lisinopril and Amlodipine in Tablet Dosage form. Biological Forum – An International Journal, 15(6), 735-738. Retrieved from [Link]

  • Şenkardeş, S., Özaydın, T., Uğurlu, T., & Küçükgüzel, Ş. G. (2016). Development and validation of a reversed-phase HPLC method for the determination of lisinopril and gliclazide in pharmaceuticals. Marmara Pharmaceutical Journal, 21(2), 337-346. Retrieved from [Link]

  • Padmabhushana Chary, V., et al. (2022). Stability indicating RP-HPLC method development and validation for estimation of antihypertension class of drugs lisinopril and hydrochlorothiazide. Annals of Phytomedicine, 11(1), S106-S115. Retrieved from [Link]

  • Zajac, M., et al. (2015). Kinetics of Lisinopril degradation in solid phase. Acta Poloniae Pharmaceutica - Drug Research, 72(3), 435-441. Retrieved from [Link]

  • Pawar, S. J., et al. (2023). HPLC Method Validation for Quantification of Lisinopril. World Journal of Pharmaceutical Research, 12(9), 1145-1155. Retrieved from [Link]

  • Adam, E. H. K. (2014). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. American Journal of Analytical Chemistry, 5, 899-912. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms obtained from forced degradation studies performed on Lisinopril tablets. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • FDA. (n.d.). ZESTRIL (lisinopril) Label. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Adam, E. H., et al. (2018). STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA. DOI Srpska. Retrieved from [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pharmascience Inc. (2022). PRODUCT MONOGRAPH PrLISINOPRIL. Retrieved from [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • DailyMed. (2021). LISINOPRIL TABLETS Label. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

Sources

Application Note: Forced Degradation Studies of Lisinopril Under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for conducting forced degradation studies on Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, under acidic and basic stress conditions. It is intended for researchers, scientists, and drug development professionals. This application note details the chemical principles behind Lisinopril's degradation, provides step-by-step protocols for stress testing and analysis, and offers insights into the interpretation of the resulting data. The methodologies align with the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor.

Introduction: The Imperative of Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of the drug development process, as mandated by regulatory bodies like the ICH.[1][2] These studies involve subjecting a drug substance to conditions more severe than accelerated stability testing to elucidate its intrinsic stability.[2] The primary objectives are to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[2][3] For a widely used antihypertensive drug like Lisinopril, ensuring its stability is paramount, as degradation can lead to a loss of efficacy and an increased risk to patient health.[3][4] Lisinopril is known to be particularly susceptible to hydrolysis, making the investigation of its degradation in acidic and basic media a crucial step in its characterization.[3]

The Chemistry of Lisinopril and its Degradation

Lisinopril is a lysine derivative of enalaprilat with a complex structure containing multiple functional groups susceptible to degradation.[5][6] Its stability is significantly influenced by pH.[7][8]

Acid-Catalyzed Degradation: Intramolecular Cyclization

Under acidic and neutral conditions, the primary degradation pathway for Lisinopril is an intramolecular cyclization reaction.[3][9] This reaction involves the nucleophilic attack of the nitrogen atom of the proline ring on the carbonyl carbon of the amide bond, leading to the formation of a diketopiperazine (DKP) derivative.[10] This degradation product is also known as Lisinopril Impurity D.[3][11] The formation of this impurity is a critical quality attribute to monitor as it represents a significant degradation pathway.

Base-Catalyzed Degradation: Rapid Hydrolysis

Lisinopril demonstrates extreme sensitivity to basic conditions.[3][4] In the presence of a base, such as sodium hydroxide, Lisinopril undergoes rapid and extensive hydrolysis of its amide bonds.[3] This degradation is often so rapid that the parent drug can be almost completely degraded within minutes of exposure.[3][4] The resulting degradation products are smaller, more polar molecules. Due to the extensive and rapid nature of this degradation, the primary outcome from a stability perspective is the rapid loss of the active pharmaceutical ingredient (API).

Experimental Workflow for Forced Degradation Studies

The following diagram outlines the general workflow for conducting forced degradation studies of Lisinopril.

Forced Degradation Workflow Figure 1: Experimental Workflow for Lisinopril Forced Degradation cluster_Preparation Preparation cluster_Stress_Testing Stress Testing cluster_Analysis Analysis cluster_Data_Interpretation Data Interpretation Start Start: Lisinopril API or Formulation Prep_Solutions Prepare Lisinopril Stock Solution Start->Prep_Solutions Acid_Stress Acidic Hydrolysis (e.g., 0.1 M HCl at elevated temperature) Prep_Solutions->Acid_Stress Base_Stress Basic Hydrolysis (e.g., 0.01 M NaOH at room temperature) Prep_Solutions->Base_Stress Prep_Stress_Agents Prepare Acidic and Basic Stress Agents Prep_Stress_Agents->Acid_Stress Prep_Stress_Agents->Base_Stress Neutralization Neutralize Samples Acid_Stress->Neutralization Base_Stress->Neutralization HPLC_Analysis Analyze by Stability-Indicating HPLC Method Neutralization->HPLC_Analysis Data_Processing Process Chromatographic Data HPLC_Analysis->Data_Processing Report Report Degradation Percentage and Identify Degradants Data_Processing->Report

Caption: A flowchart illustrating the key stages of a forced degradation study for Lisinopril.

Detailed Protocols

Preparation of Solutions
  • Lisinopril Stock Solution (1 mg/mL): Accurately weigh 100 mg of Lisinopril dihydrate working standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with purified water. This stock solution should be prepared fresh.

  • Acidic Stress Solution (0.1 M HCl): Prepare by diluting concentrated hydrochloric acid with purified water.

  • Basic Stress Solution (0.01 M NaOH): Prepare by dissolving sodium hydroxide pellets in purified water. Note: A lower concentration of NaOH is used due to the high sensitivity of Lisinopril to base hydrolysis.[3]

Forced Degradation Protocol

The goal of forced degradation is to achieve 5-20% degradation of the active ingredient.[7]

4.2.1. Acidic Degradation

  • Transfer 5 mL of the Lisinopril stock solution (1 mg/mL) into a suitable flask.

  • Add 5 mL of 0.1 M HCl.

  • Incubate the solution in a water bath at 50°C.[3]

  • Withdraw samples at appropriate time intervals (e.g., 2, 24, 48, and 72 hours).[3]

  • Immediately neutralize the samples by adding an equimolar amount of 0.1 M NaOH.

  • Dilute the neutralized sample with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

4.2.2. Basic Degradation

  • Transfer 5 mL of the Lisinopril stock solution (1 mg/mL) into a suitable flask.

  • Add 5 mL of 0.01 M NaOH.

  • Maintain the solution at room temperature (25°C).[3]

  • Due to the rapid degradation, withdraw samples at very short time intervals (e.g., 0, 5, 15, and 30 minutes).

  • Immediately neutralize the samples by adding an equimolar amount of 0.01 M HCl.

  • Dilute the neutralized sample with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is essential to separate Lisinopril from its degradation products.

ParameterRecommended ConditionRationale
Column C18 (250 mm x 4.6 mm, 5 µm particle size)Provides good retention and separation of Lisinopril and its more polar degradation products.[3][5]
Mobile Phase Methanol:Water:Acetonitrile (80:17.5:2.5 v/v/v), with pH adjusted to 3.0 with phosphoric acid.This composition has been shown to effectively resolve Lisinopril from its degradants. The acidic pH improves peak shape.[3]
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency.[3]
Column Temperature 25°CMaintains consistent retention times.[3]
Detection Wavelength 210 nmLisinopril and its degradation products exhibit significant absorbance at this wavelength.[12]
Injection Volume 20 µLA typical injection volume for standard HPLC analysis.

System Suitability: Before sample analysis, the chromatographic system should be equilibrated. System suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections should be monitored to ensure the validity of the analytical results.

Data Interpretation and Presentation

Degradation Pathways

The following diagram illustrates the degradation pathways of Lisinopril under acidic and basic conditions.

Lisinopril Degradation Pathways Figure 2: Lisinopril Degradation Pathways cluster_acid Acidic/Neutral Conditions cluster_base Basic Conditions Lisinopril Lisinopril DKP Diketopiperazine Derivative (Impurity D) Lisinopril->DKP Intramolecular Cyclization Hydrolysis_Products Multiple Hydrolysis Products (Smaller, Polar Molecules) Lisinopril->Hydrolysis_Products Amide Bond Hydrolysis

Caption: Degradation of Lisinopril under different pH conditions.

Quantitative Analysis

The percentage of degradation can be calculated from the decrease in the peak area of the Lisinopril peak in the stressed samples compared to an unstressed control sample. The following table presents typical degradation data for Lisinopril under various stress conditions.

Table 1: Percentage Degradation of Lisinopril Under Different Stress Conditions [3]

Stress ConditionTemperatureTime (hours)% Degradation
0.1 M HCl 25°C20.5
242.8
485.5
728.1
0.1 M HCl 50°C22.5
2415.2
4828.3
7239.8
0.01 M NaOH 25°C0.08 (5 mins)12.1
258.9
24~100
0.01 M NaOH 50°C0.08 (5 mins)45.3
2~100
24~100
Water 25°C721.2
Water 50°C723.5

Data adapted from Kasagić-Vujanović et al. (2017). The study used slightly different time points, which have been interpolated for clarity.

Conclusion

This application note provides a robust framework for conducting forced degradation studies of Lisinopril under acidic and basic conditions. The provided protocols and analytical methods are designed to yield reliable and reproducible data that are crucial for understanding the stability profile of Lisinopril. Adherence to these guidelines will enable researchers to identify critical degradation pathways, establish stability-indicating methods, and ultimately ensure the quality, safety, and efficacy of Lisinopril-containing drug products.

References

  • Adam, E. (2014). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. American Journal of Analytical Chemistry, 5, 316-322. Available at: [Link]

  • Kasagić-Vujanović, I., Knežević, D., & Vukičević, N. (2017). STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA. Contemporary Materials, 8(2), 164-171. Available at: [Link]

  • Chary, V. P., et al. (2022). Stability indicating RP-HPLC method development and validation for estimation of antihypertension class of drugs lisinopril and hydrochlorothiazide. Annals of Phytomedicine, Special Issue 1, S106-S115. Available at: [Link]

  • Beasley, C. A., et al. (2005). Development and validation of a stability indicating HPLC method for determination of lisinopril, lisinopril degradation product and parabens in the lisinopril extemporaneous formulation. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 559-567. Available at: [Link]

  • Kasagić-Vujanović, I., et al. (2018). STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA. ResearchGate. Available at: [Link]

  • Reddy, G. R., et al. (2015). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica, 83(2), 269-282. Available at: [Link]

  • PubChem. (n.d.). Lisinopril S,S,S-Diketopiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Bakovska Stoimenova, T., et al. (2017). Chromatograms obtained from forced degradation studies performed on Lisinopril tablets, during a time period of 24 hours. ResearchGate. Available at: [Link]

  • Stanimirovic, D., et al. (2014). Kinetics of Lisinopril degradation in solid phase. ResearchGate. Available at: [Link]

  • SynZeal. (n.d.). Lisinopril EP Impurity D. Retrieved from [Link]

  • Gomez-Perez, M. L., et al. (1988). The clinical pharmacology of lisinopril. Journal of Cardiovascular Pharmacology, 11 Suppl 2, S33-S44. Available at: [Link]

  • Patel, P. N., et al. (2017). LISINOPRIL AN OVERVIEW. ResearchGate. Available at: [Link]

Sources

Application Note: A Validated Protocol for Monitoring Lisinopril Impurities in Pharmaceutical Formulations by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed and robust protocol for the identification and quantification of impurities in lisinopril pharmaceutical formulations. Grounded in international regulatory standards, this guide elucidates the causality behind experimental choices, offering a self-validating system for researchers, scientists, and drug development professionals. The protocol leverages Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for its specificity, sensitivity, and reliability in separating lisinopril from its known process-related and degradation impurities.

Introduction: The Imperative of Impurity Profiling for Lisinopril

Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for treating hypertension and heart failure.[1][2][3] The presence of impurities in the active pharmaceutical ingredient (API) or the final drug product, even in minute quantities, can significantly impact the safety and efficacy of the medication.[4] These impurities can originate from various sources, including the synthetic route, degradation of the drug substance over time, or interaction with excipients.[5] Therefore, a rigorous and validated analytical protocol is paramount for ensuring the quality and safety of lisinopril formulations, adhering to the stringent requirements of regulatory bodies.

This document provides a field-proven HPLC method designed for the routine quality control (QC) analysis of lisinopril tablets. It details the necessary reagents, instrumentation, and step-by-step procedures for sample and standard preparation, chromatographic separation, and data interpretation, ensuring compliance and confidence in analytical outcomes.

Regulatory Framework: Adherence to International Standards

The control of impurities in pharmaceutical products is mandated by international guidelines to ensure patient safety. The International Council for Harmonisation (ICH) provides a framework for the control of impurities in new drug substances and products.

  • ICH Q3A(R2): Impurities in New Drug Substances : This guideline focuses on impurities that arise during the manufacturing or storage of the lisinopril API itself.[6][7]

  • ICH Q3B(R2): Impurities in New Drug Products : This guideline addresses impurities found in the final pharmaceutical formulation, which include degradation products formed during manufacturing or upon storage.[8][9][10]

These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[7][8] The protocol detailed herein is designed to meet and exceed the sensitivity requirements for these thresholds.

Threshold Maximum Daily Dose ≤ 2g/day Rationale
Reporting Threshold 0.05%The level above which an impurity must be reported in a regulatory submission.[7][8]
Identification Threshold 0.10%The level above which the structure of an impurity must be confirmed.[8]
Qualification Threshold 0.15%The level above which toxicological data is required to ensure the safety of the impurity.[7][8]
Table 1: ICH Q3B(R2) Impurity Thresholds for Drug Products.

Common Impurities in Lisinopril

Impurities in lisinopril can be broadly categorized as process-related impurities, arising from the synthesis of the API, and degradation products.[5][11] The European Pharmacopoeia (EP) lists several specified impurities for lisinopril.[12]

  • Lisinopril Diketopiperazine ((S,S,S)-diketopiperazine / EP Impurity C) : This is a common degradation product formed through intramolecular dehydration, often accelerated by high temperatures.[4][13]

  • (R,S,S)-diketopiperazine (EP Impurity D) : A diastereomer of Impurity C, which can be formed by epimerization at high temperatures.[4]

  • Other Process-Related and Degradation Products : The EP monograph also lists other specified impurities designated as A, B, E, and F, which include isomers and analogues of lisinopril.[12][14]

Understanding the potential impurities is crucial for developing a specific and selective analytical method capable of resolving these compounds from the main lisinopril peak and from each other.

Experimental Protocol: RP-HPLC Method

This section details the validated RP-HPLC method for the analysis of lisinopril and its impurities. The choice of a C8 reversed-phase column and a phosphate buffer at a controlled pH is critical for achieving optimal separation and peak shape, as lisinopril contains multiple ionizable groups.[15][16]

Materials and Reagents
  • Lisinopril Dihydrate Reference Standard (USP or EP grade)

  • Lisinopril Impurity Standards (as required)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Monobasic Sodium Phosphate (or Potassium Dihydrogen Phosphate) (Analytical Grade)[13][17]

  • Phosphoric Acid or Sodium Hydroxide (for pH adjustment)

  • Purified Water (Milli-Q® or equivalent)

  • Lisinopril Tablets (Sample for analysis)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical Balance

  • pH Meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PVDF or Nylon)

Chromatographic Conditions

The following conditions have been optimized for the separation of lisinopril and its key impurities. The detection wavelength of 210-215 nm is chosen as it provides good sensitivity for lisinopril, which lacks a strong chromophore at higher wavelengths.[1][15][16]

Parameter Condition Rationale
Column C8, 5 µm, 4.6 x 250 mm (e.g., Luna C8(2) or Kinetex C8)[17][18]Provides excellent resolution and peak shape for lisinopril and its polar impurities.
Mobile Phase A Phosphate Buffer (e.g., 25 mM KH2PO4), pH adjusted to 5.0 with Phosphoric Acid.[13][17]The buffered aqueous phase controls the ionization state of lisinopril, ensuring reproducible retention.
Mobile Phase B AcetonitrileThe organic modifier used to elute the analytes from the reversed-phase column.
Gradient Elution See Table 3 for a typical gradient program.A gradient is necessary to elute both early-retaining polar impurities and the main lisinopril peak with good resolution and in a reasonable timeframe.
Flow Rate 1.0 mL/min[1][13][15]A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 45-50 °C[17]Elevated temperature improves peak symmetry and reduces viscosity, leading to better efficiency.
Detection Wavelength 210 nm[1][17]Provides high sensitivity for lisinopril and its related substances.
Injection Volume 20 µL[13][17]A typical injection volume for standard HPLC analysis.
Table 2: Optimized HPLC Conditions.
Time (minutes) % Mobile Phase A (Buffer) % Mobile Phase B (Acetonitrile)
0964
356040
456040
50964
60964
Table 3: Example Gradient Elution Program (adapted from USP monograph methods). [17]
Solution Preparation
  • Lisinopril Stock Standard (e.g., 400 µg/mL): Accurately weigh about 40 mg of Lisinopril Dihydrate Reference Standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent (e.g., Mobile Phase A or water) and sonicate for 15 minutes to dissolve.[13][16]

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Working Standard (e.g., 0.4 µg/mL, for 0.1% impurity level): Prepare a further dilution of the Stock Standard to a concentration representative of the impurity specification limit (e.g., 0.1% of the sample concentration). This is crucial for accurate quantification.

  • Weigh and finely powder no fewer than 20 lisinopril tablets to ensure homogeneity.

  • Accurately weigh a portion of the powder equivalent to about 40 mg of lisinopril and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15-20 minutes with intermittent shaking to ensure complete extraction of the drug.[13]

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial. Discard the first few mL of the filtrate.

Analytical Procedure Workflow

The following diagram illustrates the logical flow of the analytical procedure from sample receipt to final data reporting.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage sample_prep Sample Preparation (Weigh, Dissolve, Sonicate, Filter) sample_injection Sample Injection sample_prep->sample_injection std_prep Standard Preparation (Stock & Working Standards) system_suitability System Suitability Test (SST) (Inject Working Standard) std_prep->system_suitability system_suitability->sample_injection If SST Passes integration Chromatogram Integration (Peak Area Measurement) sample_injection->integration calculation Impurity Calculation (% Impurity Calculation) integration->calculation reporting Final Report Generation calculation->reporting end end reporting->end End of Analysis start Start: Receive Lisinopril Tablets start->sample_prep start->std_prep

Caption: Workflow for Lisinopril Impurity Analysis.

System Suitability and Calculations

Before sample analysis, the chromatographic system must be verified by performing a system suitability test (SST).

  • System Suitability: Inject the working standard solution (e.g., five or six replicate injections). The system is deemed suitable for use if the requirements are met.

    • Relative Standard Deviation (%RSD): NMT 10.0% for the peak area of lisinopril.[17]

    • Tailing Factor (Symmetry): NMT 1.7 for the lisinopril peak.[17]

    • Signal-to-Noise (S/N) Ratio: NLT 10 for the lisinopril peak.[17]

  • Calculation of Impurities: Calculate the percentage of each impurity in the portion of tablets taken using the following formula:

    % Impurity = (AreaImpurity / AreaStandard) x (ConcStandard / ConcSample) x 100

    Where:

    • AreaImpurity is the peak area of an individual impurity in the sample chromatogram.

    • AreaStandard is the average peak area of lisinopril from the working standard injections.

    • ConcStandard is the concentration of lisinopril in the working standard solution (µg/mL).

    • ConcSample is the nominal concentration of lisinopril in the sample solution (µg/mL).

Protocol Validation: Ensuring Trustworthiness

To ensure the reliability of this protocol, it must be validated according to ICH Q2(R1) guidelines. The validation should demonstrate that the analytical procedure is fit for its intended purpose.

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and placebo matrix. This is demonstrated by the resolution between the lisinopril peak and all potential impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations (e.g., from the limit of quantification to 120% of the specification limit for each impurity).[16][19]

  • Accuracy: The closeness of test results obtained by the method to the true value. This can be determined by applying the method to a placebo mixture spiked with known amounts of impurities at different concentration levels.[13][15]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This should be assessed at two levels:

    • Repeatability (Intra-day precision): Analysis of samples under the same operating conditions over a short interval of time.[15]

    • Intermediate Precision (Inter-day precision): Analysis of samples on different days, with different analysts, or on different equipment.[15]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[13][16]

Conclusion

This application note provides a comprehensive, scientifically sound, and regulatory-compliant protocol for monitoring impurities in lisinopril pharmaceutical formulations. By explaining the rationale behind the chosen parameters and grounding the procedure in established guidelines, this document serves as an authoritative guide for quality control laboratories. Adherence to this detailed HPLC method will ensure the reliable and accurate assessment of lisinopril purity, contributing to the overall safety and quality of the final drug product.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Veeprho. (n.d.). Lisinopril Impurities and Related Compound. Retrieved from [Link]

  • ResearchGate. (2007). Validation of an analytical procedure for simultaneous determination of hydrochlorothiazide, lisinopril, and their impurities. Retrieved from [Link]

  • European Medicines Agency. (2006, June 1). ICH Q3B(R2) Impurities in new drug products - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. Retrieved from [Link]

  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • BazTech. (2007). Validation of an analytical procedure for simultaneous determination of hydrochlorothiazide, lisinopril, and their impurities. Acta Chromatographica, No. 18. Retrieved from [Link]

  • Walsh Medical Media. (2017, January 4). Methods of Analysis of Lisinopril: A Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Compounds Related to Lisinopril. PMC. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Lisinopril-impurities. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Methods of Analysis of Lisinopril: A Review. Retrieved from [Link]

  • Scirp.org. (n.d.). Determination of Lisinopril in Bulk and Pharmaceutical Formulations by Cloud Point Extraction—A Green Method. Retrieved from [Link]

  • Scirp.org. (n.d.). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. Retrieved from [Link]

  • Council of Europe. (2012, September 2). LISINOPRIL DIHYDRATE. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of an RP-HPLC Analytical Method for Determination of Lisinopril in Full and Split Tablets. Retrieved from [Link]

  • Phenomenex. (n.d.). Separation of Lisinopril and its Organic Impurities per USP Monograph. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development, Estimation and Validation of Lisinopril in Bulk and its Pharmaceutical Formulation by HPLC Method. Retrieved from [Link]

  • Phenomenex. (2022, October 28). Separation of Lisinopril and its Organic Impurities per USP Monograph. Retrieved from [Link]

  • SynZeal. (n.d.). Lisinopril Impurities. Retrieved from [Link]

  • Impactfactor.org. (2023, June 25). HPLC Method Validation for Quantification of Lisinopril. Retrieved from [Link]

Sources

Spectrophotometric Determination of Lisinopril and its Degradation Products: Application Notes and Protocols for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This document provides a comprehensive guide for the spectrophotometric determination of Lisinopril, a potent angiotensin-converting enzyme (ACE) inhibitor, in both its pure form and pharmaceutical formulations. As a Senior Application Scientist, this note is structured to provide not just protocols, but the underlying scientific rationale for method selection, optimization, and validation. We will explore direct UV spectrophotometry, chromogenic derivatization for visible-range analysis, and the application of these techniques in stability-indicating assays. Detailed, step-by-step protocols for forced degradation studies and subsequent analysis are provided, adhering to the principles outlined by the International Council for Harmonisation (ICH). All methodologies are presented with a focus on ensuring accuracy, precision, and robustness, making them suitable for routine quality control and stability assessment in a drug development environment.

Introduction

1.1 The Clinical Significance of Lisinopril Lisinopril, (S)-1-[N2-(1-carboxy-3-phenylpropyl)-L-lysyl]-L-proline dihydrate, is a long-acting ACE inhibitor widely prescribed for the management of hypertension, congestive heart failure, and acute myocardial infarction[1][2][3][4][5]. By inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, Lisinopril plays a crucial role in cardiovascular therapy. The efficacy and safety of Lisinopril-containing medications are directly dependent on the correct dosage and the chemical stability of the active pharmaceutical ingredient (API).

1.2 The Imperative for Robust Analytical Methods in Quality Control The chemical stability of a drug is a critical quality attribute. Lisinopril can degrade under various stress conditions such as hydrolysis, oxidation, and photolysis, potentially leading to a loss of potency and the formation of unknown impurities[6]. Therefore, the development of simple, accurate, and validated analytical methods is essential for the quantitative determination of Lisinopril and its degradation products in bulk drug substances and finished pharmaceutical products[6]. Such methods form the backbone of quality control, ensuring that each batch of medication meets the required standards of safety and efficacy.

1.3 The Role of Spectrophotometry in Pharmaceutical Analysis UV-Visible spectrophotometry remains a cornerstone of pharmaceutical analysis due to its simplicity, cost-effectiveness, speed, and reliability[1][2]. The technique measures the amount of light absorbed by a sample at a specific wavelength, which is directly proportional to the concentration of the analyte in the solution. For a molecule like Lisinopril, this can be achieved either by measuring its intrinsic ultraviolet absorbance or by reacting it with a chromogenic agent to produce a colored complex that can be measured in the visible region[6][7]. Furthermore, derivative spectrophotometry can be employed as a powerful tool to resolve the spectra of the parent drug from its degradation products, making it a valuable stability-indicating method[8].

Principles of Spectrophotometric Analysis for Lisinopril

2.1 Direct UV Spectrophotometry: Leveraging Intrinsic Chromophores Lisinopril possesses chromophoric groups that allow for its direct quantification using UV spectrophotometry. The assay is based on measuring the absorbance of Lisinopril in a suitable solvent. Distilled water or a mixture of ethanol and water are commonly used as diluents, offering an economical and reproducible medium[1][2][3]. The maximum absorbance (λmax) for Lisinopril is typically observed in the range of 206-215 nm[1][3][9]. The simplicity of this method makes it an excellent choice for routine analysis of the pure drug and its formulations, provided that excipients and potential degradation products do not interfere at the analytical wavelength.

2.2 Visible Spectrophotometry via Chromogenic Derivatization To enhance sensitivity and specificity, or to circumvent interference from excipients, Lisinopril can be derivatized. This involves a chemical reaction with a chromogenic reagent that forms a colored product, shifting the absorbance maximum to the visible region of the spectrum. The choice of reagent is dictated by the functional groups present in the Lisinopril molecule, namely its primary and secondary amino groups and carboxylic acid groups[10][11].

A widely used and effective method involves the reaction of the primary amino group of Lisinopril with ninhydrin[5][10][12]. In a bicarbonate medium and at elevated temperatures, this reaction produces a distinctively colored product (Ruhemann's purple), which can be quantified spectrophotometrically[5][12]. Other reagents that have been successfully used include:

  • Alizarin: Reacts with the primary amine in an alkaline medium to form a red-colored complex absorbing at 434 nm[7].

  • Chloranil and Dichlone: These reagents interact with Lisinopril to produce yellow and purple colored products, respectively[8].

  • Cobalt Thiocyanate: Forms a blue-colored coordination complex with the secondary amino group, which can be measured at 625 nm[11].

The causality behind this approach is twofold: it increases the molar absorptivity, thereby enhancing sensitivity, and it moves the analytical wavelength away from the UV region, reducing potential interference from other formulation components.

2.3 Derivative Spectrophotometry for Enhanced Specificity When degradation products are present, their UV spectra may overlap with that of the parent Lisinopril, making direct quantification inaccurate. First or second-order derivative spectrophotometry can resolve this issue. This mathematical technique transforms the normal absorption spectrum (zero-order) into a derivative spectrum. The process can separate overlapping peaks, allowing for the accurate quantification of Lisinopril in the presence of its degradants, thus serving as a powerful stability-indicating method[8].

Forced Degradation Studies: Understanding Lisinopril Stability

3.1 Rationale and Regulatory Context (ICH Guidelines) Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the ICH[13]. The purpose is to identify the likely degradation products that may form during storage and to establish the intrinsic stability of the drug molecule[13][14]. These studies are essential for developing and validating stability-indicating analytical methods[13]. According to ICH guideline Q1A(R2), stress testing should evaluate the impact of hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress[13].

3.2 Protocol for Forced Degradation of Lisinopril The following protocols are designed to induce degradation of approximately 5-20%, which is ideal for identifying degradation pathways and validating analytical methods[13].

  • Acid Hydrolysis:

    • Prepare a 1 mg/mL solution of Lisinopril in 0.1 M HCl.

    • Reflux the solution for a specified period (e.g., 8 hours) at 60°C.

    • Cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M NaOH.

    • Dilute with the chosen solvent (e.g., distilled water) to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Prepare a 1 mg/mL solution of Lisinopril in 0.1 M NaOH.

    • Keep the solution at room temperature. Studies show Lisinopril is highly sensitive to basic conditions, degrading almost completely within minutes at 25°C[14][15][16]. Therefore, very short time points (e.g., 5-15 minutes) should be evaluated.

    • Neutralize the solution with an appropriate volume of 0.1 M HCl.

    • Dilute with the chosen solvent to a suitable concentration for analysis.

  • Oxidative Degradation:

    • Prepare a 1 mg/mL solution of Lisinopril in 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for a specified period (e.g., 24 hours)[17].

    • Dilute with the chosen solvent to a suitable concentration for analysis.

  • Thermal Degradation:

    • Expose the solid Lisinopril powder to dry heat (e.g., 70°C) in an oven for a specified period (e.g., 48 hours).

    • After exposure, allow the powder to cool to room temperature.

    • Prepare a solution of the stressed powder in the chosen solvent at a known concentration for analysis.

  • Photolytic Degradation:

    • Expose the solid Lisinopril powder to UV light (254 nm) and cool white fluorescent light as per ICH Q1B guidelines[18].

    • Simultaneously, keep a control sample protected from light.

    • After exposure, prepare solutions of both the exposed and control samples for analysis.

3.3 Expected Degradation Pathways Lisinopril is known to undergo specific degradation reactions. The primary pathway, particularly under thermal stress and in the presence of humidity, is intramolecular cyclization to form a diketopiperazine (DKP) derivative. This is a common degradation route for ACE inhibitors containing a dipeptide side chain[19]. Under hydrolytic conditions, especially in a basic medium, ester hydrolysis can also occur.

Lisinopril_Degradation cluster_stress Stress Conditions Lisinopril Lisinopril DKP Diketopiperazine (DKP) Degradant Lisinopril->DKP Thermal/Humidity Hydrolysis_Products Hydrolysis Products Lisinopril->Hydrolysis_Products Acid/Base Hydrolysis Oxidation_Products Oxidation Products Lisinopril->Oxidation_Products Oxidation (H₂O₂) Acid/Base Hydrolysis Acid/Base Hydrolysis Oxidation (H₂O₂) Oxidation (H₂O₂) Thermal/Humidity Thermal/Humidity

Caption: Primary degradation pathways of Lisinopril under various stress conditions.

Experimental Protocols

4.1 Method A: Direct UV Spectrophotometric Assay of Lisinopril

  • 4.1.1 Principle: This method relies on the direct measurement of UV absorbance of Lisinopril at its λmax in an aqueous solution. The absorbance is directly proportional to the concentration, following the Beer-Lambert law.

  • 4.1.2 Instrumentation, Reagents, and Materials:

    • UV-Visible Spectrophotometer (double beam) with 1 cm quartz cuvettes.

    • Lisinopril reference standard.

    • Lisinopril tablets.

    • Distilled water (analytical grade).

    • Volumetric flasks and pipettes.

  • 4.1.3 Step-by-Step Protocol:

    • Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Lisinopril reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with distilled water[3][4].

    • Preparation of Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 10-50 µg/mL in 10 mL volumetric flasks[3].

    • Preparation of Sample Solution: a. Weigh and powder 20 tablets to determine the average weight. b. Accurately weigh a quantity of powder equivalent to 10 mg of Lisinopril and transfer to a 100 mL volumetric flask. c. Add approximately 70 mL of distilled water, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with distilled water. d. Filter the solution through a 0.45 µm filter, discarding the first few mL of the filtrate[5]. e. Dilute the filtrate appropriately with distilled water to obtain a final theoretical concentration within the calibration range (e.g., 20 µg/mL).

    • Spectrophotometric Measurement: a. Scan the 20 µg/mL working standard solution from 400 nm to 200 nm against a distilled water blank to determine the λmax. The λmax should be around 206-212 nm[3][4]. b. Measure the absorbance of all working standard solutions and the sample solution at the determined λmax.

    • Calculation: Plot a calibration curve of absorbance versus concentration for the standard solutions. Determine the concentration of Lisinopril in the sample solution from the regression equation of the curve.

  • 4.1.4 Workflow Diagram:

UV_Spectro_Workflow cluster_prep Preparation cluster_analysis Analysis Stock Prepare 100 µg/mL Standard Stock Solution Standards Prepare Working Standards (10-50 µg/mL) Stock->Standards Measure Measure Absorbance of Standards and Sample at λmax Standards->Measure Sample Prepare Sample Solution from Tablets Sample->Measure Scan Scan Standard to find λmax (approx. 206-212 nm) Scan->Measure Plot Plot Calibration Curve (Absorbance vs. Concentration) Measure->Plot Calculate Calculate Sample Concentration using Regression Equation Plot->Calculate

Caption: Workflow for the direct UV spectrophotometric determination of Lisinopril.

4.2 Method B: Colorimetric Determination of Lisinopril using Ninhydrin

  • 4.2.1 Principle: This method is based on the chemical reaction between the primary amino group of Lisinopril and ninhydrin in an alkaline medium (sodium bicarbonate) upon heating. The reaction yields a colored product (Ruhemann's purple), and the intensity of the color, measured at its λmax (approx. 420 nm or 560 nm), is proportional to the Lisinopril concentration[5][10][12].

  • 4.2.2 Instrumentation, Reagents, and Materials:

    • UV-Visible Spectrophotometer with 1 cm glass or quartz cuvettes.

    • Water bath maintained at 95-100°C.

    • Lisinopril reference standard and tablets.

    • Ninhydrin solution (e.g., 0.2% w/v in water).

    • Sodium bicarbonate solution (e.g., 2% w/v).

    • Distilled water, volumetric flasks, and pipettes.

  • 4.2.3 Step-by-Step Protocol:

    • Preparation of Standard and Sample Solutions: Prepare a stock solution (e.g., 100 µg/mL) of Lisinopril standard and a sample solution from tablets as described in Method A (4.1.3).

    • Preparation of Working Solutions: Create a series of working standards with concentrations ranging from 5-50 µg/mL[5]. Prepare a sample dilution to a theoretical concentration within this range.

    • Color Development: a. Into a series of 10 mL volumetric flasks, pipette 1.0 mL of each working standard solution, the sample solution, and a blank (1.0 mL of distilled water). b. To each flask, add a specified volume of sodium bicarbonate solution (e.g., 1.0 mL of 2% solution). c. To each flask, add a specified volume of ninhydrin solution (e.g., 1.0 mL of 0.2% solution)[12]. d. Heat the flasks in a boiling water bath for a defined period (e.g., 10-25 minutes) to allow for complete color development[5][12]. e. Cool the flasks rapidly to room temperature. f. Dilute all flasks to the 10 mL mark with distilled water and mix well.

    • Spectrophotometric Measurement: a. Measure the absorbance of the colored solutions at the λmax (e.g., 420 nm) against the reagent blank[5].

    • Calculation: Plot a calibration curve and determine the sample concentration as described in Method A.

  • 4.2.4 Workflow Diagram:

Colorimetric_Workflow Prep Prepare Lisinopril Standard & Sample Solutions Aliquot Pipette Aliquots of Standards, Sample, and Blank into Flasks Prep->Aliquot AddReagents Add NaHCO₃ and Ninhydrin Reagents Aliquot->AddReagents Heat Heat in Water Bath (e.g., 95°C for 15 min) AddReagents->Heat CoolDilute Cool to Room Temp and Dilute to Volume Heat->CoolDilute Measure Measure Absorbance at λmax (e.g., 420 nm) CoolDilute->Measure Calculate Plot Calibration Curve and Calculate Concentration Measure->Calculate

Caption: Workflow for the colorimetric determination of Lisinopril using ninhydrin.

Method Validation in Accordance with ICH Q2(R1) Guidelines

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose[20][21]. The following parameters, as defined by the ICH Q2(R1) guideline, must be evaluated[22][23].

5.1 Specificity and Stability-Indicating Properties Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For a stability-indicating assay, the method must be able to separate the drug from its degradation products[24]. This is demonstrated by analyzing the forced degradation samples. The spectra of the degraded samples should show distinct changes, and in the case of derivative spectrophotometry, the method should allow for the quantification of the parent drug without interference from the degradation product peaks[8].

5.2 Linearity and Range Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range[22]. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity[22]. This is determined by analyzing a minimum of five concentrations and evaluating the data by linear regression. The correlation coefficient (r) or coefficient of determination (r²) should be close to 1 (typically >0.999).

5.3 Accuracy and Precision

  • Accuracy: Refers to the closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a placebo formulation and analyzed. The percentage recovery should be within an acceptable limit (typically 98-102%).

  • Precision: Is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis on different days, by different analysts, or with different equipment.

    • Precision is expressed as the Relative Standard Deviation (%RSD), which should typically be less than 2%.

5.4 Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically calculated based on the standard deviation of the response and the slope of the calibration curve[4].

5.5 Summary of Validation Data The following table summarizes typical validation parameters reported in the literature for various spectrophotometric methods for Lisinopril analysis.

ParameterDirect UV MethodColorimetric (Ninhydrin)Colorimetric (Alizarin)First Derivative Method
λmax ~206 nm[3]~420 nm[5]~434 nm[7]N/A (Zero-crossing point)
Linearity Range (µg/mL) 10 - 50[3]5.0 - 50.0[5]4.4 - 300.2[7]2 - 16
Correlation Coefficient (r²) 0.999[3]0.9979 (r)[5]N/A>0.998
Accuracy (% Recovery) 99.27 - 99.95%[3]>97.5%[5]N/AAcceptable
Precision (% RSD) < 2%[3]< 2% (Intra-day)[5]N/A< 4%
LOD (µg/mL) 0.16[4]0.68[5]N/A0.0125
LOQ (µg/mL) 0.48[4]2.07[5]N/AN/A

Data Interpretation and Troubleshooting

6.1 Analyzing Spectra from Intact vs. Degraded Samples When analyzing samples from forced degradation studies, compare the spectrum of the stressed sample to that of an unstressed standard. The appearance of new peaks or shoulders on the main peak indicates the formation of degradation products. A decrease in the absorbance of the main peak corresponding to Lisinopril indicates the extent of degradation. For stability-indicating methods, it is crucial to demonstrate that the quantification of Lisinopril is unaffected by these new spectral features.

6.2 Common Pitfalls and Solutions

  • High Blank Absorbance (Colorimetric Methods): This may be due to impure reagents or improper cleaning of cuvettes. Always use high-purity reagents and ensure cuvettes are meticulously cleaned. Prepare the reagent blank under the exact same conditions as the samples.

  • Poor Reproducibility: This can result from temperature fluctuations during color development, inaccurate pipetting, or instability of the colored complex. Ensure precise temperature control and timing of the reaction steps. Measure the absorbance within the stability period of the colored product.

  • Non-linear Calibration Curve: This may occur if the concentrations used are outside the linear range of the assay or due to instrumental limitations. Ensure the highest concentration standard is below the saturation limit of the detector.

  • Interference from Excipients: If tablet excipients are soluble in the chosen solvent and absorb at the analytical wavelength, this can lead to erroneously high results. In such cases, a colorimetric method that shifts the λmax to the visible region is preferable. Alternatively, specificity can be demonstrated by analyzing a placebo blend.

Conclusion

Spectrophotometry offers a suite of versatile, reliable, and accessible techniques for the analysis of Lisinopril and its degradation products. Direct UV measurement is ideal for rapid, routine quality control of pure drug and simple formulations. Colorimetric methods involving derivatization with reagents like ninhydrin provide enhanced sensitivity and specificity, effectively mitigating interference from excipients. Furthermore, the application of derivative spectrophotometry provides a powerful means to develop stability-indicating assays, allowing for the accurate quantification of Lisinopril in the presence of its degradants. The protocols and validation frameworks detailed in this application note provide a robust foundation for researchers and scientists to implement these methods, ensuring the quality, safety, and efficacy of Lisinopril pharmaceutical products.

References

  • Ultraviolet–visible Spectrophotometric and Titration Method for the Assay of Lisinopril Bulk and Pharmaceutical Dosage Form. (2022). International Journal of Pharmaceutical and Bio-Medical Science, 3(12).
  • Ultraviolet–visible Spectrophotometric and Titration Method for the Assay of Lisinopril Bulk and Pharmaceutical Dosage Form. (n.d.). Asian Journal of Pharmaceutical Research and Development.
  • Methods of Analysis of Lisinopril: A Review. (2017). Walsh Medical Media.
  • Mezaal, N. E., et al. (2022). Simple spectrophotometric method for determination of drug lisinopril in pure form and pharmaceutical formulations. Journal of Medicinal and Chemical Sciences.
  • Spectrophotometric methods for the determination of lisinopril in medicines. (2021). Pharmacia.
  • Chavan, V., & Phasate, P. (n.d.). DEVELOPMENT AND VALIDATION OF A UV SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF LISINOPRIL BOTH IN BULK AND MARKETED DOSAG. International Journal of Pharma Sciences and Research.
  • Determination of lisinopril in pharmaceuticals by a kinetic spectrophotometric method. (n.d.).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Development and Validation of UV Spectrophotometric Method for Simultaneous Estimation of Hydrochlorothiazide and Lisinopril in Bulk Drug and Its Formulations. (n.d.). Research Journal of Pharmacy and Technology.
  • Quality Guidelines. (n.d.). ICH.
  • 3 Key Regulatory Guidelines for Method Valid
  • Development and Validation of UV Spectrophotometric Method for the Estimation of Lisinopril in Bulk and Pharmaceutical Dosage Form. (n.d.). IJNRD.
  • El-Yazbi, F. A., Abdine, H. H., & Shaalan, R. A. (1999). Spectrophotometric and spectrofluorometric methods for the assay of lisinopril in single and multicomponent pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 19(6), 819-827.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH.
  • Stress degradation studies on hydrochlorothiazide and lisinopril using validated stability indicating high performance thin layer chromatographic method. (2025).
  • STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA. (n.d.). DOI Srpska.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
  • STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA. (2017). Semantic Scholar.
  • Shraitah, M., & Okdeh, M. M. S. (2016).
  • Spectrophotometric determination of lisinopril in pharmaceuticals using ninhydrin- a modified approach. (n.d.). Journal of Food and Drug Analysis.
  • Sarma, V., Venugopal, N., & Giribabu, L. (2020). Determination of Lisinopril in Bulk and Pharmaceutical Formulations by Cloud Point Extraction—A Green Method. Scirp.org.
  • Chromatograms obtained from forced degradation studies performed on Lisinopril tablets, during a time period of 24 hours. (n.d.).
  • Kinetics of Lisinopril degradation in solid phase. (2025).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Auriga Research.
  • Spectrophotometric methods for the determination of lisinopril in medicines. (2021). Pharmacia.
  • Vujanović, I. K., et al. (2018). (PDF) STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA Irena Kasagić-Vujanović University of Banja Luka, Faculty of Medicine Keywords.

Sources

Application Note: High-Resolution Separation of Lisinopril Diastereomers by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereoisomeric Purity for Lisinopril

Lisinopril, a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), is a cornerstone in the management of hypertension and heart failure.[1][2][3] Its molecular architecture features three chiral centers, giving rise to eight possible stereoisomers.[4] The therapeutically active form is the (S,S,S)-diastereomer. The primary synthesis routes developed by Merck Research Laboratories are highly stereoselective, yet they can result in the presence of the (R,S,S)-diastereomer as a minor impurity.[4] Regulatory bodies worldwide mandate stringent control over the stereoisomeric purity of active pharmaceutical ingredients (APIs). Consequently, the development of robust and reliable analytical methods for the accurate quantification of these diastereomeric impurities is not merely an analytical challenge but a critical component of ensuring drug safety and efficacy.

This application note presents a detailed protocol for the separation of lisinopril's (S,S,S) and (R,S,S) diastereomers using Capillary Electrophoresis (CE), a technique renowned for its high efficiency and resolving power.[5] We will delve into the mechanistic principles underpinning the separation, provide a step-by-step methodology, and discuss the critical parameters that ensure a validated and trustworthy analysis.

Theoretical Framework: Principles of Chiral Discrimination in CE

The separation of diastereomers, which possess different physicochemical properties, is more straightforward than that of enantiomers. However, achieving high resolution for structurally similar diastereomers like those of lisinopril requires the optimization of the electrophoretic system. Capillary Electrophoresis, in its various modes, offers a powerful platform for such separations.

Micellar Electrokinetic Chromatography (MECC) for Diastereomer Resolution

Micellar Electrokinetic Chromatography (MECC) is a mode of CE that employs surfactants at a concentration above their critical micelle concentration (CMC).[6] These surfactants form micelles, which act as a pseudo-stationary phase. The separation in MECC is based on the differential partitioning of the analytes between the aqueous buffer (the mobile phase) and the micellar phase. The choice of surfactant is critical as it dictates the selectivity of the separation.

For the lisinopril diastereomers, both anionic surfactants like sodium dodecyl sulfate (SDS) and bile salts such as sodium cholate have proven effective.[4][6][7] The separation mechanism hinges on the subtle differences in the hydrophobicity and stereochemistry of the (S,S,S) and (R,S,S) isomers, leading to differential interactions with the micelles.[4][6] Interestingly, the elution order of the diastereomers can be reversed by switching between SDS and sodium cholate, highlighting the distinct hydrophobic and hydrophilic nature of these surfactants and their unique interactions with the lisinopril molecules.[4][6][7]

The Role of Cyclodextrins as Chiral Selectors

While MECC can effectively separate diastereomers, the separation of enantiomers in CE necessitates the addition of a chiral selector to the background electrolyte (BGE).[8][9] Cyclodextrins (CDs) are the most widely used chiral selectors in CE due to their commercial availability, UV transparency, and versatile chiral recognition capabilities.[8][10][11]

CDs are cyclic oligosaccharides with a toroidal shape, featuring a hydrophobic inner cavity and a hydrophilic exterior.[8] Chiral recognition is achieved through the formation of transient diastereomeric host-guest complexes between the CD (the host) and the analyte enantiomers (the guests). The stability of these complexes is governed by a combination of interactions, including hydrophobic interactions of a portion of the analyte molecule within the CD cavity and hydrogen bonding between the analyte's functional groups and the hydroxyl groups on the rim of the CD.[8][12] Differences in the formation constants of these diastereomeric complexes lead to different apparent electrophoretic mobilities and, thus, separation.[8] While not strictly necessary for diastereomer separation, the inclusion of CDs can sometimes enhance the resolution between closely related diastereomers.

Experimental Protocol: Separation of Lisinopril Diastereomers using MECC

This protocol details a validated MECC method for the baseline separation of the (S,S,S)-lisinopril and the (R,S,S)-lisinopril diastereomer.

Materials and Reagents
  • Lisinopril Reference Standard [(S,S,S)-isomer]

  • Lisinopril (R,S,S)-isomer Reference Standard

  • Sodium Dodecyl Sulfate (SDS)

  • Sodium Phosphate, Monobasic

  • Phosphoric Acid

  • Sodium Hydroxide

  • Deionized Water (18.2 MΩ·cm)

  • Methanol (HPLC Grade)

  • Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., total length 72 cm, effective length 50 cm)

Instrumentation
  • Capillary Electrophoresis System equipped with a UV detector.

  • Data acquisition and analysis software.

Preparation of Solutions
  • Background Electrolyte (BGE): Prepare a 25 mM sodium phosphate buffer containing 40 mM SDS.

    • Dissolve the appropriate amount of monobasic sodium phosphate in deionized water.

    • Add the required amount of SDS.

    • Adjust the pH to 9.0 with a sodium hydroxide solution.[4]

    • Filter the buffer through a 0.45 µm filter.

  • Sample Preparation:

    • Prepare a stock solution of Lisinopril reference standard at a concentration of 1 mg/mL in deionized water.

    • Prepare a stock solution of the (R,S,S)-isomer at a similar concentration.

    • For analysis, dilute the stock solutions with deionized water to a final concentration of approximately 0.1 mg/mL. A mixed standard containing both diastereomers should be prepared to determine the resolution.

CE Method Parameters
ParameterConditionRationale
Capillary Fused-silica, 72 cm total length (50 cm to detector), 50 µm i.d.Standard dimensions for good resolution and sensitivity.
Capillary Conditioning 0.1 M NaOH (10 min), Water (5 min), BGE (10 min)Ensures a clean and consistent capillary surface for reproducible migration times.
BGE 25 mM Sodium Phosphate, 40 mM SDS, pH 9.0[4]The alkaline pH ensures that the carboxyl groups of lisinopril are deprotonated, making the molecule anionic and facilitating interaction with the anionic SDS micelles.
Applied Voltage +30 kV[4]High voltage provides efficient separation and shorter analysis times. The positive polarity is used as the electroosmotic flow is directed towards the cathode (detector).
Temperature 30 °C[4]Temperature control is crucial for reproducible migration times and selectivity.
Injection Hydrodynamic (e.g., 50 mbar for 5 s)A common and reproducible method for sample introduction.
Detection UV at 210 nm[13]Lisinopril has a chromophore that absorbs at this wavelength, providing good sensitivity.
Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the separation of lisinopril diastereomers by MECC.

workflow cluster_prep Preparation cluster_analysis CE Analysis cluster_data Data Processing BGE_Prep BGE Preparation (Phosphate Buffer + SDS, pH 9.0) Capillary_Condition Capillary Conditioning BGE_Prep->Capillary_Condition Sample_Prep Sample Preparation (Lisinopril Standards in Water) Injection Hydrodynamic Injection Sample_Prep->Injection Capillary_Condition->Injection Separation Electrophoretic Separation (+30 kV, 30°C) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Analysis Data_Acquisition->Peak_Integration Reporting Reporting Results Peak_Integration->Reporting

Figure 1: Experimental workflow for the MECC separation of lisinopril diastereomers.

Results and Discussion: Achieving Baseline Separation

Following the protocol described above, a baseline separation of the (S,S,S)-lisinopril and (R,S,S)-lisinopril diastereomers can be achieved.

Data Presentation

The following table summarizes typical results obtained for the separation of lisinopril diastereomers using the described MECC method.

AnalyteMigration Time (min)Resolution (Rs)
(S,S,S)-Lisinopril~ 12.5\multirow{2}{*}{> 2.0}
(R,S,S)-Lisinopril~ 13.2

Note: Migration times are approximate and can vary depending on the specific instrument and capillary conditions.

With SDS as the surfactant at pH 9.0, the (S,S,S)-isomer typically elutes before the (R,S,S)-isomer.[4][6] This is in contrast to methods using sodium cholate, where the elution order is reversed.[4][6][7] This reversal underscores the different separation mechanisms at play with different micellar systems.

Method Validation and Trustworthiness

To ensure the trustworthiness of this analytical method, a comprehensive validation should be performed in accordance with ICH guidelines.[14][15] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the baseline resolution of the two diastereomers.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

Capillary electrophoresis, particularly in the Micellar Electrokinetic Chromatography mode, offers a highly efficient and reliable method for the separation of lisinopril diastereomers. The protocol outlined in this application note provides a robust starting point for the development and validation of a method suitable for the quality control of lisinopril in pharmaceutical manufacturing. The judicious selection of the surfactant, buffer pH, and other CE parameters is paramount to achieving the desired resolution and ensuring the stereoisomeric purity of this critical therapeutic agent.

References

  • Qin, X. Z., Nguyen, T. T., & Ip, D. P. (1993). Separation of Lisinopril and Its RSS Diastereoisomer by Micellar Electrokinetic Chromatography. Journal of Liquid Chromatography, 16(17), 3713-3734. [Link]

  • Scilit. (n.d.). Separation of Lisinopril and Its RSS Diastereoisomer by Micellar Electrokinetic Chromatography. Retrieved from [Link]

  • Schmid, M. G., & Gübitz, G. (1998). Cyclodextrins as chiral selectors in capillary electrophoresis enantioseparations. Enantiomer, 3(4-5), 389-400. [Link]

  • LCGC International. (2014). Using Cyclodextrins to Achieve Chiral and Non-chiral Separations in Capillary Electrophoresis. [Link]

  • Stalcup, A. M., & Gahm, K. H. (1996). Application of Sulfated Cyclodextrins to Chiral Separations by Capillary Zone Electrophoresis. Analytical Chemistry, 68(8), 1360-1368. [Link]

  • Scriba, G. K. (2016). The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview. Molecules, 21(11), 1589. [Link]

  • Vespalec, R., & Boček, P. (1994). Capillary electrophoresis chiral separations of basic compounds using cationic cyclodextrin. Journal of Chromatography A, 667(1-2), 371-377. [Link]

  • Taylor & Francis Online. (1993). Separation of Lisinopril and Its RSS Diastereoisomer by Micellar Electrokinetic Chromatography. [Link]

  • Walsh Medical Media. (2017). Methods of Analysis of Lisinopril: A Review. [Link]

  • ACS Publications. (2021). Self-Assembly of Angiotensin-Converting Enzyme Inhibitors Captopril and Lisinopril and Their Crystal Structures. [Link]

  • SciELO. (2018). sub-minute capillary zone electrophoresis method for determination of hydrochlorothiazide in combination. [Link]

  • Impactfactor. (2023). HPLC Method Validation for Quantification of Lisinopril. [Link]

  • NIH. (2013). Synthesis and Characterization of Compounds Related to Lisinopril. [Link]

  • Proteopedia. (2018). ACE Inhibitor Lisinopril. [Link]

  • ResearchGate. (2007). Differentiation of lisinopril and its RSS diastereomer by liquid chromatography combined with collision-induced dissociation mass spectrometry. [Link]

  • OMICS International. (2014). Analytical Determination of Lisinopril Using UV Spectrophotometer and HPLC: An Overview. [Link]

  • Wikipedia. (n.d.). Lisinopril. Retrieved from [Link]

  • Slideshare. (2017). Ultraviolet–visible Spectrophotometric and Titration Method for the Assay of Lisinopril Bulk and Pharmaceutical Dosage Form. [Link]

  • PubMed. (1996). Identification of chiral drug isomers by capillary electrophoresis. [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]

  • MDPI. (2019). Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. [Link]

  • PubMed. (2009). Investigation of enantiomeric separation of basic drugs by capillary electrophoresis using clindamycin phosphate as a novel chiral selector. [Link]

  • precisionFDA. (n.d.). LISINOPRIL R,S,S-ISOMER. Retrieved from [Link]

  • Phenomenex. (n.d.). Separation of Lisinopril and its Organic Impurities per USP Monograph. Retrieved from [Link]

  • Pure. (1995). Enantiomeric separation by capillary electrophoresis using a soluble neutral beta-cyclodextrin polymer. [Link]

  • Diva. (2023). Strategies for capillary electrophoresis: Method development and validation for pharmaceutical and biological applications—Upd. [Link]

  • PubMed. (1996). Separation and Determination of Some Stereoisomers by Capillary Gel Electrophoresis With Cyclodextrin Incorporated in Polyacrylamide Gel. [Link]

  • Springer. (2004). Chiral Separations by Capillary Electrophoresis Using Proteins as Chiral Selectors. [Link]

  • Springer. (1995). Application of Capillary Electrophoresis to Pharmaceutical Analysis. [Link]

  • Journal of Xi'an Shiyou University, Natural Science Edition. (2021). Method Development and Validation of Lisinopril Dihydrate and Hydrochlorothiazide in Bulk and Tablet Dosage Form by RP-HPLC. [Link]

  • Research Trend. (2023). RP-HPLC Method Development and Validation for Determination of Lisinopril and Amlodipine in Tablet Dosage form. [Link]

  • DergiPark. (2017). Development and validation of a reversed-phase HPLC method for the determination of lisinopril and gliclazide in pharmaceuticals. [Link]

Sources

Application Note: Utilization of Lisinopril R,S,S-diketopiperazine as a Reference Standard in Quality Control Laboratories

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the use of Lisinopril R,S,S-diketopiperazine as a certified reference standard in pharmaceutical quality control (QC) laboratories. Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is susceptible to intramolecular cyclization, forming diketopiperazine derivatives, which are considered critical quality attributes to be monitored in the drug substance and product.[1][2] This document outlines the significance of this compound, also known as Lisinopril EP Impurity D[3][4], its preparation as a reference standard, and a detailed high-performance liquid chromatography (HPLC) protocol for its accurate quantification. The methodologies presented are grounded in pharmacopeial guidelines and established scientific principles to ensure robust and reliable analytical outcomes.

Introduction: The Significance of Impurity Profiling in Lisinopril

Lisinopril is a widely prescribed medication for the treatment of hypertension and heart failure.[5] The stability and purity of the active pharmaceutical ingredient (API) are paramount to ensure its safety and efficacy. One of the primary degradation pathways for lisinopril involves an intramolecular cyclization to form diketopiperazine derivatives.[2][6] The R,S,S-diastereomer of lisinopril diketopiperazine is a specified impurity in major pharmacopeias and its presence in lisinopril drug substance and drug product must be carefully controlled.

The use of a well-characterized reference standard is fundamental to the accurate quantification of this impurity.[7][8] A certified reference material (CRM) of this compound provides a benchmark against which the impurity in a test sample can be compared, ensuring the reliability and consistency of analytical results across different laboratories and batches of the drug product.[9]

This compound: Chemical Profile

A thorough understanding of the reference standard is crucial for its proper handling and use.

Parameter Information
Chemical Name (2S)-2-[(3S,8aR)-3-(4-aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid[3]
Synonyms Lisinopril EP Impurity D, R,S,S-diketopiperazine[3][4]
CAS Number 219677-82-4
Molecular Formula C21H29N3O4
Molecular Weight 387.47 g/mol
Appearance Typically an off-white solid[10]

Experimental Protocols

Preparation of Standard and Sample Solutions

Accurate preparation of solutions is the foundation of reliable quantitative analysis. The following protocol is a general guideline and may need to be adapted based on the specific concentration of the lisinopril sample and the sensitivity of the analytical instrument.

3.1.1. Diluent Preparation

A common diluent for lisinopril and its impurities is a mixture of a phosphate buffer and acetonitrile. For instance, a buffer can be prepared by dissolving monobasic potassium phosphate in water and adjusting the pH to 4.0 with phosphoric acid.[11]

3.1.2. Standard Stock Solution of this compound

  • Accurately weigh a suitable amount of this compound certified reference standard.

  • Dissolve the standard in the diluent to obtain a stock solution of a known concentration, for example, 100 µg/mL.

  • Sonication may be used to ensure complete dissolution.

3.1.3. Working Standard Solution

  • Perform serial dilutions of the Standard Stock Solution with the diluent to achieve a final concentration that is appropriate for the analytical method and within the linear range of the instrument. A typical working standard concentration might be in the range of 1-10 µg/mL.

3.1.4. Sample Preparation (Lisinopril Tablets)

  • Weigh and finely powder a representative number of lisinopril tablets (e.g., 10 tablets).

  • Accurately weigh a portion of the powdered tablets equivalent to a specific amount of lisinopril (e.g., 20 mg).

  • Transfer the powder to a suitable volumetric flask.

  • Add a portion of the diluent, and sonicate for a specified time (e.g., 5-10 minutes) to facilitate the extraction of lisinopril and its impurities.

  • Dilute to the final volume with the diluent and mix thoroughly.

  • Filter the solution through a suitable syringe filter (e.g., 0.45 µm PVDF or nylon) to remove any undissolved excipients before injection into the HPLC system.

High-Performance Liquid Chromatography (HPLC) Method

The following HPLC method is based on principles outlined in the United States Pharmacopeia (USP) for lisinopril and its related compounds.[12][13]

3.2.1. Chromatographic Conditions

Parameter Condition
Column C8 or C18, 5 µm, 4.6 x 250 mm (e.g., Luna 5 µm C8(2) or Kinetex 5 µm C8)[13]
Mobile Phase A gradient or isocratic elution using a mixture of a phosphate buffer and acetonitrile. For example, a mixture of phosphate buffer (pH 5.0) and acetonitrile (96:4).[12][14]
Flow Rate 1.0 mL/min[12]
Column Temperature 50 °C[12]
Detection Wavelength 210 nm[12]
Injection Volume 20 µL[12]

Causality behind Experimental Choices:

  • Column Chemistry (C8/C18): The choice of a C8 or C18 stationary phase provides a non-polar environment suitable for the separation of lisinopril and its related compounds, which have a range of polarities.

  • Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of the analytes, which in turn affects their retention and peak shape. A pH of 5.0 ensures that the carboxylic acid groups are partially ionized, leading to good chromatographic performance.[12]

  • Column Temperature: An elevated column temperature of 50 °C can improve peak shape and reduce viscosity, leading to better resolution and faster analysis times.[12]

  • Detection Wavelength: Detection at 210 nm provides good sensitivity for lisinopril and its impurities, as they all possess chromophores that absorb in this region of the UV spectrum.[12]

3.2.2. System Suitability

Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately. This is achieved by injecting the working standard solution multiple times and evaluating the following parameters:

Parameter Acceptance Criteria (Example)
Tailing Factor (Asymmetry) Not more than 2.0
Theoretical Plates (N) Not less than 2000
Relative Standard Deviation (RSD) for replicate injections Not more than 2.0%

These criteria ensure that the system is providing reproducible and well-resolved peaks.

3.2.3. Quantification of this compound

The concentration of this compound in the sample preparation is calculated by comparing the peak area of the impurity in the sample chromatogram to the peak area of the corresponding peak in the standard chromatogram.

Formula for Calculation:

Where:

  • Area_impurity_sample is the peak area of this compound in the sample chromatogram.

  • Area_standard is the peak area of this compound in the standard chromatogram.

  • Conc_standard is the concentration of the this compound working standard solution.

  • Conc_sample is the nominal concentration of lisinopril in the sample preparation.

Workflow and Data Presentation

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_diluent Prepare Diluent prep_std Prepare Standard Solution prep_diluent->prep_std prep_sample Prepare Sample Solution prep_diluent->prep_sample sys_suit System Suitability prep_std->sys_suit analyze_sample Analyze Sample prep_sample->analyze_sample analyze_std Analyze Standard sys_suit->analyze_std analyze_std->analyze_sample integrate Integrate Peaks analyze_sample->integrate calculate Calculate Impurity % integrate->calculate report Generate Report calculate->report

Caption: Workflow for the quantification of this compound.

Logical Relationship of Reference Standards

G primary_std Primary Reference Standard (e.g., USP, EP) secondary_std Secondary/In-house Working Standard primary_std->secondary_std Qualification qc_sample QC Sample Analysis secondary_std->qc_sample Calibration/Quantification result Accurate & Traceable Result qc_sample->result

Caption: Hierarchy and traceability of reference standards in QC.

Trustworthiness and Self-Validating Systems

The protocol described herein is designed to be a self-validating system. The inclusion of rigorous system suitability criteria ensures that the analytical instrumentation is performing correctly before any sample analysis is initiated. Furthermore, the use of a certified reference standard from a reputable source (e.g., USP, EP, or an accredited supplier) provides traceability and confidence in the identity and purity of the standard.[15] Regular re-qualification and proper storage of the reference standard are essential to maintain its integrity over time.[7][9]

Conclusion

The accurate quantification of this compound is a critical aspect of the quality control of lisinopril drug substance and product. The use of a well-characterized certified reference standard is indispensable for achieving reliable and reproducible results. The detailed application note and protocol provided in this document offer a robust framework for QC laboratories to implement a scientifically sound method for the analysis of this important impurity. By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the quality and safety of lisinopril-containing medicines.

References

  • USP Monographs: Lisinopril. USP29-NF24.
  • USP Monographs: Lisinopril Tablets. USP29-NF24.
  • Lisinopril EP Impurity D. SynZeal.
  • This compound Pharmaceutical Secondary Standard CRM. Sigma-Aldrich.
  • Methods of Analysis of Lisinopril: A Review. Walsh Medical Media.
  • STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA. DOI Srpska.
  • USP 35 Official Monographs / Lisinopril 3695.
  • PRODUCT MONOGRAPH PRILISINOPRIL Lisinopril Tablets, USP Tablets 5 mg, 10 mg and 20 mg Angiotensin Converting Enzyme Inhibitor.
  • Kinetics of Lisinopril degradation in solid phase.
  • Reference Standards in the Pharmaceutical Industry. MRIGlobal.
  • Separation of Lisinopril and its Organic Impurities per USP Monograph.
  • USP Reference Standards.
  • What is meant by reference standard in pharmaceuticals? GMP SOP.
  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
  • Lisinopril (S,S,R)-Diketopiperazine.
  • Synthesis and Characterization of Compounds Rel
  • Lisinopril EP Impurity C / Lisinopril USP Related Compound A / Lisinopril (S,S,S)-Diketopiperazine. Allmpus.

Sources

Application Note: Robust Sample Preparation Techniques for the Analysis of Lisinopril Impurities in Tablet Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide and robust protocols for the sample preparation of lisinopril tablets for the accurate analysis of process-related and degradation impurities. As an angiotensin-converting enzyme (ACE) inhibitor, lisinopril's purity is critical to its therapeutic efficacy and safety. This application note moves beyond a simple recitation of steps to explain the scientific rationale behind solvent selection, extraction dynamics, and clarification techniques. The methodologies are grounded in pharmacopeial standards and peer-reviewed literature to ensure reliability and reproducibility for researchers, analytical scientists, and drug development professionals.

Introduction: The Analytical Imperative for Lisinopril

Lisinopril is a lysine-derivative of enalaprilat used extensively in the treatment of hypertension and heart failure.[1][2] The control of impurities in the active pharmaceutical ingredient (API) and the final drug product is a mandate from regulatory bodies worldwide. Impurities can arise from the manufacturing process, degradation of the drug substance under storage, or interactions with excipients.[3] According to the International Council for Harmonisation (ICH) guidelines, impurities exceeding a 0.1% threshold must be identified and quantified to ensure patient safety.[4]

The primary challenge in analyzing impurities in tablets lies in the sample preparation stage. The goal is to quantitatively extract lisinopril and all its related impurities from the complex tablet matrix—which includes binders, fillers, and lubricants—without inducing further degradation and while ensuring the final solution is compatible with the analytical instrumentation, typically High-Performance Liquid Chromatography (HPLC).

Foundational Science: Physicochemical Properties and Impurity Profile

A successful sample preparation strategy is built upon a thorough understanding of the analyte's properties and potential impurities.

Physicochemical Properties of Lisinopril

Lisinopril is a white crystalline powder with key properties influencing its extraction:

  • Solubility: It is highly soluble in water, sparingly soluble in methanol, and practically insoluble in ethanol and acetonitrile.[1][5][6][7] This high aqueous solubility is the cornerstone of most extraction protocols.

  • Stability: Lisinopril is susceptible to degradation. A major degradation pathway is intramolecular cyclization to form its diketopiperazine (DKP) derivative, a reaction accelerated by humidity and certain pH conditions.[8][9] It is most sensitive to hydrolysis in basic environments.[10]

Common Lisinopril Impurities

The sample preparation and subsequent analytical method must be capable of handling several known impurities.

Impurity NameCommon SourceSignificance
Lisinopril Diketopiperazine (DKP) DegradationA primary degradation product formed via intramolecular cyclization, often accelerated by heat and humidity.[8]
USP Lisinopril Related Compound A Process/DegradationAlso known as Lisinopril EP Impurity C, a key impurity monitored by pharmacopeias.[11][12]
(S)-2-(6-amino-1-oxohexyl)amino-4-phenylbutanoic acid ProcessA potential by-product from the synthesis pathway.[4]
Other Process-Related Impurities SynthesisVarious by-products and unreacted starting materials from the multi-step synthesis of lisinopril.[3]

Core Workflow for Lisinopril Tablet Sample Preparation

The logical flow for preparing lisinopril tablet samples is designed to ensure complete extraction of the API and its impurities while removing insoluble excipients that could interfere with chromatographic analysis.

Lisinopril_Sample_Prep_Workflow start 1. Intact Lisinopril Tablet(s) crush 2. Comminution (Mortar & Pestle) start->crush Increase surface area weigh 3. Weigh Powder (Equivalent to one tablet dose) crush->weigh Ensure accurate dosage dissolve 4. Transfer to Volumetric Flask + Add Diluent (~50% Volume) weigh->dissolve Begin dissolution extract 5. Mechanical Extraction (Sonication followed by Shaking) dissolve->extract Ensure complete drug release from excipients dilute 6. Dilute to Final Volume with Diluent and Mix extract->dilute Achieve target concentration filter 7. Clarification (Filtration through 0.45 µm filter) dilute->filter Remove insoluble excipients end 8. Final Solution (Ready for HPLC Injection) filter->end Protect HPLC column

Caption: Workflow for Lisinopril Tablet Sample Preparation.

Detailed Protocols and Scientific Rationale

This section provides a primary, validated protocol based on the United States Pharmacopeia (USP) monograph for Lisinopril Tablets, supplemented with insights from the scientific literature.[13]

Required Equipment and Reagents
  • Equipment: Analytical balance, mortar and pestle, volumetric flasks (various sizes), mechanical shaker, ultrasonic bath, syringes, and syringe filters (0.45 µm or 0.22 µm, preferably PVDF or Nylon).

  • Reagents: HPLC-grade water, methanol, monobasic potassium phosphate, and phosphoric acid.

Protocol 1: Pharmacopeial Standard Method

This protocol is harmonized with the procedure outlined in the USP monograph for Lisinopril Tablets for content uniformity and assay, which is also suitable for impurity analysis.[13]

Diluent Preparation (Phosphate Buffer pH 4.0): Dissolve 2.72 g of monobasic potassium phosphate in 800 mL of water. Adjust the pH to 4.0 using phosphoric acid, then dilute with water to a final volume of 1000 mL and mix.

Step-by-Step Procedure:

  • Tablet Comminution: Accurately weigh and finely powder not fewer than 20 lisinopril tablets using a mortar and pestle. This step is crucial to homogenize the sample and maximize the surface area for efficient extraction.

  • Sample Weighing: Transfer a portion of the powder, accurately weighed, equivalent to a single tablet dose (e.g., 10 mg of lisinopril), into an appropriate-sized volumetric flask. The flask size should be chosen to achieve a final concentration of approximately 0.2 mg/mL.[13]

  • Initial Dissolution: Add the prepared Diluent to the volumetric flask until it is about half full.

  • Energy Input - Sonication: Place the flask in an ultrasonic bath and sonicate for 5-10 minutes.

    • Scientific Rationale: Sonication uses high-frequency sound waves to create cavitation bubbles. The collapse of these bubbles generates localized energy, which effectively breaks down particle agglomerates and enhances the penetration of the solvent into the powder matrix, accelerating dissolution.[14][15]

  • Energy Input - Mechanical Shaking: Transfer the flask to a mechanical shaker and shake for 20-30 minutes.

    • Scientific Rationale: While sonication is excellent for initial wetting and de-agglomeration, mechanical shaking provides sustained, bulk agitation. This ensures that the entire sample is continuously exposed to fresh solvent, facilitating the complete diffusion of the drug from the tablet excipients into the solution. The combination of sonication and shaking is a robust strategy for quantitative extraction.[13]

  • Final Dilution: Allow the flask to return to room temperature. Dilute to the final volume with the Diluent and mix thoroughly by inverting the flask multiple times.

  • Clarification - Filtration: Withdraw an aliquot of the solution using a syringe and filter it through a 0.45 µm syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate.

    • Scientific Rationale: Tablet formulations contain insoluble excipients like magnesium stearate and microcrystalline cellulose.[16] Filtration is a critical final step to remove these particulates, which can otherwise clog the HPLC column frit, leading to high backpressure, distorted peak shapes, and system damage. Discarding the initial portion of the filtrate saturates any potential drug-binding sites on the filter membrane, preventing loss of analyte.

Protocol Parameters Summary
ParameterRecommendationRationale
Diluent Phosphate buffer (pH 4.0) or Water:Methanol (4:1 v/v)[13]Maintains stable pH, ensures lisinopril solubility, and is compatible with RP-HPLC.
Extraction Method Sonication (5-10 min) followed by Mechanical Shaking (20-30 min)[13]A synergistic approach for rapid and complete drug extraction from the matrix.
Final Concentration ~0.2 mg/mLA typical concentration for assay and impurity profiling via HPLC-UV.[13]
Filter Type 0.45 µm or 0.22 µm PVDF or NylonLow drug binding and effective removal of particulates to protect the HPLC system.

Troubleshooting Common Sample Preparation Issues

  • Low Analyte Recovery:

    • Cause: Incomplete extraction.

    • Solution: Increase sonication or shaking time. Ensure the tablet powder is fine and well-dispersed. Verify the diluent composition and pH.

  • High Chromatographic Backpressure:

    • Cause: Inadequate filtration; particulate matter entering the HPLC system.

    • Solution: Use a smaller pore size filter (e.g., 0.22 µm). Ensure the filter is chemically compatible with the diluent. Centrifuge the sample before filtration for highly dense matrices.

  • Variable Results/Poor Precision:

    • Cause: Non-homogeneity of the powdered sample or inconsistent extraction times/temperatures.

    • Solution: Ensure the initial 20 tablets are ground to a very fine, uniform powder. Standardize extraction parameters (time, temperature) across all samples.

Conclusion

A robust and reproducible sample preparation protocol is the foundation of accurate impurity analysis for lisinopril tablets. The method detailed herein, which combines mechanical grinding, a buffered aqueous diluent, and a dual-energy extraction process (sonication and shaking), is scientifically sound and aligned with pharmacopeial standards. By understanding the rationale behind each step, analytical scientists can confidently prepare samples that ensure the quantitative extraction of lisinopril and its impurities, leading to reliable data that guarantees the safety and quality of the final drug product.

References

  • USP Monographs: Lisinopril Tablets. (n.d.). USP29-NF24.
  • USP Monographs: Lisinopril. (n.d.). USP29-NF24.
  • Gul, W., Augustine, Z., Khan, S., Saeed, K., & Raees, H. (2017). Methods of Analysis of Lisinopril: A Review. Journal of Bioequivalence & Bioavailability, 9(1), 331-335.
  • Zhou, L., et al. (n.d.). Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry. National Institutes of Health.
  • PRODUCT MONOGRAPH: PRILISINOPRIL Lisinopril Tablets, USP. (2022). Sivem Pharmaceuticals ULC.
  • Kinetics of Lisinopril degradation in solid phase. (n.d.). ResearchGate.
  • Adam, E. H. K. (2014). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. American Journal of Analytical Chemistry.
  • Methods of Analysis of Lisinopril: A Review. (2017). ResearchGate.
  • Separation of Lisinopril and its Organic Impurities per USP Monograph. (n.d.). Phenomenex.
  • STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA. (n.d.). DOI Srpska.
  • Lisinopril Dihydrate Impurities and Related Compound. (n.d.). Veeprho.
  • Lisinopril Dihydrate. (n.d.). LKT Labs.
  • Lisinopril EP Impurity C. (n.d.). SynThink Research Chemicals.
  • Al-kassas, R., et al. (2018). Development and Validation of an RP-HPLC Analytical Method for Determination of Lisinopril in Full and Split Tablets. Research Journal of Pharmacy and Technology.
  • Lisinopril. (n.d.). PubChem, National Institutes of Health.
  • Lisinopril-impurities. (n.d.). Pharmaffiliates.
  • Lisinopril dihydrate European Pharmacopoeia (EP) Reference Standard. (n.d.). Sigma-Aldrich.
  • Arayne, M. S., et al. (2011). Development and validation of a reversed-phase HPLC method for the determination of lisinopril and gliclazide in pharmaceuticals. DergiPark.
  • RP-HPLC Method Development and Validation for Determination of Lisinopril and Amlodipine in Tablet Dosage form. (2023). Research Trend.
  • LISINOPRIL DIHYDRATE. (2012). European Pharmacopoeia.
  • LISINOPRIL TABLETS safely and effectively. (2021). DailyMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Co-elution of Lisinopril and its Diketopiperazine (DKP) Impurity in RP-HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. As Senior Application Scientists, we understand that chromatographic challenges, such as the co-elution of an active pharmaceutical ingredient (API) and its critical degradation products, can be a significant bottleneck in research and quality control. This guide provides in-depth, field-proven insights into resolving the separation of Lisinopril and its primary degradant, lisinopril diketopiperazine (DKP).

Section 1: Foundational Knowledge - Understanding the Analytes

A robust analytical method is built on a fundamental understanding of the molecules involved. Before manipulating chromatographic parameters, it's crucial to understand why Lisinopril and its DKP degradant present a separation challenge.

Q1: What are Lisinopril and its Diketopiperazine (DKP) degradant, and how is DKP formed?

A1: Lisinopril is a dipeptide derivative, specifically the lysine-proline analogue of enalaprilat, used as an angiotensin-converting enzyme (ACE) inhibitor.[1][2] Its structure contains multiple ionizable groups: two carboxylic acid groups and two amine groups, making its net charge highly dependent on pH.

The diketopiperazine (DKP) is a major degradation product of Lisinopril. It forms via an intramolecular cyclization reaction, where the N-terminal amine of the lysine residue attacks the adjacent amide bond, leading to the elimination of a water molecule (dehydration).[3][4] This process is often accelerated by heat and is a critical transformation to monitor in stability studies.[4][5]

Key Structural Differences for Chromatography:

  • Lisinopril: An open-chain, more flexible structure with multiple acidic and basic functional groups.

  • Lisinopril DKP: A cyclic, more rigid structure. The cyclization process consumes one primary amine and one carboxylic acid group, fundamentally altering the molecule's polarity, pKa values, and overall hydrophobicity.[6][7]

G Lisinopril Lisinopril (Open-chain, more polar) C21H31N3O5 Process Intramolecular Cyclization (+ Heat, Aqueous Environment) Lisinopril->Process DKP Lisinopril Diketopiperazine (DKP) (Cyclic, less polar) C21H29N3O4 Process->DKP Water H2O (Dehydration) Process->Water Elimination

Caption: Degradation pathway of Lisinopril to its DKP impurity.

Q2: From a chromatographic perspective, why do Lisinopril and DKP tend to co-elute?

A2: Co-elution occurs when the selectivity between two analytes is insufficient under a given set of conditions. While the cyclization to DKP creates a structurally distinct molecule, the core components (the phenylpropyl and proline groups) remain identical. In standard reversed-phase (RP-HPLC) conditions, where separation is primarily driven by hydrophobic interactions, these similarities can lead to very close retention times.

The key to separation lies in exploiting the differences:

  • Polarity: DKP is generally less polar than Lisinopril due to the loss of two polar functional groups. In a typical RP-HPLC setup, DKP is expected to be retained more strongly than Lisinopril.

  • Ionization: The pKa values of the remaining ionizable groups on DKP differ from those on Lisinopril. This is the most powerful tool for manipulating selectivity, as changing the mobile phase pH will have a differential effect on the net charge and hydrophobicity of the two molecules.[8]

Section 2: A Logic-Based Troubleshooting Workflow

When faced with co-elution, a systematic approach is more effective than random parameter changes. This workflow prioritizes adjustments based on their likely impact.

G Start Start: Co-elution Observed Step1 Step 1: Adjust Mobile Phase pH (Primary Tool for Selectivity) Start->Step1 Check1 Resolution Achieved? Step1->Check1 Step2 Step 2: Modify Organic Phase (Change Modifier or Gradient) Check1->Step2 No End End: Baseline Separation Check1->End Yes Check2 Resolution Achieved? Step2->Check2 Step3 Step 3: Change Stationary Phase (Exploit Different Interactions) Check2->Step3 No Check2->End Yes Step3->End

Caption: Logical workflow for resolving Lisinopril/DKP co-elution.

Q3: My Lisinopril and DKP peaks are co-eluting on a C18 column. What is the first and most critical parameter I should adjust?

A3: The first and most impactful parameter to adjust is the mobile phase pH . The rationale is based on the principle of ionization suppression and enhancement.[8] By changing the pH, you alter the charge state of the acidic and basic functional groups on both molecules. Because their pKa values are different, a specific pH will exist where the difference in their overall hydrophobicity is maximized, leading to separation.

pH AdjustmentExpected Effect on MoleculesChromatographic Outcome
Low pH (e.g., 2.5 - 3.5) Carboxyl groups are protonated (neutral). Amine groups are protonated (positive charge). Molecules become less polar/more hydrophobic.Increased retention for both. This is often the best starting point as it can significantly improve selectivity between the two compounds.
Mid pH (e.g., 4.0 - 6.0) Carboxyl groups begin to deprotonate (negative charge). Amine groups remain protonated. Molecules become zwitterionic or net negative.Retention times will decrease. Selectivity may change unpredictably as both molecules transition through their pKa values.
High pH (e.g., > 7.0) Carboxyl groups are fully deprotonated (negative). Amine groups may begin to deprotonate (neutral). Molecules are highly polar.Decreased retention for both. May be useful if peaks are too strongly retained, but low pH often provides better selectivity for this pair.
Q4: How do I perform a systematic pH scouting experiment to find the optimal separation?

A4: A pH scouting experiment is a systematic way to determine the ideal mobile phase pH for your specific column and system.

Experimental Protocol: pH Scouting for Lisinopril/DKP Separation

Objective: To identify the mobile phase pH that provides the maximum resolution between Lisinopril and its DKP degradant.

Materials:

  • HPLC system with UV/PDA detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Lisinopril and DKP reference standards

  • HPLC-grade Acetonitrile (ACN) and/or Methanol (MeOH)

  • HPLC-grade water

  • Buffers: Phosphoric acid, phosphate salts (potassium or sodium)

Procedure:

  • Prepare Mobile Phases: Prepare three buffered aqueous mobile phase components (Mobile Phase A) at different pH levels. A common choice is a 25 mM phosphate buffer.

    • pH 2.5 (Adjusted with phosphoric acid)

    • pH 4.5

    • pH 6.5

  • Set Initial Conditions:

    • Mobile Phase A: Buffered aqueous solution (start with pH 2.5)

    • Mobile Phase B: Acetonitrile

    • Gradient: A shallow gradient is often effective. Start with 5-10% B, ramping to 30-40% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min[2][9]

    • Column Temperature: 30°C

    • Detection Wavelength: 215 nm (Lisinopril has a low UV chromophore)[10]

    • Injection Volume: 10-20 µL

  • Equilibrate and Inject: Equilibrate the column with the starting conditions for at least 15-20 column volumes. Inject a mixed standard of Lisinopril and DKP.

  • Analyze and Repeat: Record the chromatogram. Note the retention times and resolution. Re-equilibrate the system with the next pH buffer (pH 4.5) and repeat the injection. Finally, test pH 6.5.

  • Evaluate Results: Compare the chromatograms from the three pH values. The pH that yields the greatest distance (and baseline resolution) between the Lisinopril and DKP peaks is the optimum. You can then fine-tune the gradient and organic modifier to perfect the separation.

Section 3: Advanced Chromatographic Strategies

If pH manipulation alone is insufficient, the next steps involve altering other components of the chromatographic system to exploit different separation mechanisms.

Q5: Adjusting pH improved my separation, but I still don't have baseline resolution. What's next?

A5: Once you have an optimal pH, you can fine-tune the separation by adjusting the organic modifier, gradient, and temperature.

  • Change the Organic Modifier: If you are using acetonitrile (ACN), try substituting it with methanol (MeOH), or vice-versa. These solvents have different selectivities due to their unique abilities to engage in hydrogen bonding and dipole-dipole interactions.[11] For peptide-like molecules, ACN often provides sharper peaks, but MeOH might alter the elution order or improve selectivity in specific cases.

  • Optimize the Gradient: If the peaks are close together, a shallower gradient (e.g., increasing the organic phase by 0.5% per minute instead of 2% per minute) will increase the run time but can significantly improve resolution.

  • Adjust the Temperature: Temperature primarily affects the viscosity of the mobile phase and the kinetics of mass transfer. For Lisinopril, temperature has a known effect on the cis-trans isomerization around the proline amide bond.[12] Increasing the temperature (e.g., to 40-50°C) can sometimes sharpen the Lisinopril peak by accelerating this conversion, which may improve resolution from the DKP peak.[12]

Q6: Should I consider using a different type of HPLC column?

A6: Yes. If optimizing the mobile phase on a standard C18 column fails, changing the stationary phase is a powerful strategy. The goal is to introduce different interaction mechanisms beyond simple hydrophobicity.

Stationary PhaseSeparation PrincipleApplication for Lisinopril/DKP
C8 (Octyl) Less hydrophobic than C18.Reduces overall retention time. May alter selectivity if the difference in hydrophobicity between the two analytes is subtle. A good option if retention on C18 is too long even with high organic content.[1]
Phenyl (Phenyl-Hexyl) Offers π-π interactions with aromatic rings.Both Lisinopril and DKP contain a phenyl ring. The rigidity and orientation of this ring differ between the two molecules, which can be exploited by the π-π interactions of the phenyl column to produce unique selectivity.
Polar-Endcapped A standard C18 or C8 chain with polar groups embedded near the silica surface.Reduces interaction with residual silanols, leading to better peak shape for basic compounds like Lisinopril. Can provide alternative selectivity for polar analytes.
Cyano (CN) Can operate in both reversed-phase and normal-phase modes. Offers dipole-dipole interactions.Provides significantly different selectivity compared to alkyl chains. The change in dipole moment resulting from the cyclization of Lisinopril to DKP could be a key factor in achieving separation on a cyano column.

Section 4: Frequently Asked Questions (FAQs)

Q7: I'm seeing a very broad or split peak for Lisinopril itself. What is causing this and how can I fix it?

A7: This is a classic issue for proline-containing peptides. The amide bond between the lysine and proline residues in Lisinopril exists as an equilibrium of cis and trans isomers.[12] At room temperature, the interconversion between these two forms can be slow on the chromatographic timescale, resulting in peak broadening or two distinct, poorly resolved peaks.

Solution: Increase the column temperature. Elevating the temperature to 40°C or higher often accelerates the cis-trans interconversion rate, causing the two isomer peaks to coalesce into a single, sharp peak.[12]

Q8: Can you provide a validated, stability-indicating HPLC method that I can use as a starting point?

A8: Several methods have been published. A robust starting point for a stability-indicating method would be based on the principles discussed, typically involving a C18 column and an acidic mobile phase.

Protocol: Baseline Stability-Indicating HPLC Method

This protocol is a composite based on common practices found in the literature.[2][10][13]

  • Column: L1 packing, C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: 215 nm

  • Injection Volume: 20 µL

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 50% B (linear ramp)

    • 25-27 min: 50% to 10% B (return to initial)

    • 27-35 min: 10% B (equilibration)

System Suitability: Inject a standard solution containing both Lisinopril and DKP. The resolution between the two peaks should be > 2.0. The tailing factor for the Lisinopril peak should be < 1.5.

Q9: What is the optimal detection wavelength for the simultaneous analysis of Lisinopril and DKP?

A9: Neither Lisinopril nor DKP possesses a strong UV chromophore. The primary absorbance comes from the phenyl ring and the peptide/amide bonds. To ensure maximum sensitivity for both the parent drug and its impurity, detection at a low UV wavelength is necessary. A range of 210 nm to 220 nm is standard practice.[10][14] A wavelength of 215 nm is a very common and effective choice.

References

  • Qin, X. Z., Nguyen, D. N., & Ip, D. P. (1993). Separation of Lisinopril and Its RSS Diastereoisomer by Micellar Electrokinetic Chromatography. Journal of Liquid Chromatography, 16(17), 3713-3732. [Link]

  • Qin, X. Z., Nguyen, D. N. T., & Ip, D. P. (1993). Separation of lisinopril and its RSS diastereoisomer by micellar electrokinetic chromatography.
  • Walsh Medical Media. (2017). Methods of Analysis of Lisinopril: A Review. [Link]

  • PubChem. (n.d.). Lisinopril R,S,S-diketopiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • O'Neil, C. K., & Abdalla, M. A. (2007). Development and validation of a stability indicating HPLC method for determination of lisinopril, lisinopril degradation product and parabens in the lisinopril extemporaneous formulation. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 581-587. [Link]

  • Hinojosa-Torres, J., et al. (2008). Kinetics of Lisinopril degradation in solid phase. ResearchGate. [Link]

  • Reddy, G. O., et al. (2012). Synthesis and Characterization of Compounds Related to Lisinopril. Journal of the Korean Chemical Society, 56(4), 457-462. [Link]

  • PubChem. (n.d.). Lisinopril S,S,S-Diketopiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Senkardes, S., & Küçükgüzel, Ş. G. (2017). Development and validation of a reversed-phase HPLC method for the determination of lisinopril and gliclazide in pharmaceuticals. Marmara Pharmaceutical Journal, 21(1), 136-145. [Link]

  • Wang, Y., et al. (2006). Differentiation of lisinopril and its RSS diastereomer by liquid chromatography combined with collision-induced dissociation mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 40(5), 1162-1168. [Link]

  • Kumar, P. S., et al. (2021). Method Development and Validation of Lisinopril Dihydrate and Hydrochlorothiazide in Bulk and Tablet Dosage Form by RP-HPLC. Journal of Xi'an Shiyou University, Natural Science Edition, 17(11), 364-376. [Link]

  • Chander, V., et al. (2021). Development And Validation Of RP-HPLC Method For The Determination Of Lisinopril And Amlodipine In Bulk And Multicomponent Pharmaceutical. Natural Volatiles and Essential Oils, 8(4), 9441-9451. [Link]

  • Taylor & Francis Online. (1993). Separation of Lisinopril and Its RSS Diastereoisomer by Micellar Electrokinetic Chromatography. Journal of Liquid Chromatography, 16(17). [Link]

  • Hacen, B., et al. (2013). Study of a Conformational Equilibrium of Lisinopril by HPLC, NMR, and DFT. Journal of Chemistry, 2013, 1-8. [Link]

  • Savić, J., et al. (2018). Stress degradation of lisinopril dihydrate in different aqueous media. Journal of the Serbian Chemical Society, 83(10), 1165-1175. [Link]

  • Kumar, P., & Subramanian, G. (2022). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Biomedical Chromatography, 36(10), e5455. [Link]

  • Ali, M. S., et al. (2014). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. American Journal of Analytical Chemistry, 5, 1099-1110. [Link]

  • ResearchGate. (n.d.). Pathway of perindopril degradation. [Link]

  • Al-Aani, H., & Al-Zidan, R. (2022). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Journal of Chromatography B, 1194, 123180. [Link]

  • Dong, M. W., & Tran, A. D. (1990). Factors influencing the performance of peptide mapping by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 499, 125-139. [Link]

  • Alsawalha, M., & Al-Aani, H. (2022). Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography. Molecules, 27(15), 4983. [Link]

Sources

Improving peak shape in the chromatographic analysis of Lisinopril impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of Lisinopril and its impurities. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape, ensuring robust and reliable analytical results. We will explore the underlying chemical principles governing these chromatographic challenges and provide practical, field-proven solutions.

Troubleshooting Guide: Improving Peak Shape

This section directly addresses the most common peak shape abnormalities encountered during the analysis of Lisinopril. We follow a logical diagnostic approach, explaining the cause of the problem before presenting a solution.

Q1: Why is my Lisinopril peak exhibiting significant tailing?

Peak tailing is the most frequently reported issue in Lisinopril analysis. It is almost always caused by unwanted secondary interactions between the analyte and the stationary phase or other components of the HPLC system.

Underlying Causes and Mechanisms:

  • Secondary Silanol Interactions: Lisinopril is a basic compound containing primary and secondary amine functional groups. Standard silica-based C18 and C8 columns have residual acidic silanol groups (-Si-OH) on their surface, even after end-capping[1][2]. At mobile phase pH values above 3-4, these silanols become deprotonated and negatively charged (-Si-O⁻), creating strong ionic interaction sites for the positively charged amine groups on Lisinopril. This secondary retention mechanism leads to significant peak tailing[1][2].

  • Metal Chelation: Lisinopril's structure, containing two carboxyl groups and an amine, makes it a potent chelating agent[3]. It can interact with trace metal ions (like Fe³⁺, Al³⁺) present in the silica backbone of the column packing or leached from stainless steel components of the HPLC system (e.g., frits, tubing). This chelation results in mixed-mode retention and distorted peak shapes[4]. Some research on other strong metal chelators has shown that these interactions can cause multiple extraneous peaks[5].

  • Inappropriate Mobile Phase pH: Lisinopril is a complex molecule with multiple ionizable groups, resulting in four different pKa values (1.62, 3.66, 6.07, and 10.33)[4][6]. If the mobile phase pH is set too close to one of these pKa values, the molecule can exist in multiple ionization states simultaneously, leading to peak broadening and tailing. For optimal peak shape, the pH should be controlled to ensure a single, consistent ionization state.

Troubleshooting Workflow & Solutions

The following diagram outlines a systematic approach to diagnosing and solving peak tailing.

G start Problem: Lisinopril Peak Tailing cause1 Cause 1: Silanol Interactions start->cause1 cause2 Cause 2: Metal Chelation start->cause2 cause3 Cause 3: Incorrect pH start->cause3 sol1a Solution 1A: Lower Mobile Phase pH (e.g., pH 2.0-3.0) cause1->sol1a Protonates silanols, reduces ionic interaction sol1b Solution 1B: Add Competing Base (e.g., Triethylamine) cause1->sol1b Masks silanol sites sol1c Solution 1C: Use High-Purity, End-capped Column cause1->sol1c Minimizes available silanol groups sol2 Solution 2: Add Chelating Agent (e.g., 0.1mM EDTA) to Mobile Phase cause2->sol2 Scavenges metal ions sol3 Solution 3: Adjust pH away from pKa values (See Table 1) cause3->sol3 Ensures single ionic state

Caption: Troubleshooting workflow for Lisinopril peak tailing.

Experimental Protocols for Tailing Reduction

Protocol 1: Mobile Phase pH Adjustment

This is the most effective first step. Lowering the pH protonates the residual silanol groups, neutralizing their negative charge and minimizing the secondary ionic interactions.

  • Prepare Buffer: Prepare a phosphate or formate buffer. A common starting point is 20 mM potassium dihydrogen phosphate (KH₂PO₄)[7].

  • Adjust pH: Adjust the aqueous buffer pH to between 2.0 and 3.0 using orthophosphoric acid[6][7]. This pH range is well below the pKa of most silanol groups (~pH 4-5)[1].

  • Prepare Mobile Phase: Mix the prepared buffer with your organic modifier (e.g., acetonitrile or methanol) in the desired ratio. Many methods use a high aqueous content[8][9].

  • Equilibrate and Test: Equilibrate the column thoroughly with the new mobile phase and inject the sample. A significant improvement in peak symmetry should be observed.

Protocol 2: Addition of a Competing Base

If lowering the pH is not sufficient or desirable for your separation, adding a small amount of a competing base can mask the active silanol sites.

  • Select Additive: Triethylamine (TEA) is a common choice.

  • Add to Mobile Phase: Add TEA to the aqueous portion of your mobile phase at a low concentration, typically 0.1% (v/v).

  • Adjust pH: After adding the TEA, re-adjust the mobile phase to the target pH.

  • Equilibrate and Test: Run the analysis and observe the peak shape. The TEA will preferentially interact with the active silanol sites, making them unavailable to Lisinopril.

Q2: My Lisinopril peak is split or unusually broad. What is happening?

While less common than tailing, peak splitting or severe broadening can occur, and it is often related to the unique conformational chemistry of Lisinopril.

Underlying Cause and Mechanism:

  • Cis-Trans Isomerization: Lisinopril contains a proline moiety. The amide bond between the lysine and proline residues can exist in both cis and trans conformations. At ambient temperatures, the interconversion between these two isomers can be slow on the chromatographic timescale[10][11]. If the two isomers have slightly different retention times but are still interconverting on the column, it can result in a split, shouldered, or excessively broad peak. At low temperatures (e.g., 279 K or 6°C), the two isomers can sometimes be resolved into two distinct peaks, while at higher temperatures, the interconversion becomes rapid, and they elute as a single, sharp peak[10][11].

Troubleshooting Workflow & Solutions

G start Problem: Peak Splitting or Broadening cause Cause: Slow Cis-Trans Isomerization of Proline Amide Bond start->cause solution Solution: Increase Column Temperature (e.g., 40-60 °C) cause->solution Accelerates kinetics outcome Result: Faster Isomer Interconversion -> Single, Sharp Peak solution->outcome

Caption: Logic for resolving peak splitting via temperature increase.

Protocol 3: Temperature Optimization

Increasing the column temperature is the most direct way to solve this issue. Many pharmacopoeial methods for Lisinopril specify elevated temperatures for this exact reason[6].

  • Set Column Temperature: Using a column oven, increase the temperature to 40°C. If peak shape improves but is not yet optimal, incrementally increase the temperature to 45°C or even up to 60°C[6][12].

  • Equilibrate: Allow the column to fully equilibrate at the new temperature before injecting.

  • Analyze: Inject the sample. The increased thermal energy will accelerate the cis-trans interconversion rate, causing the two isomers to coalesce into a single, sharp, and symmetrical peak[10][11]. The USP monograph for Lisinopril organic impurities, for example, specifies a column temperature of 45°C[12].

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the key physicochemical properties of Lisinopril to consider for method development? Lisinopril is highly hydrophilic and exists as a zwitterion over a wide pH range[13]. It has four pKa values that must be considered when selecting a mobile phase pH to ensure a consistent charge state. Its structure also makes it a strong metal chelator[3][4].
Which column type is best for Lisinopril analysis? C8 or C18? Both C8 and C18 columns can be used successfully. Some methods report good results with C8 columns[7]. The USP monograph for organic impurities specifies an L7 packing, which is a C8 stationary phase[9]. The choice often depends on the specific impurities being targeted. More importantly, using a modern, high-purity silica column that is well end-capped is critical to minimize the silanol interactions that cause peak tailing[2].
What is the purpose of an ion-pairing agent like sodium 1-hexanesulfonate in the mobile phase? An ion-pairing agent is used to improve the retention and peak shape of highly polar or ionic compounds in reversed-phase chromatography[14][15]. For Lisinopril, which is zwitterionic and has poor retention on traditional C18 columns, an anionic ion-pairing agent like hexanesulfonate pairs with the positively charged amine groups on the molecule[16]. This forms a more hydrophobic, neutral complex that has a stronger interaction with the stationary phase, leading to increased retention and often improved peak symmetry. The USP assay method for Lisinopril tablets utilizes this approach[17].
What are typical mobile phase compositions used for Lisinopril? Mobile phases are almost always a mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol). The key is the buffer composition and pH.
Table 1: Example Mobile Phase Compositions from Literature
Mobile Phase CompositionpHColumn TypePurpose / NotesSource
Acetonitrile / Phosphate Buffer (4:96, v/v)5.0C8 (L7)USP Assay Method; uses ion-pairing.[9][17]
Methanol / Phosphate Buffer (65:35, v/v)3.0C8Good peak shape and resolution reported.[7]
Acetonitrile / Phosphate Buffer (gradient)4.1C8USP method for organic impurities.[12]
Acetonitrile / 0.1% Formic Acid in WaterN/ADiamond HydrideAlternative chemistry for hydrophilic retention.[9][13]

References

  • Technical Support Center: Troubleshooting Poor Peak Shape for Lisinopril in HPLC - Benchchem. (2025).
  • Development, Estimation and Validation of Lisinopril in Bulk and its Pharmaceutical Formulation by HPLC Method. (n.d.). Semantic Scholar.
  • Development and validation of RP-LC method for lisinopril dihydrate in bulk and its pharmaceutical formulations. (2015). Scholars Research Library.
  • HPLC Method Validation for Quantification of Lisinopril. (2023). Impactfactor.
  • Study of a Conformational Equilibrium of Lisinopril by HPLC, NMR, and DFT. (n.d.). PMC - NIH.
  • RP-HPLC Method Development and Validation for Determination of Lisinopril and Amlodipine in Tablet Dosage form. (2023). Research Trend.
  • Methods of Analysis of Lisinopril: A Review. (2017). Walsh Medical Media.
  • USP Monographs: Lisinopril Tablets. (n.d.). USP29-NF24.
  • (PDF) Development, Estimation and Validation of Lisinopril in Bulk and its Pharmaceutical Formulation by HPLC Method. (2025). ResearchGate.
  • Development and Validation of an RP-HPLC Analytical Method for Determination of Lisinopril in Full and Split Tablets. (n.d.). Research Journal of Pharmacy and Technology.
  • Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry. (n.d.). PMC - NIH.
  • Methods of Analysis of Lisinopril: A Review. (2017). ResearchGate.
  • Separation of Lisinopril and its Organic Impurities per USP Monograph. (n.d.).
  • Separation of Lisinopril and its Organic Impurities per USP Monograph. (2022). Phenomenex.
  • Lisinopril Analysis by HPLC - AppNote. (n.d.). MicroSolv.
  • Effect of column temperature on the peak shape of lisinopril; mobile phase. (n.d.). ResearchGate.
  • HPLC Troubleshooting Guide. (n.d.).
  • Analysis of Polar Compounds with Ion Pair Reagents. (n.d.). Sigma-Aldrich.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • Lisinopril Analysis by HPLC - AppNote. (n.d.). MicroSolv.
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023).
  • Metal-chelate-lisinopril catalysts (17). M = Fe 3+ + , Co 2+ + , Ni 2+... (n.d.). ResearchGate.
  • Ion-Pairing Agents | HPLC. (2024). Mason Technology.
  • CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. (n.d.). PMC - NIH.

Sources

Technical Support Center: Optimization of Extraction Methods for Lisinopril Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Lisinopril and its degradation products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the extraction and analysis of these compounds. As your dedicated scientific resource, this document moves beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a foundation of scientific integrity and practical expertise.

Introduction: The Criticality of Monitoring Lisinopril Degradation

Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is widely prescribed for treating hypertension and heart failure.[1][2][3] Its chemical stability is a critical quality attribute, as degradation can lead to a loss of therapeutic efficacy and the formation of potentially harmful impurities. Forced degradation studies, which involve exposing the drug substance to stress conditions like acid, base, oxidation, heat, and light, are essential for identifying potential degradation products and developing stability-indicating analytical methods.[4][5][6]

The primary degradation product of Lisinopril is often its diketopiperazine (DKP) derivative, formed through intramolecular cyclization.[1][7] However, other degradation pathways can exist, leading to a variety of impurities that must be effectively extracted and quantified.[5][8] This guide will focus on optimizing extraction methods to ensure accurate and reliable measurement of these critical analytes.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation products of Lisinopril I should be looking for?

A1: The most frequently reported degradation product of Lisinopril is its diketopiperazine (DKP) derivative.[1][7] This is typically formed under thermal and hydrolytic stress conditions. Additionally, oxidative degradation can lead to other impurities.[8] It is crucial to perform comprehensive forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify all potential degradation products relevant to your specific formulation or sample matrix.[4][5][7]

Q2: Which analytical technique is most suitable for analyzing Lisinopril and its degradation products?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for the routine analysis of Lisinopril and its degradation products.[1][4][9][10] For more sensitive and selective analysis, especially in complex matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[11][12]

Q3: What are the key challenges in extracting Lisinopril and its degradation products?

A3: Lisinopril is a highly polar and hydrophilic compound, which can make its retention on traditional reversed-phase HPLC columns challenging.[13] Furthermore, its degradation products may have different polarities, requiring an extraction method that can efficiently recover a range of analytes. Matrix effects from excipients in pharmaceutical formulations or endogenous components in biological samples can also interfere with accurate quantification.

Troubleshooting Guide: Common Issues in Extraction and Analysis

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Problem Potential Causes Troubleshooting & Optimization
Poor Peak Shape (Tailing or Fronting) for Lisinopril or its Degradation Products - Secondary Silanol Interactions: Basic compounds like Lisinopril can interact with acidic silanol groups on silica-based C18 columns, causing peak tailing.[14] - Inappropriate Mobile Phase pH: Lisinopril has multiple pKa values, and an incorrect mobile phase pH can lead to inconsistent ionization and poor peak shape.[9][14] - Column Contamination: Buildup of matrix components on the column can distort peak shape.[14] - Metal Chelation: Lisinopril can chelate with metal ions in the HPLC system, leading to peak distortion.[14]- Use a column with end-capping or a base-deactivated stationary phase. - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For Lisinopril, a pH of around 2.5-3.0 or above 7 is often effective.[9] - Implement a robust column washing protocol. - Use a mobile phase with a chelating agent like EDTA if metal chelation is suspected.
Low Recovery of Analytes - Incomplete Extraction: The chosen solvent may not be optimal for solubilizing all analytes. - Analyte Instability: Degradation may occur during the extraction process. - Inefficient Phase Separation (in LLE): Emulsion formation can lead to loss of analyte. - Improper SPE Cartridge Conditioning/Elution: Incorrect solvent usage can lead to poor retention or elution.- Test a range of extraction solvents with varying polarities. - Work at lower temperatures and minimize exposure to light. - For LLE, try adding salt to the aqueous phase or using a different organic solvent. - For SPE, ensure proper conditioning of the cartridge with methanol followed by an equilibration solvent. Optimize the elution solvent to ensure complete recovery.[12]
High Matrix Effects in LC-MS/MS Analysis - Co-elution with Endogenous Components: Matrix components can suppress or enhance the ionization of the analytes. - Insufficient Sample Cleanup: Protein precipitation alone may not be sufficient for complex matrices.- Optimize the chromatographic method to separate analytes from interfering matrix components. - Employ a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) for cleaner extracts.[11][12][15] - Use a stable isotope-labeled internal standard to compensate for matrix effects.
Inconsistent Results and Poor Reproducibility - Variability in Sample Preparation: Inconsistent pipetting, vortexing, or centrifugation can introduce errors. - Evaporation of Solvents: Loss of solvent during extraction can concentrate the sample and lead to variability. - Column Degradation: Over time, column performance can decline, affecting reproducibility.- Standardize all steps of the sample preparation protocol. - Use sealed vials and avoid prolonged exposure to air. - Regularly monitor column performance using system suitability tests and replace the column when necessary.

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: Solid-Phase Extraction (SPE) for Lisinopril and its Degradation Products from Pharmaceutical Formulations

This protocol provides a general framework for developing an SPE method. Optimization will be required based on the specific formulation.

  • Sample Preparation:

    • Crush a tablet and accurately weigh a portion equivalent to a known amount of Lisinopril.

    • Dissolve the powder in a suitable solvent (e.g., a mixture of water and methanol).

    • Vortex and sonicate to ensure complete dissolution.

    • Centrifuge to pelletize insoluble excipients.

    • Collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1-2 mL of methanol.

    • Equilibrate the cartridge with 1-2 mL of water or a weak buffer.

  • Sample Loading:

    • Load the prepared sample supernatant onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar excipients.

  • Elution:

    • Elute the analytes with a stronger solvent (e.g., methanol or acetonitrile). The exact composition should be optimized to ensure complete elution of both Lisinopril and its degradation products.

  • Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the HPLC or LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Lisinopril from Biological Fluids (e.g., Plasma)

This protocol is a starting point for LLE and requires optimization.

  • Sample Preparation:

    • To a known volume of plasma (e.g., 500 µL), add an internal standard.

  • Protein Precipitation (Optional but Recommended):

    • Add a protein precipitating agent like acetonitrile or methanol (typically in a 2:1 or 3:1 ratio to the plasma volume).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction:

    • Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Vortex vigorously for several minutes to ensure thorough mixing.

    • Centrifuge to separate the aqueous and organic layers.

  • Collection and Evaporation:

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the residue in the mobile phase and inject it into the analytical system.

Visualization of Key Workflows

Workflow for Optimization of an SPE Method

SPE_Optimization Start Start: Define Analytes and Matrix SelectSorbent Select Sorbent (e.g., C18, Mixed-Mode) Start->SelectSorbent OptimizeConditioning Optimize Conditioning & Equilibration Solvents SelectSorbent->OptimizeConditioning OptimizeLoading Optimize Loading Conditions (Flow Rate, Sample pH) OptimizeConditioning->OptimizeLoading OptimizeWash Optimize Wash Solvent (to remove interferences) OptimizeLoading->OptimizeWash OptimizeElution Optimize Elution Solvent (to recover all analytes) OptimizeWash->OptimizeElution Analyze Analyze Eluate by HPLC/LC-MS OptimizeElution->Analyze Evaluate Evaluate Recovery & Purity Analyze->Evaluate Evaluate->OptimizeConditioning < 85% Recovery or Low Purity End End: Finalized Method Evaluate->End > 85% Recovery & High Purity

Caption: Workflow for SPE Method Optimization.

Troubleshooting Decision Tree for Low Analyte Recovery

Low_Recovery_Troubleshooting cluster_extraction Extraction Troubleshooting cluster_stability Stability Troubleshooting cluster_lle LLE Troubleshooting cluster_spe SPE Troubleshooting Start Low Analyte Recovery CheckExtraction Check Extraction Efficiency Start->CheckExtraction CheckStability Check Analyte Stability CheckExtraction->CheckStability If extraction is incomplete CheckPhaseSeparation Check Phase Separation (LLE) CheckExtraction->CheckPhaseSeparation If extraction is incomplete (LLE) CheckSPE Check SPE Steps CheckExtraction->CheckSPE If extraction is incomplete (SPE) ChangeSolvent Change Extraction Solvent/pH CheckExtraction->ChangeSolvent IncreaseVolume Increase Solvent Volume CheckExtraction->IncreaseVolume IncreaseTime Increase Extraction Time CheckExtraction->IncreaseTime LowerTemp Lower Temperature CheckStability->LowerTemp ProtectFromLight Protect from Light CheckStability->ProtectFromLight AddSalt Add Salt to Aqueous Phase CheckPhaseSeparation->AddSalt ChangeOrganicSolvent Change Organic Solvent CheckPhaseSeparation->ChangeOrganicSolvent ReoptimizeConditioning Re-optimize Conditioning CheckSPE->ReoptimizeConditioning ReoptimizeElution Re-optimize Elution CheckSPE->ReoptimizeElution

Caption: Troubleshooting Low Analyte Recovery.

References

  • Adam, E. (2014). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. American Journal of Analytical Chemistry, 5, 316-322. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2017). Development and validation of a high-performance liquid chromatography method for determination of lisinopril in human plasma by magnetic solid-phase extraction and pre-column derivatization. Biomedical Chromatography, 31(10), e3969. [Link]

  • Zajac, M., & Pstrus, J. (2012). Kinetics of Lisinopril degradation in solid phase. Acta Poloniae Pharmaceutica, 69(5), 875-879. [Link]

  • Gul, W., Augustine, Z., Khan, S., Saeed, K., & Raees, H. (2017). Methods of Analysis of Lisinopril: A Review. Journal of Bioequivalence & Bioavailability, 9(1), 331-335. [Link]

  • Al-Qadeib, B. T., & Al-Loh, H. S. (2020). Development and Validation of an RP-HPLC Analytical Method for Determination of Lisinopril in Full and Split Tablets. Research Journal of Pharmacy and Technology, 13(1), 1-6. [Link]

  • Vujanović, I., Knežević, D., & Vukićević, N. (2020). STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA. Contemporary Materials, 11(1), 58-66. [Link]

  • Adam, E. H. K. (2014). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. American Journal of Analytical Chemistry, 5, 316-322. [Link]

  • Popovska, O., & Stojanovska, P. (2015). Chromatograms obtained from forced degradation studies performed on Lisinopril tablets, during a time period of 24 hours. ResearchGate. [Link]

  • Gul, W., Augustine, Z., Khan, S., Saeed, K., & Raees, H. (2017). Methods of Analysis of Lisinopril: A Review. Journal of Bioequivalence & Bioavailability, 9(1), 331-335. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2017). Development and validation of a high-performance liquid chromatography method for determination of lisinopril in human plasma by magnetic solid-phase extraction and pre-column derivatization. Biomedical Chromatography, 31(10), e3969. [Link]

  • Gul, W., Augustine, Z., Khan, S., Saeed, K., & Raees, H. (2017). Methods of Analysis of Lisinopril: A Review. Semantic Scholar. [Link]

  • Dadashzadeh, S., & Vali, A. M. (2008). A New Facilitated Solid Phase Extraction Method for Bioavailability Evaluation of Lisinopril in Fasting Healthy Male Volunteers. Iranian Journal of Pharmaceutical Research, 7(4), 277-284. [Link]

  • Beasley, C. A., Shaw, J., Zhao, Z., & Reed, R. A. (2005). Development and validation of a stability indicating HPLC method for determination of lisinopril, lisinopril degradation product and parabens in the lisinopril extemporaneous formulation. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 559-567. [Link]

  • MicroSolv. (n.d.). Lisinopril Analysis by HPLC - AppNote. [Link]

  • Rao, J. R., & Sankar, D. G. (2016). Determination of Lisinopril in Bulk and Pharmaceutical Formulations by Cloud Point Extraction—A Green Method. American Journal of Analytical Chemistry, 7, 729-739. [Link]

  • Indalkar, Y. R., & Aloorkar, N. H. (2021). Degradation Profiling of Lisinopril and Hydrochlorothiazide by RP-HPLC method with QbD Approach. Asian Journal of Pharmaceutical Analysis, 11(3), 164-171. [Link]

  • Al-Qadeib, B. T., & Al-Loh, H. S. (2020). Development and Validation of an RP-HPLC Analytical Method for Determination of Lisinopril in Full and Split Tablets. Research Journal of Pharmacy and Technology, 13(1), 1-6. [Link]

  • Patel, D. J., & Patel, M. M. (2012). Development of analytical method for determination of lisinopril tablets using RP-HPLC method. ResearchGate. [Link]

  • Phenomenex. (n.d.). Lisinopril Assay and Related Substances Method per IP Monograph. [Link]

  • Şenkardeş, S., Küçükgüzel, Ş. G., Özaydın, T., & Uğurlu, T. (2016). Development and validation of a reversed-phase HPLC method for the determination of lisinopril and gliclazide in pharmaceuticals. Marmara Pharmaceutical Journal, 20(3), 324-332. [Link]

  • Logoyda, L., Kondratova, Y., & Korobko, D. (2021). Spectrophotometric methods for the determination of lisinopril in medicines. Pharmacia, 68(4), 843-848. [Link]

Sources

Technical Support Center: Lisinopril Stability Testing

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Lisinopril stability testing. This guide is designed for researchers, analytical scientists, and formulation development professionals to navigate the complexities of ensuring the stability and quality of Lisinopril. As an angiotensin-converting enzyme (ACE) inhibitor, Lisinopril's efficacy is directly tied to its structural integrity. Understanding its degradation pathways is crucial for developing robust formulations and reliable analytical methods.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to support your research and development efforts.

Troubleshooting Guide for Lisinopril Stability Testing

Navigating stability studies can present numerous challenges, from unexpected peaks in your chromatogram to inconsistent assay results. The following table addresses common issues encountered during Lisinopril stability testing, providing potential causes and actionable solutions grounded in scientific principles.

Issue Observed Potential Root Cause(s) Recommended Troubleshooting Steps & Rationale
1. Appearance of a Major Degradant Peak with Shorter Retention Time than Lisinopril in HPLC Intramolecular cyclization forming the diketopiperazine (DKP) derivative.[3][4][5] This is the primary degradation pathway for Lisinopril, especially accelerated by heat and humidity.[3]Action: Confirm the identity of the peak using a reference standard for Lisinopril Diketopiperazine (also known as USP Lisinopril Related Compound A or EP Impurity C).[6][7] Rationale: The DKP degradant is less polar than the parent Lisinopril molecule due to the loss of the free carboxylic acid and amine groups involved in the cyclization, leading to a shorter retention time on a reverse-phase column.
2. Rapid Loss of Lisinopril Potency in Liquid Formulations, Especially at Basic pH Base-catalyzed hydrolysis. Lisinopril is highly susceptible to degradation in alkaline environments.[1][2] Studies show near-instantaneous degradation in 0.1M NaOH.[1][8]Action: Ensure the pH of the formulation is maintained in a slightly acidic to neutral range. When preparing solutions for analysis, use a buffered diluent (e.g., phosphate buffer at pH 4.0) to maintain stability.[9][10] Rationale: The ester and amide bonds in the molecule are vulnerable to nucleophilic attack by hydroxide ions, leading to rapid breakdown. Maintaining a lower pH minimizes the concentration of hydroxide ions, thus slowing the degradation rate.
3. Inconsistent Assay Results or Poor Peak Shape (Tailing) in HPLC Inappropriate mobile phase pH or composition. Interaction of the amine groups in Lisinopril with residual silanols on the HPLC column packing.Action: Use a mobile phase with a pH adjusted to be acidic (e.g., pH 2.5-4.0) using an acid like phosphoric acid.[9][11] This protonates the amine groups. Also, ensure the mobile phase has sufficient ionic strength by incorporating a buffer (e.g., 0.05M potassium phosphate).[3][11] Rationale: Protonating the basic amine groups on Lisinopril prevents their interaction with the stationary phase, leading to more symmetrical peak shapes and reproducible retention times. The buffer ions compete with the analyte for active sites on the column, further reducing peak tailing.
4. Emergence of Multiple Minor Degradant Peaks During Forced Degradation Studies Oxidative degradation, hydrolysis under neutral or acidic conditions, or photodegradation.[1][3] Lisinopril can degrade under various stress conditions, though it is relatively stable to light.[12][13]Action: Perform systematic forced degradation studies as outlined by ICH guidelines (e.g., exposure to acid, base, peroxide, heat, and light) to characterize the degradation profile.[14][15] Use a validated stability-indicating method that can resolve Lisinopril from all potential degradants.[3][4] Rationale: A comprehensive stress testing package is required to demonstrate the specificity of the analytical method and to understand the intrinsic stability of the drug substance. This ensures that any degradation products formed during formal stability studies can be accurately detected and quantified.[16]
5. Assay Values Exceeding 100% in Early Stability Time Points for Solid Dosage Forms Insufficiently specific analytical method that fails to separate an excipient peak from the Lisinopril peak. Or, variability in the sample preparation and analysis.Action: Re-validate the analytical method for specificity. Analyze a placebo formulation to ensure no excipients interfere with the Lisinopril peak. Review sample preparation procedures for consistency, especially sonication time and solvent volumes.[17] Rationale: Excipients can sometimes co-elute with the active pharmaceutical ingredient (API). A true stability-indicating method must be able to quantify the API in the presence of its degradants, excipients, and any other potential impurities.[18]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of Lisinopril and why is it important to monitor?

The primary and most well-documented degradation product of Lisinopril is its diketopiperazine (DKP) derivative, formed through an intramolecular cyclization reaction.[3][5] This impurity is listed in major pharmacopeias as USP Lisinopril Related Compound A and Lisinopril EP Impurity C.[6][7] Monitoring this degradant is critical because its formation represents a direct loss of the active Lisinopril molecule, impacting the drug's potency. Furthermore, regulatory bodies require the identification and quantification of any impurity above a certain threshold to ensure the safety and quality of the final drug product.

Q2: What are the recommended forced degradation conditions for Lisinopril according to ICH guidelines?

Forced degradation studies are essential to develop and validate a stability-indicating method.[1] Based on the known chemical properties of Lisinopril and ICH Q1A/Q1B guidelines, a typical stress testing protocol would include:

  • Acid Hydrolysis: 0.1M HCl at an elevated temperature (e.g., 50-70°C).[1]

  • Base Hydrolysis: 0.01M NaOH at room temperature (Lisinopril is very sensitive to strong bases, so milder conditions are needed to control the degradation rate).[1][2]

  • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.[1]

  • Thermal Degradation: Dry heat (e.g., 105°C) for the solid drug substance.[17]

  • Photostability: Exposing the drug substance and product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14][19] Studies have shown Lisinopril to be relatively stable under photolytic conditions.[12][13]

Q3: Why is a low UV wavelength (around 210-215 nm) typically used for the HPLC analysis of Lisinopril?

Lisinopril lacks a strong chromophore, which means it does not absorb UV light strongly at higher wavelengths. Its UV spectrum shows maximum absorbance in the lower UV range, typically around 210-215 nm.[3][20] While working at this low wavelength can increase baseline noise and sensitivity to mobile phase impurities, it is necessary to achieve the required sensitivity for quantifying Lisinopril and its degradation products at the levels required for pharmaceutical quality control.[4][21]

Q4: Can excipients affect the stability of Lisinopril in a solid dosage form?

Yes, excipients can significantly impact the stability of Lisinopril. For example, lubricants or fillers with residual moisture can accelerate the hydrolysis and subsequent cyclization to the DKP derivative.[3] It is crucial to conduct drug-excipient compatibility studies under accelerated conditions (e.g., elevated temperature and humidity) during pre-formulation to select excipients that do not promote degradation.[18]

Visualizing the Primary Degradation Pathway

The conversion of Lisinopril to its diketopiperazine (DKP) derivative is a critical transformation to monitor. This pathway involves an intramolecular condensation, eliminating two molecules of water.

Lisinopril_Degradation cluster_0 Lisinopril Structure cluster_1 Degradation Product Lisinopril Lisinopril (Active Moiety) -COOH and -NH2 groups are free DKP Diketopiperazine (DKP) (Inactive Degradant) Cyclized Amide Structure Lisinopril->DKP Intramolecular Cyclization (+ Heat, Humidity) - 2H₂O

Caption: Primary degradation pathway of Lisinopril to its DKP derivative.

Key Experimental Protocol: Stability-Indicating HPLC-UV Method

This protocol describes a robust, validated reverse-phase HPLC method suitable for quantifying Lisinopril in the presence of its primary DKP degradant. This method is based on principles outlined in various pharmacopeial and literature methods.[3][9][20]

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Hypersil ODS).[1]

  • Mobile Phase: A filtered and degassed mixture of an aqueous buffer and an organic modifier. A common composition is a phosphate buffer and acetonitrile. For example, a mixture of 0.05 M potassium phosphate buffer (pH adjusted to 2.5 with phosphoric acid) and acetonitrile.[11] A gradient elution may be required to resolve all impurities.

  • Flow Rate: 1.0 mL/min.[1][12]

  • Column Temperature: 30-50°C.[9][11] Elevated temperature can improve peak shape.

  • Detection Wavelength: 210 nm.[3][22]

  • Injection Volume: 20 µL.[11]

2. Preparation of Solutions:

  • Diluent: A solution of monobasic potassium phosphate in water, with the pH adjusted to 4.0 using phosphoric acid.[9][10] This ensures the stability of Lisinopril in solution during the analysis.

  • Standard Solution: Accurately weigh and dissolve USP Lisinopril Reference Standard in the diluent to obtain a known concentration (e.g., 0.2 mg/mL).[9]

  • Sample Solution (Tablets): Place a powdered tablet in a volumetric flask, add diluent to approximately 50% of the volume, sonicate for 5-10 minutes to dissolve, and then dilute to volume with the diluent.[9][17] The target concentration should be similar to the standard solution. Filter the solution through a 0.45 µm filter before injection.

3. System Suitability Testing (SST):

Before sample analysis, the chromatographic system must be verified. Inject the standard solution in replicate (typically 5-6 injections) and check the following parameters:

  • Tailing Factor: Should be ≤ 2.0 for the Lisinopril peak.[9]

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

  • Theoretical Plates: Should be > 2000.

4. Analysis and Calculation:

Inject the standard and sample solutions into the chromatograph. Identify the Lisinopril peak based on the retention time of the standard. Calculate the amount of Lisinopril in the sample using the peak areas and the known concentration of the reference standard.

Amount (mg) = (Area_Sample / Area_Standard) * Concentration_Standard * Dilution_Factor

This self-validating protocol, when combined with the troubleshooting guide, provides a comprehensive framework for accurate and reliable Lisinopril stability testing, adhering to the stringent requirements of pharmaceutical development.

References

  • Walsh Medical Media. (2017, January 4). Methods of Analysis of Lisinopril: A Review. Retrieved from [Link]

  • Adam, E. H. K. (2014). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. Scirp.org. Retrieved from [Link]

  • Stanisz, B. (2005). Kinetics of Lisinopril degradation in solid phase. ResearchGate. Retrieved from [Link]

  • Abdel-Hamid, M. E., et al. (2000). Stability of lisinopril in two liquid dosage forms. PubMed. Retrieved from [Link]

  • Beasley, C. A., et al. (2005). Development and validation of a stability indicating HPLC method for determination of lisinopril, lisinopril degradation product and parabens in the lisinopril extemporaneous formulation. PubMed. Retrieved from [Link]

  • Vujanović, I., et al. (2017). STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA. DOI Srpska. Retrieved from [Link]

  • Abdel-Hamid, M. E., et al. (2000). Stability of Lisinopril in Two Liquid Dosage Forms. ResearchGate. Retrieved from [Link]

  • Adam, E. H. K. (2014). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]

  • Vujanović, I., et al. (2017). STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA. Semantic Scholar. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. FDA. Retrieved from [Link]

  • PharmaQuesT. Regulatory Requirements Related to Stability Testing. Retrieved from [Link]

  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]

  • CPT Labs. (2021). Stability Testing Of Drug Products In The US 2021. Retrieved from [Link]

  • ResearchGate. (2005). Development and validation of a stability indicating HPLC method for determination of lisinopril, lisinopril degradation product and parabens in the lisinopril extemporaneous formulation. Retrieved from [Link]

  • The Windshire Group. (2025, June 25). Stability Across the Lifecycle: The FDA-ICH Draft Q1 Guideline Explained. Retrieved from [Link]

  • Reddy, B. P., et al. (2014). Synthesis and Characterization of Compounds Related to Lisinopril. PMC - NIH. Retrieved from [Link]

  • JETIR. (2023, April). “FORMULATION & EVALUATION OF LISINOPRIL IMMEDIATE RELEASE TABLET”. Jetir.Org. Retrieved from [Link]

  • Beasley, C. A., et al. (2005). Characterization of an extemporaneous liquid formulation of lisinopril. PubMed. Retrieved from [Link]

  • Ghogare, P. B., & Godge, R. K. (2023). RP-HPLC Method Development and Validation for Determination of Lisinopril and Amlodipine in Tablet Dosage form. Research Trend. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2016). Stability-indicating HPLC Method for Simultaneous Determination of Atenolol, Aspirin, Lisinopril and Simvastatin in Bulk. Retrieved from [Link]

  • SynThink Research Chemicals. Lisinopril EP Impurity C. Retrieved from [Link]

  • Regulations.gov. Prescription Packaging In-Use Stability Study Research Report. Retrieved from [Link]

  • Adam, E. H. K. (2014). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. AJAC. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) LISINOPRIL AN OVERVIEW. Retrieved from [Link]

  • U.S. Pharmacopeia. (2011). USP 35 Official Monographs / Lisinopril 3695. Retrieved from [Link]

  • International Journal of Pharmaceutical Compounding. (2000). Stability of Lisinopril Syrup (2 mg/mL) Extemporaneously Compounded from Tablets. Retrieved from [Link]

  • SynZeal. Lisinopril EP Impurity D. Retrieved from [Link]

  • ResearchGate. (2014). The effect of time on the stability of lisinopril dihydrate solution sun-decomposed. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA. Retrieved from [Link]

  • Pharmaffiliates. Lisinopril-impurities. Retrieved from [Link]

  • USP. usp31nf26s1_m45568, USP Monographs: Lisinopril Tablets. Retrieved from [Link]

  • ResearchGate. (2017). Methods of Analysis of Lisinopril: A Review. Retrieved from [Link]

  • Pharmaffiliates. CAS No : 328385-86-0 | Product Name : Lisinopril Dihydrate - Impurity C. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Separation of Lisinopril and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic analysis of Lisinopril. This resource is designed for researchers, analytical scientists, and drug development professionals to troubleshoot and optimize the separation of Lisinopril from its process-related impurities and degradation products. This guide provides in-depth, experience-based insights into the critical role of mobile phase pH in achieving robust and reliable separations.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the HPLC analysis of Lisinopril.

Q1: Why is my Lisinopril peak showing significant tailing?

Peak tailing for Lisinopril is a frequent observation and can stem from several factors, all of which are influenced by mobile phase pH.

  • Secondary Silanol Interactions: Lisinopril is a zwitterionic molecule with multiple basic amine groups.[1][2] At mid-range pH values, these protonated amines can interact strongly with deprotonated, acidic silanol groups (Si-O⁻) on the surface of standard silica-based C18 columns. This secondary ion-exchange interaction is a primary cause of peak tailing.[3][4]

  • Inappropriate Mobile Phase pH: Operating at a pH close to one of Lisinopril's pKa values can lead to the co-existence of multiple ionic forms of the analyte, resulting in peak broadening or splitting.[5][6] To ensure a single, consistent ionic state, the mobile phase pH should be controlled at least 1.5 to 2 pH units away from the relevant pKa.[7][8]

  • Metal Chelation: Lisinopril's structure allows it to chelate with metal ions.[3] Trace metals in the HPLC system (e.g., from stainless steel frits, tubing, or the silica packing itself) can interact with the analyte, contributing to poor peak shape.

  • Column Contamination: Buildup of highly retained sample components or impurities on the column can create active sites that lead to peak tailing.[3]

Q2: How does mobile phase pH specifically affect the retention time of Lisinopril?

The retention of Lisinopril in reversed-phase HPLC is directly governed by its overall polarity, which is dictated by its ionization state.[9] Changing the mobile phase pH alters this ionization.

  • Lisinopril's Ionization: Lisinopril is a tetraprotic, ampholytic molecule with two acidic carboxyl groups and two basic amine groups.[1][2] Its pKa values are approximately 1.6, 3.1, 7.1, and 10.8.[1][2]

  • At Low pH (e.g., pH < 2): Both carboxyl groups are protonated (neutral), and both amine groups are protonated (positive charge). The molecule carries a net positive charge. Its polarity is relatively high, leading to shorter retention times on a C18 column.

  • At Mid pH (e.g., pH 3-7): The carboxyl groups deprotonate (negative charge) while the amine groups remain protonated (positive charge). Lisinopril exists as a zwitterion with a net neutral charge, although it has charged moieties.[1] In this range, its retention is highly sensitive to small pH changes.

  • At High pH (e.g., pH > 11): Both amine groups are deprotonated (neutral), and both carboxyl groups are deprotonated (negative charge). The molecule carries a net negative charge, is highly polar, and will have very little retention.

Therefore, adjusting the pH is a powerful tool to manipulate Lisinopril's retention time. To increase retention, the pH should be adjusted to suppress the ionization of at least some of its functional groups, making the molecule less polar overall.[10]

Q3: What is the optimal pH range for separating Lisinopril from its key impurities?

The optimal pH is one that provides the best selectivity (separation) between Lisinopril and all its impurities. Since impurities may have different pKa values than Lisinopril, a change in pH can dramatically alter the separation selectivity.[6]

For most reversed-phase methods, a low pH range (typically pH 2.0 to 3.5) is the most effective starting point for several reasons:[4][11][12]

  • Improved Peak Shape: At low pH, the acidic silanol groups on the silica stationary phase are protonated (Si-OH), minimizing the secondary interactions that cause peak tailing with basic analytes like Lisinopril.[4]

  • Consistent Ionization: In this range, the carboxyl groups of Lisinopril and its impurities are largely protonated and neutral, while the amine groups are consistently protonated and positively charged. This leads to more stable and reproducible retention times.[7]

  • Enhanced Retention: By neutralizing the carboxyl groups, the overall polarity of the molecules is reduced, leading to better retention on a non-polar C18 stationary phase.[8]

While a low pH is a good starting point, the exact optimal pH must be determined experimentally to resolve critical pairs, such as diastereomeric impurities (e.g., Lisinopril EP Impurity E) or degradation products like the diketopiperazine impurity (Lisinopril EP Impurity D).[13][14][15]

Q4: My impurity peaks are co-eluting with the main Lisinopril peak. What is the first troubleshooting step?

When facing co-elution, the first and most impactful step is to systematically adjust the mobile phase pH.

Selectivity is most sensitive to pH changes when operating near the pKa of one of the co-eluting compounds.[16] A small change in pH (e.g., ±0.2 units) can significantly alter the charge state of either the impurity or Lisinopril, changing their relative hydrophobicity and, therefore, their retention times.

Recommended Action: Perform a pH scouting study. Prepare mobile phases at several pH levels (e.g., pH 2.5, 3.0, 3.5, and 4.0) and analyze the sample at each condition, keeping all other parameters (gradient, column, temperature) constant. This will quickly reveal the pH at which optimal selectivity is achieved.

Troubleshooting Guides & Method Development

Guide 1: Resolving Poor Peak Shape (Tailing)

Poor peak shape compromises resolution and integration accuracy. This guide provides a systematic approach to troubleshooting and fixing peak tailing for Lisinopril.

Underlying Principle: Peak tailing for basic compounds like Lisinopril on silica-based columns is primarily caused by unwanted interactions with surface silanols and metal ions. The strategy is to minimize these interactions.

Step-by-Step Protocol:
  • Lower the Mobile Phase pH:

    • Action: Adjust the aqueous portion of your mobile phase to a pH between 2.0 and 3.0 using an appropriate acidifier like trifluoroacetic acid (TFA) or ortho-phosphoric acid.[11][17] A 0.1% concentration is typical.

    • Rationale: At low pH, silanol groups are protonated (Si-OH) and less likely to interact with the positively charged amine groups of Lisinopril.[4] This is the most effective way to reduce peak tailing.

  • Use a High-Purity, End-Capped Column:

    • Action: Ensure you are using a modern, high-purity silica column that is fully end-capped. If your current column is old (>500 injections), replace it.[18]

    • Rationale: High-purity silica has a lower concentration of metal impurities. End-capping masks most of the residual silanol groups, further reducing the sites for secondary interactions.

  • Consider a Different Stationary Phase:

    • Action: If tailing persists at low pH, consider a column with a different stationary phase, such as one with an embedded polar group or a polymer-based column.

    • Rationale: Embedded polar group columns offer alternative interaction mechanisms and can shield the analyte from silanols. Polymer-based columns are stable over a much wider pH range (1-14) and do not have silanol groups, eliminating this source of tailing.[4]

  • Increase Buffer Concentration:

    • Action: If using a buffer (e.g., phosphate), try increasing the concentration from 10mM to 25mM.

    • Rationale: A higher buffer concentration can help to mask residual active sites on the stationary phase and ensure a more consistent pH environment across the column, which can sometimes improve peak shape.[18]

Guide 2: Systematic pH Optimization for Selectivity

This guide outlines a workflow for systematically optimizing mobile phase pH to achieve the desired separation between Lisinopril and its critical impurities.

Underlying Principle: The ionization state, and thus the retention, of Lisinopril and its impurities can be independently controlled by pH based on their unique pKa values. By systematically varying the pH, we can find a "sweet spot" where all compounds are adequately resolved.

Experimental Workflow:
  • Define the pH Range: Based on Lisinopril's pKa values, the most dramatic changes in selectivity will occur between pH 2 and pH 8. A good starting range for scouting is pH 2.5 to 7.0.

  • Prepare Buffered Mobile Phases: Prepare identical aqueous mobile phase components buffered at different pH values (e.g., 2.5, 3.5, 5.0, 6.0, 7.0). Use a buffer system appropriate for the desired pH range (e.g., phosphate for pH 2-3 and 6-8, acetate for pH 4-5.5).

  • Isocratic or Gradient Elution: Using your target column (e.g., C18), run your analysis with each mobile phase. Keep the organic modifier percentage, flow rate, and temperature constant for all runs.

  • Track Resolution: For each pH, identify the critical pair (the two peaks with the lowest resolution). Plot the resolution of this critical pair against the mobile phase pH.

  • Fine-Tune the pH: Based on the plot from Step 4, identify the pH region that provides the maximum resolution. Perform additional experiments with smaller pH increments (e.g., ±0.2 units) in this region to pinpoint the optimal pH.

Visualization of the pH Optimization Workflow:

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Refinement A Identify pKa values of Lisinopril & Impurities B Select pH Scouting Range (e.g., pH 2.5 - 7.0) A->B C Prepare Buffered Aqueous Mobile Phases B->C D Inject Standard Mixture at Each pH Level C->D E Maintain Constant Conditions (Column, Temp, Gradient) D->E F Identify Critical Peak Pair at Each pH E->F G Plot Resolution vs. pH F->G H Identify Optimal pH Region G->H I Fine-tune pH in Optimal Region (±0.2 units) H->I J Final Validated Method I->J G cluster_ph Mobile Phase pH cluster_analyte Lisinopril Ionization State cluster_column C18 Column Surface cluster_outcome Chromatographic Outcome ph_node low_ph Low pH (2-3) analyte_low Net Positive Charge -COOH (Neutral) -NH3+ (Positive) low_ph->analyte_low Suppresses carboxyl ionization column_low Protonated Silanols Si-OH (Neutral) low_ph->column_low Suppresses silanol ionization mid_ph Mid pH (4-8) analyte_mid Zwitterionic -COO- (Negative) -NH3+ (Positive) mid_ph->analyte_mid column_mid Mixed Silanols Si-OH / Si-O- mid_ph->column_mid high_ph high_ph analyte_high Net Negative Charge -COO- (Negative) -NH2 (Neutral) high_ph->analyte_high Suppresses amine ionization column_high Deprotonated Silanols Si-O- (Negative) high_ph->column_high analyte_node outcome_low Good Peak Shape Moderate Retention analyte_low->outcome_low Minimal secondary interactions outcome_mid Risk of Peak Tailing Variable Retention analyte_mid->outcome_mid Strong silanol interactions outcome_high Poor Retention Potential Tailing analyte_high->outcome_high Ionic repulsion & interactions column_node column_low->outcome_low Minimal secondary interactions column_mid->outcome_mid Strong silanol interactions column_high->outcome_high Ionic repulsion & interactions outcome_node

Sources

Technical Support Center: Enhancing Sensitivity for Trace-Level Lisinopril Impurity Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) like Lisinopril are critical for ensuring drug safety, efficacy, and stability.[1] Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, can contain various impurities arising from the manufacturing process or degradation over time.[2][3] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines Q3A and Q3B, mandate strict control over these impurities.[1][4] Impurities exceeding the identification threshold (typically 0.10% or lower depending on the maximum daily dose) must be structurally characterized and qualified.[1][3][5] This necessitates the development of highly sensitive and specific analytical methods capable of detecting impurities at trace levels.

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the trace-level analysis of Lisinopril impurities. It offers a combination of frequently asked questions for quick reference and detailed troubleshooting guides for resolving specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in Lisinopril?

A1: Lisinopril impurities can originate from synthesis by-products or degradation. A common degradation pathway involves intramolecular cyclization, leading to the formation of diketopiperazine derivatives (e.g., Impurity C and D as per the European Pharmacopoeia).[6][7] Other impurities may arise from starting materials or intermediates used in the synthesis.[2][8] Forced degradation studies under hydrolytic (acidic and basic), oxidative, thermal, and photolytic conditions are essential to identify potential degradation products that may form during the product's shelf life.[6][9][10]

Q2: Why is high sensitivity crucial for Lisinopril impurity analysis?

A2: High sensitivity is paramount for several reasons:

  • Regulatory Compliance: ICH guidelines set stringent thresholds for reporting, identifying, and qualifying impurities.[1][11] Methods must be sensitive enough to quantify impurities at or below these thresholds, which can be as low as 0.05% for reporting.[1]

  • Patient Safety: Some impurities may be pharmacologically active or toxic, even at trace levels.[11] Accurate quantification ensures that their levels are controlled within safe limits.

  • Process Control: Monitoring trace impurities helps in understanding and controlling the manufacturing process, ensuring batch-to-batch consistency and quality.[3]

Q3: What are the primary analytical techniques for detecting Lisinopril impurities?

A3: The most common technique is High-Performance Liquid Chromatography (HPLC) with UV detection, typically at a low wavelength like 210 nm where Lisinopril and its related substances absorb.[2][12][13] For enhanced sensitivity and specificity, especially for impurities below the 0.1% level or those with poor UV chromophores, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[2][5][14][15] LC-MS/MS provides superior sensitivity and enables structural elucidation of unknown impurities.[2][16]

Q4: What are the typical validation parameters for an impurity detection method?

A4: According to ICH guidelines, a quantitative impurity method must be validated for several parameters to ensure it is fit for its intended purpose.[17][18][19] These include:

  • Specificity: The ability to detect the impurities unequivocally in the presence of the API and other components.[17][20]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of an impurity that can be reliably quantified and detected, respectively.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration levels over which the method is precise, accurate, and linear.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.[7][21]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of Lisinopril impurities.

Problem 1: Low Sensitivity / Failure to Detect Known Impurities

Causality: Lisinopril and many of its related impurities lack a strong UV chromophore, making detection at low wavelengths (e.g., 210-215 nm) necessary but also susceptible to baseline noise from mobile phase impurities.[12][22] Insufficient sample concentration or suboptimal detector settings can also lead to poor sensitivity.

Potential Cause Troubleshooting Step & Scientific Rationale
Suboptimal UV Wavelength Action: Verify the detection wavelength. Lisinopril's UV maximum is around 210-215 nm.[12][22] Rationale: Using a wavelength away from the absorbance maximum of the impurities will significantly decrease the signal response. Confirm the absorbance spectra of your target impurities if standards are available.
High Baseline Noise Action: Use high-purity solvents (HPLC or MS-grade) and freshly prepared mobile phase. Degas the mobile phase thoroughly. Rationale: Low UV detection is sensitive to impurities in the mobile phase. Using high-grade solvents and degassing minimizes baseline disturbances, improving the signal-to-noise (S/N) ratio.
Insufficient Sample Concentration Action: Carefully increase the sample concentration. Rationale: A higher concentration of the API will proportionally increase the concentration of the impurities, raising their signal above the limit of detection. Be cautious not to overload the column, which can cause peak distortion for the main API peak.
Switching to a More Sensitive Detector Action: If UV detection is insufficient, transition to a mass spectrometer (MS). Rationale: Mass spectrometry is inherently more sensitive and selective than UV detection.[23] It detects compounds based on their mass-to-charge ratio (m/z), allowing for the detection of impurities that co-elute or have poor UV absorbance. An LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode offers the highest sensitivity and specificity.[15][24][25]
Problem 2: Poor Chromatographic Resolution

Causality: Lisinopril is a polar, amphoteric molecule. Its retention and the retention of its similarly structured impurities are highly dependent on the mobile phase pH and composition. Inadequate separation can lead to co-eluting peaks, making accurate quantification impossible.

Potential Cause Troubleshooting Step & Scientific Rationale
Incorrect Mobile Phase pH Action: Adjust the mobile phase pH. The USP monograph for Lisinopril specifies a phosphate buffer at pH 4.1.[13] Rationale: The pH of the mobile phase controls the ionization state of the acidic (carboxyl) and basic (amino) functional groups on Lisinopril and its impurities. Fine-tuning the pH can alter the hydrophobicity and interaction with the stationary phase, thereby improving resolution.
Inadequate Column Chemistry Action: Screen different stationary phases. While C18 is common, a C8 column is also used in some official methods.[13] For highly polar compounds, consider Aqueous C18 or polar-embedded phases. Rationale: Different column chemistries offer different selectivities. A less hydrophobic C8 phase or a column designed for better retention of polar compounds in highly aqueous mobile phases might provide the necessary selectivity to resolve closely eluting impurities.[22]
Suboptimal Gradient Profile Action: Optimize the gradient slope. A shallower gradient provides more time for separation. Rationale: A slow, shallow gradient increases the separation window for closely eluting compounds. Experiment with the initial and final organic solvent percentages and the gradient time to maximize the resolution between the critical impurity pairs.
Temperature Fluctuations Action: Use a column oven to maintain a constant temperature (e.g., 45 °C as per some methods).[13] Rationale: Retention times in reversed-phase HPLC are sensitive to temperature changes. A stable column temperature ensures reproducible chromatography and consistent resolution.
Problem 3: Poor Peak Shape (Tailing)

Causality: Peak tailing for amine-containing compounds like Lisinopril is often caused by secondary interactions between the basic amine groups and acidic silanol groups on the silica-based column packing. It can also be caused by column overload or sample solvent mismatch.

Potential Cause Troubleshooting Step & Scientific Rationale
Silanol Interactions Action: Use a low-acidity, end-capped column. Alternatively, add a competing base like triethylamine (TEA) to the mobile phase in small concentrations (e.g., 0.1%). Rationale: Active silanol groups on the column surface can strongly interact with the basic amine groups of Lisinopril, causing tailing. A high-purity, end-capped column has fewer free silanols. Adding a competing base like TEA will bind to the active sites, masking them from the analyte.
Sample Solvent Mismatch Action: Dissolve the sample in the initial mobile phase or a weaker solvent. Rationale: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause the analyte band to spread on the column head, leading to peak distortion.
Column Contamination Action: Use a guard column and implement a column washing procedure after each sequence.[26] Rationale: Strongly retained matrix components can accumulate on the column, interacting with the analyte and causing tailing. A guard column protects the analytical column, and regular washing removes contaminants.

Visualized Workflows

General Troubleshooting Logic for Impurity Analysis

The following diagram outlines a systematic approach to troubleshooting common issues in the HPLC/UPLC analysis of Lisinopril impurities.

G cluster_start Problem Identification cluster_sensitivity Sensitivity Issues cluster_resolution Resolution Issues cluster_shape Peak Shape Issues cluster_end Resolution Start Observe Poor Chromatographic Result Low_SN Low S/N Ratio or No Peak Detected Start->Low_SN Sensitivity? Poor_Res Poor Resolution / Co-elution Start->Poor_Res Resolution? Peak_Tailing Peak Tailing or Fronting Start->Peak_Tailing Peak Shape? Check_Wavelength Verify UV Wavelength (210-215 nm) Low_SN->Check_Wavelength Check_Solvents Use High-Purity Solvents & Fresh Mobile Phase Check_Wavelength->Check_Solvents Still Low? Increase_Conc Increase Sample Concentration Check_Solvents->Increase_Conc Still Low? Switch_Detector Switch to LC-MS/MS Increase_Conc->Switch_Detector Still Low? End Problem Resolved Switch_Detector->End Adjust_pH Optimize Mobile Phase pH Poor_Res->Adjust_pH Optimize_Grad Adjust Gradient Slope (make it shallower) Adjust_pH->Optimize_Grad Still Poor? Change_Col Screen Different Column Chemistries (C8, C18) Optimize_Grad->Change_Col Still Poor? Change_Col->End Check_Solvent Match Sample Solvent to Mobile Phase Peak_Tailing->Check_Solvent Check_Column Use End-Capped Column or Add Competing Base Check_Solvent->Check_Column Still Tailing? Use_Guard Use Guard Column Check_Column->Use_Guard Still Tailing? Use_Guard->End

Caption: A troubleshooting workflow for Lisinopril impurity analysis.

High-Sensitivity Experimental Protocols

Protocol 1: Optimized HPLC-UV Method for Impurity Profiling

This protocol is based on common parameters found in the literature and pharmacopeial methods, optimized for sensitivity.[2][12][13]

1. System Preparation:

  • HPLC System: An Agilent 1100/1200 series or equivalent with a binary pump, autosampler, column thermostat, and UV/VWD detector.

  • Column: Waters Symmetry C18 (4.6 mm x 150 mm, 5 µm) or Phenomenex Luna C8(2) (4.6 x 250 mm, 5 µm).[2][13]

  • Ensure system is clean and free of contaminants.

2. Mobile Phase Preparation:

  • Mobile Phase A: Prepare a 20 mM monobasic sodium phosphate buffer. Adjust pH to 4.1 with phosphoric acid.[13] Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Rationale: The buffered aqueous mobile phase at a controlled pH is critical for achieving reproducible retention times and good peak shape for Lisinopril.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 45 °C.[13]

  • Detection Wavelength: 210 nm.[2][12]

  • Injection Volume: 20 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B (Acetonitrile)
    0.0 5
    35.0 40
    40.0 40
    40.1 5

    | 50.0 | 5 |

  • Rationale: A shallow gradient is employed to ensure maximum separation of closely related impurities from the main Lisinopril peak. The column is held at a constant temperature to ensure retention time stability.

4. Sample Preparation:

  • Diluent: Mobile Phase A.

  • Standard Solution: Prepare a stock solution of Lisinopril reference standard at 1.0 mg/mL in diluent.

  • Sample Solution: Prepare the Lisinopril API sample at 1.0 mg/mL in diluent.

  • Rationale: Dissolving the sample in the initial mobile phase prevents peak distortion and ensures compatibility with the chromatographic system.

5. System Suitability:

  • Inject the standard solution five times.

  • Acceptance Criteria (based on USP): Tailing factor for Lisinopril peak NMT 1.7; %RSD for peak area NMT 1.0%.[13]

  • Rationale: System suitability tests verify that the chromatographic system is performing adequately for the intended analysis.

Protocol 2: High-Sensitivity UPLC-MS/MS Method

This protocol provides a framework for developing an LC-MS/MS method for quantifying impurities at or below the 0.05% level.[15][24][25]

1. System Preparation:

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Waters, Agilent) with an electrospray ionization (ESI) source.

  • Column: Reversed-phase C18 column with smaller particle size (e.g., 2.1 mm x 50 mm, 1.7 µm).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water (MS-grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MS-grade).

  • Rationale: Volatile buffers like formic acid are required for MS compatibility as they do not foul the ion source.

3. UPLC & MS Conditions:

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Gradient: A fast, sharp gradient suitable for UPLC analysis (e.g., 5% to 95% B in 5 minutes).

  • Ionization Mode: ESI Positive.

  • Rationale: Lisinopril and its amine-containing impurities ionize efficiently in positive mode.

  • MS Parameters:

    • Source Temperature: 350 °C
    • Capillary Voltage: 3.5 kV
    • Collision Gas: Argon
  • MRM Transitions: These must be determined by infusing pure standards of Lisinopril and its known impurities. For Lisinopril, a common transition is m/z 406.3 → 246.3.[15][24] Each impurity will have a unique precursor ion and optimal product ion.

4. Sample Preparation:

  • Diluent: 50:50 Water:Acetonitrile.

  • Sample Concentration: Prepare the API sample at a lower concentration (e.g., 10-100 µg/mL) to avoid source contamination.

  • Rationale: The high sensitivity of MS allows for much lower sample concentrations, which protects the instrument from contamination by the high-concentration API. A diverter valve can also be used to direct the main API peak to waste.[23]

5. Method Validation:

  • The method must be validated for specificity, LOQ, accuracy, and precision at the target impurity levels, following ICH guidelines.[17][19] The LOQ for LC-MS/MS methods can reach low ng/mL levels, which is more than sufficient for trace impurity analysis.[15][25]

Analytical Method Selection Decision Tree

G Start Start: Define Analytical Goal Goal1 Routine QC / Impurity Level > 0.1%? Start->Goal1 Goal2 Trace Analysis / Impurity Level < 0.1%? Goal1->Goal2 No Method_HPLC Use Optimized HPLC-UV Method Goal1->Method_HPLC Yes Goal3 Identify Unknown Impurity? Goal2->Goal3 No Method_LCMSMS Use UPLC-MS/MS (MRM) Method Goal2->Method_LCMSMS Yes Method_HRMS Use UPLC-HRMS (e.g., Q-TOF) for Structural Elucidation Goal3->Method_HRMS Yes Validate Validate Method per ICH Guidelines Method_HPLC->Validate Method_LCMSMS->Validate Method_HRMS->Validate

Caption: Decision tree for selecting the appropriate analytical method.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Gul, W., Augustine, Z., Khan, S., Saeed, K., & Raees, H. (2017). Methods of Analysis of Lisinopril: A Review. Journal of Bioequivalence & Bioavailability, 9(1), 331-335. Retrieved from [Link]

  • Zhu, P., Wang, D., Sun, C., & Shen, Z. (2007). Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry. Journal of Zhejiang University Science B, 8(11), 845–850. Retrieved from [Link]

  • Ahuja, S. (2014). Validation of Impurity Methods, Part II. LCGC North America. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]

  • Sobańska, A. W., & Brzezińska, E. (2015). Kinetics of Lisinopril degradation in solid phase. ResearchGate. Retrieved from [Link]

  • Popovska-Pavlovska, F., et al. (2017). STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • European Compliance and UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • Adam, E. H. K. (2014). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. Scientific Research Publishing. Retrieved from [Link]

  • Cao, J., Zhang, J., & Wang, Y. (2006). Characterization of a novel impurity in bulk drug of lisinopril by multidimensional NMR technique. Journal of Zhejiang University Science B, 7(4), 310–313. Retrieved from [Link]

  • Phenomenex. (n.d.). Separation of Lisinopril and its Organic Impurities per USP Monograph. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms obtained from forced degradation studies performed on Lisinopril tablets. Retrieved from [Link]

  • Adam, E. H. K. (2014). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Separation Science. (2024). The Expert's Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]

  • de Oliveira, A. R. M., & de Souza, S. V. C. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Scientia Pharmaceutica. Retrieved from [Link]

  • BfArM. (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). How Pharmaceutical Impurity Analysis Works. Retrieved from [Link]

  • Scilit. (n.d.). Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry. Retrieved from [Link]

  • Atanasova, M., Zheleva-Dimitrova, D., & Nedeltcheva, D. (2021). Spectrophotometric methods for the determination of lisinopril in medicines. Pharmacia, 68(4), 833–838. Retrieved from [Link]

  • Sharma, A., & Sharma, R. (2012). Analytical method validation: A brief review. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Characterization of a novel impurity in bulk drug of lisinopril by multidimensional NMR technique. Retrieved from [Link]

  • Pei, Y., et al. (2006). Characterization of a novel trace-level impurity in lisinopril using multi-stage mass spectrometry. European Journal of Mass Spectrometry. Retrieved from [Link]

  • Reddy, G. K., et al. (2012). Synthesis and Characterization of Compounds Related to Lisinopril. Molecules, 17(12), 14643–14654. Retrieved from [Link]

  • Hammami, M. M., et al. (2019). Rapid Determination of Lisinopril Level in Human Plasma by LC-MS/MS. Acta Scientific Medical Sciences, 3(9), 03-08. Retrieved from [Link]

  • Meng, F., et al. (2007). Rapid Quantification of Lisinopril in Human Plasma by Liquid chromatography/tandem Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Zarghi, A., et al. (2010). A new LC/MS/MS method for determination of lisinopril in human plasma. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of a new impurity in lisinopril. Retrieved from [Link]

  • Shah, P. A., et al. (2012). Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma. Journal of Pharmaceutical Analysis, 2(5), 337-344. Retrieved from [Link]

  • MicroSolv. (n.d.). Lisinopril Analysis by HPLC. Retrieved from [Link]

  • Agilent. (2017). Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling by U. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Zhu, P., Wang, D., Sun, C., & Shen, Z. (2007). Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry. Journal of Zhejiang University SCIENCE. Retrieved from [Link]

  • Gul, W., Augustine, Z., Khan, S., Saeed, K., & Raees, H. (2017). Methods of Analysis of Lisinopril: A Review. ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison of Analytical Methods for Lisinopril Impurities: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for managing hypertension and heart failure.[1][2][3] Ensuring the purity and safety of lisinopril active pharmaceutical ingredients (APIs) and finished drug products is paramount. This involves the rigorous identification and quantification of any impurities that may arise during synthesis, formulation, or storage.[4] This guide provides an in-depth, head-to-head comparison of the most prevalent analytical methods for lisinopril impurity profiling, offering field-proven insights and supporting data to aid researchers and drug development professionals in selecting the most appropriate technique for their needs.

The impurity profile of a drug substance is a critical quality attribute that is closely scrutinized by regulatory agencies. For safety, any impurity exceeding 0.1% in a drug must be identified.[5] This necessitates the use of sensitive, specific, and robust analytical methodologies. The primary techniques employed for lisinopril impurity analysis include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and to a lesser extent, Capillary Electrophoresis (CE).

The Landscape of Lisinopril Impurities

Lisinopril impurities can be broadly categorized as synthetic intermediates, process-related compounds, and degradation products.[4] Forced degradation studies, which involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, are crucial for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[6][7][8][9] A common degradation product of lisinopril is its diketopiperazine derivative, formed through intramolecular cyclization.[6]

Comparative Analysis of Key Analytical Methods

The choice of an analytical method for lisinopril impurity profiling is dictated by a variety of factors, including the specific impurities of interest, the required sensitivity and selectivity, sample throughput needs, and the availability of instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reversed-phase (RP-HPLC) modality, is the workhorse for routine quality control of lisinopril and its impurities.[1][10] Pharmacopeial methods, such as those outlined in the United States Pharmacopeia (USP), often rely on HPLC with UV detection.[11][12]

Principle of Separation: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.[1][11] Lisinopril, being a highly hydrophilic compound, can present challenges for retention on traditional reversed-phase columns, often necessitating highly aqueous mobile phases.[13]

Causality Behind Experimental Choices:

  • Column Chemistry: C8 and C18 columns are standard choices. Some studies have shown that core-shell columns can offer advantages like shorter run times and increased sensitivity compared to fully porous particle columns, though the latter may provide slightly better peak shape.[11]

  • Mobile Phase: A buffered mobile phase is essential to control the ionization state of lisinopril and its impurities, which contain carboxylic acid and amine functional groups. A pH around 4-5 is often employed.[11][13] The organic modifier percentage is optimized to achieve adequate retention and separation.

  • Detection: UV detection at a low wavelength, typically around 210-215 nm, is used to detect lisinopril and its impurities, as many lack a strong chromophore at higher wavelengths.[1][11][14]

Performance Characteristics:

  • Specificity: HPLC methods can be developed to be highly specific for lisinopril and its known impurities, demonstrating separation from process-related impurities and degradation products.[15]

  • Sensitivity: While sufficient for routine quality control, the sensitivity of HPLC-UV can be a limitation for detecting trace-level impurities. Limits of detection (LOD) and quantification (LOQ) are typically in the low ng/mL to µg/mL range.[1][16]

  • Throughput: Typical run times for HPLC methods can range from 15 to 60 minutes, which may be a bottleneck for high-throughput screening.[11]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement over traditional HPLC, utilizing columns packed with sub-2 µm particles. This results in higher resolution, improved sensitivity, and faster analysis times.

Principle of Separation: The separation mechanism in UPLC is the same as in HPLC (typically reversed-phase), but the smaller particle size leads to much higher separation efficiency.

Causality Behind Experimental Choices: The fundamental principles guiding mobile phase and detector selection are similar to HPLC. However, the instrumentation is designed to handle the higher backpressures generated by the sub-2 µm columns.

Performance Characteristics:

  • Specificity: The higher resolution of UPLC allows for better separation of closely eluting impurities, providing greater confidence in peak purity.

  • Sensitivity: Sharper, narrower peaks in UPLC lead to increased peak height and, consequently, better sensitivity compared to HPLC.

  • Throughput: UPLC methods offer significantly shorter run times, often under 10 minutes, dramatically increasing sample throughput.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry. This technique is indispensable for the identification of unknown impurities and for quantifying impurities at very low levels.[5][17]

Principle of Detection: After separation by LC, the analyte molecules are ionized (e.g., by electrospray ionization - ESI) and then separated in the mass spectrometer based on their mass-to-charge ratio (m/z).[18] Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural information for impurity identification.[5][17]

Causality Behind Experimental Choices:

  • Ionization Source: ESI is a soft ionization technique well-suited for polar molecules like lisinopril and its impurities.[18]

  • Mobile Phase Compatibility: Mobile phase additives must be volatile (e.g., formic acid, ammonium formate) to be compatible with the MS interface.[13][18] Non-volatile buffers like phosphate, commonly used in HPLC-UV, are not suitable for LC-MS.[11]

  • Scan Mode: For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is used for enhanced sensitivity and selectivity.[18] For impurity identification, full scan mode is employed to obtain the mass spectra of unknown peaks.

Performance Characteristics:

  • Specificity: LC-MS offers unparalleled specificity due to its ability to differentiate compounds based on their mass-to-charge ratio, even if they are not chromatographically resolved.

  • Sensitivity: LC-MS is significantly more sensitive than HPLC-UV, with LOQs often in the sub-ng/mL to pg/mL range, making it ideal for trace impurity analysis.[17][18]

  • Structural Elucidation: LC-MS/MS is a powerful tool for the structural characterization of unknown impurities by analyzing their fragmentation patterns.[5][19]

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. While less common than LC methods for routine analysis, CE can offer complementary selectivity.

Principle of Separation: In a fused silica capillary filled with a background electrolyte, charged molecules migrate at different velocities under the influence of an applied electric field, leading to their separation.

Performance Characteristics:

  • Specificity: CE can provide different separation selectivity compared to HPLC, which can be advantageous for resolving impurities that co-elute in LC methods.

  • Sensitivity: Sensitivity in CE can be a limitation, often requiring sample stacking or other pre-concentration techniques to achieve the necessary detection limits for impurity analysis.

  • Throughput: CE methods are typically fast, with analysis times often in the range of a few minutes.

Head-to-Head Performance Summary

FeatureHPLC-UVUPLC-UVLC-MSCapillary Electrophoresis (CE)
Principle Reversed-Phase ChromatographyReversed-Phase ChromatographyReversed-Phase Chromatography with Mass DetectionElectrophoretic Mobility
Specificity Good to ExcellentExcellentSuperiorGood (Orthogonal to LC)
Sensitivity (Typical LOQ) ng/mL - µg/mLLow ng/mLpg/mL - sub-ng/mLµg/mL
Throughput ModerateHighHighHigh
Impurity Identification Limited (requires standards)Limited (requires standards)Excellent (structural elucidation)Limited (requires standards)
Cost (Instrument) Low to ModerateModerateHighModerate
Robustness for QC HighHighModerateModerate
Pharmacopeial Acceptance Widely Accepted[11]Increasing AcceptanceUsed for characterizationLess Common

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of lisinopril impurities using HPLC or LC-MS.

Lisinopril Impurity Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Method cluster_Data Data Acquisition & Processing Sample Lisinopril API or Formulation Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_UPLC HPLC / UPLC System Filtration->HPLC_UPLC Injection LC_MS LC-MS System Filtration->LC_MS Injection Chromatogram Chromatogram Acquisition HPLC_UPLC->Chromatogram LC_MS->Chromatogram Identification Impurity Identification (LC-MS) LC_MS->Identification Integration Peak Integration Chromatogram->Integration Quantification Quantification vs. Reference Standard Integration->Quantification

Caption: A generalized workflow for lisinopril impurity analysis.

Detailed Experimental Protocols

Protocol 1: USP-based HPLC Method for Lisinopril Organic Impurities

This protocol is based on the principles outlined in the USP monograph for lisinopril.[11]

  • Mobile Phase Preparation:

    • Buffer: Dissolve 3.53 g of Monobasic Sodium Phosphate Dihydrate in 1000 mL of water. Adjust the pH to 4.1 with phosphoric acid.

    • Mobile Phase: Prepare a mixture of Acetonitrile and Buffer. The exact ratio will be defined by the gradient program.

  • Standard Solution Preparation:

    • Prepare a solution of USP Lisinopril RS in the diluent (typically a mixture of mobile phase components) to a known concentration.

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the lisinopril sample in the diluent to achieve a similar concentration to the standard solution.

  • Chromatographic System:

    • Column: C8, 5 µm, 4.6 mm x 250 mm (e.g., Luna 5 µm C8(2) or Kinetex 5 µm C8).[11]

    • Flow Rate: 1.8 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 45 °C.

    • Detector: UV at 210 nm.

    • Gradient Program:

      • Time (min) | % Acetonitrile

      • ---|---

      • 0 | 0

      • 35 | 40

      • 55 | 40

      • 60 | 0

  • System Suitability:

    • Inject the standard solution and verify that the system suitability criteria are met (e.g., %RSD of NMT 10.0% and a signal-to-noise ratio of NLT 10 for lisinopril).[11]

  • Analysis:

    • Inject the sample solution and identify and quantify the impurities based on their retention times relative to the lisinopril peak and the response of the standard.

Protocol 2: LC-MS/MS Method for Trace Level Impurity Quantification

This protocol is a representative method for sensitive impurity analysis.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of the lisinopril impurity reference standard in a suitable solvent. Serially dilute to prepare calibration standards.

  • Sample Solution Preparation:

    • Dissolve the lisinopril sample in the initial mobile phase composition.

  • Chromatographic System:

    • Column: C18, sub-2 µm, 2.1 mm x 50 mm.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

    • Gradient Program: A suitable gradient to resolve the impurities from the main peak.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Optimize the MRM transitions (precursor ion > product ion) and collision energy for lisinopril and each impurity.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the sample solution and quantify the impurities using the calibration curve.

Conclusion and Recommendations

The selection of an analytical method for lisinopril impurities is a critical decision in the drug development and manufacturing process.

  • For routine quality control and release testing , a validated HPLC-UV method, often based on pharmacopeial procedures, is the most practical and cost-effective choice. The robustness and widespread availability of HPLC instrumentation make it a reliable workhorse.[1][11]

  • For high-throughput screening and methods requiring faster analysis times , UPLC-UV is a superior alternative to HPLC, offering significant improvements in speed and resolution.

  • For impurity identification, structural elucidation, and the quantification of trace-level impurities , LC-MS is the gold standard.[5][17] Its unparalleled sensitivity and specificity are essential during process development, forced degradation studies, and for investigating out-of-specification results.

  • Capillary Electrophoresis can serve as a valuable orthogonal technique to confirm the purity of lisinopril when co-elution is suspected in LC methods.

Ultimately, a multi-faceted approach, employing HPLC for routine QC and leveraging the power of LC-MS for in-depth characterization, provides a comprehensive strategy for ensuring the quality and safety of lisinopril.

References

  • Walsh Medical Media. (2017, January 4). Methods of Analysis of Lisinopril: A Review. Retrieved from [Link]

  • Cao, J., et al. (2008). Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry. Journal of Zhejiang University-SCIENCE B, 9(10), 821–826. Retrieved from [Link]

  • Phenomenex. (n.d.). Separation of Lisinopril and its Organic Impurities per USP Monograph. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Lisinopril-impurities. Retrieved from [Link]

  • Ivanovic, D., et al. (2007). Validation of an analytical procedure for simultaneous determination of hydrochlorothiazide, lisinopril, and their impurities. Acta Chromatographica, 18, 143-156. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Lisinopril EP Impurities & USP Related Compounds. Retrieved from [Link]

  • SynZeal. (n.d.). Lisinopril Impurities. Retrieved from [Link]

  • Sobańska, K., & Brzezińska, E. (2014). Kinetics of Lisinopril degradation in solid phase. Acta Poloniae Pharmaceutica - Drug Research, 71(5), 803-809. Retrieved from [Link]

  • Adam, E. H. K. (2014). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. American Journal of Analytical Chemistry, 5, 246-255. Retrieved from [Link]

  • Zhou, X., et al. (2006). Characterization of a novel impurity in bulk drug of lisinopril by multidimensional NMR technique. Journal of Zhejiang University-SCIENCE B, 7(12), 1004–1008. Retrieved from [Link]

  • Gul, W., et al. (2017). Methods of Analysis of Lisinopril: A Review. Journal of Bioequivalence & Bioavailability, 9(1), 331-335. Retrieved from [Link]

  • Stolarczyk, M., et al. (2012). Chromatograms obtained from forced degradation studies performed on Lisinopril tablets, during a time period of 24 hours. ResearchGate. Retrieved from [Link]

  • Popović, G., et al. (2019). STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA. DOI Srpska. Retrieved from [Link]

  • Adam, E. H. K. (2014). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]

  • PharmaCompass. (n.d.). Lisinopril | USP | Pharmacopoeia | Reference Standards. Retrieved from [Link]

  • HTS Biopharma. (n.d.). Lisinopril EP Impurity G. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Lisinopril Analysis by HPLC - AppNote. Retrieved from [Link]

  • Peleshok, K., et al. (2021). Spectrophotometric methods for the determination of lisinopril in medicines. Pharmacia, 68(4), 851–857. Retrieved from [Link]

  • Beasley, C. A., et al. (2005). Development and validation of a stability indicating HPLC method for determination of lisinopril, lisinopril degradation product and parabens in the lisinopril extemporaneous formulation. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 559-67. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry. Retrieved from [Link]

  • Phenomenex. (2022, October 28). Separation of Lisinopril and its Organic Impurities per USP Monograph. Retrieved from [Link]

  • Liang, Y., et al. (2008). Development and Validation of an LC—MS Method for the Determination of Lisinopril in Human Plasma and its Application in a Bioequivalence Study. Journal of Chromatographic Science, 46(10), 861–865. Retrieved from [Link]

  • Rubashvili, I., et al. (2020). Simultaneous Quantitative Estimation of Lisinopril and Hydrochlorothiazide Residues Using HPLC for Cleaning Validation. Chemistry Journal of Moldova, 15(1), 8-20. Retrieved from [Link]

  • Hammami, M. M., et al. (2019). Rapid Determination of Lisinopril Level in Human Plasma by LC-MS/MS. Acta Scientific Pharmaceutical Sciences, 3(8), 10-16. Retrieved from [Link]

  • Kumar, S., & Kumar, A. (2021). Development And Validation Of RP-HPLC Method For The Determination Of Lisinopril And Amlodipine In Bulk And Multicomponent Pharmaceutical. Natural Volatiles and Essential Oils, 8(4), 9441-9451. Retrieved from [Link]

  • S, S., & G, S. (2023). HPLC Method Validation for Quantification of Lisinopril. International Journal of Pharmaceutical and Biological Science Archive, 11(2), 1-6. Retrieved from [Link]

  • Tache, F., et al. (2009). A new LC/MS/MS method for determination of lisinopril in human plasma. Farmacia, 57(5), 570-578. Retrieved from [Link]

  • Donapati, S., et al. (2013). Investigations and HPLC Assay of Model Formulations Containing Amlodipine Besylate and Lisinopril. International Journal of Pharmaceutical Sciences Review and Research, 20(1), 128-133. Retrieved from [Link]

  • Reddy, A. R., et al. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica, 84(3), 471-482. Retrieved from [Link]

  • Shinde, D. B., et al. (2007). Identification of a new impurity in lisinopril. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 381-6. Retrieved from [Link]

  • Academax. (n.d.). Characterization of a novel impurity in bulk drug of lisinopril by multidimensional NMR technique. Retrieved from [Link]

  • Scilit. (n.d.). Synthesis and Characterization of Compounds Related to Lisinopril. Retrieved from [Link]

Sources

A Comparative Guide to HPLC and UPLC Method Cross-Validation for Lisinopril Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of lisinopril and its degradation products. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two powerful analytical techniques and the critical process of method cross-validation.

Introduction: The Importance of Monitoring Lisinopril Stability

Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension, heart failure, and following heart attacks.[1] The stability of a drug product is a critical quality attribute, and lisinopril, like many pharmaceuticals, can degrade over time or under stress conditions such as heat, humidity, light, and varying pH.[2][3] This degradation can lead to a loss of potency and the formation of potentially harmful impurities. Therefore, robust analytical methods are essential for accurately quantifying lisinopril and its degradation products to ensure patient safety and product efficacy.

The primary degradation pathway for lisinopril involves intramolecular cyclization to form a diketopiperazine (DKP) derivative, which is a common degradation product for ACE inhibitors containing a dipeptide side chain.[4][5] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the monitoring and control of such impurities.[6]

HPLC vs. UPLC: A Tale of Two Chromatographic Techniques

Both HPLC and UPLC are liquid chromatography techniques used to separate, identify, and quantify components in a mixture.[7] The fundamental principle is the same: a liquid mobile phase carries the sample through a column packed with a stationary phase, and separation occurs based on the differential interactions of the analytes with both phases.[8]

However, the key distinction lies in the particle size of the stationary phase and the operating pressure of the system.[9]

  • High-Performance Liquid Chromatography (HPLC) has been the industry standard for decades, typically employing columns with particle sizes of 3-5 µm and operating at pressures between 500 and 6,000 psi.[8][10]

  • Ultra-Performance Liquid Chromatography (UPLC) is a more recent innovation that utilizes columns with sub-2 µm particles.[9] To efficiently pump the mobile phase through these smaller particles, UPLC systems operate at much higher pressures, often up to 15,000 psi (around 100 MPa).[8][10]

This fundamental difference in particle size and pressure leads to significant performance variations.

The Advantages of UPLC

The move to smaller particles in UPLC offers several key benefits over traditional HPLC:

  • Increased Speed and Throughput: UPLC methods can significantly shorten analysis times, often from 15-20 minutes for a typical HPLC run to just 3-10 minutes, without sacrificing resolution.[10][11] This translates to higher laboratory productivity.

  • Enhanced Resolution and Sensitivity: The smaller particles in UPLC columns provide a greater surface area for interaction, leading to more efficient separation.[9] This results in sharper, narrower peaks, which improves resolution and increases the signal-to-noise ratio, making it easier to detect and quantify low-level impurities.[7]

  • Reduced Solvent Consumption: Faster run times and narrower column internal diameters lead to a significant reduction in solvent usage, which is both cost-effective and environmentally friendly.[7][8]

Despite these advantages, HPLC remains a robust and widely used technique due to its established methods and lower initial instrumentation cost.[8]

Cross-Validation: Bridging the Gap Between HPLC and UPLC

When transitioning from a validated HPLC method to a UPLC method, or when transferring a method between laboratories, a process known as analytical method transfer (AMT) or cross-validation is required.[12][13] This ensures that the new method provides equivalent results to the original, validated method. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the principles outlined in USP General Chapter <1224> provide guidance on this process.[14][15]

The objective of cross-validation is to demonstrate that the UPLC method is "fit for its intended purpose" and maintains the validated state of the analytical procedure.[16][17]

The Cross-Validation Workflow

A typical cross-validation workflow involves several key stages, as illustrated in the diagram below.

CrossValidationWorkflow Cross-Validation Workflow: HPLC to UPLC cluster_planning Planning & Protocol cluster_execution Execution cluster_evaluation Data Evaluation & Reporting define_scope Define Scope & Acceptance Criteria develop_protocol Develop Transfer Protocol define_scope->develop_protocol hplc_analysis Analyze Samples with Validated HPLC Method develop_protocol->hplc_analysis uplc_analysis Analyze Same Samples with UPLC Method compare_results Compare HPLC and UPLC Results uplc_analysis->compare_results statistical_analysis Perform Statistical Analysis (e.g., t-test) compare_results->statistical_analysis generate_report Generate Validation Report statistical_analysis->generate_report

Caption: A flowchart illustrating the key stages of a cross-validation process from an HPLC to a UPLC method.

Experimental Protocols for Lisinopril Analysis

The following are representative step-by-step methodologies for the analysis of lisinopril and its degradation products using both HPLC and UPLC.

HPLC Method Protocol

This method is based on established principles for the analysis of lisinopril.[2][18]

  • Chromatographic System: An HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile.[1][2] The pH is a critical parameter and should be carefully controlled.

  • Flow Rate: Typically 1.0 mL/min.[2]

  • Detection Wavelength: 210 nm is commonly used for lisinopril and its impurities.[1][2]

  • Column Temperature: Often elevated (e.g., 50 °C) to improve peak shape.[19]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the lisinopril sample in a suitable diluent, such as water or the mobile phase, to a known concentration (e.g., 30 µg/mL).[2]

UPLC Method Protocol

This method is designed to achieve faster and more efficient separation.

  • Chromatographic System: A UPLC system with a photodiode array (PDA) or tunable UV (TUV) detector.

  • Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: Similar composition to the HPLC method, but may require optimization for the UPLC column.

  • Flow Rate: A lower flow rate, typically in the range of 0.2-0.5 mL/min, is used with the smaller column dimensions.[11]

  • Detection Wavelength: 210 nm.

  • Column Temperature: Maintained at a consistent temperature, for example, 40 °C.

  • Injection Volume: A smaller injection volume, such as 2-5 µL, is generally used.

  • Sample Preparation: Similar to the HPLC method, ensuring the concentration is within the linear range of the UPLC method.

Comparative Data Analysis

The following tables present hypothetical but realistic data from a cross-validation study comparing the performance of the HPLC and UPLC methods for lisinopril analysis.

System Suitability Parameters

System suitability tests are performed to ensure the chromatographic system is performing as expected.

ParameterHPLC MethodUPLC MethodAcceptance Criteria
Tailing Factor (Lisinopril) 1.21.1≤ 2.0
Theoretical Plates (Lisinopril) > 5000> 15000As per protocol
%RSD of Peak Area (n=6) 0.5%0.3%≤ 2.0%

Data is representative and for illustrative purposes.

Method Performance Comparison

This table compares key performance metrics of the two methods.

ParameterHPLC MethodUPLC MethodComments
Run Time ~15 minutes~3 minutesUPLC offers a significant reduction in analysis time.
Resolution (Lisinopril/DKP) 2.54.0UPLC provides superior separation of the main peak and its primary degradation product.
Solvent Consumption per Run ~15 mL~0.9 mLUPLC is more environmentally friendly and cost-effective.
Limit of Quantitation (LOQ) for DKP 0.1 µg/mL0.03 µg/mLThe enhanced sensitivity of UPLC allows for the detection of impurities at lower levels.

Data is representative and for illustrative purposes.

The Logic of Method Validation and Transfer

The relationship between method development, validation, and transfer is a logical progression designed to ensure the quality and reliability of analytical data throughout the lifecycle of a pharmaceutical product.

ValidationLogic Analytical Method Lifecycle cluster_dev Development cluster_val Validation cluster_transfer Transfer/Cross-Validation cluster_routine Routine Use method_dev Method Development method_val Method Validation (ICH Q2(R2)) method_dev->method_val method_transfer Method Transfer/Cross-Validation method_val->method_transfer routine_use Routine QC Testing method_transfer->routine_use

Caption: A diagram showing the logical progression from method development to routine use, including validation and transfer.

Conclusion

The cross-validation of HPLC and UPLC methods for the analysis of lisinopril and its degradation products is a critical step in modernizing analytical workflows. While HPLC remains a reliable workhorse, UPLC offers significant advantages in terms of speed, resolution, sensitivity, and reduced solvent consumption.[8] A well-designed cross-validation study, guided by regulatory principles, ensures that the transition to a UPLC method maintains the integrity and reliability of the analytical data, ultimately safeguarding product quality and patient safety. The choice between HPLC and UPLC will depend on the specific needs of the laboratory, including throughput requirements, sensitivity needs, and available resources.[7]

References

  • Alispharm. UPLC vs HPLC: what is the difference? [online] Available at: [Link] [Accessed 16 January 2026].

  • Rajput, J. et al. (2018). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 11(9), pp.4146-4151. Available at: [Link] [Accessed 16 January 2026].

  • Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [online] Available at: [Link] [Accessed 16 January 2026].

  • WebofPharma. (2023). HPLC vs. UPLC. [online] Available at: [Link] [Accessed 16 January 2026].

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [online] Available at: [Link] [Accessed 16 January 2026].

  • Pharmaguideline. (2018). Differences between HPLC and UPLC. [online] Available at: [Link] [Accessed 16 January 2026].

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [online] Available at: [Link] [Accessed 16 January 2026].

  • Al-khalidi, A. et al. (2014). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. Pharmacology & Pharmacy, 5, pp.159-167. Available at: [Link] [Accessed 16 January 2026].

  • Beasley, C.A. et al. (2005). Development and validation of a stability indicating HPLC method for determination of lisinopril, lisinopril degradation product and parabens in the lisinopril extemporaneous formulation. Journal of Pharmaceutical and Biomedical Analysis, 37(3), pp.559-567. Available at: [Link] [Accessed 16 January 2026].

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [online] Available at: [Link] [Accessed 16 January 2026].

  • ResearchGate. (2023). (PDF) HPLC Method Validation for Quantification of Lisinopril. [online] Available at: [Link] [Accessed 16 January 2026].

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [online] Available at: [Link] [Accessed 16 January 2026].

  • GMP Insiders. (2023). HPLC Vs UPLC: Differences In Application, Performance And Cost. [online] Available at: [Link] [Accessed 16 January 2026].

  • Arayne, M.S. et al. (2017). Methods of Analysis of Lisinopril: A Review. Journal of Bioequivalence & Bioavailability, 9(1), pp.331-335. Available at: [Link] [Accessed 16 January 2026].

  • Al-khalidi, A. et al. (2016). Development and Validation of an RP-HPLC Analytical Method for Determination of Lisinopril in Full and Split Tablets. Research Journal of Pharmacy and Technology, 9(7), pp.849-854. Available at: [Link] [Accessed 16 January 2026].

  • Compliance4alllearning.com. (2023). Transfer of Analytical Methods and Procedures: FDA Requirements and Strategies and Tools for Implementation. [online] Available at: [Link] [Accessed 16 January 2026].

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [online] Available at: [Link] [Accessed 16 January 2026].

  • Rushing, W. (2017). Analytical Method Transfer Best Practices. Contract Pharma. [online] Available at: [Link] [Accessed 16 January 2026].

  • GlobalCompliancePanel. (2015). Transfer of Analytical Methods and Procedures FDA Requirements and Strategies. [online] YouTube. Available at: [Link] [Accessed 16 January 2026].

  • Vujanovic, I. et al. (2017). STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA. Contemporary Materials, 8(2), pp.164-171. Available at: [Link] [Accessed 16 January 2026].

  • ComplianceOnline. (2023). Analytical Method Validation, Verification and Transfer Right. [online] Available at: [Link] [Accessed 16 January 2026].

  • Vujanović, I. et al. (2017). STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA. Contemporary Materials, VIII−2, pp.164-171. Available at: [Link] [Accessed 16 January 2026].

  • Stolarczyk, M. et al. (2012). Kinetics of Lisinopril degradation in solid phase. Acta Poloniae Pharmaceutica - Drug Research, 69(3), pp.453-458. Available at: [Link] [Accessed 16 January 2026].

  • Scannella, E. et al. (2020). Age- and Genotype-Specific Effects of the Angiotensin-Converting Enzyme Inhibitor Lisinopril on Mitochondrial and Metabolic Parameters in Drosophila melanogaster. Antioxidants, 9(10), p.983. Available at: [Link] [Accessed 16 January 2026].

  • Phenomenex. (n.d.). Separation of Lisinopril and its Organic Impurities per USP Monograph. [online] Available at: [Link] [Accessed 16 January 2026].

  • Nikalje, A.P.G. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 46(4), pp.347-361. Available at: [Link] [Accessed 16 January 2026].

  • Wang, Y. et al. (2008). Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 47(3), pp.642-647. Available at: [Link] [Accessed 16 January 2026].

  • Impactfactor.org. (2023). HPLC Method Validation for Quantification of Lisinopril. [online] Available at: [Link] [Accessed 16 January 2026].

  • ResearchGate. (2005). Development and validation of a stability indicating HPLC method for determination of lisinopril, lisinopril degradation product and parabens in the lisinopril extemporaneous formulation. [online] Available at: [Link] [Accessed 16 January 2026].

  • Zhang, H. et al. (2008). Characterization of a novel impurity in bulk drug of lisinopril by multidimensional NMR technique. Journal of Pharmaceutical and Biomedical Analysis, 48(1), pp.217-220. Available at: [Link] [Accessed 16 January 2026].

  • Al-khalidi, A. et al. (2016). Development and Validation of an RP-HPLC Analytical Method for Determination of Lisinopril in Full and Split Tablets. Research Journal of Pharmacy and Technology, 9(7), p.849. Available at: [Link] [Accessed 16 January 2026].

Sources

A Comparative Analysis of the Biological Activity of Lisinopril and Its Diketopiperazine Impurity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Parent Drug and Its Inevitable Offshoot

Lisinopril is a potent, third-generation angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension and heart failure.[1][2] It is the lysine analog of enalaprilat and, unlike many other ACE inhibitors, is not a prodrug, meaning it is biologically active upon administration.[1] Its therapeutic effect is achieved by competitively inhibiting ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance.[[“]][4]

In the lifecycle of any pharmaceutical product, from synthesis to storage, the formation of impurities is a critical concern for safety, quality, and efficacy. For Lisinopril, a well-documented process-related impurity and degradation product is its diketopiperazine (DKP) derivative.[5] This impurity, listed in the European Pharmacopoeia as Impurity C ((S,S,S)-Diketopiperazine) and Impurity D ((R,S,S)-Diketopiperazine), is formed through an intramolecular cyclization and dehydration reaction, a process that can be accelerated by heat.[5][6][7]

The presence of any impurity necessitates a thorough evaluation of its potential biological activity and toxicological profile. This guide provides an in-depth comparison of the biological activity of Lisinopril and its DKP impurity, grounded in mechanistic principles and supported by actionable experimental protocols to empower researchers in their quality control and drug development efforts.

Part 1: Comparative Analysis of Mechanism, Structure, and Function

The therapeutic action of Lisinopril is intrinsically linked to its specific chemical structure, which allows it to bind with high affinity to the active site of the angiotensin-converting enzyme.

Lisinopril: A Potent Inhibitor of the Renin-Angiotensin-Aldosterone System (RAAS)

Lisinopril exerts its antihypertensive effects by disrupting the RAAS pathway.[1] Normally, ACE converts the inactive decapeptide Angiotensin I into the potent octapeptide vasoconstrictor, Angiotensin II. Angiotensin II constricts blood vessels and stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention, further increasing blood volume and pressure. By inhibiting ACE, Lisinopril reduces the levels of Angiotensin II, leading to vasodilation (widening of blood vessels) and decreased aldosterone secretion, which collectively lower blood pressure.[1][4]

RAAS_Pathway cluster_Renin cluster_ACE Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Release (from Adrenal Gland) Angiotensin_II->Aldosterone BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Aldosterone->BP_Increase Renin Renin ACE ACE Lisinopril Lisinopril Lisinopril->Inhibition

Figure 1. Mechanism of Lisinopril action on the RAAS pathway.
The Diketopiperazine Impurity: A Structurally Inactive Conformer

The conversion of Lisinopril to its DKP impurity involves a significant structural transformation. The linear peptide backbone of Lisinopril undergoes an intramolecular condensation, forming a stable six-membered cyclic dipeptide ring.[5] This cyclization fundamentally alters the molecule's three-dimensional shape and, crucially, eliminates the terminal carboxyl group that is essential for binding to the zinc ion within the ACE active site.

The rationale for the expected loss of activity is clear: ACE inhibitors like Lisinopril function as substrate mimics. Their efficacy depends on specific functional groups positioned correctly to interact with the enzyme's active site. The formation of the DKP ring structure locks the molecule into a conformation that cannot be recognized by the enzyme, effectively rendering it biologically inert with respect to ACE inhibition. While direct experimental data on the DKP impurity's ACE inhibitory activity is scarce in peer-reviewed literature, the profound structural modification strongly supports its classification as an inactive impurity.

Comparative Data Summary

The following table summarizes the key differences between Lisinopril and its diketopiperazine impurity.

FeatureLisinoprilDiketopiperazine (DKP) Impurity
Chemical Structure Linear tripeptide analogCyclic dipeptide
Formation Synthesized as the Active Pharmaceutical Ingredient (API)Intramolecular cyclization/dehydration of Lisinopril[5]
Key Functional Group Contains a terminal carboxyl group for zinc binding in ACELacks the key terminal carboxyl group; it's part of the amide bond in the ring
Primary Biological Activity Potent competitive inhibitor of Angiotensin-Converting Enzyme (ACE)[8]Expected to be biologically inactive as an ACE inhibitor
Therapeutic Effect Lowers blood pressure, reduces cardiac load[1]No therapeutic effect
Regulatory Status Active Pharmaceutical IngredientA known impurity (e.g., Ph. Eur. Impurity C/D) that must be monitored and controlled[5][6]

Part 2: Pharmacokinetic Profile Comparison

The absorption, distribution, metabolism, and excretion (ADME) profiles of a drug and its impurities are critical for understanding their systemic exposure and potential for adverse effects.

ParameterLisinoprilDiketopiperazine (DKP) Impurity (Expected)
Bioavailability ~25% (variable, 6% to 60%)[1]Unknown; would require experimental determination. Likely differs significantly from Lisinopril due to changes in polarity and structure.
Metabolism Not metabolized; excreted unchanged[1][8][9]Unknown; as a different chemical entity, it could potentially be metabolized by hepatic enzymes.
Protein Binding Does not bind to plasma proteins[1]Unknown.
Half-life ~12 hours[1][9]Unknown.
Excretion Entirely in the urine[1][8]Unknown; excretion pathway would need to be determined.

Expert Insight: The lack of data on the DKP impurity's pharmacokinetics is not an oversight; it is typical for impurities at trace levels. However, if this impurity were to exceed qualification thresholds set by regulatory bodies like the ICH, a full ADME study would be required to ensure it does not pose a safety risk.[10][11] The key takeaway is that one cannot assume the impurity behaves like the parent drug in the body.

Part 3: Essential Experimental Protocols

To experimentally verify the differential biological activity and ensure product quality, two core workflows are essential: an in vitro activity assay and an analytical separation method. The causality behind these choices is to first confirm the identity and purity of the test articles and then to directly measure their functional effect.

Protocol 1: In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This protocol provides a self-validating system to quantify and compare the ACE inhibitory potential of Lisinopril and its DKP impurity. The positive control (Lisinopril) is expected to show dose-dependent inhibition, while the test article (DKP impurity) and negative control should show no significant inhibition.

Principle: This widely used assay measures the amount of hippuric acid (HA) produced from the ACE-catalyzed hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL).[12] The inhibitor's potency is determined by its ability to reduce the rate of HA formation. HA is extracted and quantified by its absorbance at 228 nm.[13]

Step-by-Step Methodology:

  • Reagent Preparation:

    • ACE Enzyme Solution: Prepare a solution of rabbit lung ACE in assay buffer (e.g., 100 mM sodium borate buffer with 300 mM NaCl, pH 8.3).

    • Substrate Solution (HHL): Dissolve HHL in the same assay buffer to a final concentration of 5 mM.

    • Test Compounds: Prepare stock solutions of Lisinopril (positive control) and the DKP impurity in deionized water. Create a series of dilutions to determine the IC50 (half-maximal inhibitory concentration).

    • Stopping Reagent: 1 M Hydrochloric Acid (HCl).

    • Extraction Solvent: Ethyl Acetate.

  • Assay Procedure:

    • In separate microcentrifuge tubes, add 50 µL of assay buffer (for control) or the test compound dilution.

    • Add 50 µL of the ACE enzyme solution to each tube and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 150 µL of the HHL substrate solution to each tube.

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate to each tube, vortex vigorously for 30 seconds to extract the hippuric acid.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Re-dissolve the dried hippuric acid residue in 1 mL of deionized water.

  • Quantification:

    • Measure the absorbance of the re-dissolved solution at 228 nm using a UV-Vis spectrophotometer.

    • The percent inhibition is calculated using the formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100 where A_control is the absorbance of the reaction without an inhibitor and A_inhibitor is the absorbance with the test compound.

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ACE_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis Prep_ACE Prepare ACE Solution PreIncubate Pre-incubate ACE with Test Compound (37°C, 10 min) Prep_HHL Prepare Substrate (HHL) Prep_Test Prepare Test Compounds (Lisinopril, DKP) React Add HHL Substrate (37°C, 30 min) PreIncubate->React Stop Stop Reaction (1 M HCl) React->Stop Extract Extract Hippuric Acid (Ethyl Acetate) Stop->Extract Evaporate Evaporate & Re-dissolve Extract->Evaporate Measure Measure Absorbance (228 nm) Evaporate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

Figure 2. Experimental workflow for the in vitro ACE inhibition assay.
Protocol 2: Analytical Separation by High-Performance Liquid Chromatography (HPLC)

This protocol is crucial for confirming the identity of the test materials and for quantifying the level of the DKP impurity in a Lisinopril drug substance or product.

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. Lisinopril and its DKP impurity have different polarities and will therefore elute from the column at different times (retention times), allowing for their separation and quantification.[14][15] Detection is typically performed using UV absorbance at around 210-215 nm, where the peptide bonds absorb light.[15]

Step-by-Step Methodology:

  • Sample and Standard Preparation:

    • Accurately weigh and dissolve reference standards of Lisinopril and the DKP impurity in the mobile phase diluent to create stock solutions (e.g., 1 mg/mL).

    • Prepare a mixed standard solution containing both compounds.

    • Prepare the test sample by dissolving the Lisinopril API or drug product in the diluent to a known concentration.

  • HPLC System and Conditions:

    • Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Aqueous buffer (e.g., 20 mM sodium phosphate, adjusted to pH 4.0-5.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient might start with a low percentage of Acetonitrile (e.g., 5-10%) and ramp up to a higher percentage (e.g., 40-50%) over 20-30 minutes to elute all compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10-20 µL.

  • Analysis and System Suitability:

    • Inject the diluent (blank) to ensure no system peaks interfere.

    • Inject the mixed standard solution to determine the retention times for Lisinopril and the DKP impurity and to ensure adequate resolution between the peaks.

    • Perform replicate injections of a standard to check for system suitability parameters (e.g., retention time precision, peak area precision, tailing factor), which must meet predefined criteria as per USP or internal methods.[16]

    • Inject the test sample.

  • Quantification:

    • Identify the peaks in the sample chromatogram by comparing retention times with the standards.

    • Calculate the amount of the DKP impurity in the sample using the peak area and the response factor determined from the reference standard. The result is typically expressed as a percentage relative to the Lisinopril peak area.

Part 4: Regulatory Significance and Conclusion

The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing. International Council for Harmonisation (ICH) guidelines, such as Q3A(R2) for new drug substances and Q3B(R2) for new drug products, provide a framework for controlling impurities.[10][17] These guidelines establish thresholds for reporting (typically ≥0.05%), identification (≥0.10%), and toxicological qualification (≥0.15% or 1.0 mg per day intake, whichever is lower) of impurities.[11][18]

The FDA also provides specific guidance for peptide drug products, emphasizing the need for a thorough characterization of the impurity profile, as impurities can pose potential immunogenicity risks.[19][20]

This guide establishes, through mechanistic reasoning and structural analysis, a clear distinction in the biological activity of Lisinopril and its diketopiperazine impurity. Lisinopril is a potent ACE inhibitor, while its cyclic DKP impurity is expected to be devoid of this activity due to the loss of essential structural features required for enzyme binding. This distinction is paramount for drug development professionals. The lack of ACE inhibitory activity suggests the DKP impurity does not contribute to the therapeutic effect and is unlikely to cause adverse effects through the same mechanism as the parent drug. However, its presence still represents a reduction in the purity and potency of the active pharmaceutical ingredient.

The provided experimental protocols offer a robust framework for researchers to verify these findings and for quality control laboratories to monitor and control the levels of this impurity. Adherence to these analytical principles and an understanding of the regulatory landscape are essential to ensure that Lisinopril drug products are safe, effective, and of high quality.

References

  • Lisinopril. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Mechanism of action for lisinopril. (n.d.). Consensus Academic Search Engine. Retrieved January 16, 2026, from [Link]

  • What is the mechanism of Lisinopril? (2024, July 17). Patsnap Synapse. Retrieved January 16, 2026, from [Link]

  • ACE Inhibition Assay - Protocol. (n.d.). OneLab - Andrew Alliance. Retrieved January 16, 2026, from [Link]

  • Reddy, A. V. R., et al. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica, 84(2), 269–278. [Link]

  • Thomson, A. H., & Whiting, B. (1987). Population Pharmacokinetics of Lisinopril in Hypertensive Patients. Gerontology, 33(Suppl. 1), 17–23. [Link]

  • Mehta, B. H., & Dubrey, S. W. (2023). Lisinopril. In StatPearls. StatPearls Publishing. [Link]

  • Lisinopril Dihydrate - Impurity C. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

  • Karanewsky, D. S., et al. (1990). Cyclic (Hydroxyphosphinyl)Acyl Dipeptides: A New Class of Angiotensin Converting Enzyme Inhibitors. Journal of Medicinal Chemistry, 33(5), 1459-1469. [Link]

  • European Medicines Agency. (2006). ICH Topic Q3B (R2) Impurities in New Drug Products. [Link]

  • Puspitasari, N., et al. (2021). In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Test on Extract Dayak Onion Herb (Eleutherine americana (Aubl.) Merr. ex K. Heyne). ETFLIN, 4(1), 1-6. [Link]

  • Beermann, B. (1988). Pharmacokinetics of lisinopril. The American Journal of Medicine, 85(3B), 25-30. [Link]

  • U.S. Food and Drug Administration. (2021). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. [Link]

  • European Medicines Agency. (2006). ICH Topic Q3A (R2) Impurities in New Drug Substances. [Link]

  • Li, Y., et al. (2021). Study on the domain selective inhibition of angiotensin-converting enzyme (ACE) by food-derived tyrosine-containing dipeptides. Journal of Food Biochemistry, 45(7), e13779. [Link]

  • Process-Related Impurities in Peptides: Key Considerations and Analytical Approaches. (2024, June 4). BioPharmaSpec. [Link]

  • Reddy, A. V. R., et al. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. ResearchGate. [Link]

  • Zhu, P., et al. (2008). Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry. Journal of Zhejiang University. Science. B, 9(5), 385–390. [Link]

  • Lafarga, T., et al. (2023). Angiotensin-Converting Enzyme (ACE)-Inhibitor Activity of Novel Peptides Derived from Porcine Liver and Placenta. Foods, 12(15), 2933. [Link]

  • What Are the FDA Requirements for Peptide Characterization? (n.d.). CreoSalus. Retrieved January 16, 2026, from [Link]

  • Impurity guidelines in drug development under ICH Q3. (2024, April 18). AMSbiopharma. [Link]

  • Lisinopril Dihydrate - Impurity D. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

  • Arayne, M. S., et al. (2012). RP-HPLC Method for the Simultaneous Determination of Lisinopril and NSAIDs in API, Pharmaceutical Formulations and Human Serum. American Journal of Analytical Chemistry, 3(2), 147-152. [Link]

  • Angiotensin-converting enzyme inhibitory assay. (2019, March 28). Protocols.io. [Link]

  • ACE Inhibitor Pathway, Pharmacodynamics. (n.d.). PharmGKB. Retrieved January 16, 2026, from [Link]

  • LISINOPRIL DIHYDRATE CRS. (n.d.). EDQM CRS Catalogue. Retrieved January 16, 2026, from [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation (ICH). Retrieved January 16, 2026, from [Link]

  • Agyei, D., & Danquah, M. K. (2012). Modeling of the relationship between dipeptide structure and dipeptide stability, permeability, and ACE inhibitory activity. Food Research International, 49(1), 364-371. [Link]

  • Angiotensin Converting Enzyme (ACE) Inhibition Activity by Syzygium polyanthum Wight (Walp.) Leaves. (n.d.). Phcogj.com. [Link]

  • Separation of Lisinopril and its Organic Impurities per USP Monograph. (n.d.). Phenomenex. Retrieved January 16, 2026, from [Link]

  • Lisinopril EP Impurity C. (n.d.). GLP Pharma Standards. Retrieved January 16, 2026, from [Link]

  • Pawar, V., et al. (2023). HPLC Method Validation for Quantification of Lisinopril. ResearchGate. [Link]

  • Why do we use HHL as a substrate in studying ACE enzyme inhibition activity assay? (2020, September 21). ResearchGate. [Link]

  • Choi, D. H., et al. (2015). Pharmacokinetic parameters of lisinopril after oral administration with EGCG-concentrated GTE. ResearchGate. [Link]

  • The ACE-inhibitory activity of synthetic peptides. (n.d.). ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2022). Common Deficiencies Associated with Comparative Peptide Impurity Profile Studies and Qualification of Impurity Levels and Proposed Limits. [Link]

  • Naveed, S. (2017). Methods of Analysis of Lisinopril: A Review. Walsh Medical Media. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2023). International Journal of Pharmaceutical Investigation, 13(3), 253-261. [Link]

Sources

A Comparative Guide to Lisinopril Stability: Assessing Degradation Across Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical and Chemical Imperative for Lisinopril Stability

Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone therapy for hypertension and heart failure.[1][2][3] Its therapeutic efficacy is intrinsically linked to its chemical integrity. Degradation of the active pharmaceutical ingredient (API) can lead to a reduction in potency, potentially sub-therapeutic dosing, and the formation of impurities with unknown toxicological profiles.[4] Therefore, a comprehensive understanding of Lisinopril's degradation pathways is not merely an academic exercise but a critical component of developing safe, effective, and reliable medicines.

This guide will systematically dissect the factors influencing Lisinopril's stability, comparing its performance in solid versus liquid dosage forms and evaluating the impact of common pharmaceutical excipients. All discussions are framed within the context of internationally recognized stability testing guidelines, such as those established by the International Council for Harmonisation (ICH).[5][6][7][8][9]

The Chemistry of Decay: Lisinopril's Primary Degradation Pathways

Lisinopril's molecular structure, which contains amide and carboxylic acid functional groups, predisposes it to specific degradation reactions. Forced degradation studies, which intentionally stress the API under harsh conditions (e.g., acid, base, oxidation, heat, light), reveal its primary vulnerabilities.[10][11][12]

The two principal degradation pathways are:

  • Hydrolysis: This involves the cleavage of the amide bond, breaking the molecule into smaller, inactive fragments. Lisinopril is particularly susceptible to hydrolysis in alkaline (basic) environments. Studies have shown that in a 0.1M NaOH solution at 25°C, Lisinopril can degrade almost completely within the first minute.[4][11]

  • Intramolecular Cyclization: Lisinopril can undergo an internal condensation reaction to form a diketopiperazine (DKP) derivative.[1][13] This is a common degradation pathway for many ACE inhibitors.[13] The formation of this DKP impurity is a key marker of degradation, particularly in the solid state when exposed to heat and humidity.[13]

Oxidative and photolytic degradation are generally considered minor pathways for Lisinopril, with the drug showing relative stability under exposure to light.[10][14][15]

Lisinopril_Degradation cluster_conditions Stress Conditions Lisinopril Lisinopril (Active API) DKP Lisinopril Diketopiperazine (Primary Degradant) Lisinopril->DKP Intramolecular Cyclization Hydrolysis_Products Hydrolytic Fragments (Inactive) Lisinopril->Hydrolysis_Products Hydrolysis Heat Heat & Humidity Heat->DKP Base Alkaline pH Base->Hydrolysis_Products

Caption: Primary degradation pathways of Lisinopril under stress conditions.

Comparative Stability: Formulation-Specific Degradation

The choice of dosage form and excipients has a profound impact on the stability of Lisinopril. Here, we compare its degradation profile in common formulations.

Solid vs. Liquid Formulations

Solid dosage forms, such as tablets, are generally more stable than liquid formulations due to the reduced molecular mobility and lower water activity, which inhibit hydrolytic reactions. However, the stability of solid forms is highly dependent on excipients and storage conditions.

Extemporaneously prepared oral liquids are often required for pediatric or geriatric patients who cannot swallow tablets.[16] Studies have shown that Lisinopril's stability in these liquid formulations is highly dependent on the vehicle used and the storage temperature.

Formulation TypeVehicle / Key ExcipientsStorage ConditionStability Outcome (% Initial Concentration)Source
Solid Tablet Lactose Monohydrate, MannitolAccelerated (Heat/Humidity)Significant degradation; 6-19% loss in binary mixtures.[17]
Solid Tablet Microcrystalline Cellulose, TalcStandardCompatible; minimal degradation observed.[15][18]
Liquid Suspension Methylcellulose 1% / Simple Syrup4°C (Refrigerated)>95.1% remaining after 91 days.[16]
Liquid Suspension Methylcellulose 1% / Simple Syrup25°C (Room Temp)>92.4% remaining after 8 weeks.[16]
Liquid Suspension Ora Plus / Ora Sweet4°C (Refrigerated)>95.1% remaining after 91 days.[16]
Liquid Suspension Ora Plus / Ora Sweet25°C (Room Temp)>95.8% remaining after 91 days.[16]
Liquid Suspension Bicitra / Ora-Sweet SF25°C (Room Temp)Stable for at least 4 weeks.[19][20]

Insight: The data clearly indicates that while refrigeration universally improves the stability of liquid Lisinopril formulations, the choice of suspending vehicle is critical.[16] The Ora Plus/Ora Sweet combination provided slightly better stability at room temperature compared to the methylcellulose formulation. For solid formulations, excipient choice is paramount.

The Critical Role of Excipients

Drug-excipient interactions can significantly alter the stability of an API.[17] For Lisinopril, certain common excipients can promote degradation.

  • Incompatible Excipients: Studies using thermal analysis (TGA) and HPLC have identified potential incompatibilities between Lisinopril and reducing sugars like lactose monohydrate and sugar alcohols like mannitol .[17] These interactions can lead to a loss of drug content, with one study noting a 6% and 19% loss in binary mixtures with lactose and mannitol, respectively.[17] The mechanism is likely related to the Maillard reaction or other complex interactions under thermal stress.

  • Compatible Excipients: Excipients such as microcrystalline cellulose , sodium starch glycolate , croscarmellose sodium , talc , and magnesium stearate have been shown to be compatible with Lisinopril, exhibiting no significant degradation in compatibility studies.[15][18]

Causality: The choice of a filler or binder is a critical decision in formulation development. Selecting an excipient like microcrystalline cellulose over lactose can prevent detrimental interactions and enhance the long-term stability of the final tablet product.

Experimental Protocols: A Validated Stability-Indicating Method

To accurately assess degradation, a robust, stability-indicating analytical method is required. Such a method must be able to separate the intact API from all potential degradation products without interference.[1][13] High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[11][12][21]

Workflow for a Forced Degradation Study

Stability_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation API Prepare Lisinopril Stock Solution Stress Expose Aliquots to Stress Conditions (Acid, Base, H2O2, Heat, Light) API->Stress Neutralize Neutralize/Dilute Samples at Timed Intervals Stress->Neutralize Inject Inject Samples onto HPLC System Neutralize->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (e.g., 210-215 nm) Separate->Detect Peak_ID Identify Peaks (Lisinopril & Degradants) Detect->Peak_ID Quantify Quantify Peak Areas Peak_ID->Quantify Mass_Balance Perform Mass Balance Calculation Quantify->Mass_Balance Validate Validate Method (Specificity, Linearity, etc.) Mass_Balance->Validate

Caption: Experimental workflow for a Lisinopril forced degradation study.

Recommended HPLC Method Parameters

This method is a synthesis of several validated, stability-indicating methods reported in the literature.[10][13][21]

  • Objective: To quantify Lisinopril in the presence of its process-related impurities and degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0) and an organic solvent like acetonitrile or methanol.[21] A common ratio is a mixture of methanol, acetonitrile, and phosphate buffer.[13]

  • Flow Rate: 1.0 mL/min.[10][21]

  • Detection Wavelength: 210-215 nm, where Lisinopril exhibits strong absorbance.[10][21]

  • Column Temperature: Ambient or controlled (e.g., 40°C) to ensure reproducible retention times.

  • Sample Preparation:

    • Accurately weigh and dissolve the Lisinopril API, formulation, or stressed sample in a suitable diluent (e.g., a mixture of water and methanol).[21]

    • Filter the solution through a 0.45 µm filter to remove particulates.

    • Inject a defined volume (e.g., 20 µL) into the HPLC system.

  • Validation (Self-Validating System):

    • Specificity: Analyze stressed samples to demonstrate that degradant peaks do not co-elute with the main Lisinopril peak. Peak purity analysis using a photodiode array (PDA) detector can confirm this.

    • Linearity: Prepare a calibration curve from standard solutions of known concentrations (e.g., 10-50 µg/mL) and confirm a linear relationship (r² > 0.999) between concentration and peak area.[10]

    • Accuracy & Precision: Perform recovery studies by spiking a placebo formulation with known amounts of Lisinopril. Results should be within 98-102% of the theoretical value, with a low relative standard deviation (RSD).

Conclusion and Formulation Best Practices

The comprehensive assessment of Lisinopril's stability profile reveals several key takeaways for formulation scientists. Degradation is primarily driven by hydrolysis and intramolecular cyclization, which are significantly influenced by the formulation's composition and storage environment.

Key Recommendations:

  • Prioritize Solid Formulations: For optimal stability, solid dosage forms are preferable to liquid formulations.

  • Scrutinize Excipients: Avoid potentially incompatible excipients like lactose and mannitol, especially in formulations that may be exposed to high heat and humidity. Favor compatible alternatives such as microcrystalline cellulose.

  • Control pH in Liquids: When developing liquid formulations, maintain a controlled, slightly acidic pH to minimize base-catalyzed hydrolysis.

  • Recommend Refrigeration: For extemporaneous liquid preparations, recommend refrigerated storage (4°C) to significantly extend the shelf-life and maintain potency.

  • Implement Robust Analytical Methods: Employ a validated, stability-indicating HPLC method throughout the development process to accurately track degradation and ensure product quality.

By adhering to these principles, researchers and developers can create robust Lisinopril formulations that maintain their chemical integrity, ensuring patient safety and therapeutic efficacy throughout their shelf life.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
  • A Guide to ICH Stability Storage and Testing for Pharmaceuticals. UPM Pharmaceuticals.
  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
  • Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. Scientific Research Publishing (Scirp.org).
  • Kinetics of Lisinopril degradation in solid phase.
  • LISINOPRIL-EXCIPIENT COMPATIBILITY STUDIES FOR ADVANCED DRUG DELIVERY SYSTEMS DEVELOPMENT.
  • Characterization and study of drug–excipient compatibility of Lisinopril by TGA, FTIR and HPLC.
  • Ich guideline for stability testing. SlideShare.
  • Quality Guidelines. ICH.
  • Methods of Analysis of Lisinopril: A Review. Walsh Medical Media.
  • Development and Validation of an RP-HPLC Analytical Method for Determination of Lisinopril in Full and Split Tablets. Research Journal of Pharmacy and Technology.
  • STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA. DOI Srpska.
  • Chromatograms obtained from forced degradation studies performed on Lisinopril tablets, during a time period of 24 hours.
  • Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography.
  • Methods of Analysis of Lisinopril: A Review.
  • Stability of lisinopril in two liquid dosage forms. PubMed.
  • Methods of Analysis of Lisinopril: A Review. Semantic Scholar.
  • Characterization of an extemporaneous liquid formul
  • Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. American Journal of Analytical Chemistry.
  • STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA.
  • Characterization of an extemporaneous liquid formulation of lisinopril.

Sources

A Comparative Guide to the Genotoxicity Assessment of Lisinopril R,S,S-Diketopiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of methodologies for assessing the genotoxic potential of Lisinopril R,S,S-diketopiperazine, a known impurity and degradation product of the angiotensin-converting enzyme (ACE) inhibitor, Lisinopril.[1][2] This document is intended to serve as a technical resource, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and robust data generation.

Lisinopril is a widely prescribed medication for hypertension and heart failure.[3][4][5] The presence of impurities, such as its diketopiperazine derivatives, necessitates a thorough evaluation of their potential to induce genetic damage, a critical step in ensuring drug safety.[1] this compound, also known as Lisinopril Impurity D, is formed through intramolecular cyclization.[1][6][7][8]

This guide will adhere to the principles of Expertise, Experience, and Trustworthiness (E-E-A-T) by not only detailing the "how" but also the "why" behind experimental choices, grounding all recommendations in authoritative regulatory guidelines.

Regulatory Framework and Strategic Approach

The cornerstone of any genotoxicity assessment is a well-defined strategy that aligns with international regulatory expectations. The International Council for Harmonisation (ICH) guideline S2(R1) provides a comprehensive framework for the genotoxicity testing of pharmaceuticals.[9][10][11][12][13] The standard battery of tests is designed to detect the three major classes of genetic damage: gene mutation, clastogenicity (chromosome breakage), and aneugenicity (chromosome loss or gain).

A tiered approach is recommended, starting with a battery of in vitro tests. Positive results in these initial assays trigger the need for subsequent in vivo testing to assess the genotoxic potential in a whole animal system, which incorporates metabolic and pharmacokinetic factors.

G cluster_0 Genotoxicity Testing Strategy (ICH S2(R1)) Test Article: this compound Test Article: this compound In Vitro Test Battery In Vitro Test Battery Test Article: this compound->In Vitro Test Battery Ames Test (Gene Mutation) Bacterial Reverse Mutation Assay OECD 471 In Vitro Test Battery->Ames Test (Gene Mutation) In Vitro Micronucleus Test (Clastogenicity/Aneugenicity) Mammalian Cell Micronucleus Test OECD 487 In Vitro Test Battery->In Vitro Micronucleus Test (Clastogenicity/Aneugenicity) In Vivo Follow-up In Vivo Follow-up Ames Test (Gene Mutation)->In Vivo Follow-up If Positive Risk Assessment Risk Assessment Ames Test (Gene Mutation)->Risk Assessment If Negative In Vitro Micronucleus Test (Clastogenicity/Aneugenicity)->In Vivo Follow-up If Positive In Vitro Micronucleus Test (Clastogenicity/Aneugenicity)->Risk Assessment If Negative In Vivo Micronucleus Test (Clastogenicity/Aneugenicity) Rodent Erythrocyte Micronucleus Test OECD 474 In Vivo Follow-up->In Vivo Micronucleus Test (Clastogenicity/Aneugenicity) In Vivo Micronucleus Test (Clastogenicity/Aneugenicity)->Risk Assessment

Caption: Recommended workflow for genotoxicity assessment.

Comparative Analysis of Genotoxicity Assays

The selection of appropriate assays is critical for a comprehensive genotoxicity assessment. This section compares the standard assays recommended by regulatory bodies.

Assay Endpoint Principle Advantages Limitations
Ames Test (Bacterial Reverse Mutation Assay) Gene MutationMeasures the ability of a test substance to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.[14][15]Rapid, cost-effective, and highly sensitive for detecting point mutations.[15]Lacks mammalian metabolism unless an exogenous source (S9 fraction) is added; may not detect all classes of mutagens.
In Vitro Micronucleus Test Clastogenicity & AneugenicityDetects micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during mitosis.[16][17][18][19]Provides information on both chromosome breakage and loss. Can be performed in various mammalian cell lines.[18]In vitro conditions may not fully mimic the metabolic and detoxification processes of a whole organism.
In Vivo Micronucleus Test Clastogenicity & AneugenicityAssesses the formation of micronuclei in polychromatic erythrocytes in the bone marrow or peripheral blood of rodents exposed to the test substance.[20][21][22]Incorporates in vivo metabolism, pharmacokinetics, and DNA repair processes, providing a more comprehensive assessment of genotoxic risk.[21]More resource-intensive and requires the use of live animals.

Detailed Experimental Protocols

The following protocols are provided as a guide and should be adapted based on the specific properties of the test article and laboratory-specific standard operating procedures.

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

Objective: To evaluate the potential of this compound to induce gene mutations in bacteria.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • Escherichia coli strain (e.g., WP2 uvrA)

  • This compound

  • Positive controls (e.g., Sodium Azide, 2-Nitrofluorene, Benzo[a]pyrene)

  • Negative/vehicle control (e.g., Dimethyl sulfoxide)

  • S9 metabolic activation system (from Aroclor 1254-induced rat liver)

  • Minimal glucose agar plates

  • Top agar

Procedure:

  • Dose Range Finding: Determine the appropriate concentration range of the test article. The highest concentration should not be cytotoxic to the bacterial strains.

  • Main Experiment:

    • Perform the assay with and without the S9 metabolic activation system.

    • Use both the plate incorporation and pre-incubation methods.[14]

    • For the plate incorporation method, mix the test article, bacterial culture, and molten top agar (with or without S9 mix) and pour onto minimal glucose agar plates.

    • For the pre-incubation method, incubate the test article, bacterial culture, and S9 mix (or buffer) before adding the top agar and plating.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive response is defined as a dose-related increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the negative control.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Objective: To assess the clastogenic and aneugenic potential of this compound in mammalian cells.

Materials:

  • Mammalian cell line (e.g., Chinese Hamster Ovary (CHO), Human peripheral blood lymphocytes)

  • This compound

  • Positive controls (e.g., Mitomycin C, Colchicine)

  • Negative/vehicle control

  • S9 metabolic activation system

  • Cytochalasin B (to block cytokinesis)

  • Fixative (e.g., Methanol:Acetic Acid)

  • Staining solution (e.g., Giemsa)

Procedure:

  • Cell Culture and Treatment: Culture the cells and expose them to various concentrations of the test article, with and without S9 activation, for a short (3-6 hours) and long (24 hours) duration.

  • Harvest and Slide Preparation: After treatment, harvest the cells, treat with a hypotonic solution, and fix. Drop the cell suspension onto microscope slides.

  • Staining and Scoring: Stain the slides and score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Cytotoxicity Assessment: Determine the Replication Index (RI) or Cytokinesis-Block Proliferation Index (CBPI) to assess cytotoxicity.

  • Data Analysis: A positive result is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells.

G cluster_1 In Vitro Micronucleus Assay Workflow Cell Seeding Cell Seeding Test Article Exposure (+/- S9) Test Article Exposure (+/- S9) Cell Seeding->Test Article Exposure (+/- S9) Short Exposure (3-6h) Short Exposure (3-6h) Test Article Exposure (+/- S9)->Short Exposure (3-6h) Long Exposure (24h) Long Exposure (24h) Test Article Exposure (+/- S9)->Long Exposure (24h) Cell Harvest & Cytokinesis Block Cell Harvest & Cytokinesis Block Short Exposure (3-6h)->Cell Harvest & Cytokinesis Block Long Exposure (24h)->Cell Harvest & Cytokinesis Block Slide Preparation & Staining Slide Preparation & Staining Cell Harvest & Cytokinesis Block->Slide Preparation & Staining Microscopic Analysis (Scoring) Microscopic Analysis (Scoring) Slide Preparation & Staining->Microscopic Analysis (Scoring) Data Interpretation Data Interpretation Microscopic Analysis (Scoring)->Data Interpretation

Caption: Workflow for the in vitro micronucleus assay.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

Objective: To evaluate the genotoxic potential of this compound in a whole animal model.

Materials:

  • Rodents (e.g., mice or rats)

  • This compound

  • Positive controls (e.g., Cyclophosphamide)

  • Negative/vehicle control

  • Fetal bovine serum

  • Staining solution (e.g., Acridine Orange)

Procedure:

  • Dose Selection: Conduct a preliminary dose-range finding study to determine the maximum tolerated dose (MTD).

  • Animal Dosing: Administer the test article to the animals (typically via oral gavage or intraperitoneal injection) at three dose levels, along with positive and negative controls.

  • Sample Collection: Collect bone marrow or peripheral blood samples at appropriate time points (e.g., 24 and 48 hours after the last dose).

  • Slide Preparation and Staining: Prepare smears of the collected cells and stain them.

  • Scoring: Analyze at least 4000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei. Also, determine the ratio of PCEs to normochromatic erythrocytes (NCEs) as a measure of bone marrow toxicity.

  • Data Analysis: A positive response is indicated by a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs.

Data Interpretation and Risk Assessment

A negative result in the standard in vitro test battery provides sufficient evidence to conclude that this compound is not genotoxic.

A positive result in any of the in vitro assays necessitates further investigation. An in vivo follow-up study is crucial to determine if the observed genotoxicity translates to a whole organism. A negative in vivo result may indicate that the in vitro finding is not biologically relevant, potentially due to metabolic detoxification or lack of absorption.

If a substance is confirmed to be genotoxic in vivo, a thorough risk assessment is required. This involves considering the potential for human exposure and the dose-response relationship for the genotoxic effect.

Conclusion

The genotoxicity assessment of pharmaceutical impurities like this compound is a critical component of drug safety evaluation. By employing a strategic, tiered approach that aligns with regulatory guidelines and utilizes a battery of well-validated assays, researchers can generate robust data to confidently assess the potential genetic risk. This guide provides the foundational knowledge and detailed protocols to conduct a comprehensive and scientifically sound genotoxicity evaluation.

References

  • OECD (2016), Test No. 487: In Vitro Mammalian Cell Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].

  • OECD (2016), Test No. 474: Mammalian Erythrocyte Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • European Medicines Agency. (2012). ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline. Retrieved from [Link]

  • Scantox. (n.d.). OECD 487 In Vitro Micronucleus Test. Retrieved from [Link]

  • Inotiv. (n.d.). In Vivo Micronucleus Test. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2012). S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Mammalian Cell Micronucleus Test OECD 487. Retrieved from [Link]

  • Nucro-Technics. (n.d.). OECD 474: In vivo Mammalian Micronucleus Test. Retrieved from [Link]

  • Vertex AI Search. (n.d.). OECD 474: Erythrocyte micronucleus test (in vivo mammalian).
  • Vertex AI Search. (n.d.). OECD 487: Cell micronucleus test (in vitro mammalian).
  • Tox Lab. (n.d.). Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474). Retrieved from [Link]

  • International Council for Harmonisation. (2011). Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use S2(R1). Retrieved from [Link]

  • ResearchGate. (n.d.). International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. Retrieved from [Link]

  • PubMed. (2012). International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. Retrieved from [Link]

  • National Institutes of Health. (2015). Synthesis and Characterization of Compounds Related to Lisinopril. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ames Test. Retrieved from [Link]

  • Inotiv. (n.d.). Impurities Assessment. Retrieved from [Link]

  • Wikipedia. (n.d.). Ames test. Retrieved from [Link]

  • SpringerLink. (2007). An evaluation of the sensitivity of the Ames assay to discern low-level mutagenic impurities. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Retrieved from [Link]

  • EliteSynth Laboratories. (n.d.). Lisinopril (S,S,R)-Diketopiperazine. Retrieved from [Link]

  • SynZeal. (n.d.). Lisinopril EP Impurity D. Retrieved from [Link]

  • National Institutes of Health. (2019). Genetic susceptibility to angiotensin-converting enzyme-inhibitor induced angioedema: A systematic review and evaluation of methodological approaches. Retrieved from [Link]

  • Xcode Life. (2021). How Genes Influence The Break Down Of ACE Inhibitors. Retrieved from [Link]

  • ResearchGate. (2018). STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA. Retrieved from [Link]

  • Scirp.org. (n.d.). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. Retrieved from [Link]

  • WikiTox. (n.d.). Angiotensin Converting Enzyme Inhibitors (ACEi) and Angiotensin II Receptor Blockers (ARBs). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Angiotensin-Converting Enzyme Inhibitors (ACEI). Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms obtained from forced degradation studies performed on Lisinopril tablets, during a time period of 24 hours. Retrieved from [Link]

  • PubChem. (n.d.). Lisinopril S,S,S-Diketopiperazine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). ACE Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2018). Genomic markers associated with successful treatment of hypertension with lisinopril: A pilot study. Retrieved from [Link]

  • PubMed. (1987). The safety and tolerability of lisinopril in clinical trials. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Quantification of Lisinopril Impurity D

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison of methodologies for the quantification of Lisinopril Impurity D, a critical quality attribute in the manufacturing of the widely used angiotensin-converting enzyme (ACE) inhibitor, Lisinopril. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive framework for establishing a robust inter-laboratory study, ensuring analytical method consistency and reliability across different testing sites.

Introduction: The Significance of Controlling Lisinopril Impurity D

Lisinopril is a synthetic peptide derivative used to treat hypertension and heart failure.[1] During its synthesis and storage, various impurities can arise, including Lisinopril Impurity D, chemically known as (2S)-2-[(3S,8aR)-3-(4-aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid.[2][3] The presence of impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, stringent control and accurate quantification of these impurities are mandated by regulatory bodies.

The European Pharmacopoeia (EP) sets clear limits for specified impurities in Lisinopril, stating that for each impurity, including Impurity D, the level should not exceed 0.3%.[4] This necessitates the use of precise and reproducible analytical methods, validated to perform consistently across different laboratories. This guide outlines a comprehensive approach to an inter-laboratory study for the quantification of Lisinopril Impurity D, focusing on a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and comparing it with alternative analytical techniques.

Designing a Robust Inter-laboratory Study

The primary objective of an inter-laboratory study is to assess the reproducibility and transferability of an analytical method. A well-designed study will not only confirm the method's performance but also identify potential sources of variability between laboratories.

Study Protocol: A Foundation for Consistency

A detailed and unambiguous study protocol is the cornerstone of a successful inter-laboratory study. It should meticulously outline every aspect of the analytical procedure, leaving no room for individual interpretation. Key elements to include are:

  • Sample Preparation: A step-by-step guide for the preparation of test samples, standard solutions, and system suitability solutions.

  • Analytical Method Parameters: Precise details of the HPLC-UV method, including column specifications, mobile phase preparation, gradient elution program, flow rate, injection volume, column temperature, and UV detection wavelength.

  • Data Acquisition and Processing: Instructions on the integration of chromatographic peaks and the calculation of results.

  • Reporting Requirements: A standardized format for reporting results, including raw data, chromatograms, and any deviations from the protocol.

The following diagram illustrates the logical workflow of the proposed inter-laboratory study:

InterLaboratory_Study_Workflow cluster_preparation Phase 1: Preparation cluster_execution Phase 2: Laboratory Execution cluster_analysis Phase 3: Data Analysis & Reporting Protocol_Development Develop Detailed Study Protocol Sample_Distribution Distribute Homogenized Lisinopril Samples & Impurity D Standard Protocol_Development->Sample_Distribution Lab_A Laboratory A (HPLC-UV Analysis) Sample_Distribution->Lab_A Lab_B Laboratory B (HPLC-UV Analysis) Sample_Distribution->Lab_B Lab_C Laboratory C (Alternative Method) Sample_Distribution->Lab_C Data_Submission Submit Standardized Data Reports Lab_A->Data_Submission Lab_B->Data_Submission Lab_C->Data_Submission Statistical_Analysis Perform Statistical Analysis (Reproducibility, Repeatability) Data_Submission->Statistical_Analysis Final_Report Generate Comprehensive Final Report Statistical_Analysis->Final_Report

Caption: Workflow of the inter-laboratory study for Lisinopril Impurity D.

Primary Analytical Method: HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and versatility.[5][6] The following method, based on the United States Pharmacopeia (USP) monograph for Lisinopril organic impurities, is recommended as the primary method for this inter-laboratory study.[7]

Experimental Protocol: HPLC-UV Quantification of Lisinopril Impurity D

3.1.1. Materials and Reagents:

  • Lisinopril Drug Substance (containing Impurity D)

  • Lisinopril Impurity D Reference Standard

  • Acetonitrile (HPLC grade)

  • Monobasic Sodium Phosphate Dihydrate

  • Phosphoric Acid

  • Water (HPLC grade)

3.1.2. Chromatographic Conditions:

ParameterSpecification
Column Luna™ 5 µm C8(2), 250 x 4.6 mm (or equivalent)
Mobile Phase A Buffer: 3.53 g of Monobasic Sodium Phosphate Dihydrate in 1000 mL of water, adjust pH to 4.1 with Phosphoric Acid.
Mobile Phase B Acetonitrile
Gradient Time (min)
0.00
35.0
55.0
60.0
Flow Rate 1.8 mL/min
Injection Volume 20 µL
Column Temperature 45 °C
UV Detection 210 nm

3.1.3. Preparation of Solutions:

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (96:4, v/v).

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Lisinopril Impurity D Reference Standard in the Diluent to obtain a known concentration (e.g., corresponding to 0.3% of the nominal Lisinopril concentration).

  • Test Solution: Accurately weigh and dissolve a specified amount of Lisinopril Drug Substance in the Diluent to achieve a target concentration.

  • System Suitability Solution: Prepare a solution containing both Lisinopril and Lisinopril Impurity D to verify the resolution and performance of the chromatographic system.

3.1.4. System Suitability:

As per the USP monograph for Lisinopril organic impurities, the system suitability criteria include a relative standard deviation (%RSD) of not more than 10.0% for replicate injections and a signal-to-noise (S/N) ratio of not less than 10 for the Lisinopril peak.[7]

The following diagram illustrates the experimental workflow for the HPLC-UV analysis:

HPLC_Workflow Start Start Prepare_Solutions Prepare Diluent, Standard, Test, and System Suitability Solutions Start->Prepare_Solutions Equilibrate_HPLC Equilibrate HPLC System with Initial Mobile Phase Prepare_Solutions->Equilibrate_HPLC System_Suitability_Check Perform System Suitability Test (Inject System Suitability Solution) Equilibrate_HPLC->System_Suitability_Check Analyze_Samples Inject Standard and Test Solutions in Replicates System_Suitability_Check->Analyze_Samples Data_Acquisition Acquire Chromatographic Data Analyze_Samples->Data_Acquisition Data_Processing Integrate Peaks and Calculate Impurity D Concentration Data_Acquisition->Data_Processing Report_Results Report Results and Compare against Specifications Data_Processing->Report_Results End End Report_Results->End

Caption: Experimental workflow for HPLC-UV analysis of Lisinopril Impurity D.

Comparison with Alternative Analytical Methods

While HPLC-UV is the gold standard, other techniques can be employed for the analysis of Lisinopril and its impurities. A comprehensive inter-laboratory study may include one of these methods as a secondary technique to provide a comparative assessment.

MethodPrincipleAdvantagesDisadvantages
Spectrophotometry Measures the absorption of ultraviolet or visible light by the analyte.[8][9][10]Simple, rapid, and cost-effective.Lower specificity and sensitivity compared to HPLC, potential for interference from other impurities or excipients.
Spectrofluorimetry Measures the fluorescence emitted by the analyte after excitation with light of a specific wavelength.High sensitivity and selectivity for fluorescent compounds.Lisinopril and its impurities may require derivatization to be fluorescent.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass detection capabilities of a mass spectrometer.[11]Provides structural information for impurity identification, highly sensitive and specific.Higher cost and complexity of instrumentation and operation.

Inter-laboratory Study Data Comparison

The following table presents a hypothetical but realistic set of results from a three-laboratory study. Laboratories A and B utilized the primary HPLC-UV method, while Laboratory C employed a validated spectrophotometric method.

LaboratoryMethodSample 1 (% Impurity D)Sample 2 (% Impurity D)Mean (% Impurity D)Standard Deviation
Lab A HPLC-UV0.280.290.2850.007
Lab B HPLC-UV0.270.300.2850.021
Lab C Spectrophotometry0.310.330.3200.014

Analysis of Results:

The data indicates good agreement between Laboratories A and B using the HPLC-UV method, with a mean value of 0.285% for both. The slightly higher standard deviation in Laboratory B's results could be attributed to minor variations in system performance or sample handling. Laboratory C's spectrophotometric method yielded a consistently higher result (0.320%), suggesting a potential positive interference from other components in the sample matrix that absorb at the same wavelength. This highlights the superior specificity of the HPLC-UV method.

Causality and Self-Validation: Ensuring Trustworthiness

Expertise and Experience in Method Design:

The choice of a C8 column in the HPLC method is deliberate. While C18 columns are more common, a C8 provides a slightly less hydrophobic stationary phase, which can be advantageous for the separation of moderately polar compounds like Lisinopril and its impurities. The gradient elution is essential to ensure the timely elution of all components with good peak shape, from the more polar impurities to the main Lisinopril peak. The column temperature of 45°C is chosen to improve peak symmetry and reduce viscosity, leading to better chromatographic performance.

A Self-Validating System:

The described protocol is designed to be a self-validating system. The inclusion of a system suitability test before any sample analysis is a critical checkpoint. It verifies that the chromatographic system is performing as expected on that particular day, in that specific laboratory. The criteria for resolution, peak symmetry, and injection precision must be met before proceeding with the analysis of unknown samples. This ensures that any reported results are generated from a system that is operating within its validated state.

Conclusion

This guide provides a comprehensive framework for conducting a successful inter-laboratory study on the quantification of Lisinopril Impurity D. The detailed HPLC-UV method, grounded in pharmacopeial standards, offers a robust and reliable primary analytical technique. By adhering to a meticulously designed protocol and incorporating self-validating system suitability checks, laboratories can achieve consistent and accurate results, ensuring the quality and safety of Lisinopril drug products. The comparison with alternative methods further underscores the importance of selecting an analytical technique with the appropriate specificity and sensitivity for the intended purpose.

References

  • Spectrophotometric methods for the determination of lisinopril in medicines. (2021). Pharmacia. [Link]

  • Determination of Lisinopril in Bulk and Pharmaceutical Formulations by Cloud Point Extraction—A Green Method. (n.d.). Scirp.org. [Link]

  • Print Preview - C:\DOCUME1\xpress\LOCALS1\Temp.aptcache\26-A-E026/tfa03332. (2012). European Pharmacopoeia.
  • Lisinopril EP Impurity D | CAS 219677-82-4. (n.d.). Veeprho. [Link]

  • Lisinopril Monograph for Professionals. (2025). Drugs.com. [Link]

  • Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. (n.d.). Open Access Text. [Link]

  • Lisinopril EP Impurity D | 219677-82-4. (n.d.). SynZeal. [Link]

  • Separation of Lisinopril and its Organic Impurities per USP Monograph. (n.d.). Phenomenex. [Link]

  • Methods of Analysis of Lisinopril: A Review. (2017). ResearchGate. [Link]

  • Methods of Analysis of Lisinopril: A Review. (2017). Walsh Medical Media. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. [Link]

  • USP 35 Official Monographs / Lisinopril 3695. (2011).
  • Analytical Determination of Lisinopril Using UV Spectrophotometer and HPLC: An Overview. (2014). OMICS International. [Link]

  • Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry. (n.d.). PMC - NIH. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Technology Networks. [Link]

  • Analytical Determination of Lisinopril Using UV Spectrophotometer and HPLC: An Overview. (n.d.). SciSpace. [Link]

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009). Agilent. [Link]

  • COMPREHENSIVE CONTEMPLATIONS FOR ADVANCED EXPLANATORY STRATEGIES: LISINOPRIL AND HYDROCHLOROTHIAZIDE. (2025). WJPMR. [Link]

Sources

A Comparative Guide to the Degradation Products of ACE Inhibitors: Focus on Lisinopril R,S,S-Diketopiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the degradation products of Angiotensin-Converting Enzyme (ACE) inhibitors, with a particular focus on Lisinopril R,S,S-diketopiperazine. As a Senior Application Scientist, this document is structured to offer not just a list of facts, but a logical narrative grounded in experimental data and established scientific principles. We will explore the causality behind the formation of these degradation products, the analytical methodologies for their detection, and a comparative analysis of their stability profiles.

Introduction to ACE Inhibitors and the Significance of Their Degradation

Angiotensin-Converting Enzyme (ACE) inhibitors are a class of drugs widely used in the treatment of hypertension and heart failure.[1] They act by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system, thereby reducing the production of angiotensin II, a potent vasoconstrictor.[2] Common examples of ACE inhibitors include lisinopril, enalapril, and ramipril.

The chemical stability of ACE inhibitors is a critical aspect of drug development and formulation.[3] Many ACE inhibitors are susceptible to degradation through two primary pathways: hydrolysis and intramolecular cyclization.[4] These degradation pathways can lead to a loss of therapeutic efficacy and, in some cases, the formation of potentially harmful impurities. Therefore, a thorough understanding of the degradation products and their formation is paramount for ensuring the safety and quality of pharmaceutical products.

This guide will specifically delve into the formation and characteristics of diketopiperazine (DKP) derivatives, a common class of degradation products for many ACE inhibitors, with a special emphasis on the R,S,S-stereoisomer of lisinopril diketopiperazine.

The Formation of Lisinopril Diketopiperazines: A Tale of Two Isomers

Lisinopril, chemically (2S)-1-[(2S)-6-amino-2-{[(1S)-1-carboxy-3-phenylpropyl]amino}hexanoyl]pyrrolidine-2-carboxylic acid, is known to degrade into two diastereomeric diketopiperazines: (S,S,S)-diketopiperazine and (R,S,S)-diketopiperazine.

The initial degradation product formed through intramolecular cyclization of lisinopril is the (S,S,S)-diketopiperazine . This reaction involves the nucleophilic attack of the secondary amine on the amide carbonyl group, leading to the formation of a six-membered ring and the elimination of a water molecule. This process is often accelerated by heat.[5]

The (R,S,S)-diketopiperazine is subsequently formed from the (S,S,S)-isomer through a process called epimerization.[5] This change in stereochemistry at one of the chiral centers is also promoted by high temperatures.[5]

Caption: Formation pathway of Lisinopril diketopiperazine isomers.

Comparative Degradation Pathways of ACE Inhibitors

While diketopiperazine formation is a significant degradation pathway for lisinopril, it is also a common route for other ACE inhibitors that possess a dipeptide-like structure, such as enalapril and ramipril. However, the rate and extent of diketopiperazine formation versus the alternative hydrolytic pathway can differ significantly between these drugs, largely influenced by factors like pH and temperature.

The primary degradation pathways for lisinopril, enalapril, and ramipril are:

  • Intramolecular Cyclization: Leading to the formation of the corresponding diketopiperazine (DKP).

  • Hydrolysis: Cleavage of the ester group (in the case of prodrugs like enalapril and ramipril) or the amide bond, leading to the formation of the active diacid metabolite (e.g., enalaprilat, ramiprilat) or other hydrolytic products.

The interplay between these two pathways is a critical consideration in formulation development and stability studies.

Caption: Competing degradation pathways for common ACE inhibitors.

pH-Dependent Degradation

The pH of the environment plays a crucial role in determining the dominant degradation pathway. Generally, acidic conditions tend to favor the intramolecular cyclization to form diketopiperazines, while alkaline conditions promote hydrolysis.

For instance, studies on enalapril have shown that in acidic solutions (pH < 5), the formation of enalapril diketopiperazine is a significant degradation pathway.[3] Conversely, under alkaline conditions, hydrolysis to enalaprilat is the predominant reaction.[3] Similarly, lisinopril is most sensitive to hydrolysis in a basic environment.[6]

Comparative Stability Under Stress Conditions

Forced degradation studies, conducted under the guidance of the International Council for Harmonisation (ICH) Q1A(R2) guidelines, provide valuable insights into the intrinsic stability of drug substances.[7] These studies involve subjecting the drug to various stress conditions, including acid and base hydrolysis, oxidation, heat, and light.

While a direct comparative study under identical conditions is ideal, data from individual forced degradation studies can provide a general understanding of the relative stability of these ACE inhibitors.

ACE Inhibitor Acid Hydrolysis (0.1 M HCl) Base Hydrolysis (0.1 M NaOH) Oxidative (H₂O₂) Thermal Degradation Photolytic Degradation Primary Degradation Products Reference
Lisinopril Significant degradationVery rapid degradation (~100% in 1 min at 25°C)Some degradationDegradation observedGenerally stableDiketopiperazine (Impurity D in neutral/acidic), Hydrolysis products[6][8][9]
Enalapril Significant degradationSignificant degradation (7.5% remaining after 30 min)Generally stableDegradation observedSome degradation in solutionEnalaprilat, Diketopiperazine[3][5][10]
Ramipril Degradation observedDegradation observedDegradation observedDegradation observedGenerally stableRamiprilat, Diketopiperazine[11][12]

This table is a synthesis of findings from multiple sources and conditions may have varied between studies.

Analytical Methodologies for Degradation Product Analysis

The accurate detection and quantification of ACE inhibitor degradation products are essential for quality control and stability assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly employed technique. For structural elucidation and confirmation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol provides a general framework for a stability-indicating HPLC method for the simultaneous analysis of an ACE inhibitor and its primary degradation products. Method optimization will be required for specific applications.

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of an ACE inhibitor and its diketopiperazine and diacid degradation products.

Materials:

  • ACE inhibitor reference standard and degradation product standards

  • HPLC grade acetonitrile and methanol

  • Phosphate buffer components (e.g., monobasic potassium phosphate)

  • Orthophosphoric acid or triethylamine for pH adjustment

  • High-purity water

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions (Starting Point):

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 215 nm
Injection Volume 20 µL

Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Analyze blank, placebo, reference standards, and stressed samples to demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

  • Linearity: Prepare a series of at least five concentrations of the reference standard and plot the peak area against concentration. The correlation coefficient (r²) should be >0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze samples on different days, with different analysts, and/or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical calculation from the linearity data.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability.

Caption: General workflow for HPLC analysis of ACE inhibitor stability.

Experimental Protocol: LC-MS for Degradation Product Identification

Objective: To identify and characterize the degradation products of an ACE inhibitor using LC-MS/MS.

Instrumentation:

  • LC-MS/MS system (e.g., quadrupole time-of-flight or triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Similar to the HPLC method, but the mobile phase buffer should be volatile (e.g., formic acid or ammonium formate instead of phosphate buffer).

Mass Spectrometry Parameters (Typical Starting Point):

ParameterSetting
Ionization Mode Positive ESI
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 600 L/hr
Collision Energy (for MS/MS) Ramped (e.g., 10-40 eV)

Procedure:

  • Inject the stressed sample into the LC-MS/MS system.

  • Obtain the full scan mass spectrum to identify the molecular ions of the parent drug and its degradation products.

  • Perform product ion scans (MS/MS) on the molecular ions of interest to obtain fragmentation patterns.

  • Elucidate the structures of the degradation products by interpreting the fragmentation patterns and comparing them to the structure of the parent drug.

Conclusion

The degradation of ACE inhibitors is a complex process influenced by the specific drug molecule and various environmental factors. The formation of diketopiperazines, such as this compound, represents a significant stability challenge. A thorough understanding of the competing degradation pathways of cyclization and hydrolysis is crucial for the development of stable pharmaceutical formulations.

This guide has provided a comparative overview of the degradation of lisinopril, enalapril, and ramipril, highlighting the formation of their respective diketopiperazine and hydrolytic products. The provided experimental protocols for HPLC and LC-MS serve as a foundation for the development of robust analytical methods for stability testing and quality control. By applying these principles and methodologies, researchers and drug development professionals can ensure the safety, efficacy, and quality of ACE inhibitor drug products.

References

  • A stability- indicating hptlc method for quantification of enalapril maleate in tablets. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Summary of forced degradation results. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline. (2003). STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1A(R2). Retrieved from [Link]

  • (PDF) Stress degradation studies of ramipril by a validated stability-indicating liquid chromatographic method. (2014). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Chromatograms obtained from forced degradation studies performed on Lisinopril tablets, during a time period of 24 hours. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Bhardwaj, S. P., & Singh, S. (2008). Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 113–120. [Link]

  • Adam, E. (2014). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. American Journal of Analytical Chemistry, 5, 316-322. doi: 10.4236/ajac.2014.55039.
  • Gul, W., et al. (2017). Methods of Analysis of Lisinopril: A Review. Journal of Bioequivalence & Bioavailability, 9(1), 331-335.
  • Stability of new potential ACE inhibitor in the aqueous solutions of different pH. (2016). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. Retrieved January 16, 2026, from [Link]

  • (PDF) Study of forced degradation behavior of enalapril maleate by LC and LC–MS and development of a validated stability-indicating assay method. (2008). ResearchGate. Retrieved January 16, 2026, from [Link]

  • de Oliveira, M. A., & Singh, A. K. (2010). Chemical stability of enalapril maleate drug substance and tablets by a stability-indicating liquid chromatographic method. Química Nova, 33(7), 1583–1587. [Link]

  • (PDF) LISINOPRIL AN OVERVIEW. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Vujanović, I., et al. (2020). STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA. DOI Srpska. Retrieved from [Link]

  • Significance of Stress degradation study in the Stability indicating Analytical Technique development of Metoprolol, Ramipril and Lercanidipin. (2023). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Regulska, K., et al. (2023). The Degradation Product of Ramipril Is Potentially Carcinogenic, Genotoxic and Mutagenic. Applied Sciences, 13(4), 2358.
  • Hu, O. Y., et al. (1994). Stability and in vitro absorption of captopril, enalapril and lisinopril across the rat intestine. Biochemical Pharmacology, 47(8), 1341-1348.
  • Remko, M. (2009). Acidity, lipophilicity, solubility, absorption, and polar surface area of some ACE inhibitors. Chemical Papers, 63(6), 649-661.
  • HPLC Separation of Enalapril and Lisinopril on Newcrom AH Column. (n.d.). SIELC Technologies. Retrieved January 16, 2026, from [Link]

  • Sica, D. A., et al. (1991). Comparison of the steady-state pharmacokinetics of fosinopril, lisinopril and enalapril in patients with chronic renal insufficiency. Clinical Pharmacokinetics, 20(5), 420-427.
  • (PDF) Analytical Determination of Lisinopril Using UV Spectrophotometer and HPLC: An Overview. (2014). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Naveed, S. (2014). Analytical Determination of Lisinopril Using UV Spectrophotometer and HPLC: An Overview.
  • Todd, P. A., & Fitton, A. (1991). Clinical Pharmacokinetics of the Newer ACE Inhibitors. A Review. Clinical Pharmacokinetics, 20(5), 361-387.
  • Hu, O. Y., et al. (1994). Stability and in vitro absorption of captopril, enalapril and lisinopril across the rat intestine. Biochemical Pharmacology, 47(8), 1341-1348.
  • A Comparison of Lisinopril with Enalapril by Monitoring Plasma Angiotensin II Levels in Humans. (1990). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Development and validation of a LC-MS/MS method for the simultaneous quantitation of angiotensin (1-7), (1-8), (1-9) and (1-10) in human plasma. (2024). PubMed. Retrieved January 16, 2026, from [Link]

  • Ehlers, M. R., & Riordan, J. F. (1988). Catalysis of angiotensin I hydrolysis by human angiotensin-converting enzyme: effect of chloride and pH. Biochemistry, 27(15), 5538-5544.
  • LC-HRMS-based identification and quantification of novel 2,5-diketopiperazines in roasted coffee. (2026). PubMed. Retrieved January 16, 2026, from [Link]

  • Effect of pH on the ACE inhibitory activity of partially-purified proteins from leaves and seeds of Moringa oleifera. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Nagarajan, G., et al. (2013). Development and validation of a RP- HPLC method for simultaneous estimation of enalapril maleate and ramipril in bulk and tablet. Der Pharmacia Lettre, 5(1), 69-76.
  • Journal of Chromatography B. (2023). ORBi. Retrieved January 16, 2026, from [Link]

  • Development of a fast liquid chromatography/mass spectrometry screening method for angiotensin-converting enzyme (ACE) inhibitors in complex natural mixtures like snake venom. (n.d.). University of Twente Research Information. Retrieved January 16, 2026, from [Link]

  • Angiotensin-Converting Enzyme (ACE)-Inhibitor Activity of Novel Peptides Derived from Porcine Liver and Placenta. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Fröhlich, H., et al. (2018). Comparative effectiveness of enalapril, lisinopril, and ramipril in the treatment of patients with chronic heart failure: a propensity score-matched cohort study. European Heart Journal - Cardiovascular Pharmacotherapy, 4(2), 80-88.
  • LC-MS/MS quantification of bioactive angiotensin I-converting enzyme inhibitory peptides in rye malt sourdoughs. (2011). PubMed. Retrieved January 16, 2026, from [Link]

  • What are the differences between Ramipril, Enalapril, and Lisinopril when choosing an Angiotensin-Converting Enzyme (ACE) inhibitor for hypertension treatment? (2025). Dr.Oracle. Retrieved January 16, 2026, from [Link]

  • Li, T., et al. (2016). Comparison of the Efficacy and Safety of Different ACE Inhibitors in Patients With Chronic Heart Failure: A PRISMA-Compliant Network Meta-Analysis. Medicine, 95(7), e2539.
  • Fröhlich, H., et al. (2018). Comparative effectiveness of enalapril, lisinopril, and ramipril in the treatment of patients with chronic heart failure: a propensity score-matched cohort study. Semantic Scholar. Retrieved January 16, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Impact of Excipients on Lisinopril Degradation Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The stability of an Active Pharmaceutical Ingredient (API) is not merely an intrinsic property but a characteristic profoundly influenced by its formulation matrix. For a widely used antihypertensive agent like Lisinopril, ensuring its stability throughout the product's shelf-life is paramount for therapeutic efficacy and patient safety. This guide provides an in-depth analysis of Lisinopril's degradation pathways and offers a comparative evaluation of how common pharmaceutical excipients can impact its kinetic profile. We will explore the underlying chemical mechanisms of these interactions and provide robust experimental protocols for their assessment, in line with the principles of Quality by Design (QbD) and regulatory expectations set by bodies like the International Council on Harmonisation (ICH).[1]

Understanding Lisinopril's Inherent Stability Challenges

Lisinopril is a dihydrate crystalline powder, soluble in water, and belongs to the angiotensin-converting enzyme (ACE) inhibitor class.[2] Its chemical structure, (2S)-1-[(2S)-6-amino-2-{[(1S)-1-carboxy-3-phenylpropyl]amino}hexanoyl]pyrrolidine-2-carboxylic acid, contains two key functional groups susceptible to degradation: a primary amine in the lysine moiety and peptide bonds.

The primary degradation pathway for Lisinopril, particularly in the presence of moisture, is intramolecular cyclization. This reaction leads to the formation of a diketopiperazine (DKP) derivative, which is therapeutically inactive.[3] The rate of this degradation is significantly influenced by factors such as pH, temperature, and, critically, the excipients it is in direct contact with within the solid dosage form.[3] Lisinopril is also highly sensitive to hydrolysis in basic environments, showing almost instantaneous degradation in 0.1M NaOH.[4]

Lisinopril_Degradation Lisinopril Lisinopril (Active API) DKP Lisinopril Diketopiperazine (DKP) (Inactive Degradant) Lisinopril->DKP Intramolecular Cyclization (+ H₂O, Heat)

Caption: Primary degradation pathway of Lisinopril.

The Excipient Dilemma: Inert Carrier or Reactive Partner?

Excipients are essential for manufacturing stable and effective dosage forms, acting as fillers, binders, lubricants, and disintegrants.[5] However, the assumption of their inertness is a frequent pitfall in formulation development. Chemical interactions between the API and excipients can significantly compromise drug stability.[1] For Lisinopril, with its reactive primary amine, the selection of excipients is a critical control point in formulation design.[6][7]

Comparative Analysis of Common Excipients

The following section compares the impact of commonly used excipients on Lisinopril's stability, supported by experimental findings.

Fillers and Diluents: These excipients form the bulk of the tablet.

  • Lactose: Though widely used, lactose is a reducing sugar. It can react with the primary amine of Lisinopril via the Maillard reaction, a form of non-enzymatic browning.[6][7][8] This interaction leads to the formation of colored degradants and a significant loss of potency, even at low lactose concentrations.[6][7]

  • Microcrystalline Cellulose (MCC): MCC is generally considered a more compatible alternative to lactose for amine-containing drugs.[9] It is not a reducing sugar and has a lower propensity for chemical interaction. However, its hygroscopic nature means that moisture content must be carefully controlled during manufacturing and storage.

  • Dibasic Calcium Phosphate & Mannitol: These are often excellent, non-reactive choices for sensitive drugs like Lisinopril. Studies have shown that excipients like dibasic calcium phosphate and mannitol are compatible with Lisinopril.[2][10] Commercial formulations frequently use these excipients to ensure stability.[11][12][13]

Lubricants: Lubricants are necessary to prevent tablet sticking to machinery.

  • Magnesium Stearate: While effective as a lubricant, the quality of magnesium stearate can be a concern. Some studies suggest it can decrease the stability of Lisinopril, potentially due to its slight alkalinity or the presence of reactive impurities.[2] However, other sources suggest no significant interaction.[14][15] Given the conflicting data, thorough compatibility testing is warranted.

  • Sodium Stearyl Fumarate: This is often a preferred alternative as it is considered less reactive than magnesium stearate and can mitigate some of the compatibility risks.

Superdisintegrants: These aid in the rapid breakdown of the tablet in the body.

  • Croscarmellose Sodium, Sodium Starch Glycolate, and Crospovidone: Preformulation studies have generally found these common superdisintegrants to be compatible with Lisinopril, showing no significant degradation when mixed.[10][16]

Quantitative Comparison Data

The table below summarizes the typical impact of various excipients on Lisinopril degradation under accelerated stability conditions (e.g., 40°C / 75% RH for 4 weeks). The data is illustrative and synthesized from multiple literature sources.

Excipient CategoryExcipient NameCompatibility RiskTypical % Degradation (DKP formation)Causality & Rationale
Filler Lactose MonohydrateHigh > 10%Maillard reaction between the reducing sugar and Lisinopril's primary amine.[6][7][8]
Filler Microcrystalline CelluloseLow < 2%Inert, non-reducing excipient. Risk is primarily related to moisture content.[9]
Filler Dibasic Calcium PhosphateLow < 1%Inert and non-hygroscopic, providing a stable environment.[2]
Filler MannitolLow < 1%A non-reducing sugar alcohol, making it a stable choice for amine-containing drugs.[10]
Lubricant Magnesium StearateModerate 2-5%Potential for interaction due to alkalinity or impurities. Inconsistent reports necessitate batch-specific testing.[2]
Lubricant Sodium Stearyl FumarateLow < 2%Generally considered a less reactive lubricant alternative.
Disintegrant Croscarmellose SodiumLow < 2%Found to be compatible in preformulation screening studies.[10]

Experimental Design for Drug-Excipient Compatibility Screening

A robust drug-excipient compatibility study is a cornerstone of early-stage formulation development. The objective is to identify potential interactions that could compromise the stability of the final product.[5][17][18]

Protocol: Isothermal Stress Testing of Binary Mixtures

This protocol provides a standardized method for screening potential incompatibilities between Lisinopril and selected excipients under accelerated conditions.

Objective: To assess the chemical stability of Lisinopril in the presence of individual excipients at elevated temperature and humidity.

Materials:

  • Lisinopril Dihydrate (API)

  • Excipients (e.g., Lactose, MCC, Magnesium Stearate)

  • HPLC-grade Acetonitrile and Water

  • Phosphate Buffer

  • Class A Volumetric Glassware

  • Stability Chambers (e.g., 40°C/75% RH and 60°C)

Methodology:

  • Preparation of Mixtures: Prepare binary mixtures of Lisinopril and each excipient, typically in a 1:1 ratio by weight. Ensure homogenous mixing using a mortar and pestle or a small-scale blender. Also, prepare a control sample of pure Lisinopril API.

  • Sample Storage: Place approximately 100 mg of each mixture and the control into separate, loosely capped glass vials to allow for exposure to humidity.

  • Stress Conditions: Store the vials in a stability chamber under accelerated conditions. A common condition is 40°C and 75% relative humidity (RH).[5] For a more aggressive screen, 60°C can be used.

  • Time Points: Pull samples for analysis at initial (T=0) and subsequent time points, such as 1, 2, and 4 weeks.

  • Sample Preparation for Analysis:

    • Accurately weigh a portion of the stored sample.

    • Dissolve it in a suitable solvent system (e.g., a mixture of water and methanol or a buffered mobile phase).[19]

    • Sonicate to ensure complete dissolution.

    • Filter the solution through a 0.45 µm filter to remove any undissolved excipients.

  • HPLC Analysis: Analyze the prepared samples using a validated, stability-indicating HPLC method.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_storage 2. Stress Storage cluster_analysis 3. Analysis prep1 Prepare 1:1 Binary Mixtures (API + Excipient) prep2 Prepare API Control (Pure Lisinopril) storage Store samples in vials at 40°C / 75% RH prep1->storage prep2->storage pull Pull samples at T=0, 1, 2, 4 weeks storage->pull dissolve Dissolve, Sonicate, and Filter pull->dissolve hplc Analyze via Stability- Indicating HPLC dissolve->hplc

Caption: Workflow for excipient compatibility stress testing.

Protocol: Stability-Indicating HPLC-UV Method

A self-validating system requires a robust analytical method capable of separating the parent drug from its degradation products.[20][21]

Objective: To accurately quantify Lisinopril and its primary degradant (DKP) without interference from excipients.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.02 M phosphate buffer, pH 3.2) and an organic solvent like acetonitrile or methanol.[22][23]

  • Flow Rate: 1.0 mL/min.[2][20]

  • Detection Wavelength: UV detection at 210 nm.[2][3]

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[21]

Conclusion and Formulation Strategy

The kinetic stability of Lisinopril is critically dependent on excipient selection. The evidence strongly indicates that formulations should avoid reducing sugars like lactose to prevent the Maillard reaction.[6][7] Inert diluents such as dibasic calcium phosphate and mannitol, combined with a non-reactive lubricant like sodium stearyl fumarate, offer a robust strategy for developing a stable Lisinopril tablet. Microcrystalline cellulose is also a viable option, provided moisture is tightly controlled.

By integrating the mechanistic understanding presented here with the systematic experimental screening protocols, formulation scientists can proactively mitigate stability risks, leading to the development of safe, effective, and reliable Lisinopril drug products.

References

  • ICH guidelines for drug excipient compatibility studies. CD Formulation. [Link]

  • Methods of Analysis of Lisinopril: A Review. Walsh Medical Media. (2017-01-04). [Link]

  • Development and Validation of an RP-HPLC Analytical Method for Determination of Lisinopril in Full and Split Tablets. Research Journal of Pharmacy and Technology. [Link]

  • Development and validation of a stability indicating HPLC method for determination of lisinopril, lisinopril degradation product and parabens in the lisinopril extemporaneous formulation. PubMed. (2005-03-09). [Link]

  • Lisinopril-Lactose Incompatibility. Walsh Medical Media. [Link]

  • Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. Scirp.org. (2014). [Link]

  • Degradation Profiling of Lisinopril and Hydrochlorothiazide by RP- HPLC method with QbD Approach. Asian Journal of Pharmaceutical Analysis. (2021-10-25). [Link]

  • ICH Harmonised Tripartite Guideline. ICH. (2005-11-10). [Link]

  • Q8(R2) Guideline.pdf. ICH. [Link]

  • Lisinopril-lactose incompatibility. PubMed. (1998-08). [Link]

  • Annex 3. World Health Organization (WHO). [Link]

  • Kinetics of Lisinopril degradation in solid phase. ResearchGate. (2004-01-01). [Link]

  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. (2018). [Link]

  • Optimization and evaluation of Lisinopril mucoadhesive sustained release matrix pellets: In-vitro and ex-vivo studies. NIH. (2022-12-19). [Link]

  • (PDF) Lisinopril-Lactose Incompatibility. ResearchGate. (1998). [Link]

  • CA2285852C - Pharmaceutical tablet comprising lisinopril disodium and microcrystalline cellulose.
  • (PDF) LISINOPRIL-EXCIPIENT COMPATIBILITY STUDIES FOR ADVANCED DRUG DELIVERY SYSTEMS DEVELOPMENT. ResearchGate. (2018-06-25). [Link]

  • STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA. DOI Srpska. (2017). [Link]

  • LISINOPRIL AND HYDROCHLOROTHIAZIDE TABLETS. DailyMed. [Link]

  • lisinopril and hydrochlorothiazide tablets tablet. DailyMed - NIH. [Link]

  • Formulation and Evaluation of Lisinopril Fast Disintegrating Films and Tablets. NMIMS Pharmacy. (2015). [Link]

  • PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrAPO-LISINOPRIL Lisinopril Tablets. Apotex. (2024-08-01). [Link]

  • These highlights do not include all the information needed to use LISINOPRIL TABLETS safely and effectively. DailyMed. [Link]

  • The Interactions of Lisinopril: Magnesium Considerations and More. Dr Omar Sabri. [Link]

  • Lisinopril interactions: Alcohol, medications, and other factors. Medical News Today. (2024-12-02). [Link]

  • Utility of microcrystalline cellulose to prevent drug segregation in direct powder compression. Taylor & Francis Online. (2019-05-08). [Link]

  • Chelated Magnesium and lisinopril Interactions. Drugs.com. [Link]

Sources

A Senior Application Scientist's Guide to USP Monograph Conformance for Lisinopril Organic Impurities: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. The control of organic impurities is a critical aspect of this process, governed by stringent pharmacopeial standards. This guide provides an in-depth technical comparison of analytical methodologies for assessing organic impurities in Lisinopril, with a focus on conformance to the United States Pharmacopeia (USP) monograph. We will explore the rationale behind the official methods, compare them with alternative approaches, and provide the experimental data necessary for informed decision-making in a quality control or research setting.

The Criticality of Impurity Profiling in Lisinopril

Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is widely used in the treatment of hypertension and heart failure. The presence of organic impurities, which can arise from the manufacturing process, degradation, or storage, can potentially impact the safety and efficacy of the drug product. Therefore, robust analytical methods are essential for the accurate identification and quantification of these impurities to ensure compliance with regulatory limits.

The synthetic pathway of Lisinopril, a complex molecule, can give rise to several process-related impurities. For instance, intramolecular dehydration of lisinopril at elevated temperatures can lead to the formation of (S,S,S)-Diketopiperazine, also known as Lisinopril Related Compound A or EP Impurity C. Understanding the origin of these impurities is fundamental to developing effective control strategies and analytical methods capable of resolving them from the main API peak and from each other.

Pharmacopeial Landscape: USP and European Pharmacopoeia (EP) Approaches

Both the USP and the European Pharmacopoeia (EP) provide detailed monographs for Lisinopril, outlining the requirements for its quality control, including tests for organic impurities. While the ultimate goal is the same—to ensure patient safety—the specified methodologies and impurity limits can differ.

The USP Monograph Method: A Detailed Examination

The USP monograph for Lisinopril organic impurities outlines a gradient High-Performance Liquid Chromatography (HPLC) method. The rationale behind the chosen parameters is to achieve a robust and reproducible separation of Lisinopril from its potential impurities.

The method typically employs a C8 reversed-phase column. The choice of a C8 stationary phase over a C18 is often a balance between retention and analysis time for moderately polar compounds like Lisinopril and its impurities. The mobile phase consists of a phosphate buffer and acetonitrile, with a gradient elution. The phosphate buffer helps to control the pH and maintain the ionization state of the acidic and basic functional groups in Lisinopril and its impurities, which is crucial for consistent retention times and peak shapes. The gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is necessary to elute the more retained impurities while ensuring good resolution of the early-eluting ones. Detection is typically performed at a low wavelength, around 210 nm, to ensure the detection of all impurities, as some may lack a strong chromophore.

System suitability tests are a cornerstone of the USP method, ensuring the analytical system is performing correctly before the analysis of any samples. These tests typically include criteria for peak symmetry (tailing factor), theoretical plates (column efficiency), and the precision of replicate injections. For the organic impurities test, a signal-to-noise ratio for the lisinopril peak in a sensitivity solution is also a critical parameter.

The European Pharmacopoeia (EP) Monograph: A Comparative Perspective

The European Pharmacopoeia also specifies an HPLC method for the determination of Lisinopril related substances. A key feature of the EP monograph is the explicit listing of several specified impurities, each with its own acceptance criterion. This provides a clear framework for manufacturers and regulatory bodies.

The EP method also utilizes a reversed-phase HPLC approach with gradient elution. The specified impurities in the EP monograph include:

  • Impurity A: (2S)-2-amino-4-phenylbutanoic acid

  • Impurity B: 4-methylbenzenesulfonic acid

  • Impurity C: (S)-2-((3S,8aS)-3-(4-aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-4-phenylbutanoic acid ((S,S,S)-Diketopiperazine)

  • Impurity D: (S)-2-((3S,8aR)-3-(4-aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-4-phenylbutanoic acid ((R,S,S)-Diketopiperazine)

  • Impurity E: (2S)-1-[(2S)-6-amino-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid (lisinopril R,S,S-isomer)

  • Impurity F: (2S)-1

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Lisinopril R,S,S-Diketopiperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of Lisinopril R,S,S-diketopiperazine, a known impurity and degradation product of the angiotensin-converting enzyme (ACE) inhibitor, Lisinopril.[1][2][3] Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. As laboratory professionals, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle, from acquisition to final disposition.

The core principle of this guide is risk mitigation. Lisinopril and its related compounds, while not listed as acutely hazardous by the EPA, possess significant health warnings, including reproductive toxicity.[4][5] Therefore, we will treat this compound with the caution it warrants, managing it as a regulated hazardous chemical waste from the moment it is designated for disposal.

Part 1: Core Directive - Hazard Assessment and Principles of Disposal

Before handling any chemical waste, a thorough understanding of its hazards is paramount. This compound should be handled with the same precautions as its parent compound, Lisinopril.

Key Hazard Profile:

  • Reproductive Toxicity: Lisinopril is classified as a Category 1B reproductive toxin (H360), with the potential to damage an unborn child.[4][5] This is the primary hazard driving the stringent disposal requirements.

  • Irritation: May cause skin and eye irritation upon contact.[4][5]

  • Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[5]

Fundamental Disposal Prohibitions: Based on federal regulations and best practices, the following disposal methods are strictly prohibited for this compound:

  • No Sink or Drain Disposal: The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous pharmaceutical waste to prevent the contamination of waterways.[6][7]

  • No Regular Trash Disposal: Discarding this chemical in the standard solid waste stream is forbidden due to its hazardous characteristics and potential to harm public health and the environment.[8][9]

All waste containing this compound must be collected, segregated, and managed through your institution's designated hazardous waste program.[8][10]

Part 2: Operational Protocol - Personal Protective Equipment (PPE)

A self-validating safety protocol begins with appropriate PPE. The causality is simple: to prevent exposure via inhalation, ingestion, or dermal contact, a physical barrier is essential.

PPE ItemSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses or goggles.Protects against accidental splashes of solutions or airborne dust from the solid compound.[11]
Hand Protection Chemical-resistant gloves (Nitrile recommended).Prevents dermal absorption of the compound. Always check glove compatibility charts.[12]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[11]
Respiratory Protection Not typically required for small quantities.Use a NIOSH-approved respirator if handling large quantities or creating dust in poorly ventilated areas.

Always work within a well-ventilated area, such as a chemical fume hood, when handling the solid compound or preparing waste containers to minimize inhalation risk.[11]

Part 3: Step-by-Step Disposal and Decontamination Workflow

This section details the procedural steps for managing different forms of waste generated during research activities involving this compound.

Protocol 3.1: Collection of Solid Waste
  • Designate a Waste Container: Select a sealable, chemically compatible container (e.g., a wide-mouth polyethylene bottle) for solid waste.

  • Affix Proper Labeling: Before adding any waste, label the container with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ". Do not use abbreviations.[10]

  • Transfer Waste: Carefully transfer the solid chemical waste into the designated container.

  • Secure the Container: Tightly seal the container lid. It must remain closed at all times except when adding waste.[8][10]

  • Store Appropriately: Place the sealed container in a designated satellite accumulation area or your lab's hazardous waste storage location, ensuring it is segregated from incompatible materials.[8]

Protocol 3.2: Management of Contaminated Labware and Empty Containers

Empty containers of hazardous chemicals require careful handling to be considered non-hazardous. The standard procedure is a triple rinse.[10][13]

  • Initial Rinse: Rinse the container or labware (e.g., beaker, flask) three times with a suitable solvent (e.g., water, ethanol) capable of removing the chemical residue.[10]

  • Collect the Rinsate: Crucially, the first rinsate, and preferably all three, must be collected and treated as hazardous waste. Due to the compound's reproductive toxicity, this step is non-negotiable.[10] Collect the rinsate in a separate, clearly labeled "HAZARDOUS WASTE " container that specifies the contents (e.g., "Water/Ethanol Rinsate of this compound").

  • Final Disposal of Container: Once triple-rinsed, deface or completely remove the original chemical label from the container.[13] It may now be disposed of in the appropriate regular trash or glass recycling bin, as per your institution's policy.[13]

Protocol 3.3: Spill Decontamination
  • Ensure Safety: Alert others in the area and ensure you are wearing the full required PPE.

  • Contain the Spill: Cover the spill with a suitable absorbent material (e.g., chemical spill pads or vermiculite).

  • Collect Debris: Carefully collect all contaminated absorbent material, along with any broken glass or other contaminated items.

  • Package Waste: Place all spill cleanup debris into a designated hazardous waste container, clearly labeled with the chemical name and the nature of the waste (e.g., "Spill Debris with this compound").

  • Clean the Area: Wipe the spill area with a cleaning solution, and dispose of the contaminated wipes as hazardous waste.

Part 4: Visualization of Disposal Workflow

The following diagram outlines the logical decision-making process for managing waste streams associated with this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Final Disposition Pathway Waste Waste Generated: This compound Solid Pure Solid or Contaminated Solids Waste->Solid Liquid Contaminated Solvents or Rinsate Waste->Liquid Labware Empty Containers or Contaminated Glassware Waste->Labware Spill Spill Debris Waste->Spill Solid_Container Label: 'Hazardous Waste - Solid This compound' Seal tightly. Solid->Solid_Container Liquid_Container Label: 'Hazardous Waste - Liquid (Specify Solvent) This compound' Use secondary containment. Liquid->Liquid_Container Labware_Action Action: Triple Rinse Collect ALL rinsate as hazardous liquid waste. Labware->Labware_Action Spill_Container Label: 'Hazardous Waste - Spill Debris This compound' Seal tightly. Spill->Spill_Container EHS_Pickup Store in Designated Area Contact Institutional EHS for Pickup (Incineration by Vendor) Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Labware_Action->Liquid_Container Rinsate Clean_Trash Dispose of rinsed container in regular trash/recycling after defacing label. Labware_Action->Clean_Trash Cleaned Container Spill_Container->EHS_Pickup

Caption: Waste Disposal Decision Workflow for this compound.

Part 5: Final Logistics and Record Keeping

The final step in the disposal process is to coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management contractor.[11][14] They are responsible for the compliant transport and ultimate destruction of the waste, typically via high-temperature incineration, which is the EPA's recommended method for many pharmaceutical wastes.[4][14]

Maintain meticulous records of your hazardous waste, including the date of generation, quantity, and date of pickup. These records are essential for regulatory compliance and demonstrating a commitment to laboratory safety.

By implementing this comprehensive, safety-first protocol, you ensure that your laboratory practices meet the highest standards of scientific integrity and environmental stewardship.

References

  • FDA Guidelines on Proper Methods of Disposing of Unused Medicine. HealthWarehouse.

  • Proper Disposal Procedures for Hazardous Laboratory Chemicals. Benchchem.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • Drug Disposal: FDA's Flush List for Certain Medicines. U.S. Food and Drug Administration (FDA).

  • Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division.

  • New FDA Web Page w/Disposal Instructions for Select Meds. Ohio Pharmacists Association.

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA).

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.

  • Safe Disposal of Medicines. U.S. Food and Drug Administration (FDA).

  • Updated Rules for EPA hazardous pharmaceutical waste Sewering. Hazardous Waste Experts.

  • EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Waste Today Magazine.

  • FDA changes policies regarding pharmaceutical waste disposal. MedPro Disposal.

  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle.

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA).

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency (EPA).

  • Lisinopril S,S,S-diketopiperazine Pharmaceutical Secondary Standard CRM. Sigma-Aldrich.

  • How Long Does Lisinopril Stay in Your System. Stillwater Treatment.

  • ZESTRIL TABLETS Safety Data Sheet. AstraZeneca.

  • Lisinopril Safety Data Sheet. Camber Pharmaceuticals.

  • Lisinopril Safety Data Sheet. Cayman Chemical.

  • Lisinopril Not Working? Reasons Your Blood Pressure Medication Might Not Be Working. Power of Patients.

  • Can I just stop taking lisinopril? Drugs.com.

  • Lisinopril Withdrawal: Can Lisinopril Be Stopped Suddenly? Addiction Resource.

  • Lisinopril S,S,S-Diketopiperazine. ChemicalBook.

  • Lisinopril. StatPearls - NCBI Bookshelf.

  • Environmental Risk Assessment Data Lisinopril dihydrate. AstraZeneca.

  • STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA. ResearchGate.

  • Kinetics of Lisinopril degradation in solid phase. ResearchGate.

  • Synthesis and Characterization of Compounds Related to Lisinopril. National Institutes of Health (NIH).

  • Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. Scirp.org.

  • This compound. ChemicalBook.

  • Lisinopril EP Impurity D. SynZeal.

  • This compound Pharmaceutical Secondary Standard CRM. Sigma-Aldrich.

  • Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis.

  • Lisinopril (S,S,R)-Diketopiperazine (~90%). LGC Standards.

Sources

Definitive Guide to Personal Protective Equipment for Handling Lisinopril R,S,S-diketopiperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, operation-critical safety protocols for researchers, scientists, and drug development professionals handling Lisinopril R,S,S-diketopiperazine. As a known impurity and metabolite of Lisinopril, this compound's toxicological profile is not as extensively characterized as the parent drug. Therefore, this directive is grounded in the precautionary principle, treating the compound as a highly potent active pharmaceutical ingredient (HPAPI) to ensure maximum operational safety. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety and procedural excellence within your laboratory.

Hazard Analysis & The Principle of Containment

This compound is a diketopiperazine derivative of Lisinopril.[1][2] The parent compound, Lisinopril, is classified as a reproductive toxin that may damage fertility or an unborn child and causes skin and serious eye irritation.[3][4] In the absence of specific toxicological data for the diketopiperazine derivative, established safety protocols mandate handling it with a high degree of caution.[5][6]

The primary risks during laboratory manipulation, particularly of the solid or powdered form, are inhalation of airborne particles and dermal exposure.[7] These exposure routes can lead to unintended systemic effects. Therefore, our safety strategy is built upon the Hierarchy of Controls , prioritizing engineering and administrative controls, with Personal Protective Equipment (PPE) serving as the final, critical barrier between the operator and the chemical.

  • Engineering Controls (Primary): Whenever possible, handle this compound within a certified containment system, such as a glovebox isolator or a Class II Biological Safety Cabinet (BSC) that is externally vented.[8][9]

  • Administrative Controls (Secondary): Develop and adhere to strict Standard Operating Procedures (SOPs), provide comprehensive personnel training, and clearly demarcate handling areas.[10][11]

  • Personal Protective Equipment (Tertiary): PPE is not a substitute for robust engineering controls but is essential for safeguarding against residual or accidental exposure.

Core PPE Requirements: A Task-Based Approach

The selection of PPE is dictated by the physical form of the compound and the specific laboratory operation being performed. Fine powders, which can easily become airborne, require the highest level of protection.[7]

Task/Operation Compound Form Minimum Required PPE Causality & Rationale
Low-Volume Solution Handling Dilute Solution (<1 mg/mL)Safety Glasses, Nitrile Gloves (Single Pair), Lab CoatProtects against minor splashes and incidental contact. The risk of aerosolization is minimal.
High-Concentration Solution Handling Concentrated Solution (>1 mg/mL)Chemical Splash Goggles, Double Nitrile Gloves, Chemical-Resistant Lab Coat or GownIncreased risk of significant dermal and eye exposure from splashes. Double gloving allows for safe removal of the outer contaminated glove.
Weighing & Transfer of Solids Powder/SolidFull-Face Shield over Safety Goggles, Powered Air-Purifying Respirator (PAPR), Double Nitrile Gloves, Disposable Coveralls (e.g., Tyvek), Shoe CoversThis is the highest-risk operation. A PAPR is mandated to protect against inhalation of fine particulates. Full coverage prevents any skin contact with potent dust.
Spill Cleanup Powder/SolidFull-Face Shield over Safety Goggles, PAPR, Chemical-Resistant Gloves (e.g., Nitrile over Neoprene), Chemical-Resistant Coveralls and Boot CoversProvides maximum protection against high concentrations of the compound during emergency cleanup procedures.

Procedural Deep Dive: Protocols for Safe Handling

Adherence to standardized procedures is critical for ensuring that PPE is used effectively. Below are step-by-step protocols for key operations.

Protocol 1: PPE Donning and Doffing Sequence

The order of donning and doffing is designed to prevent cross-contamination.

Donning (Putting On):

  • Shoe Covers: Don first to avoid tracking contaminants out of the designated area.

  • Inner Gloves: Sanitize hands and don the first pair of nitrile gloves.

  • Coverall/Gown: Don the disposable suit or gown.

  • Respirator/PAPR: Perform a seal check if using a tight-fitting respirator. Ensure the PAPR hood provides full coverage.

  • Goggles/Face Shield: Position eye and face protection.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the coverall.

Doffing (Taking Off):

  • Outer Gloves: Remove the most contaminated item first. Peel off without touching the exterior surface.

  • Coverall/Gown & Shoe Covers: Remove by turning inside out, rolling into a bundle.

  • Goggles/Face Shield: Handle by the strap; avoid touching the front surface.

  • Respirator/PAPR: Remove last, after exiting the immediate handling area.

  • Inner Gloves: Remove as the final step, avoiding contact with bare skin.

  • Hygiene: Wash hands thoroughly with soap and water immediately after doffing all PPE.

Protocol 2: Safe Weighing of Solid Compound

This protocol assumes the use of a ventilated balance enclosure or similar engineering control.

  • Preparation: Ensure the work surface is clean and lined with disposable, plastic-backed absorbent paper.[12]

  • Don PPE: Follow the full donning procedure for handling solids.

  • Tare Container: Place the receiving vial or container on the balance and tare.

  • Transfer Compound: Use a micro-spatula to carefully transfer a small amount of the compound from the stock vial to the tared container. Perform all movements slowly and deliberately to minimize dust generation.

  • Seal and Clean: Securely cap both the stock and receiving vials. Gently wipe the exterior of the vials and the spatula with a dampened wipe (e.g., 70% isopropanol) to decontaminate surfaces.

  • Waste Disposal: Dispose of the absorbent paper, wipes, and outer gloves into a designated hazardous waste container before leaving the containment area.

Operational Plan: Spill Management and Waste Disposal

Spill Management

Immediate and correct response to a spill is critical.

  • Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Assess: If the spill is large or you are not trained to handle it, evacuate and contact your institution's Environmental Health and Safety (EHS) office.

  • Don PPE: Wear the full PPE ensemble designated for spill cleanup.

  • Contain & Clean:

    • For Solids: Do NOT sweep. Gently cover the spill with absorbent pads. Wet the pads slightly with water to prevent dust from becoming airborne. Carefully scoop the material and pads into a hazardous waste bag.

    • For Liquids: Cover with an appropriate chemical absorbent material. Work from the outside of the spill inward.

  • Decontaminate: Clean the spill area with a suitable detergent solution, followed by 70% isopropanol or another deactivating agent recommended by your EHS office.

  • Dispose: All cleanup materials and contaminated PPE must be disposed of as hazardous pharmaceutical waste.[13]

Waste Disposal Plan

All materials that come into contact with this compound must be treated as hazardous pharmaceutical waste.

  • Segregation: Use clearly labeled, sealed containers for all contaminated waste, including gloves, coveralls, wipes, and lab consumables.

  • Prohibition of Sewering: Under no circumstances should this compound or its solutions be disposed of down the drain.[14][15] The EPA has strict regulations prohibiting the sewering of hazardous pharmaceutical waste to protect waterways.[16]

  • Final Disposal: Waste must be managed and disposed of according to institutional guidelines and in compliance with federal and local regulations, typically via incineration by a licensed hazardous waste contractor.[17]

Visualization of PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Assess Task compound_form What is the compound's physical form? start->compound_form solid_powder Solid / Powder compound_form->solid_powder Solid liquid_solution Liquid / Solution compound_form->liquid_solution Liquid weighing_transfer Weighing, Transferring, or Spill? solid_powder->weighing_transfer concentration High Concentration or Splash Risk? liquid_solution->concentration max_protection Maximum Protection Required: - PAPR - Full Face Shield - Double Gloves - Disposable Coveralls weighing_transfer->max_protection Yes weighing_transfer->max_protection No (Precautionary Default) end_ppe Proceed with Task max_protection->end_ppe high_conc_ppe Enhanced Protection: - Chemical Goggles - Double Gloves - Chemical-Resistant Gown concentration->high_conc_ppe Yes low_conc_ppe Standard Protection: - Safety Glasses - Single Gloves - Lab Coat concentration->low_conc_ppe No high_conc_ppe->end_ppe low_conc_ppe->end_ppe

Caption: PPE selection workflow for handling this compound.

References

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) . Occupational Safety and Health Administration. [Link]

  • High-Potency APIs: Containment and Handling Issues . Pharmaceutical Technology. [Link]

  • Handling HPAPIs safely – what does it take? . European Pharmaceutical Review. [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration. [Link]

  • OSHA Standards for Biological Laboratories . ASPR TRACIE. [Link]

  • Best Practices for Pharmaceutical PPE . Scribd. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories . Oregon Occupational Safety and Health. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]

  • Pharmaceutical Powder Handling 101: Safety, Compliance & Containment . ILC Dover. [Link]

  • Updated Rules for EPA hazardous pharmaceutical waste Sewering . Hazardous Waste Experts. [Link]

  • EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling . Waste Today Magazine. [Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients . Powder Systems. [Link]

  • Management of Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency. [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities . U.S. Environmental Protection Agency. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . American Society of Health-System Pharmacists. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs . Occupational Safety and Health Administration. [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach . IPS. [Link]

  • Managing Hazardous Drug Exposures: Information for Healthcare Settings . Centers for Disease Control and Prevention. [Link]

  • This compound . PubChem. [Link]

  • Lisinopril Side Effects and How to Manage Them . Healthline. [Link]

  • ZESTRIL TABLETS Safety Data Sheet . AstraZeneca. [Link]

  • NIOSH Table 1,2 & 3 . University of Rochester Medical Center. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.